molecular formula C23H19NO4 B1171336 metreleptin CAS No. 186018-45-1

metreleptin

货号: B1171336
CAS 编号: 186018-45-1
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metreleptin is a recombinant methionyl human leptin analog used as a critical tool in metabolic research . This research-grade compound is a nonglycosylated polypeptide with a molecular weight of approximately 16.15 kDa, differing from native human leptin by the addition of a single methionine residue at its N-terminal end . As an agonist of the human leptin receptor (ObR), this compound mimics the physiological effects of the endogenous hormone leptin, which is central to regulating satiety, energy expenditure, and body weight . Its primary research value lies in modeling leptin replacement therapy, particularly for investigating the underlying mechanisms of leptin-deficient states . Studies utilizing this compound have been pivotal in advancing the understanding of severe metabolic syndromes, including the improvements in insulin sensitivity, reductions in HbA1c and fasting glucose, and lowering of triglycerides observed in models of generalized lipodystrophy, a condition characterized by a near-total absence of adipose tissue and consequent severe leptin deficiency . Researchers also employ this compound to explore its effects on non-alcoholic steatohepatitis (NASH), ovarian dysfunction, and various aspects of the metabolic syndrome . This product is supplied for research applications only and is strictly labeled "For Research Use Only" to emphasize it is not intended for diagnostic or therapeutic purposes.

属性

CAS 编号

186018-45-1

分子式

C23H19NO4

产品来源

United States

Foundational & Exploratory

A Deep Dive into the Mechanism of Metreleptin in Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Metreleptin, a recombinant analog of human leptin, offers a targeted therapeutic approach for metabolic disorders stemming from leptin deficiency. While its primary indication is for the treatment of complications associated with lipodystrophy, the underlying mechanisms provide a compelling model for understanding and potentially treating broader metabolic syndromes characterized by insulin (B600854) resistance, dyslipidemia, and ectopic fat deposition. This guide delineates the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual pathways to facilitate advanced research and development.

Core Mechanism of Action: Restoring Central and Peripheral Leptin Signaling

Native leptin, an adipokine, acts as a crucial regulator of energy homeostasis by signaling the status of the body's energy stores to the central nervous system. In conditions of leptin deficiency, such as lipodystrophy, this signaling is impaired, leading to hyperphagia, decreased energy expenditure, and severe metabolic derangements. This compound functions as a replacement therapy, mimicking the physiological effects of endogenous leptin by binding to and activating the leptin receptor (Ob-R).[1][2]

Central Nervous System Effects

Upon administration, this compound crosses the blood-brain barrier and binds to leptin receptors in the hypothalamus. This interaction triggers a signaling cascade that helps to normalize appetite and energy balance.[2][3] Key central actions include:

  • Appetite Regulation: this compound stimulates the pro-opiomelanocortin (POMC) neurons, leading to the release of α-melanocyte-stimulating hormone (α-MSH), a potent appetite suppressant. Concurrently, it inhibits the agouti-related peptide (AgRP) and neuropeptide Y (NPY) neurons, which are powerful appetite stimulators.[3] This dual action helps to reduce the hyperphagia characteristic of leptin-deficient states.[2][3]

  • Energy Expenditure: By restoring hypothalamic leptin signaling, this compound can lead to an increase in energy expenditure, contributing to improved energy homeostasis.[3]

Peripheral Tissue Effects

This compound also exerts significant effects on peripheral tissues, which are crucial for its profound impact on metabolic syndrome. It directly influences glucose and lipid metabolism in key metabolic organs such as the liver, skeletal muscle, and adipose tissue.[3][4][5] These peripheral actions are, in part, independent of its effects on food intake.[6][7] The primary signaling pathway initiated by this compound in these tissues is the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][4][5]

The binding of this compound to the long form of the leptin receptor (Ob-Rb) induces receptor dimerization and autophosphorylation of JAK2. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the Ob-Rb, creating docking sites for STAT3. STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of genes involved in glucose and lipid metabolism.

Beyond the canonical JAK2-STAT3 pathway, this compound has been shown to activate other critical signaling pathways in human peripheral tissues, including:[4][5][8]

  • AMP-activated protein kinase (AMPK): A key sensor of cellular energy status that promotes fatty acid oxidation and glucose uptake.

  • Phosphoinositide 3-kinase (PI3K)/Akt: A central pathway in insulin signaling that mediates glucose uptake and glycogen (B147801) synthesis.

  • Extracellular signal-regulated kinase (ERK1/2): Involved in cell growth and differentiation.

  • Mammalian target of rapamycin (B549165) (mTOR): A central regulator of cell growth, proliferation, and metabolism.

The activation of these pathways contributes to this compound's pleiotropic metabolic effects, including enhanced insulin sensitivity and improved lipid profiles.[4][5]

Metreleptin_Signaling_Pathway This compound Signaling Cascade cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Outcomes This compound This compound LepR Leptin Receptor (Ob-Rb) This compound->LepR Binds JAK2 JAK2 LepR->JAK2 Activates PI3K PI3K LepR->PI3K AMPK AMPK LepR->AMPK pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 GeneTranscription Gene Transcription pSTAT3->GeneTranscription Translocates Akt Akt PI3K->Akt Glucose_Uptake ↑ Glucose Uptake Akt->Glucose_Uptake FA_Oxidation ↑ Fatty Acid Oxidation AMPK->FA_Oxidation Insulin_Sensitivity ↑ Insulin Sensitivity GeneTranscription->Insulin_Sensitivity GeneTranscription->FA_Oxidation Gluconeogenesis ↓ Hepatic Gluconeogenesis GeneTranscription->Gluconeogenesis Clinical_Trial_Workflow Illustrative this compound Clinical Trial Workflow Screening Screening & Eligibility - Lipodystrophy Diagnosis - Metabolic Abnormalities (e.g., HbA1c ≥ 6.5%, TGs ≥ 200 mg/dL) - Low Leptin Levels Baseline Baseline Assessment - HbA1c, Fasting Lipids, Glucose - Hyperinsulinemic-Euglycemic Clamp - Liver MRS for Hepatic Fat - Anthropometric Measurements Screening->Baseline Treatment This compound Administration - Subcutaneous Injection (Once or Twice Daily) - Dose Titration Based on Weight and Response (e.g., 0.02 to 0.08 mg/kg BID) Baseline->Treatment Monitoring Follow-up Visits (e.g., Months 1, 3, 6, 12) - Assess Metabolic Parameters - Monitor for Adverse Events - Adjust Concomitant Medications Treatment->Monitoring Treatment Period Endpoint Primary Endpoint Analysis (e.g., 12 Months) - Change from Baseline in HbA1c - Percent Change from Baseline in Triglycerides Monitoring->Endpoint LongTerm Long-Term Extension Phase - Continued Treatment and Safety Monitoring Endpoint->LongTerm

References

Metreleptin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Recombinant Human Leptin Analog

Metreleptin, a recombinant human leptin analog, serves as a critical replacement therapy for patients with leptin deficiency due to lipodystrophy. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative clinical data, detailed experimental protocols, and visualizations of its core signaling pathways. It is intended for researchers, scientists, and professionals involved in drug development who seek a deeper understanding of this therapeutic agent.

Core Mechanism of Action

This compound is a synthetic analog of the hormone leptin, produced in E. coli, and differs from native human leptin by the addition of a methionine residue at its amino terminus.[1] It exerts its physiological effects by binding to and activating the human leptin receptor (ObR), a member of the Class I cytokine receptor family.[1][2][3] This interaction triggers downstream signaling cascades, primarily the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which are crucial for regulating energy homeostasis, glucose and lipid metabolism, and appetite.[2][3][4]

Upon binding to the ObR, this compound induces a conformational change in the receptor, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the ObR. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[5] Once docked, STAT3 is phosphorylated by JAK2, leading to its dimerization and translocation into the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences, modulating the transcription of target genes involved in appetite suppression and energy expenditure.[4][5]

This compound's action in the hypothalamus leads to a reduction in the expression of orexigenic neuropeptides, such as neuropeptide Y (NPY) and agouti-related peptide (AgRP), while simultaneously increasing the expression of anorexigenic peptides like pro-opiomelanocortin (POMC).[4] Beyond its central effects, this compound also has significant peripheral actions, including enhancing insulin (B600854) sensitivity and improving the profiles of circulating glucose and triglycerides.[1][4]

Key Signaling Pathways

This compound's biological effects are mediated through the activation of several intracellular signaling pathways. The most well-characterized of these are the JAK-STAT and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.

JAK-STAT Signaling Pathway

The canonical signaling pathway for leptin and its analog, this compound, is the JAK-STAT pathway. This pathway is integral to the regulation of gene expression related to energy balance.

Metreleptin_JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ObR Leptin Receptor (ObR) This compound->ObR Binding & Dimerization JAK2_inactive JAK2 (inactive) ObR->JAK2_inactive Recruitment JAK2_active JAK2-P (active) JAK2_inactive->JAK2_active Autophosphorylation JAK2_active->ObR Phosphorylation STAT3_inactive STAT3 (inactive) JAK2_active->STAT3_inactive Phosphorylation STAT3_active STAT3-P (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3-P Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & Binding Gene_Expression Modulation of Gene Expression (e.g., POMC, AgRP) DNA->Gene_Expression

This compound-induced JAK-STAT signaling cascade.
PI3K/Akt Signaling Pathway

This compound has also been shown to activate the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][6] This pathway is also engaged by insulin, suggesting a point of crosstalk in the regulation of glucose homeostasis.

Metreleptin_PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ObR Leptin Receptor (ObR) This compound->ObR IRS IRS Proteins ObR->IRS Activation PI3K PI3K IRS->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt_inactive Akt (inactive) PIP3->Akt_inactive Recruitment to Membrane Akt_active Akt-P (active) Akt_inactive->Akt_active Phosphorylation mTORC1 mTORC1 Akt_active->mTORC1 Activation Downstream Downstream Effectors (e.g., GSK3β, FOXO1) Akt_active->Downstream Regulation

This compound-activated PI3K/Akt signaling pathway.

Quantitative Clinical Efficacy

Clinical trials have demonstrated the significant efficacy of this compound in improving metabolic parameters in patients with both generalized and partial lipodystrophy. The following tables summarize key quantitative data from these studies.

Table 1: Effect of this compound on Glycated Hemoglobin (HbA1c) in Patients with Lipodystrophy

Study PopulationBaseline HbA1c (Mean ± SD or Range)Change from Baseline at 12 Months (Mean, 95% CI)Reference
Generalized Lipodystrophy8.6% ± 1.8%-2.2%[7][8]
Partial Lipodystrophy≥8.0% (subgroup)-1.44% (-4.01, 1.13)[9]
Partial Lipodystrophy (Overall)Not specified-0.88% (-2.34, 0.59)[5][9]
Pediatric Patients (<18 years)9.8% ± 1.8%-2.3%[10]

Table 2: Effect of this compound on Fasting Triglycerides in Patients with Lipodystrophy

Study PopulationBaseline Triglycerides (Mean ± SD or Range)Change from Baseline at 12 Months (Median % Change or Mean Change)Reference
Generalized Lipodystrophy14.7 mmol/L-32.1% (mean patient level change)[7][8]
Partial LipodystrophyNot specified-119.8 mg/dL (mean change)[3][5]
Overall Population (GL and PL)Not specified-37.9% (median change)[11]
Pediatric Patients (<18 years)1378 ± 2024 mg/dL-44% (mean decrease)[10]

Experimental Protocols

This section outlines the general methodologies employed in key experiments cited in this compound research.

In Vivo this compound Administration and Tissue Analysis

Objective: To assess the acute effects of this compound on intracellular signaling pathways in peripheral tissues.

Protocol Outline:

  • Subject Recruitment: Healthy volunteers or patients with lipodystrophy are recruited after providing informed consent.[5][12]

  • Baseline Sampling: Following an overnight fast, baseline blood samples are drawn. Biopsies of subcutaneous adipose tissue (from the lower abdomen) and skeletal muscle (from the thigh) are performed under local anesthesia.[5][12][13]

  • This compound Administration: A single intravenous bolus of this compound (e.g., 0.01 mg/kg body weight) or placebo is administered over one minute.[5][13]

  • Post-treatment Sampling: After a specified time (e.g., 20-30 minutes), a second round of blood sampling and tissue biopsies are performed.[5][12][13]

  • Tissue Processing: Tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.[12][14]

  • Western Blot Analysis: Tissue lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., STAT3, Akt, ERK1/2, AMPK, mTOR).[5][15] Horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence are used for detection.[5]

Ex Vivo this compound Stimulation of Adipose Tissue

Objective: To examine the direct effects of this compound on human adipose tissue explants.

Protocol Outline:

  • Tissue Acquisition: Human adipose tissue is obtained from discarded surgical specimens (e.g., from liposuction or abdominoplasty).[12]

  • Explant Culture: Small fragments of adipose tissue (~50mg) are cultured in a suitable medium (e.g., Krebs buffer with 2.5% BSA) at 37°C in a 5% CO2 incubator.[16]

  • This compound Treatment: The tissue explants are treated with varying concentrations of this compound for a specified duration.

  • Analysis: Following treatment, the tissue is processed for analysis of signaling pathway activation by Western blotting, as described in the in vivo protocol.

In Vitro this compound Signaling Assay in Cultured Cells

Objective: To investigate the dose- and time-dependent effects of this compound on signaling pathways in a controlled cellular environment.

Protocol Outline:

  • Cell Culture: Human primary adipocytes, peripheral blood mononuclear cells (PBMCs), or other relevant cell lines are cultured under standard conditions.[5][17]

  • This compound Stimulation: Cells are treated with various concentrations of this compound (e.g., up to 200 ng/mL) for different time points (e.g., 10 to 160 minutes).[5][17] For inhibitor studies, cells are pre-treated with a specific inhibitor (e.g., AG490 for STAT3) before this compound stimulation.[5][17]

  • Cell Lysis and Western Blotting: After treatment, cells are lysed, and the protein extracts are analyzed by Western blotting for the phosphorylation status of target signaling proteins.[5][17]

Experimental_Workflow cluster_invivo In Vivo Protocol cluster_exvivo Ex Vivo Protocol cluster_invitro In Vitro Protocol Subject Human Subject Baseline Baseline Sampling (Blood, Tissue Biopsy) Subject->Baseline Treatment_invivo This compound/Placebo IV Bolus Baseline->Treatment_invivo Post_Treatment Post-Treatment Sampling Treatment_invivo->Post_Treatment Analysis_invivo Western Blot Analysis Post_Treatment->Analysis_invivo Adipose_Tissue Adipose Tissue Explant Culture_exvivo Explant Culture Adipose_Tissue->Culture_exvivo Treatment_exvivo This compound Stimulation Culture_exvivo->Treatment_exvivo Analysis_exvivo Western Blot Analysis Treatment_exvivo->Analysis_exvivo Cultured_Cells Cultured Cells Culture_invitro Cell Culture Cultured_Cells->Culture_invitro Treatment_invitro This compound Stimulation (Dose/Time Course) Culture_invitro->Treatment_invitro Analysis_invitro Western Blot/Lipolysis Assay Treatment_invitro->Analysis_invitro

Overview of experimental workflows for studying this compound's effects.

Dosage, Administration, and Safety

Dosage and Administration

This compound is administered once daily via subcutaneous injection, and the dosage is typically based on body weight.[2][13][18]

Table 3: Recommended Dosing for this compound

Patient WeightInitial Daily DoseMaximum Daily DoseReference
≤ 40 kg0.06 mg/kg0.13 mg/kg[13][18]
> 40 kg (Males)2.5 mg10 mg[13][18]
> 40 kg (Females)5 mg10 mg[13][18]

Dose adjustments may be made based on clinical response and tolerability.[2][13]

Safety and Tolerability

This compound is generally well-tolerated. The most common treatment-emergent adverse events are mild to moderate and include hypoglycemia, headache, abdominal pain, and weight decrease.[2][14] Injection site reactions such as erythema and urticaria have also been reported.[19]

A notable safety concern is the development of anti-metreleptin antibodies, which has been observed in a high percentage of treated patients.[9][17] In some cases, these antibodies can have neutralizing activity, potentially leading to a loss of efficacy and a worsening of metabolic control.[14][17] Testing for neutralizing antibodies is recommended for patients who experience severe infections or a suspected loss of treatment efficacy.[14]

There have been reports of T-cell lymphoma in patients with acquired generalized lipodystrophy, both in those who have and have not received this compound. Therefore, the benefits and risks of this compound treatment should be carefully considered in patients with significant hematologic abnormalities.[14][19]

Conclusion

This compound represents a significant therapeutic advancement for individuals with leptin deficiency due to lipodystrophy. Its mechanism of action, centered on the activation of the leptin receptor and subsequent downstream signaling through the JAK-STAT and PI3K/Akt pathways, leads to profound improvements in metabolic control. The quantitative data from clinical studies robustly support its efficacy in reducing HbA1c and triglyceride levels. The experimental protocols outlined in this guide provide a framework for further research into the nuanced cellular and molecular effects of this important biopharmaceutical. A thorough understanding of its signaling pathways, clinical effects, and safety profile is essential for its optimal use and for the development of future therapies for metabolic disorders.

References

Metreleptin for Congenital or Acquired Generalized Lipodystrophy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Generalized lipodystrophy (GL), encompassing both congenital (CGL) and acquired (AGL) forms, is a group of rare syndromes characterized by a near-complete absence of adipose tissue.[1][2] This lack of fat tissue leads to a profound deficiency of the adipocyte-secreted hormone leptin.[3][4] Leptin plays a crucial role in regulating energy homeostasis, appetite, and metabolism.[4][5] Its deficiency in GL patients results in severe metabolic complications, including hyperphagia, ectopic fat deposition in organs like the liver and muscle, extreme insulin (B600854) resistance, difficult-to-control diabetes mellitus, and severe hypertriglyceridemia, which can lead to acute pancreatitis.[4][6][7]

This compound, a recombinant analog of human leptin, is a replacement therapy designed to address the complications of leptin deficiency in patients with GL.[2][8] It was approved by the U.S. Food and Drug Administration (FDA) in 2014 as an adjunct to diet for this indication.[8][9] This guide provides a detailed overview of the core scientific and clinical data related to this compound's use in this patient population.

Mechanism of Action

This compound functions by mimicking the effects of endogenous leptin.[10] It binds to and activates the long-form of the leptin receptor (OB-R), which is expressed in various tissues, most notably in the arcuate nucleus of the hypothalamus.[5] This activation triggers a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5] The restoration of leptin signaling helps to normalize appetite and improve metabolic control by enhancing insulin sensitivity and promoting the metabolism of glucose and lipids in peripheral tissues.[6][11] This reduces the ectopic fat accumulation that drives many of the severe metabolic derangements seen in generalized lipodystrophy.[6][11]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events cluster_3 Physiological Outcomes This compound This compound OBR Leptin Receptor (OB-R) This compound->OBR Binds to JAK2 JAK2 OBR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Gene Target Gene Transcription (e.g., POMC) Nucleus->Gene Regulates Outcomes ↓ Appetite ↑ Insulin Sensitivity ↓ Glucose ↓ Triglycerides Gene->Outcomes Leads to

This compound's primary signaling pathway via JAK/STAT activation.

Clinical Efficacy

Long-term treatment with this compound has demonstrated significant and sustained improvements in the metabolic abnormalities associated with generalized lipodystrophy.[12][13] The pivotal data supporting its approval comes from a long-term, open-label trial conducted at the National Institutes of Health (NIH).[12]

Table 1: Efficacy of this compound in Generalized Lipodystrophy (GL) - Key Metabolic Parameters

Parameter Baseline (Mean ± SD or Geometric Mean) Change at Month 12 (Mean) P-value (vs. Baseline)
Glycated Hemoglobin (HbA1c) 8.6% -2.2%[12] <0.001[12]
Fasting Plasma Glucose (FPG) 10.2 mmol/L -3.0 mmol/L[14] ≤0.001[14]
Fasting Triglycerides (TG) 14.7 mmol/L -32.1% (percent change)[12] =0.001[12]
Liver Volume N/A -33.8%[15] <0.001[15]
Alanine Aminotransferase (ALT) 100 ± 120 U/L[13] -45 U/L[16] N/A

| Aspartate Aminotransferase (AST) | 71 ± 77 U/L[13] | -33 U/L[16] | N/A |

Data compiled from a combined analysis of two open-label NIH studies involving 66 patients with GL.[12][13][14][15][16]

These metabolic improvements were durable, with significant reductions from baseline in HbA1c and triglycerides sustained at 36 months.[17] Furthermore, this compound treatment led to a reduced need for concomitant medications; at 12 months, 41% of patients on insulin at baseline were able to discontinue it.[14] The efficacy of this compound appears to be more closely related to the severity of the underlying metabolic dysfunction than to the specific subtype of lipodystrophy.[10] Studies in pediatric patients have shown similar efficacy in improving diabetes, hypertriglyceridemia, and non-alcoholic fatty liver disease (NAFLD) without negatively impacting growth or puberty.[18][19]

Experimental Protocols

The primary evidence for this compound's efficacy in GL is derived from two prospective, non-randomized, open-label clinical trials conducted at the NIH (NCT00005905 and its long-term extension NCT00025883).[12][20]

Study Design:

  • Type: Open-label, single-arm, long-term extension study.[3][12]

  • Population: 66 patients (45 congenital, 21 acquired) with generalized lipodystrophy, aged 6 months and older.[12]

  • Key Inclusion Criteria:

    • Clinical diagnosis of congenital or acquired generalized lipodystrophy.[21]

    • Low circulating leptin levels (<12.0 ng/mL for females, <8.0 ng/mL for males).[19][21]

    • Presence of at least one metabolic abnormality: diabetes mellitus, insulin resistance (fasting insulin >30 μU/mL), or hypertriglyceridemia (fasting triglycerides >200 mg/dL).[13][21]

Treatment Protocol:

  • Drug: this compound for injection, administered subcutaneously once or twice daily.[12][13]

  • Dosing: Initiated based on body weight and titrated based on clinical response. The mean dose was approximately 0.10 mg/kg/day, with a maximum of 0.24 mg/kg/day.[12][14]

Efficacy Assessments:

  • Primary Endpoints: Change from baseline in HbA1c and percent change from baseline in fasting serum triglycerides at month 12.[22]

  • Secondary Endpoints: Changes in fasting plasma glucose, use of concomitant glucose- and lipid-lowering medications, and liver volume (assessed by imaging).[12][14]

  • Data Collection: Vital signs, laboratory assessments (including metabolic panels and liver function tests), and anthropometric measures were recorded at baseline and at scheduled follow-up visits.[21]

Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - HbA1c, TG, FPG - Leptin Levels - Liver Imaging Screening->Baseline Initiation This compound Initiation (Weight-based dosing, SC) Baseline->Initiation Titration Dose Titration (Based on clinical response) Initiation->Titration FollowUp Follow-up Visits (Months 4, 12, 24, 36) Titration->FollowUp Ongoing Treatment FollowUp->Titration Adjust Dose Endpoint Primary Endpoint Analysis (Changes at Month 12) FollowUp->Endpoint LongTerm Long-Term Assessment (Durability & Safety) Endpoint->LongTerm

A generalized workflow for the pivotal this compound clinical trials.

Safety Profile

This compound has been generally well-tolerated in the GL population.[12] Most treatment-emergent adverse events (TEAEs) were of mild to moderate severity.[14]

Table 2: Common and Serious Adverse Events Associated with this compound

Adverse Event Category Specific Events Notes
Common TEAEs Abdominal pain, hypoglycemia, nausea, headache, decreased weight.[9][20][23] Hypoglycemia often occurs as a result of improved insulin sensitivity and may require adjustment of concomitant diabetes medications.[6][23]
Serious Risks (Boxed Warning) Anti-metreleptin antibodies with neutralizing activity, T-cell lymphoma.[8][24] The development of neutralizing antibodies can lead to loss of efficacy or severe infections.[4] Cases of lymphoma have been reported in patients with lipodystrophy, both treated and untreated with this compound; a causal relationship has not been established.[2][24]

| Other Potential Risks | Pancreatitis, injection site reactions, hypersensitivity.[23][24] | Due to the associated risks, this compound is available only through a restricted Risk Evaluation and Mitigation Strategy (REMS) program in the U.S.[3][9] |

Logical Framework: The Role of this compound in Generalized Lipodystrophy

The therapeutic rationale for this compound is a direct consequence of the pathophysiology of generalized lipodystrophy. The absence of adipose tissue creates a state of absolute leptin deficiency, which disrupts central appetite regulation and peripheral metabolic control. This leads to the hallmark complications of the disease. This compound acts as a replacement therapy, restoring the absent hormonal signal and thereby ameliorating the downstream metabolic consequences.

A Generalized Lipodystrophy (Congenital or Acquired) B Severe Adipose Tissue Deficiency A->B C Profound Leptin Deficiency B->C D Hyperphagia C->D E Ectopic Fat Deposition (Liver, Muscle) C->E F Severe Insulin Resistance & Hyperglycemia E->F G Severe Hypertriglyceridemia E->G H This compound (Leptin Replacement Therapy) I Restoration of Leptin Signaling H->I Provides I->C Corrects J Normalized Appetite I->J Leads to K Improved Insulin Sensitivity I->K Leads to L Reduced Hepatic Steatosis I->L Leads to M Lowered Triglycerides I->M Leads to

Pathophysiology of GL and the therapeutic intervention of this compound.

This compound represents a targeted and effective hormone replacement therapy for patients with congenital or acquired generalized lipodystrophy. By addressing the root cause of the metabolic disturbances—leptin deficiency—it provides significant and sustained improvements in glycemic control, hypertriglyceridemia, and hepatic steatosis.[12][14] While the therapy requires careful monitoring due to potential safety concerns, its approval has marked a significant advancement in the management of this rare and severe disorder.[2][8] Ongoing research continues to explore its full long-term benefits and its potential role in other conditions characterized by leptin deficiency.[25]

References

Metreleptin's Role in Regulating Energy Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metreleptin, a recombinant analog of human leptin, serves as a critical replacement therapy for patients with leptin deficiency, offering profound insights into the hormone's role in energy homeostasis. This technical guide delineates the molecular mechanisms through which this compound exerts its effects, focusing on its interaction with the leptin receptor and the subsequent activation of intracellular signaling cascades. We provide a comprehensive overview of the key signaling pathways, detailed methodologies of pivotal experiments that have elucidated this compound's function, and a quantitative summary of its metabolic effects observed in clinical trials. This document is intended to be a resource for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and the therapeutic potential of leptin pathway modulation.

Introduction

Leptin, a 16 kDa adipokine, is a cornerstone in the intricate regulation of energy balance.[1] It functions as an afferent signal from adipose tissue to the central nervous system, primarily the hypothalamus, conveying information about the body's energy stores.[1] In states of energy sufficiency, leptin suppresses appetite and permits energy expenditure. Conversely, a deficiency in leptin, as seen in congenital or acquired lipodystrophy, leads to a state of perceived starvation, characterized by hyperphagia, decreased energy expenditure, and severe metabolic derangements including insulin (B600854) resistance, hypertriglyceridemia, and hepatic steatosis.[2]

This compound, a recombinant human leptin analog, acts as a replacement therapy in these deficient states.[3] Its administration has been shown to reverse the metabolic abnormalities associated with lipodystrophy, highlighting the pivotal role of leptin in maintaining energy homeostasis.[4][5] This guide explores the fundamental mechanisms of this compound's action, from receptor binding and signal transduction to its ultimate physiological effects on appetite, energy expenditure, and glucose and lipid metabolism.

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by binding to and activating the leptin receptor (Ob-R), a member of the class I cytokine receptor family.[3][6] This interaction triggers a cascade of intracellular signaling events, with the Janus kinase-signal transducer and activator of transcription (JAK-STAT) and the phosphatidylinositol-3-kinase (PI3K) pathways being the most critical for mediating leptin's effects on energy homeostasis.[7][8]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary conduit for leptin signaling.[9][10] Upon this compound binding, the Ob-R dimerizes, leading to the recruitment and autophosphorylation of Janus kinase 2 (JAK2).[7][10] Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the Ob-R, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[7][9] STAT3 is subsequently phosphorylated by JAK2, dimerizes, and translocates to the nucleus where it acts as a transcription factor, modulating the expression of target genes involved in appetite and energy balance.[7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ObR Leptin Receptor (Ob-R) This compound->ObR Binds JAK2 JAK2 ObR->JAK2 Recruits STAT3 STAT3 ObR->STAT3 Recruits pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation pJAK2->ObR pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization GeneExpression Modulation of Gene Expression pSTAT3_dimer->GeneExpression Translocates and acts as transcription factor

This compound activates the JAK-STAT signaling pathway.
The PI3K Signaling Pathway

The PI3K pathway is also crucial for mediating some of leptin's metabolic effects.[7][8] Following this compound binding and JAK2 activation, JAK2 can phosphorylate other substrates, including insulin receptor substrate (IRS) proteins.[11] Phosphorylated IRS proteins then recruit and activate phosphatidylinositol-3-kinase (PI3K).[8][11] PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors such as protein kinase B (Akt) and phosphodiesterase-3B (PDE3B).[7][12] This pathway is implicated in leptin's effects on glucose homeostasis and neuronal function.[1][8]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ObR Leptin Receptor (Ob-R) This compound->ObR Binds JAK2 JAK2 ObR->JAK2 Recruits pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation IRS IRS pJAK2->IRS Phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt Activates Akt Akt Akt->pAkt Downstream Downstream Metabolic Effects pAkt->Downstream

This compound-induced PI3K signaling cascade.

Regulation of Hypothalamic Neuropeptides

This compound's primary effects on appetite and energy expenditure are mediated through its action on two key populations of neurons within the arcuate nucleus (ARC) of the hypothalamus: those expressing pro-opiomelanocortin (POMC) and those co-expressing agouti-related peptide (AgRP) and neuropeptide Y (NPY).[7][13][14]

  • POMC Neurons: this compound stimulates POMC neurons.[15] The cleavage of POMC produces α-melanocyte-stimulating hormone (α-MSH), an anorexigenic peptide that acts on melanocortin receptors (MC3R and MC4R) to decrease food intake and increase energy expenditure.[13]

  • AgRP/NPY Neurons: this compound inhibits AgRP/NPY neurons.[15] AgRP is an inverse agonist of the MC3R and MC4R, while NPY is a potent orexigenic peptide.[7][16] By suppressing these neurons, this compound reduces hunger signals.

Hypothalamic_Regulation cluster_arcuate Arcuate Nucleus (ARC) cluster_effects Physiological Effects This compound This compound POMC POMC Neurons This compound->POMC Stimulates (+) AgRP_NPY AgRP/NPY Neurons This compound->AgRP_NPY Inhibits (-) Food_Intake Decreased Food Intake POMC->Food_Intake α-MSH Energy_Expenditure Increased Energy Expenditure POMC->Energy_Expenditure α-MSH Hunger Decreased Hunger AgRP_NPY->Hunger AgRP, NPY

This compound's regulation of hypothalamic neurons.

Quantitative Effects of this compound on Metabolic Parameters

Clinical trials in patients with lipodystrophy have demonstrated significant improvements in various metabolic parameters following this compound therapy. The tables below summarize key quantitative data from these studies.

Table 1: Effects of this compound on Glycemic Control

ParameterBaseline (Mean ± SD or SE)Post-Treatment (Mean ± SD or SE)ChangeReference
Fasting Glucose (mg/dL) 126 ± 26112 ± 23 (after 14 days)-11%[17]
-126 ± 26 (after 6 months)Maintained reduction[17]
--42.0 ± 22.4 (after 12 months)-[18]
HbA1c (%) 8.16.8 (at 6 months)-1.3%[19]
8.5 ± 2.1--2.1% (over 3 years)[5]
--0.88 ± 0.62 (at 12 months)-[18]
Insulin Sensitivity --+32% (in initiation cohort)[4][17]
---41% (after withdrawal)[4][17]

Table 2: Effects of this compound on Lipid Profile

ParameterBaseline (Mean ± SD or SE)Post-Treatment (Mean ± SD or SE)ChangeReference
Triglycerides (mg/dL) 318169 (at 15 months)-46.8%[19]
479 ± 80--35.4% (over 3 years)[5]
---41% (in initiation cohort)[4][17]
Liver Fat (%) 21.818.7-3.1%[4][17]

Table 3: Effects of this compound on Body Composition

ParameterBaseline (Mean ± SD)Post-Treatment (Mean ± SD)ChangeReference
Body Weight (kg) 73.8 ± 16.070.8 ± 16.8 (at 6 months)-3.0 kg[17]
Fat Mass (kg) 18.3 ± 10.615.5 ± 10.0 (at 6 months)-2.8 kg[17]
Lean Mass (kg) 53.1 ± 9.251.5 ± 9.4 (at 6 months)-1.6 kg[17]
Body Fat Percentage (%) 24.3 ± 10.821.3 ± 10.6 (at 6 months)-3.0%[17]

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the effects of this compound.

Hyperinsulinemic-Euglycemic Clamp

This procedure is the gold standard for assessing insulin sensitivity.[4][20]

  • Objective: To measure whole-body insulin sensitivity.

  • Procedure:

    • An intravenous catheter is inserted for infusion of insulin and glucose, and another is placed in a contralateral hand or arm vein, which is warmed to arterialize the venous blood for sampling.[7]

    • A primed-continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemia.[6][16]

    • Blood glucose is monitored frequently (e.g., every 5-10 minutes), and a variable infusion of glucose is adjusted to maintain euglycemia.[6][7]

    • The glucose infusion rate required to maintain euglycemia during the steady-state period is a measure of insulin sensitivity.[7]

Indirect Calorimetry

This technique is used to measure energy expenditure.[8][17]

  • Objective: To determine resting energy expenditure (REE) and total energy expenditure (TEE).

  • Procedure:

    • The subject rests in a supine position under a ventilated hood or in a metabolic chamber.[3][17]

    • The system measures the volume of oxygen consumed (VO2) and carbon dioxide produced (VCO2) over a specific period.[8]

    • Energy expenditure is calculated from VO2 and VCO2 using the Weir equation.[8]

Magnetic Resonance Spectroscopy (MRS) for Liver Fat Quantification

MRS is a non-invasive method to quantify ectopic fat deposition.[20]

  • Objective: To measure the percentage of fat in the liver.

  • Procedure:

    • The subject is positioned in an MRI scanner.

    • A specific volume of interest (voxel) is placed within the liver parenchyma, avoiding major blood vessels and biliary ducts.[9][10]

    • Proton MRS is performed to acquire spectra of water and lipid protons within the voxel.[9][10]

    • The areas under the water and lipid peaks are integrated, and the liver fat fraction is calculated as the ratio of the lipid signal to the total signal (lipid + water).[10]

Radioimmunoassay (RIA) for Hormone Levels

RIA is a highly sensitive technique for measuring hormone concentrations in biological fluids.[5]

  • Objective: To quantify plasma concentrations of hormones such as leptin and insulin.

  • Procedure:

    • A known quantity of radiolabeled hormone (antigen) is mixed with a specific antibody.[14]

    • The patient's plasma sample containing an unknown amount of unlabeled hormone is added.[14]

    • The unlabeled hormone competes with the radiolabeled hormone for binding to the antibody.[14]

    • The antibody-bound antigen is separated from the free antigen, and the radioactivity of either fraction is measured.

    • The concentration of the hormone in the sample is determined by comparing the results to a standard curve.[14]

In Situ Hybridization for Hypothalamic Neuropeptide mRNA

This technique allows for the localization and quantification of specific mRNA transcripts within tissue sections.[16][18]

  • Objective: To measure the expression of AgRP and POMC mRNA in the hypothalamus.

  • Procedure:

    • Brain tissue is fixed, sectioned, and mounted on slides.[1][2]

    • A labeled antisense RNA probe complementary to the target mRNA (e.g., AgRP or POMC) is synthesized.[2]

    • The probe is hybridized to the tissue sections, where it binds to the complementary mRNA.[2]

    • Unbound probe is washed away, and the hybridized probe is detected using autoradiography or fluorescence microscopy.[1]

    • The intensity of the signal provides a semi-quantitative measure of mRNA expression.[1]

Conclusion

This compound's role in regulating energy homeostasis is a powerful demonstration of leptin's central and peripheral effects. By activating the JAK-STAT and PI3K signaling pathways in the hypothalamus, this compound modulates the activity of key neuronal populations to control appetite and energy expenditure. Its therapeutic efficacy in patients with lipodystrophy, as evidenced by significant improvements in glycemic control, lipid profiles, and body composition, underscores the critical importance of the leptin signaling pathway in maintaining metabolic health. The experimental protocols detailed herein provide a foundation for further research into the nuanced mechanisms of leptin action and the development of novel therapies for a broader range of metabolic disorders. This guide serves as a comprehensive resource for professionals in the field, facilitating a deeper understanding of this compound's physiological and therapeutic significance.

References

Metreleptin and the Activation of the JAK/STAT Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metreleptin, a recombinant analog of human leptin, serves as a replacement therapy for leptin deficiency in conditions such as congenital or acquired generalized lipodystrophy.[1][2][3] Its mechanism of action is intrinsically linked to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical cascade for regulating energy homeostasis, metabolism, and immune function.[4] This technical guide provides an in-depth overview of the molecular interactions and cellular consequences of this compound-mediated JAK/STAT pathway activation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Signaling Cascade: this compound and the Leptin Receptor

This compound initiates its physiological effects by binding to the extracellular domain of the long-form leptin receptor (Ob-Rb), a member of the class I cytokine receptor family.[4] This binding event induces a conformational change in the receptor, leading to the dimerization or multimerization of Ob-Rb. The intracellular domain of Ob-Rb lacks intrinsic kinase activity and is constitutively associated with Janus kinase 2 (JAK2).

Upon receptor dimerization, the associated JAK2 molecules are brought into close proximity, facilitating their trans-autophosphorylation on tyrosine residues, which in turn activates their kinase function. The activated JAK2 then phosphorylates specific tyrosine residues on the intracellular tail of the leptin receptor, creating docking sites for downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).

STAT3, containing a Src homology 2 (SH2) domain, binds to the phosphorylated tyrosine residues on the Ob-Rb. Once docked, STAT3 is itself phosphorylated by the activated JAK2 at a specific tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 molecules, which then translocate from the cytoplasm to the nucleus. In the nucleus, the STAT3 dimer functions as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to regulate their expression. Key target genes include Suppressor of Cytokine Signaling 3 (SOCS3), which acts as a negative feedback inhibitor of the pathway, and Pro-opiomelanocortin (POMC), a precursor to neuropeptides that regulate appetite and energy expenditure.[4]

Metreleptin_JAK_STAT_Pathway cluster_nucleus Nuclear Translocation This compound This compound ObRb Leptin Receptor (Ob-Rb) This compound->ObRb JAK2_i JAK2 (inactive) ObRb->JAK2_i Recruitment STAT3_i STAT3 (inactive) ObRb->STAT3_i Recruitment JAK2_a JAK2 (active) p-JAK2 JAK2_i->JAK2_a JAK2_a->ObRb Phosphorylation STAT3_a STAT3 Dimer (active) p-STAT3 STAT3_i->STAT3_a Phosphorylation by p-JAK2 DNA DNA STAT3_a->DNA Binds to Promoter Nucleus Nucleus SOCS3 SOCS3 Gene DNA->SOCS3 Transcription POMC POMC Gene DNA->POMC Transcription SOCS3->ObRb Inhibition SOCS3->JAK2_a Negative Feedback (Inhibition) SOCS3_p SOCS3 Protein

This compound-induced JAK/STAT signaling pathway.

Quantitative Data on this compound-Mediated JAK/STAT Activation

The following tables summarize key quantitative data related to the interaction of this compound (or its endogenous counterpart, leptin) with the leptin receptor and the subsequent activation of the JAK/STAT pathway.

Table 1: Leptin Receptor Binding Affinity

LigandReceptorMethodAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (M)Reference
LeptinMurine Leptin Receptor (WT)Surface Plasmon Resonance1.76 x 10⁶ ± 0.193 x 10⁶1.21 x 10⁻⁴ ± 0.707 x 10⁻⁴6.47 x 10⁻¹¹ ± 3.30 x 10⁻¹¹[5]

Table 2: Time-Course of this compound-Induced STAT3 Phosphorylation in Human Primary Adipocytes

This compound ConcentrationTime PointFold Change in p-STAT3 (vs. Control)Cell TypeReference
50 ng/mL10 min~2.1Human Primary Adipocytes[6]
50 ng/mL20 min~5.5Human Primary Adipocytes[6]
50 ng/mL40 minSignificant increaseHuman Primary Adipocytes[6]
50 ng/mL80 minSignificant increaseHuman Primary Adipocytes[6]
50 ng/mL160 minSignificant increaseHuman Primary Adipocytes[6]

Table 3: Dose-Dependent Leptin-Induced STAT3 Phosphorylation

Leptin ConcentrationFold Change in p-STAT3 (vs. Control)Cell TypeReference
250 ng/mLIncreasedAdipose Mesenchymal Stem Cells (ob/ob mice)[5]
500 ng/mLFurther IncreasedAdipose Mesenchymal Stem Cells (ob/ob mice)[5]
1000 ng/mLMaximally IncreasedAdipose Mesenchymal Stem Cells (ob/ob mice)[5]

Table 4: this compound-Induced Gene Expression (Illustrative)

Target GeneExpected Change in ExpressionBiological Function
SOCS3UpregulationNegative feedback regulation of JAK/STAT signaling
POMCUpregulationPrecursor to anorexigenic neuropeptides

Experimental Protocols

The following section details standardized protocols for key experiments used to investigate the this compound-induced JAK/STAT signaling pathway.

Protocol 1: Western Blot Analysis of JAK2 and STAT3 Phosphorylation

This protocol is designed to quantify the levels of phosphorylated JAK2 (p-JAK2) and STAT3 (p-STAT3) relative to total JAK2 and STAT3 in cell lysates following this compound treatment.

1. Cell Culture and this compound Treatment:

  • Plate target cells (e.g., hypothalamic neuronal cell lines, primary adipocytes) at an appropriate density and allow them to adhere and grow.

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL) for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for p-JAK2 (Tyr1007/1008) or p-STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize the data, strip the membrane and re-probe with primary antibodies for total JAK2 and total STAT3, followed by a loading control (e.g., GAPDH or β-actin).

  • Quantify band intensities using densitometry software (e.g., ImageJ) and express the levels of phosphorylated proteins as a ratio to the total protein levels.

Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression (e.g., SOCS3)

This protocol measures the relative mRNA expression of STAT3 target genes in response to this compound treatment.

1. Cell Culture and this compound Treatment:

  • Follow the same procedure as in Protocol 1 for cell culture and this compound treatment.

2. RNA Extraction:

  • After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit) or TRIzol reagent, following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

3. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

4. qPCR:

  • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., SOCS3) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan probe-based master mix.

  • Perform the qPCR reaction using a real-time PCR cycler.

5. Data Analysis:

  • Calculate the cycle threshold (Ct) values for the target and reference genes.

  • Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the untreated control.

Experimental_Workflow cluster_wb Western Blot for Protein Phosphorylation cluster_qpcr qPCR for Gene Expression WB_Start Cell Culture & this compound Treatment WB_Lysis Cell Lysis WB_Start->WB_Lysis WB_Quant Protein Quantification WB_Lysis->WB_Quant WB_PAGE SDS-PAGE & Transfer WB_Quant->WB_PAGE WB_Blot Immunoblotting (p-JAK2, p-STAT3) WB_PAGE->WB_Blot WB_Detect Detection & Densitometry WB_Blot->WB_Detect WB_End Quantification of Protein Phosphorylation WB_Detect->WB_End QPCR_Start Cell Culture & this compound Treatment QPCR_RNA RNA Extraction QPCR_Start->QPCR_RNA QPCR_cDNA cDNA Synthesis QPCR_RNA->QPCR_cDNA QPCR_Run Real-Time PCR (SOCS3, POMC) QPCR_cDNA->QPCR_Run QPCR_End Relative Gene Expression Analysis QPCR_Run->QPCR_End

Typical experimental workflow for studying this compound's effects.

Conclusion

This compound exerts its therapeutic effects through the robust activation of the JAK/STAT signaling pathway, initiated by its binding to the leptin receptor. This guide has provided a detailed overview of this cascade, from receptor engagement to the transcriptional regulation of target genes. The quantitative data presented, while highlighting the need for further specific research on this compound's dose-response and gene expression effects, offers a solid foundation for understanding the kinetics and magnitude of this signaling event. The detailed experimental protocols serve as a practical resource for researchers aiming to investigate the molecular mechanisms of this compound and develop novel therapeutic strategies targeting this pathway. A thorough comprehension of the this compound-JAK/STAT axis is paramount for its effective clinical application and the future development of related metabolic and endocrine therapies.

References

Foundational Research on Metreleptin and Leptin Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the foundational research on metreleptin and its application in treating leptin deficiency, a condition characterized by a partial or complete lack of the hormone leptin. Leptin, primarily secreted by adipose tissue, plays a crucial role in regulating energy homeostasis, appetite, and metabolism.[1][2] Its discovery in 1994 revolutionized the understanding of obesity and metabolic diseases, shifting the perspective from a simple matter of willpower to a complex interplay of genetic and physiological factors.[1] this compound, a recombinant analog of human leptin, serves as a replacement therapy for individuals with congenital or acquired generalized lipodystrophy, rare disorders characterized by a profound lack of adipose tissue and consequently, severe leptin deficiency.[3][4][5] This guide will delve into the core scientific principles, experimental methodologies, and key clinical findings that form the basis of our current understanding of this compound and its therapeutic utility.

The Discovery of Leptin and the Genetic Basis of Obesity

The journey to understanding leptin began with studies of genetically obese mice. In the 1950s, researchers at The Jackson Laboratory identified a strain of mice, termed ob/ob, that exhibited massive obesity and insatiable appetite due to a recessive mutation.[1] It took several decades of research, culminating in the groundbreaking work of Dr. Jeffrey Friedman and his team in 1994, to clone the ob gene and identify its protein product, which they named leptin, from the Greek word "leptos," meaning thin.[1] This discovery provided concrete evidence for a physiological system that regulates body weight and established fat as an endocrine organ.[1]

Leptin acts as a key signaling molecule in a negative feedback loop that maintains homeostatic control of fat mass.[1] Secreted by adipocytes, it travels through the bloodstream to the brain, particularly the hypothalamus, where it binds to its receptor (ObR) to regulate food intake and energy expenditure.[1][6] When fat mass decreases, leptin levels fall, stimulating appetite and suppressing energy expenditure until the fat mass is restored. Conversely, when fat mass increases, leptin levels rise, suppressing appetite to promote weight loss.[1]

This compound: A Recombinant Leptin Analog

This compound is a recombinant human leptin analog produced in E. coli. It differs from native human leptin by the addition of a methionine residue at its amino terminus.[6] this compound mimics the physiological effects of endogenous leptin by binding to and activating the human leptin receptor (ObR), a member of the Class I cytokine receptor family.[6][7] This activation triggers downstream signaling cascades, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[7]

Mechanism of Action and Signaling Pathways

Upon binding to the ObR, this compound induces a conformational change in the receptor, leading to the activation of associated Janus kinases (JAKs), particularly JAK2. Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the ObR. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[8][9] Once recruited, STAT3 is phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in appetite, energy expenditure, and metabolism.[8][9]

Besides the canonical JAK/STAT pathway, leptin signaling also involves other pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which contribute to its diverse physiological effects.[8][9]

This compound Signaling Pathway

Metreleptin_Signaling This compound This compound Leptin_Receptor Leptin Receptor (ObR) This compound->Leptin_Receptor Binds to JAK2 JAK2 Leptin_Receptor->JAK2 Activates JAK2->Leptin_Receptor Phosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (Appetite, Metabolism) Nucleus->Gene_Expression Regulates

Caption: this compound binds to the leptin receptor, activating the JAK/STAT signaling pathway.

Clinical Applications: Leptin Deficiency Syndromes

This compound is indicated for the treatment of complications associated with leptin deficiency in patients with congenital or acquired generalized lipodystrophy.[3][5] These rare disorders are characterized by a near-complete absence of adipose tissue, leading to extremely low leptin levels. The resulting leptin deficiency causes a constellation of severe metabolic abnormalities, including hyperphagia, insulin (B600854) resistance, diabetes mellitus, and severe hypertriglyceridemia.[3][7]

Congenital Leptin Deficiency

Congenital leptin deficiency is an extremely rare autosomal recessive condition caused by mutations in the leptin gene, resulting in the inability to produce functional leptin.[10] Individuals with this condition exhibit morbid obesity from an early age due to intense hyperphagia.[10] this compound replacement therapy in these patients has been shown to normalize appetite, leading to dramatic weight loss and improvements in metabolic parameters.[3][10]

Generalized Lipodystrophy

Generalized lipodystrophy, which can be congenital or acquired, is characterized by a widespread loss of adipose tissue.[7] The resulting leptin deficiency contributes to severe metabolic complications. This compound has been shown to be highly effective in improving glycemic control, reducing triglyceride levels, and decreasing liver fat in patients with generalized lipodystrophy.[3][11]

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in several clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound in Generalized Lipodystrophy (12-Month Data)
ParameterBaseline (Mean ± SD)Change at 12 Months (Mean)p-valueReference
HbA1c (%) 8.6 ± 2.4-2.2<0.001[12]
Fasting Triglycerides (mg/dL) 1284 ± 1239-32.1%0.001[12]
Fasting Plasma Glucose (mg/dL) 185 ± 72-54≤0.001[12]
Liver Volume (mL) 2730 ± 1230-33.8%<0.001[12]
Table 2: Efficacy of this compound in Partial Lipodystrophy with Severe Metabolic Disease (12-Month Data)
ParameterBaseline (Mean ± SD)Change at 12 Months (Mean)p-valueReference
HbA1c (%) 9.4 ± 1.7-1.00.003[13]
Fasting Triglycerides (mg/dL) 1807 ± 1895-42.8%<0.001[13]

Experimental Protocols

This compound Administration in Clinical Trials

Objective: To evaluate the safety and efficacy of this compound in patients with leptin deficiency.

Methodology:

  • Patient Population: Patients with a confirmed diagnosis of congenital or acquired generalized lipodystrophy and evidence of leptin deficiency (low serum leptin levels).[12]

  • Dosage and Administration: this compound is administered as a once-daily subcutaneous injection.[14] The starting dose is typically weight-based and is adjusted based on clinical response and tolerability.[13][14]

    • For patients weighing 40 kg or less, the starting daily dose is 0.06 mg/kg.[14]

    • For males weighing over 40 kg, the starting daily dose is 2.5 mg.[14]

    • For females weighing over 40 kg, the starting daily dose is 5 mg.[14]

    • The maximum recommended daily dose is 10 mg.[14]

  • Monitoring: Patients are monitored regularly for changes in metabolic parameters (HbA1c, fasting triglycerides, fasting glucose), liver enzymes, and potential adverse effects.[12]

Experimental Workflow for Clinical Trial

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Patient_Recruitment Patient Recruitment (Lipodystrophy Diagnosis) Inclusion_Criteria Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Criteria Baseline_Measurements Baseline Measurements (HbA1c, TGs, Leptin) Inclusion_Criteria->Baseline_Measurements Metreleptin_Admin This compound Administration Baseline_Measurements->Metreleptin_Admin Dose_Titration Dose Titration Metreleptin_Admin->Dose_Titration Monitoring Regular Monitoring Dose_Titration->Monitoring Endpoint_Assessment Endpoint Assessment (12 Months) Monitoring->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis

Caption: A typical workflow for a clinical trial evaluating this compound in lipodystrophy.

Enzyme-Linked Immunosorbent Assay (ELISA) for Human Leptin

Objective: To quantify the concentration of leptin in human serum or plasma.

Principle: This is a sandwich ELISA. An antibody specific for human leptin is pre-coated onto the wells of a microplate. Samples and standards are added to the wells, and any leptin present binds to the immobilized antibody. A second, biotin-conjugated antibody that also recognizes leptin is then added, forming a "sandwich." After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin. Finally, a substrate solution is added, and the HRP enzyme catalyzes a color change that is proportional to the amount of leptin in the sample.

Methodology:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.

  • Standard Curve: Prepare a serial dilution of the leptin standard to generate a standard curve.

  • Sample Addition: Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for leptin binding.

  • Washing: Wash the wells multiple times with wash buffer to remove unbound substances.

  • Detection Antibody: Add 100 µL of the biotin-conjugated anti-human leptin antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add 100 µL of streptavidin-HRP to each well and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark.

  • Stop Reaction: Add 100 µL of stop solution to each well to terminate the reaction.

  • Read Absorbance: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of leptin in the samples by interpolating their absorbance values from the standard curve.

Measurement of HbA1c and Triglycerides

HbA1c: Glycated hemoglobin (HbA1c) is measured to assess long-term glycemic control. The preferred method in clinical trials is high-performance liquid chromatography (HPLC), which separates hemoglobin variants based on charge differences.

Triglycerides: Fasting triglyceride levels are measured from a serum or plasma sample using standard enzymatic assays.

Conclusion

The discovery of leptin and the subsequent development of this compound represent a significant advancement in the understanding and treatment of rare metabolic disorders associated with leptin deficiency. Foundational research has elucidated the critical role of leptin in energy homeostasis and has provided a targeted therapeutic approach for patients with congenital and generalized lipodystrophy. The quantitative data from clinical trials unequivocally demonstrate the profound efficacy of this compound in improving the severe metabolic derangements characteristic of these conditions. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and clinical application of this important therapeutic agent. Future research will likely focus on expanding the therapeutic applications of this compound and further refining our understanding of the complex biology of leptin signaling.

References

The Role of Metreleptin in the Amelioration of Hyperphagia in Lipodystrophy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Lipodystrophy syndromes are a group of rare, heterogeneous disorders characterized by a selective loss of adipose tissue. This deficiency leads to a cascade of severe metabolic complications, including insulin (B600854) resistance, hypertriglyceridemia, and hepatic steatosis. A crucial consequence of adipose tissue loss, particularly in generalized lipodystrophy, is a profound deficiency of the adipocyte-secreted hormone leptin. The resulting hypoleptinemia drives intense, intractable hyperphagia, which exacerbates the underlying metabolic derangements by promoting excessive caloric intake.[1] Metreleptin, a recombinant analog of human leptin, serves as a replacement therapy, directly addressing the hormonal deficit.[2] Clinical evidence robustly demonstrates that this compound therapy is effective in reducing hyperphagia and subsequently improving glycemic control, lipid profiles, and liver function in patients with lipodystrophy.[3][4][5] This technical guide provides an in-depth review of the mechanism of action, clinical efficacy, and key experimental methodologies related to this compound's effect on hyperphagia in lipodystrophy, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Leptin Signaling and Appetite Regulation

Leptin is a critical regulator of energy homeostasis, acting on the central nervous system to control food intake and energy expenditure.[6] In lipodystrophy, the absence of leptin signaling leads to a perceived state of starvation, resulting in persistent hyperphagia.[7] this compound therapy restores this signaling pathway.

Upon subcutaneous administration, this compound binds to the long-form leptin receptor (LepRb), which is highly expressed in the arcuate nucleus (ARC) of the hypothalamus.[8][9] This binding event triggers the activation of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[8][9]

The key steps are as follows:

  • Receptor Activation: this compound binding induces a conformational change in LepRb, leading to the trans-autophosphorylation and activation of receptor-associated JAK2.[8]

  • STAT3 Recruitment and Phosphorylation: Activated JAK2 phosphorylates specific tyrosine residues on the intracellular domain of LepRb, creating docking sites for STAT3.[10] Recruited STAT3 is then phosphorylated by JAK2.

  • Nuclear Translocation and Gene Expression: Phosphorylated STAT3 molecules dimerize and translocate to the nucleus, where they act as transcription factors.[8]

In the hypothalamus, this signaling cascade has divergent effects on two key neuronal populations that regulate appetite:

  • Pro-opiomelanocortin (POMC) Neurons: STAT3 activation stimulates the transcription of the POMC gene. POMC is cleaved to produce α-melanocyte-stimulating hormone (α-MSH), an anorexigenic peptide that signals satiety by activating melanocortin 4 receptors (MC4R).[6][9]

  • Agouti-related peptide (AgRP) and Neuropeptide Y (NPY) Neurons: Leptin signaling inhibits these orexigenic neurons, suppressing the release of AgRP (an MC4R antagonist) and NPY, both of which stimulate appetite.[10]

By stimulating anorexigenic pathways and inhibiting orexigenic ones, this compound effectively reverses the central driver of hyperphagia in leptin-deficient states.[10]

Metreleptin_Signaling_Pathway cluster_neuron Hypothalamic Neuron cluster_nucleus Nucleus cluster_outcome Physiological Effect This compound This compound LepRb Leptin Receptor (LepRb) This compound->LepRb Binds JAK2 JAK2 LepRb->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes pSTAT3_n pSTAT3 pSTAT3->pSTAT3_n Translocates POMC_Gene POMC Gene (Stimulated) pSTAT3_n->POMC_Gene AgRP_NPY_Gene AgRP/NPY Gene (Inhibited) pSTAT3_n->AgRP_NPY_Gene POMC_Neuron ↑ POMC/α-MSH (Anorexigenic) POMC_Gene->POMC_Neuron AgRP_NPY_Neuron ↓ AgRP/NPY (Orexigenic) AgRP_NPY_Gene->AgRP_NPY_Neuron Result Reduced Hyperphagia (Satiety) POMC_Neuron->Result AgRP_NPY_Neuron->Result

Caption: this compound signaling pathway in hypothalamic appetite regulation.

Clinical Efficacy Data

Numerous open-label, prospective studies have demonstrated that this compound therapy leads to clinically meaningful and statistically significant reductions in hyperphagia and associated metabolic abnormalities.[3][4]

Data on Hyperphagia and Caloric Intake

Direct quantification of hyperphagia is challenging; however, studies report significant improvements based on patient-reported outcomes and observed reductions in caloric intake. In a retrospective study of 112 patients, the prevalence of hyperphagia was 79% before this compound treatment, with a notable improvement observed following therapy initiation.[11] Early studies noted that this compound administration suppresses hyperphagia, leading to substantial improvements in metabolic parameters.[3]

ParameterBaselinePost-Metreleptin (4 months)P-valueCitation
Daily Caloric IntakeNot specifiedDecreased-[3]
Resting Energy Expenditure (REE)Not specifiedDecreased-[3]
Hyperphagia Prevalence79%Improved (not quantified)-[11]
Table 1: Summary of this compound's Effect on Hyperphagia and Energy Balance.
Data on Metabolic Control

The reduction in hyperphagia and caloric intake, combined with the direct metabolic effects of leptin, results in dramatic improvements in glycemic control and dyslipidemia.[12][13]

ParameterBaseline (Mean)Post-Metreleptin (12 months) (Mean)Mean ChangeP-valueCitation
Generalized Lipodystrophy
HbA1c8.6%6.4%-2.2%<0.001[14]
Fasting Triglycerides14.7 mmol/L4.5 mmol/L-32.1%0.001[14]
Fasting Plasma Glucose10.2 mmol/L7.0 mmol/L-3.2 mmol/L<0.001[14]
Partial Lipodystrophy
HbA1cNot specifiedNot specified-0.6%0.005[5]
Fasting TriglyceridesNot specifiedNot specified-20.8%0.013[5]
Table 2: Improvements in Glycemic Control and Triglycerides with this compound Therapy.
ParameterBaseline (Mean ± SD)Post-Metreleptin (3 years) (Mean ± SE)Mean Change (Mean ± SE)Citation
HbA1c8.5% ± 2.1%6.0% ± 0.3%-2.1% ± 0.5%[1]
Triglycerides (Geometric Mean ± SE)479 ± 80 mg/dL164 ± 26 mg/dL-35.4% ± 13.7%[1]
Alanine Aminotransferase (ALT)100 ± 120 U/LNot specified-45 ± 19 U/L[1]
Aspartate Aminotransferase (AST)71 ± 77 U/LNot specified-33 ± 14 U/L[1]
Table 3: Long-Term (3-Year) Efficacy of this compound in a Mixed Lipodystrophy Cohort.

Key Experimental Methodologies

The evaluation of this compound's efficacy has been conducted through a series of open-label, single-arm clinical trials, often with long-term extensions, which is a common approach for rare diseases.[15][16]

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_assessment Phase 2: Baseline Assessment cluster_treatment Phase 3: Intervention cluster_followup Phase 4: Follow-up & Analysis Screening Patient Screening - Diagnosis of Lipodystrophy - Low Leptin Levels - Metabolic Abnormalities InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Data Collection - Hyperphagia Assessment (Scores) - Fasting Bloods (HbA1c, Lipids) - OGTT - Body Composition (DEXA) - Liver Imaging (Ultrasound) InformedConsent->Baseline Treatment This compound Administration - Daily Subcutaneous Injection - Weight-based Dosing - Dose Titration Baseline->Treatment FollowUp Follow-Up Assessments (e.g., Months 4, 12, 24, 36) - Repeat Baseline Measures Treatment->FollowUp DataAnalysis Data Analysis - Change from Baseline - Statistical Significance FollowUp->DataAnalysis Endpoints Primary Endpoints - Δ HbA1c - %Δ Triglycerides DataAnalysis->Endpoints

Caption: Generalized experimental workflow for this compound clinical trials.
Patient Population

Participants typically include adults and children with congenital or acquired generalized lipodystrophy, and in some studies, partial lipodystrophy with evidence of severe metabolic disease and low leptin levels.[1][17] Key inclusion criteria often involve the presence of at least one major metabolic abnormality, such as diabetes mellitus (e.g., HbA1c > 7.5%), hypertriglyceridemia (e.g., fasting triglycerides > 5.0 mmol/L), or severe insulin resistance.[5][18]

Intervention

This compound is administered via daily subcutaneous injections, with dosing based on body weight.[16] The dose is often titrated based on clinical response and tolerability. For patients on concomitant insulin therapy, careful monitoring is required due to a high risk of hypoglycemia as insulin sensitivity improves.[17]

Assessment of Hyperphagia

While not always a primary endpoint, the effect on hyperphagia is a critical outcome. Methodologies include:

  • Patient-Reported Outcomes: Use of validated questionnaires or hunger/satiety visual analog scales (VAS) to quantify changes in appetite and food-seeking behavior.[5]

  • Caloric Intake Monitoring: Inpatient studies on metabolic wards allow for precise measurement of ad libitum food intake to objectively assess changes.[12]

Metabolic and Anthropometric Assessments

A standardized battery of tests is performed at baseline and at regular intervals (e.g., 4, 12, 24, and 36 months) to evaluate treatment efficacy.

  • Glycemic Control: Measurement of glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG).[14] Oral glucose tolerance tests (OGTT) are also used to assess insulin sensitivity and secretion.[18][19]

  • Lipid Profile: Fasting blood samples are analyzed for triglycerides, total cholesterol, HDL, and LDL cholesterol.[14]

  • Hepatic Function: Liver enzymes (ALT, AST) are monitored as surrogate markers for hepatic steatosis.[1] Liver volume and fat content are assessed using imaging techniques like ultrasound or magnetic resonance imaging (MRI).[3]

  • Body Composition: Dual-energy X-ray absorptiometry (DEXA) scans are used to measure changes in fat mass and lean body mass.[3]

Conclusion

This compound therapy fundamentally addresses the pathophysiology of hyperphagia in patients with lipodystrophy by restoring central leptin signaling. This leads to a significant reduction in appetite and caloric intake. The clinical data unequivocally show that this primary effect, coupled with leptin's direct metabolic actions, drives substantial and sustained improvements in glycemic control, hypertriglyceridemia, and hepatic steatosis. The experimental protocols developed for this compound trials provide a robust framework for assessing efficacy in this rare disease population. For researchers and drug developers, the success of this compound serves as a paradigm for targeted hormone replacement therapy in a disease driven by a specific endocrine deficiency.

References

The Physiological Impact of Metreleptin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the mechanisms, clinical effects, and experimental considerations of metreleptin administration for researchers, scientists, and drug development professionals.

This compound, a recombinant analog of human leptin, serves as a replacement therapy for the treatment of complications arising from leptin deficiency in patients with congenital or acquired generalized lipodystrophy.[1][2] This technical guide provides a comprehensive overview of the physiological effects of this compound, its mechanism of action, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound is a recombinant human leptin analog that functions by binding to and activating the human leptin receptor (ObR), a member of the Class I cytokine receptor family.[3][4][5] This action mimics the effects of endogenous leptin, a hormone predominantly secreted by adipose tissue that plays a crucial role in regulating energy homeostasis. In patients with lipodystrophy, a deficiency of adipose tissue leads to significantly low leptin levels, resulting in hyperphagia, insulin (B600854) resistance, and ectopic fat deposition in tissues such as the liver and muscle.[5][6] By activating the ObR, this compound initiates signaling through the JAK/STAT transduction pathway, which helps to regulate appetite and metabolism.[5] This restored signaling leads to increased insulin sensitivity, improved lipid metabolism, and a reduction in caloric intake.[7][8]

Core Physiological Effects

The administration of this compound in leptin-deficient individuals elicits a range of significant physiological changes, primarily impacting metabolic and endocrine functions.

Metabolic Effects

Clinical studies have consistently demonstrated that this compound therapy leads to substantial improvements in key metabolic parameters. A primary effect is the significant reduction in hyperglycemia and insulin resistance.[9][10] Treatment is associated with notable decreases in glycated hemoglobin (HbA1c) and fasting glucose levels.[7][11] Furthermore, this compound has a profound impact on lipid metabolism, markedly reducing elevated triglyceride levels, which are a hallmark of lipodystrophy.[9][11] This reduction in triglycerides is crucial for mitigating the risk of acute pancreatitis.[12] The therapy has also been shown to decrease liver fat and improve levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[9][13] These metabolic improvements appear to be, at least in part, independent of this compound's effect on food intake.[14][15]

Endocrine and Other Effects

Beyond its metabolic impact, this compound influences various endocrine functions. In female patients with lipodystrophy, it has been shown to address reproductive dysfunction.[16] The therapy can also lead to weight loss, although it is not indicated for the treatment of general obesity.[4][17]

Quantitative Data from Clinical Trials

The following tables summarize the quantitative outcomes from key clinical trials investigating the effects of this compound in patients with lipodystrophy.

Table 1: Glycemic Control Parameters

Study PopulationParameterBaseline (Mean ± SD/SE or Median [Range])Post-Treatment (Mean ± SD/SE or Median [Range])Mean/Median ChangeDuration of TreatmentCitation
Generalized Lipodystrophy (n=66)HbA1c (%)8.66.4-2.212 months[12]
Generalized Lipodystrophy (n=36)HbA1c (%)8.5 ± 2.1--2.1 ± 0.53 years[9][13]
Partial Lipodystrophy (n=9)HbA1c (%)8.16.8-1.36 months[10]
Generalized Lipodystrophy (n=28)HbA1c (%)8.4 (6.5-9.9)6.8 (5.6-7.4)-1.61 year[18]
Generalized Lipodystrophy (n=66)Fasting Plasma Glucose (mmol/L)10.27.0-3.212 months[12]
Initiation Cohort (n=14)Fasting Glucose (mg/dL)152 ± 42136 ± 34-1614 days[14]

Table 2: Lipid Profile Parameters

Study PopulationParameterBaseline (Mean ± SD/SE or Median [Range])Post-Treatment (Mean ± SD/SE or Median [Range])Mean/Median ChangeDuration of TreatmentCitation
Generalized Lipodystrophy (n=66)Fasting Triglycerides (mmol/L)14.74.5-32.1%12 months[12]
Generalized & Partial Lipodystrophy (n=55)Triglycerides (mg/dL)479 ± 80164 ± 26-35.4% ± 13.7%3 years[9][13]
Partial Lipodystrophy (n=9)Triglycerides (mg/dL)318169-14915 months[10]
Generalized Lipodystrophy (n=28)Fasting Triglycerides (mmol/L)3.6 (1.7-8.5)2.2 (1.1-3.7)-1.41 year[18]
Initiation Cohort (n=14)Triglycerides (mg/dL)---41%14 days[14]

Table 3: Other Physiological Parameters

Study PopulationParameterBaseline (Mean ± SD/SE)Post-Treatment (Mean ± SD/SE)Mean ChangeDuration of TreatmentCitation
Generalized & Partial Lipodystrophy (n=55)Alanine Aminotransferase (ALT) (U/L)100 ± 120--45 ± 193 years[13]
Generalized & Partial Lipodystrophy (n=55)Aspartate Aminotransferase (AST) (U/L)71 ± 77--33 ± 143 years[13]
Type 1 Diabetes (n=8)Body Weight (kg)---2.612 weeks[19]

Experimental Protocols

The evaluation of this compound's physiological effects has been conducted through a series of open-label, single-arm clinical trials. Below are the generalized methodologies employed in these key studies.

Study Design and Patient Population
  • Design: The majority of pivotal studies have been open-label and single-arm, often with a long-term extension phase.[12][20]

  • Population: Participants are typically patients diagnosed with congenital or acquired generalized or partial lipodystrophy, confirmed by clinical features and often genetic testing.[9][18] Inclusion criteria frequently require the presence of metabolic abnormalities such as diabetes mellitus (elevated HbA1c), hypertriglyceridemia, and/or insulin resistance.[9][13] Patients with HIV-related lipodystrophy are generally excluded.[7]

Intervention
  • Drug: this compound (recombinant methionyl human leptin) is administered via subcutaneous injection.[4][17]

  • Dosage: Dosing is typically weight-based and may be adjusted based on gender and age. For patients over 40 kg, initial doses are often around 2.5 mg/day for males and 5 mg/day for females, with a maximum dose of 10 mg/day.[4] For patients 40 kg or less, the initial dose is generally 0.06 mg/kg/day with a maximum of 0.13 mg/kg/day.[4]

Outcome Measures
  • Primary Endpoints: The primary efficacy outcomes in many trials are the absolute change in HbA1c and the percentage change in fasting serum triglycerides from baseline to a specified time point, often 12 months.[12][21]

  • Secondary Endpoints: A range of secondary measures are also assessed, including:

    • Fasting plasma glucose and insulin levels.[14]

    • Lipid profiles (total cholesterol, HDL, LDL).[18]

    • Liver function tests (ALT, AST).[13]

    • Changes in body weight and composition.[19]

    • Alterations in the dosage of concomitant antidiabetic and lipid-lowering medications.[10]

    • Insulin sensitivity, often measured by hyperinsulinemic-euglycemic clamp.[14]

    • Liver fat content, assessed by magnetic resonance spectroscopy.[14]

Visualizing the Pathways and Processes

Leptin Signaling Pathway

The binding of this compound to the long-form leptin receptor (LepRb) triggers a cascade of intracellular signaling events. The primary pathway involves the recruitment and activation of Janus kinase 2 (JAK2). Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of LepRb, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in energy homeostasis. Other important signaling pathways activated by leptin include the phosphatidylinositol 3-kinase (PI3K) and the RAS/RAF/MAPK pathways.[22][23][24]

Leptin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LepRb Leptin Receptor (LepRb) This compound->LepRb Binds JAK2_inactive JAK2 LepRb->JAK2_inactive Recruits PI3K PI3K LepRb->PI3K Activates SHP2 SHP2 LepRb->SHP2 Activates JAK2_active p-JAK2 JAK2_inactive->JAK2_active Autophosphorylation JAK2_active->LepRb Phosphorylates Tyr985, Tyr1077, Tyr1138 STAT3_inactive STAT3 JAK2_active->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes AKT AKT PI3K->AKT Gene_Expression Target Gene Transcription AKT->Gene_Expression Regulates ERK ERK SHP2->ERK ERK->Gene_Expression Regulates STAT3_dimer->Gene_Expression Translocates & Regulates Metreleptin_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment & Monitoring cluster_evaluation Phase 3: Primary Endpoint Evaluation cluster_followup Phase 4: Long-Term Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (HbA1c, Lipids, etc.) Informed_Consent->Baseline_Assessment Metreleptin_Admin This compound Administration (Daily Subcutaneous Injection) Baseline_Assessment->Metreleptin_Admin Monitoring Regular Monitoring Visits (Adverse Events, Vitals) Metreleptin_Admin->Monitoring Interim_Analysis Interim Efficacy Analysis (e.g., 6 months) Monitoring->Interim_Analysis Endpoint_Visit 12-Month Endpoint Visit Interim_Analysis->Endpoint_Visit Primary_Outcome Primary Outcome Assessment (Change in HbA1c & Triglycerides) Endpoint_Visit->Primary_Outcome Extension_Phase Long-Term Extension Phase Primary_Outcome->Extension_Phase Final_Analysis Final Data Analysis & Reporting Extension_Phase->Final_Analysis Metreleptin_Logic_Model cluster_pathophysiology Pathophysiology cluster_intervention Intervention cluster_mechanism Mechanism of Action cluster_outcomes Physiological Outcomes Lipodystrophy Lipodystrophy (Adipose Tissue Deficiency) Leptin_Deficiency Leptin Deficiency Lipodystrophy->Leptin_Deficiency Metabolic_Dysregulation Metabolic Dysregulation (Hyperphagia, Insulin Resistance, Ectopic Fat) Leptin_Deficiency->Metabolic_Dysregulation Metreleptin_Admin This compound Administration (Leptin Replacement) Receptor_Activation Leptin Receptor Activation Metreleptin_Admin->Receptor_Activation Initiates Signaling_Restoration Restoration of Intracellular Signaling Receptor_Activation->Signaling_Restoration Improved_Metabolism Improved Glucose & Lipid Metabolism Signaling_Restoration->Improved_Metabolism Leads to Reduced_Hyperphagia Reduced Hyperphagia Signaling_Restoration->Reduced_Hyperphagia Leads to Clinical_Benefit Clinical Benefit (↓ HbA1c, ↓ Triglycerides, ↑ Insulin Sensitivity) Improved_Metabolism->Clinical_Benefit Reduced_Hyperphagia->Clinical_Benefit

References

Metreleptin's Impact on Insulin Sensitivity and Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metreleptin, a recombinant analog of human leptin, has emerged as a critical therapeutic agent for patients with lipodystrophy, a group of rare disorders characterized by a deficiency of adipose tissue and subsequent leptin deficiency. This deficiency leads to severe metabolic dysregulation, including profound insulin (B600854) resistance and dyslipidemia. This technical guide provides an in-depth analysis of this compound's mechanism of action and its clinical effects on insulin sensitivity and lipid metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental procedures.

Core Mechanism of Action

This compound functions as a replacement therapy, mimicking the physiological effects of endogenous leptin.[1] It binds to and activates the leptin receptor (Ob-R), a member of the class I cytokine receptor family, which is widely expressed in the body, including in the hypothalamus.[1][2] This interaction triggers a cascade of intracellular signaling pathways that are crucial for regulating energy homeostasis, glucose metabolism, and lipid metabolism.[1][3] The primary signaling cascades activated by this compound include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol-3-kinase (PI3K) pathway.[1][3]

In the hypothalamus, this compound's activation of these pathways leads to a reduction in the expression of orexigenic neuropeptides, such as neuropeptide Y (NPY) and agouti-related peptide (AgRP), while simultaneously increasing the expression of anorexigenic pro-opiomelanocortin (POMC).[1] This central action contributes to a decrease in hyperphagia and an increase in energy expenditure.[1][4] Peripherally, this compound enhances insulin sensitivity, improves glucose uptake and utilization, and positively modulates lipid metabolism by reducing ectopic fat deposition.[1][4]

Metreleptin_Signaling_Pathway cluster_cell Target Cell cluster_downstream Downstream Signaling cluster_effects Cellular Effects This compound This compound LeptinR Leptin Receptor (Ob-R) This compound->LeptinR Binds to JAK2 JAK2 LeptinR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates MAPK MAPK (ERK) JAK2->MAPK PI3K PI3K JAK2->PI3K Gene_Expression Altered Gene Expression STAT3->Gene_Expression Nuclear Translocation MAPK->Gene_Expression AKT Akt PI3K->AKT Insulin_Sensitivity ↑ Insulin Sensitivity AKT->Insulin_Sensitivity Lipid_Metabolism ↑ Lipid Metabolism AKT->Lipid_Metabolism Glucose_Uptake ↑ Glucose Uptake AKT->Glucose_Uptake

Caption: this compound's intracellular signaling cascade.

Quantitative Impact on Metabolic Parameters

Clinical studies have consistently demonstrated that this compound therapy leads to substantial and sustained improvements in key metabolic markers in patients with generalized and partial lipodystrophy.

Effects on Glycemic Control

This compound treatment significantly improves glycemic control, as evidenced by reductions in hemoglobin A1c (HbA1c) and fasting plasma glucose (FPG).

ParameterBaseline (Mean ± SD/SE or Median [IQR])Post-Metreleptin (Mean ± SD/SE or Median [IQR])Mean/Median ChangeStudy PopulationCitation
HbA1c (%) 8.5 ± 2.16.4 (after 3 years)-2.1 ± 0.5Generalized & Partial Lipodystrophy[5]
8.4 [6.5-9.9]6.8 [5.6-7.4] (after 1 year)Significant Decrease (p < 0.001)Generalized Lipodystrophy[6]
7.7 [7.1-9.1]7.7 [7.4-9.5] (after 1 year)Not Significantly ModifiedPartial Lipodystrophy[6]
8.16.8 (after 6 months)-1.3Partial Lipodystrophy[7]
7.76.2 (after 12 months)-1.2Generalized Lipodystrophy[8]
7.87.0 (after 12 months)-0.8Partial Lipodystrophy[8]
Fasting Glucose (mg/dL) ---11% (after 14 days, constant food intake)Lipodystrophy (Initiation Cohort)[9][10]
Effects on Lipid Metabolism

One of the most profound effects of this compound is the significant reduction in circulating triglycerides, a hallmark of lipodystrophy.

ParameterBaseline (Geometric Mean ± SE or Median [IQR])Post-Metreleptin (Geometric Mean ± SE or Median [IQR])Mean/Median % ChangeStudy PopulationCitation
Triglycerides (mg/dL) 479 ± 80164 ± 26 (after 3 years)-35.4 ± 13.7%Generalized & Partial Lipodystrophy[5][11]
Triglycerides (mmol/L) 3.6 [1.7-8.5]2.2 [1.1-3.7] (after 1 year)Significant Decrease (p < 0.001)Generalized Lipodystrophy[6]
3.3 [1.9-9.9]2.5 [1.6-5.3] (after 1 year)Significant Decrease (p < 0.01)Partial Lipodystrophy[6]
Triglycerides (mg/dL) ---41% (after 14 days, constant food intake)Lipodystrophy (Initiation Cohort)[9][10]
Liver Fat (%) 21.818.7 (after 14 days, constant food intake)-3.1Lipodystrophy (Initiation Cohort)[9]
Effects on Insulin Sensitivity

This compound directly improves both peripheral and hepatic insulin sensitivity, independent of its effects on food intake.[9]

ParameterConditionValue (mg/kg FFM/min)% ChangeStudy PopulationCitation
Peripheral Insulin Sensitivity Pre-Metreleptin4.4 ± 2.3+32%Lipodystrophy (Initiation Cohort)[9]
Post-Metreleptin5.8 ± 2.2[9]
On this compound10.9 ± 4.1-41%Lipodystrophy (Withdrawal Cohort)[9]
Post-Metreleptin Withdrawal6.4 ± 1.8[9]

Key Experimental Protocols

The assessment of this compound's metabolic effects relies on sophisticated experimental methodologies.

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing in vivo insulin sensitivity.[12]

Objective: To measure whole-body insulin-mediated glucose disposal.

Methodology:

  • Catheterization: Two intravenous catheters are placed. One is for the infusion of insulin and glucose, and the other, in the contralateral arm with the hand placed in a heating box for arterialization of venous blood, is for blood sampling.[13]

  • Insulin Infusion: A primed, continuous infusion of insulin is administered to achieve a steady-state of hyperinsulinemia.[13]

  • Glucose Clamp: A variable infusion of 20% glucose solution is administered to maintain euglycemia (plasma glucose typically between 90 and 100 mg/dL).[13]

  • Blood Sampling: Blood glucose levels are monitored frequently (e.g., every 5-10 minutes).

  • Steady State: The glucose infusion rate (GIR) required to maintain euglycemia during the last 30-60 minutes of the clamp, when a steady state is achieved, is a measure of insulin sensitivity.[13] This is often referred to as the M-value.[14]

  • Isotopic Tracers (Optional): Radiolabeled glucose (e.g., [3-³H]glucose) can be infused to differentiate between hepatic glucose production and peripheral glucose uptake.[12][15]

Hyperinsulinemic_Euglycemic_Clamp cluster_preparation Preparation cluster_procedure Clamp Procedure cluster_analysis Data Analysis Fasting Overnight Fasting Catheterization IV Catheter Placement (Infusion & Sampling) Fasting->Catheterization Insulin_Infusion Start Primed-Continuous Insulin Infusion Catheterization->Insulin_Infusion Glucose_Monitoring Frequent Blood Glucose Monitoring Insulin_Infusion->Glucose_Monitoring Glucose_Infusion Variable 20% Glucose Infusion Glucose_Monitoring->Glucose_Infusion Feedback Loop Euglycemia Maintain Euglycemia (e.g., 90-100 mg/dL) Glucose_Infusion->Euglycemia Steady_State Achieve Steady State Euglycemia->Steady_State Calculate_GIR Calculate Glucose Infusion Rate (GIR) Steady_State->Calculate_GIR Insulin_Sensitivity GIR = Measure of Insulin Sensitivity Calculate_GIR->Insulin_Sensitivity

Caption: Workflow of the hyperinsulinemic-euglycemic clamp.
Magnetic Resonance Spectroscopy (MRS)

MRS is a non-invasive technique used to quantify ectopic lipid deposition, particularly in the liver and muscle.[16]

Objective: To measure the percentage of fat content in specific tissues.

Methodology:

  • Patient Positioning: The patient is positioned within the MRI scanner.

  • Localization: A specific volume of interest (voxel) is defined within the target organ (e.g., the liver).

  • Data Acquisition: A proton (¹H) MRS sequence is performed to acquire a spectrum of metabolites within the voxel.

  • Spectral Analysis: The resulting spectrum displays peaks corresponding to different molecules. The primary peaks of interest are water and the methyl (CH₃) and methylene (B1212753) (CH₂) groups of triglycerides.

  • Quantification: The fat content is calculated from the ratio of the lipid peak area to the water peak area, with corrections for relaxation effects.[17]

Conclusion

This compound therapy represents a significant advancement in the management of metabolic complications associated with lipodystrophy. Its mechanism of action, centered on the restoration of leptin signaling, leads to profound and sustained improvements in insulin sensitivity and lipid metabolism. The quantitative data from clinical trials, supported by rigorous experimental methodologies, provide a strong evidence base for its efficacy. For researchers and drug development professionals, understanding the intricate signaling pathways, the precise metabolic effects, and the experimental protocols used to evaluate this compound is crucial for the continued development of therapies targeting metabolic diseases.

References

The Discovery and Development of Metreleptin: A Technical Guide for Rare Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Metreleptin, a recombinant analog of human leptin, represents a significant advancement in the treatment of rare diseases characterized by leptin deficiency. This technical guide provides an in-depth analysis of the discovery, development, mechanism of action, and clinical application of this compound, with a focus on the quantitative outcomes and experimental methodologies that have defined its therapeutic profile.

Introduction: The Unmet Need in Lipodystrophy Syndromes

Lipodystrophy syndromes are a group of rare, heterogeneous disorders characterized by a selective loss of adipose tissue. This deficiency in fat storage leads to a cascade of metabolic abnormalities, including severe insulin (B600854) resistance, hypertriglyceridemia, and hepatic steatosis, largely due to the resulting deficiency of the adipocyte-derived hormone, leptin.[1] Prior to the development of this compound, treatment options were limited to managing the metabolic complications with diet and conventional glucose- and lipid-lowering therapies, which were often insufficient.[2]

Discovery and Preclinical Development

The discovery of leptin in the early 1990s and its role in regulating energy homeostasis paved the way for the development of this compound.[3] Preclinical studies in animal models of lipodystrophy demonstrated that leptin replacement therapy could dramatically ameliorate the associated metabolic abnormalities.[3] These foundational studies provided the scientific rationale for investigating this compound in human lipodystrophy syndromes.

Mechanism of Action: The Leptin Signaling Pathway

This compound functions as a leptin receptor agonist. It binds to and activates the human leptin receptor (ObR), a member of the class I cytokine receptor family, initiating signaling through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[4][5] This activation in the hypothalamus helps to regulate appetite and energy expenditure.[6] Peripherally, it improves insulin sensitivity and lipid metabolism.[7]

This compound Signaling Pathway This compound Signaling Pathway This compound This compound LeptinReceptor Leptin Receptor (ObR) This compound->LeptinReceptor Binds to JAK2 JAK2 LeptinReceptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Translocates to GeneExpression Gene Expression (Regulation of Appetite, Metabolism) Nucleus->GeneExpression Modulates

This compound's activation of the JAK-STAT signaling cascade.

Clinical Development Program

The clinical development of this compound for lipodystrophy was primarily based on a series of open-label, single-arm studies conducted at the National Institutes of Health (NIH), given the rarity of the disease.[8][9] These studies, including NCT00025883 and its pilot study NCT00005905, enrolled patients with both generalized and partial lipodystrophy.[7][10] An expanded access program (FHA101/NCT00677313) provided further data on the efficacy and safety of this compound, particularly in patients with partial lipodystrophy.[1][11]

Key Clinical Trials and Patient Populations

The pivotal clinical data for this compound's approval came from a long-term, open-label study at the NIH.[9] This study enrolled patients with congenital or acquired generalized lipodystrophy and a subset of patients with partial lipodystrophy who presented with significant metabolic disease.[7][12]

Clinical Trial Workflow for this compound in Lipodystrophy Clinical Trial Workflow for this compound in Lipodystrophy Screening Patient Screening - Diagnosis of Lipodystrophy - Metabolic Abnormalities Enrollment Enrollment into Open-Label Study Screening->Enrollment Baseline Baseline Assessment - HbA1c, Triglycerides - Liver Enzymes, Leptin Levels Enrollment->Baseline Treatment This compound Administration (Subcutaneous, Daily) Baseline->Treatment Monitoring Regular Monitoring (e.g., 3, 6, 12 months) Treatment->Monitoring Safety Safety Monitoring (Adverse Events, Immunogenicity) Treatment->Safety Endpoint Primary Endpoint Assessment (Change from Baseline in HbA1c and Triglycerides) Monitoring->Endpoint

A generalized workflow for this compound clinical trials in lipodystrophy.

Quantitative Data from Clinical Trials

The efficacy of this compound in improving the metabolic parameters of patients with lipodystrophy has been consistently demonstrated across clinical studies. The following tables summarize the key quantitative outcomes.

Table 1: Efficacy of this compound in Generalized Lipodystrophy (GL) - 12 Months of Treatment
ParameterBaseline (Mean ± SD)Change at 12 Months (Mean)p-valueReference
HbA1c (%)8.6 ± 2.2-2.2<0.001[9]
Fasting Triglycerides (mg/dL)1299 ± 1158-32.1%0.001[9]
Alanine Aminotransferase (U/L)111.9 ± 112.6-53.10.010[9]
Liver Volume (mL)N/A-33.8%<0.001[9]

Data from the final combined analysis of two open-label investigator-sponsored trials at the NIH.

Table 2: Efficacy of this compound in Partial Lipodystrophy (PL) - 12 Months of Treatment (Expanded Access Program)
ParameterBaseline (Mean ± SE)Change at 12 Months (Mean ± SE)95% Confidence IntervalReference
HbA1c (%)8.1 ± 0.5-0.88 ± 0.62-2.34, 0.59[1][6]
Fasting Plasma Glucose (mg/dL)179 ± 21-42.0 ± 22.4-94.9, 10.9[1][6]
Fasting Triglycerides (mg/dL)485 ± 106-119.8 ± 84.1N/A[1][6]

Data from the FHA101 (NCT00677313) open-label, expanded-access study in 23 patients with partial lipodystrophy.[1]

Experimental Protocols

Study Design

The majority of clinical studies evaluating this compound for lipodystrophy were designed as open-label, single-arm, interventional trials due to the rarity of the condition.[9][10] Patients served as their own controls, with outcomes measured as changes from baseline.

Patient Population and Enrollment Criteria

Key inclusion criteria for the pivotal NIH studies included a clinical diagnosis of generalized or partial lipodystrophy and the presence of at least one metabolic abnormality, such as diabetes mellitus (defined by American Diabetes Association criteria), insulin resistance (fasting insulin > 30 μU/mL), or hypertriglyceridemia (fasting triglycerides > 200 mg/dL).[7] Female patients typically had baseline leptin levels < 12.0 ng/mL, and male patients had levels < 8.0 ng/mL.[7]

This compound Dosing and Administration

This compound was administered as a daily subcutaneous injection.[13] Dosing was weight-based and adjusted according to clinical response and tolerability.[9][12] In the expanded access program for partial lipodystrophy, the starting dose was 0.02 mg/kg twice daily for the first week, increasing to 0.04 mg/kg twice daily in the second week, with a maximum dose of 0.08 mg/kg twice daily.[1][11]

Laboratory Assessments

Standard laboratory assessments were performed at baseline and at regular intervals throughout the studies. These included measurements of glycated hemoglobin (HbA1c), fasting plasma glucose, fasting serum triglycerides, and liver enzymes (alanine aminotransferase [ALT] and aspartate aminotransferase [AST]).[8] Serum leptin concentrations were also measured.[14]

Histological Assessment of Nonalcoholic Fatty Liver Disease (NAFLD)

In a subset of patients, paired liver biopsies were performed at baseline and after 12 months of treatment to assess changes in NAFLD/Nonalcoholic Steatohepatitis (NASH).[15] Histological features were evaluated using the NASH-Clinical Research Network (CRN) scoring system, which semi-quantitatively assesses steatosis, lobular inflammation, hepatocellular ballooning, and fibrosis.[15][16]

Statistical Analysis

The primary efficacy endpoints in the pivotal trials were the change from baseline in HbA1c and the percent change from baseline in fasting triglycerides at 12 months.[10] Statistical analyses were primarily descriptive due to the open-label, single-arm nature of the studies. In some post-hoc analyses, multivariate linear regression modeling was used to account for covariates such as baseline medication use.[10][17]

Safety and Tolerability

The most common adverse events reported in clinical trials of this compound include hypoglycemia, headache, abdominal pain, and injection site reactions.[1] The risk of hypoglycemia necessitates careful monitoring and potential dose adjustments of concomitant anti-diabetic medications, such as insulin or sulfonylureas.[4] The development of anti-metreleptin antibodies with neutralizing activity has been observed and may be associated with a loss of efficacy or severe infections.[7]

Regulatory Approvals and Future Directions

This compound (marketed as Myalept®) was first approved in Japan in 2013, followed by the United States in 2014 for the treatment of complications of leptin deficiency in patients with congenital or acquired generalized lipodystrophy.[9] The European Commission approved this compound for both generalized and certain forms of partial lipodystrophy in 2018.[18]

Ongoing and future research will continue to explore the long-term safety and efficacy of this compound, its potential benefits in a broader range of patients with partial lipodystrophy, and its impact on cardiovascular outcomes and mortality.[8][19]

Conclusion

The development of this compound is a landmark achievement in the field of rare disease therapeutics, providing a targeted and effective treatment for the severe metabolic complications of lipodystrophy syndromes. This technical guide has provided a comprehensive overview of the scientific and clinical journey of this compound, from its foundational preclinical studies to the robust clinical data that support its use. For researchers and drug development professionals, the story of this compound serves as a compelling case study in translating a deep understanding of disease pathophysiology into a life-changing therapy for patients with a high unmet medical need.

References

A Deep Dive into the Molecular Interactions of Metreleptin and the Human Leptin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Metreleptin, a recombinant analog of human leptin, serves as a vital replacement therapy for patients with leptin deficiency due to congenital or acquired generalized lipodystrophy.[1][2][3] Its therapeutic efficacy is rooted in its ability to mimic the physiological actions of endogenous leptin by binding to and activating the human leptin receptor (ObR), a member of the class I cytokine receptor superfamily.[1][2][4][5] This guide provides a comprehensive technical overview of the molecular interactions between this compound and the human leptin receptor, detailing the binding kinetics, activation of downstream signaling cascades, and the experimental methodologies used to elucidate these processes.

This compound and the Human Leptin Receptor: Binding and Affinity

This compound is a 147-amino-acid, non-glycosylated polypeptide with a molecular weight of approximately 16.15 kDa. It differs from native human leptin by the addition of a single methionine residue at its amino terminus.[3] This modification does not significantly impair its ability to bind to the leptin receptor with high affinity.

The interaction between leptin and its receptor is a high-affinity one, crucial for initiating the downstream signaling events that regulate energy homeostasis.[6] The binding kinetics of human leptin to the human leptin receptor have been characterized using various biophysical techniques, including surface plasmon resonance (SPR). These studies have revealed a dissociation constant (Kd) in the sub-nanomolar to low nanomolar range, indicating a strong and stable interaction.

Table 1: Binding Affinity of Leptin for the Human Leptin Receptor

LigandReceptorMethodDissociation Constant (Kd)Reference
Human LeptinHuman Leptin ReceptorSurface Plasmon Resonance (SPR)0.23 ± 0.08 nM[7]
125I-LeptinFull-length Human Leptin ReceptorRadioligand Binding AssayKi ~200 pM[7]
Murine LeptinMurine Leptin Receptor (WT)Surface Plasmon Resonance (SPR)6.47 x 10⁻¹¹ ± 3.30 x 10⁻¹¹ M[8]
Murine LeptinMurine Leptin Receptor (Q223R)Surface Plasmon Resonance (SPR)8.43 x 10⁻¹¹ ± 0.407 x 10⁻¹¹ M[8]

Activation of Downstream Signaling Pathways

Upon binding of this compound, the leptin receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway activated by the leptin receptor is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2][4][5] Additionally, this compound binding also triggers the activation of other important pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.

The JAK/STAT Pathway

The activation of the JAK/STAT pathway is a critical step in mediating the physiological effects of this compound.

JAK_STAT_Pathway This compound This compound LeptinReceptor Leptin Receptor (ObR) This compound->LeptinReceptor Binds JAK2 JAK2 LeptinReceptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates (Tyr705) pSTAT3 pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Forms dimers Nucleus Nucleus Dimerization->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression Regulates ERK_MAPK_Pathway This compound This compound LeptinReceptor Leptin Receptor (ObR) This compound->LeptinReceptor Binds JAK2_ERK JAK2 LeptinReceptor->JAK2_ERK Activates SHP2 SHP2 JAK2_ERK->SHP2 Activates Grb2 Grb2 SHP2->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK pERK1/2 Nucleus_ERK Nucleus pERK->Nucleus_ERK Translocates to TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus_ERK->TranscriptionFactors Activates PI3K_Akt_mTOR_Pathway This compound This compound LeptinReceptor Leptin Receptor (ObR) This compound->LeptinReceptor Binds IRS IRS Proteins LeptinReceptor->IRS Recruits & Activates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates pAkt pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates SPR_Workflow Immobilize 1. Immobilize Leptin Receptor on Sensor Chip Inject 2. Inject this compound (Analyte) Immobilize->Inject Association 3. Measure Association Inject->Association Dissociation 4. Measure Dissociation Association->Dissociation Regenerate 5. Regenerate Sensor Surface Dissociation->Regenerate Analyze 6. Analyze Data (ka, kd, Kd) Regenerate->Analyze Western_Blot_Workflow Treat 1. Treat Cells with This compound Lyse 2. Lyse Cells & Quantify Protein Treat->Lyse SDS_PAGE 3. SDS-PAGE Lyse->SDS_PAGE Transfer 4. Transfer to Membrane SDS_PAGE->Transfer Block 5. Block Membrane Transfer->Block Incubate_Primary 6. Incubate with Primary Antibody (anti-pSTAT3) Block->Incubate_Primary Incubate_Secondary 7. Incubate with HRP-conjugated Secondary Antibody Incubate_Primary->Incubate_Secondary Detect 8. Detect Chemiluminescence Incubate_Secondary->Detect

References

metreleptin's role in ectopic fat deposition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Metreleptin in Ectopic Fat Deposition

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectopic fat deposition, the accumulation of triglycerides in non-adipose tissues such as the liver, skeletal muscle, and pancreas, is a key pathophysiological feature of lipodystrophy syndromes. These rare disorders are characterized by a partial or complete lack of adipose tissue, leading to a deficiency in the adipocyte-derived hormone leptin. The resulting hypoleptinemia contributes to severe metabolic complications, including insulin (B600854) resistance, dyslipidemia, and nonalcoholic fatty liver disease (NAFLD).[1][2]

This compound, a recombinant analog of human leptin, serves as a replacement therapy for leptin deficiency in patients with lipodystrophy.[3] It has demonstrated significant efficacy in improving metabolic control and reducing ectopic fat accumulation. This technical guide provides a comprehensive overview of the mechanisms of action of this compound in mitigating ectopic fat deposition, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Mechanism of Action

This compound exerts its effects by binding to and activating the leptin receptor (LEPR), a member of the class I cytokine receptor family. This activation triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, that collectively contribute to the reduction of ectopic fat.[4] The key mechanisms include:

  • Improved Insulin Sensitivity: this compound enhances both hepatic and peripheral insulin sensitivity, leading to improved glucose uptake and utilization and reduced substrate for de novo lipogenesis (DNL).[5]

  • Suppression of De Novo Lipogenesis: this compound signaling in the liver downregulates the expression and activity of key lipogenic enzymes, most notably sterol regulatory element-binding protein-1c (SREBP-1c), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS).[6] This leads to a marked reduction in the synthesis of new fatty acids and triglycerides in the liver.

  • Increased Fatty Acid Oxidation: this compound promotes the oxidation of fatty acids in skeletal muscle and liver, in part through the activation of AMP-activated protein kinase (AMPK), which in turn phosphorylates and inactivates ACC, reducing the synthesis of malonyl-CoA and relieving the inhibition of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation.

  • Central Effects on Appetite and Energy Expenditure: this compound acts on the hypothalamus to reduce hyperphagia, a common feature of lipodystrophy, leading to decreased caloric intake.[1] It also influences the central nervous system to increase energy expenditure.

Signaling Pathway

The binding of this compound to the leptin receptor initiates a signaling cascade that has profound effects on lipid metabolism. The following diagram illustrates the key steps in this pathway within a hepatocyte.

MetreleptinSignaling cluster_cell Hepatocyte This compound This compound LEPR Leptin Receptor (LEPR) This compound->LEPR Binds JAK2 JAK2 LEPR->JAK2 Activates PI3K PI3K LEPR->PI3K Activates AMPK AMPK LEPR->AMPK Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes SOCS3 SOCS3 pSTAT3->SOCS3 Induces Transcription SREBP1c SREBP-1c pSTAT3->SREBP1c Inhibits Transcription SOCS3->JAK2 Inhibits AKT Akt/PKB PI3K->AKT AKT->SREBP1c Inhibits ACC ACC AMPK->ACC Inhibits CPT1 CPT1 AMPK->CPT1 Activates SREBP1c->ACC Induces Transcription FAS FAS SREBP1c->FAS Induces Transcription DNL De Novo Lipogenesis FAO Fatty Acid Oxidation CPT1->FAO TG Triglyceride Accumulation FAO->TG Reduces DNL->TG

This compound's signaling cascade in hepatocytes.

Quantitative Data on Ectopic Fat Reduction

Clinical studies have consistently demonstrated the efficacy of this compound in reducing ectopic fat in various tissues. The following tables summarize the quantitative findings from key clinical trials.

Hepatic Fat (Hepatic Steatosis)
StudyPatient PopulationDuration of TreatmentBaseline Hepatic Fat (%)Post-Treatment Hepatic Fat (%)Absolute Change (%)Relative Change (%)Method of Measurement
Brown et al. (2017)[5]Lipodystrophy (initiation cohort)14 days21.8 ± 10.918.7 ± 12.5-3.1-14.21H-MRS
Brown et al. (2017)[5]Lipodystrophy (initiation cohort)6 months21.8 ± 10.913.6 ± 9.7-8.2-37.61H-MRS
Akinci et al. (2019)[7]NASH with relative leptin deficiency12 months19 ± 813 ± 9-6-31.6MRI (Dixon method)
Oral et al. (2019)[4]Partial Lipodystrophy12 months---13.4-MRI
Brown et al. (2018)[2]Generalized Lipodystrophy12 months---33.8-MRI
Intramyocellular Lipid (IMCL)
StudyPatient PopulationDuration of TreatmentBaseline IMCL (arbitrary units)Post-Treatment IMCL (arbitrary units)ChangeMethod of Measurement
Brown et al. (2017)[5]Lipodystrophy14 daysNo significant changeNo significant change-1H-MRS

Note: While short-term studies have not shown significant changes in IMCL, longer-term studies and the known mechanisms of action of this compound suggest a likely reduction over time, although specific quantitative data is less consistently reported than for hepatic fat.

Pancreatic Fat

Quantitative data on the effect of this compound on pancreatic fat are less abundant in the literature compared to hepatic and muscular fat. However, given the shared pathophysiology of ectopic fat deposition, it is plausible that this compound also reduces pancreatic steatosis, which may contribute to improved beta-cell function. Further research is needed to quantify this effect.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound's effects on ectopic fat and metabolism.

Quantification of Ectopic Fat by 1H-Magnetic Resonance Spectroscopy (1H-MRS)

Objective: To non-invasively quantify the triglyceride content in the liver and skeletal muscle.

Protocol:

  • Patient Preparation: Patients are typically required to fast for at least 8 hours prior to the scan.

  • Imaging System: A clinical MRI scanner with a field strength of 1.5T or 3T is commonly used.

  • Localization:

    • Liver: A voxel of interest (e.g., 20 x 20 x 20 mm) is placed in the right lobe of the liver, avoiding major blood vessels and the edge of the organ.[3][4]

    • Skeletal Muscle: A voxel is placed within a specific muscle, such as the tibialis anterior or soleus, to measure IMCL.

  • Pulse Sequence: A single-voxel point-resolved spectroscopy (PRESS) or stimulated echo acquisition mode (STEAM) sequence is used.[2][4]

    • Typical Parameters (PRESS at 3T for liver):

      • Repetition Time (TR): 1500 - 3000 ms[4][8]

      • Echo Time (TE): 30 - 35 ms[4][8]

      • Number of Averages: 8 - 64[4][8]

  • Data Acquisition: Spectra are acquired with and without water suppression to allow for the use of the unsuppressed water peak as an internal reference.

  • Data Analysis:

    • The areas under the peaks corresponding to water (at ~4.7 ppm) and the methylene (B1212753) protons of fatty acids (at ~1.3 ppm) are quantified using specialized software (e.g., LCModel).

    • The intrahepatic lipid (IHL) or IMCL content is expressed as a percentage of the total signal: (Lipid Signal / (Lipid Signal + Water Signal)) * 100.

Workflow for 1H-MRS Ectopic Fat Quantification.
Assessment of Insulin Sensitivity via Hyperinsulinemic-Euglycemic Clamp

Objective: To measure whole-body insulin sensitivity.

Protocol:

  • Patient Preparation: Patients fast overnight. Two intravenous catheters are inserted, one for infusions and one in a contralateral hand vein (which is heated to "arterialize" the blood) for sampling.

  • Tracer Infusion (optional): A primed-continuous infusion of a stable isotope tracer of glucose (e.g., [6,6-2H2]glucose) can be administered to measure endogenous glucose production.

  • Basal Period: After a basal sampling period to determine baseline glucose metabolism, the clamp is initiated.

  • Clamp Procedure:

    • A primed-continuous infusion of insulin is started. The infusion rate is typically held constant (e.g., 40 or 120 mU/m2/min).[9][10]

    • A variable infusion of 20% dextrose is started and adjusted to maintain euglycemia (plasma glucose at a target level, typically 90-100 mg/dL).

    • Plasma glucose is monitored every 5-10 minutes.

  • Steady State: The clamp is continued for a set duration (e.g., 2 hours) until a steady state is reached for glucose infusion rate (GIR).[10]

  • Calculations:

    • The GIR during the last 30-60 minutes of the clamp is used to calculate the whole-body glucose disposal rate (M value), which is a measure of insulin sensitivity.

    • The M value is typically normalized to body weight or fat-free mass.

Workflow for Hyperinsulinemic-Euglycemic Clamp.

Conclusion

This compound therapy effectively reduces ectopic fat deposition, particularly in the liver, in patients with lipodystrophy. This is achieved through a multi-faceted mechanism of action that includes improvements in insulin sensitivity, suppression of de novo lipogenesis, and potentially increased fatty acid oxidation. The quantitative data from clinical trials provide strong evidence for the efficacy of this compound in ameliorating the metabolic consequences of leptin deficiency. The detailed experimental protocols provided in this guide offer a resource for researchers in the field to design and interpret studies on this compound and other potential therapies for metabolic disorders associated with ectopic fat accumulation. Further research is warranted to fully elucidate the long-term effects of this compound on intramyocellular and pancreatic lipid content and to explore its therapeutic potential in other conditions characterized by ectopic fat deposition.

References

Metreleptin and its Effects on Neuroendocrine Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metreleptin is a recombinant human leptin analog, produced in E. coli, which differs from native human leptin by the addition of a single methionine residue at its amino terminus. It functions as a synthetic counterpart to the adipocyte-derived hormone leptin, a key regulator of energy homeostasis.[1][2] this compound is indicated as an adjunct to diet as a replacement therapy to treat the complications of leptin deficiency in patients with congenital or acquired generalized lipodystrophy.[3][4][5]

Lipodystrophy syndromes are a group of rare disorders characterized by a partial or complete loss of adipose tissue.[6] This deficiency leads to chronically low levels of circulating leptin (hypoleptinemia), which the central nervous system interprets as a state of starvation.[7] Consequently, patients often exhibit hyperphagia, leading to ectopic lipid deposition and severe metabolic complications, including insulin (B600854) resistance, diabetes mellitus, hypertriglyceridemia, and hepatic steatosis.[6][8][9] By mimicking the physiological effects of endogenous leptin, this compound therapy aims to correct this perceived energy deficit, thereby ameliorating these profound metabolic and neuroendocrine disturbances.[10]

Core Mechanism of Action: Leptin Receptor Signaling

This compound exerts its effects by binding to and activating the human leptin receptor (ObR), a member of the Class I cytokine receptor family.[11][5][9] The long form of the receptor, ObRb, is most abundant in the hypothalamus and is critical for mediating leptin's neuroendocrine effects.[1] The activation of ObR initiates a cascade of intracellular signaling pathways.

  • JAK/STAT Pathway: This is considered the canonical signaling pathway for leptin.[11][12] Upon this compound binding, the associated Janus kinase 2 (JAK2) becomes activated and phosphorylates key tyrosine residues on the intracellular domain of the ObR.[12][13] These phosphorylated sites serve as docking points for the Signal Transducer and Activator of Transcription 3 (STAT3).[1][12] Recruited STAT3 is then phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and subsequent modulation of target gene expression, including an increase in the expression of pro-opiomelanocortin (POMC) and a decrease in neuropeptide Y (NPY).[12][13][14][15]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway also plays a critical role in leptin signaling.[16][17] This pathway is involved in the regulation of glucose homeostasis and neuronal function.

  • SHP2/ERK Pathway: Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and the extracellular signal-regulated kinase (ERK) pathway are also engaged by leptin receptor activation and contribute to its diverse physiological effects.[17][18]

  • Negative Regulation: The intensity and duration of leptin signaling are tightly controlled by negative feedback mechanisms. Key inhibitors include the Suppressor of Cytokine Signaling 3 (SOCS3) and the protein tyrosine phosphatase 1B (PTP1B), which can attenuate the signal from the leptin receptor.[13][14][17]

Metreleptin_Signaling This compound Signaling Cascade cluster_membrane Cell Membrane ObR Leptin Receptor (ObR) JAK2 JAK2 ObR->JAK2 Recruitment & Activation PI3K PI3K ObR->PI3K ERK ERK ObR->ERK This compound This compound This compound->ObR Binding pJAK2 p-JAK2 JAK2->pJAK2 pJAK2->ObR Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation SOCS3 SOCS3 SOCS3->pJAK2 Inhibition GeneExp Modulation of Gene Expression (e.g., POMC, AgRP) Nucleus->GeneExp GeneExp->SOCS3 Upregulation

Caption: this compound binding to ObR activates the canonical JAK/STAT pathway.

Neuroendocrine Regulation of Energy Homeostasis

This compound's primary neuroendocrine effects on energy balance are mediated within the hypothalamus, particularly the arcuate nucleus (ARC).[19] The ARC contains two key neuronal populations with opposing functions that are directly regulated by leptin.

  • Anorexigenic Neurons: this compound stimulates POMC (pro-opiomelanocortin) and CART (cocaine- and amphetamine-regulated transcript) expressing neurons.[15][19] POMC is cleaved to produce several peptides, including α-melanocyte-stimulating hormone (α-MSH).[20] α-MSH acts as an agonist on melanocortin 4 receptors (MC4R) in downstream hypothalamic nuclei, such as the paraventricular nucleus (PVN), to decrease food intake and increase energy expenditure.[20][21]

  • Orexigenic Neurons: Conversely, this compound inhibits neurons that co-express AgRP (agouti-related peptide) and NPY (neuropeptide Y).[12][22] These neurons are potent stimulators of appetite.[23] NPY is a powerful orexigenic peptide, while AgRP acts as an inverse agonist/antagonist at the MC4R, effectively blocking the anorexigenic signals from α-MSH.[20][24]

  • Interaction with Ghrelin: Ghrelin, a hormone secreted primarily by the stomach, is known as the "hunger hormone" and acts to stimulate the AgRP/NPY neuronal population.[24][25] Leptin and ghrelin have a reciprocal relationship; this compound administration can suppress ghrelin secretion, further reducing the drive to eat.[2][25]

Hypothalamic_Regulation Hypothalamic Regulation of Energy Homeostasis cluster_arc Arcuate Nucleus (ARC) cluster_pvn Paraventricular Nucleus (PVN) POMC POMC/CART Neurons MC4R MC4R POMC->MC4R α-MSH AgRP AgRP/NPY Neurons AgRP->MC4R AgRP Food_Intake Food Intake AgRP->Food_Intake NPY Increases MC4R->Food_Intake Decreases Energy_Exp Energy Expenditure MC4R->Energy_Exp Increases This compound This compound This compound->POMC Stimulates (+) This compound->AgRP Inhibits (-) Ghrelin Ghrelin Ghrelin->AgRP Stimulates (+)

Caption: this compound modulates opposing neuronal pathways in the hypothalamus.

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Leptin serves as a critical permissive signal for the onset of puberty and the maintenance of normal reproductive function, linking metabolic status with the reproductive axis.[26][27] Leptin deficiency, as seen in lipodystrophy, is often associated with hypogonadotropic hypogonadism, which can be reversed with this compound therapy.[28]

This compound acts at multiple levels of the HPG axis:

  • Hypothalamus: Leptin is believed to stimulate the release of Gonadotropin-Releasing Hormone (GnRH). This effect is likely indirect, mediated by other hypothalamic neuropeptides, as GnRH neurons themselves appear to lack leptin receptors.[26][27][29]

  • Pituitary: The anterior pituitary expresses leptin receptors, and in vitro studies show that leptin can directly stimulate the release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[26][29]

Clinical studies in patients with lipodystrophy demonstrate that this compound therapy enhances LH production by increasing both the frequency and mass of LH secretory bursts.[28] This leads to improved gonadal function, with increased estradiol (B170435) levels in women and a trend towards increased testosterone (B1683101) in men.[28]

Data Presentation: HPG Axis Hormones

The following table summarizes the quantitative effects of this compound on the HPG axis from a study in patients with lipodystrophy.

ParameterOff this compound (Mean ± SD)On this compound (Mean ± SD)P-valueCitation
Integrated LH (U·L⁻¹·min⁻¹)1534 ± 6422403 ± 14950.04[28]
LH Burst Mass (U/L)7.0 ± 11.29.7 ± 15.40.03[28]
LH Burst Frequency (hr⁻¹)0.67 ± 0.240.77 ± 0.260.08[28]
Testosterone (males, ng/dL)360 ± 174507 ± 2860.09[28]
Estradiol (females, pg/mL)29 ± 2474 ± 360.01[28]
Experimental Protocol: Assessment of Nocturnal LH Secretion

This protocol is based on the methodology described in the study by Chou et al.[28]

  • Study Design: A 2-period, non-randomized study involving leptin-naïve and leptin-treated subjects with lipodystrophy.

  • Subject Groups:

    • Leptin-Treated Group: Continue this compound for Period 1 (5 days), then withdraw for Period 2 (14 days).

    • Leptin-Naïve Group: Studied without this compound in Period 1, then receive this compound replacement in Period 2.

  • Blood Sampling: At the end of each period, subjects undergo frequent blood sampling.

    • Timing: 23:00 to 07:00 (8 hours).

    • Frequency: Every 10 minutes.

  • Hormone Analysis: Luteinizing Hormone (LH) concentrations are measured in each sample.

  • Data Deconvolution: The resulting LH concentration time series is analyzed using a multiparameter deconvolution algorithm to determine secretory dynamics, including:

    • Integrated LH concentration.

    • Pulsatile production rate.

    • Secretory burst mass and frequency.

  • Additional Assays: Morning blood samples are collected to measure testosterone (in males) and estradiol (in females).

  • Statistical Analysis: Paired statistical tests are used to compare on- and off-treatment values for each parameter.

HPG_Axis This compound's Influence on the HPG Axis This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus Stimulates (+) (Indirectly) Pituitary Anterior Pituitary This compound->Pituitary Stimulates (+) (Directly) Hypothalamus->Pituitary GnRH Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH & FSH Gonads->Hypothalamus Testosterone Estradiol (Negative Feedback) Gonads->Pituitary

Caption: this compound acts on the hypothalamus and pituitary to stimulate the HPG axis.

Effects on the Hypothalamic-Pituitary-Thyroid (HPT) Axis

Similar to its role in reproduction, leptin is a crucial signal for maintaining normal thyroid function. States of energy deficit and hypoleptinemia, such as fasting or lipodystrophy, lead to a downregulation of the HPT axis, a condition known as non-thyroidal illness syndrome.[21][30] This is a protective mechanism to conserve energy.

This compound can reverse this suppression.[30] The proposed mechanism involves the central melanocortin system:

  • Leptin signaling in the ARC promotes the activity of anorexigenic POMC neurons and suppresses orexigenic AgRP neurons.[21]

  • These ARC neurons project to the Thyrotropin-releasing hormone (TRH) neurons in the PVN.[21][31]

  • α-MSH released from POMC terminals stimulates TRH expression, while AgRP is inhibitory.[21][30]

  • By promoting the stimulatory α-MSH pathway and inhibiting the AgRP pathway, this compound restores TRH synthesis and release, leading to normalization of TSH and thyroid hormone levels.[21][32]

Data Presentation: HPT Axis Hormones

The following table summarizes the effects of this compound on thyroid hormones in patients with lipodystrophy.

ParameterCohortBaseline (Mean)Post-Metreleptin (Mean)P-valueCitation
TSH (mIU/L)Initiation1.81.9 (at 6 mo)NS[8]
Free T4 (ng/dL)Initiation1.11.2 (at 6 mo)NS[8]
Total T3 (ng/dL)Initiation98114 (at 6 mo)< 0.05[8]
Free T4 (ng/dL)Withdrawal1.3 (On)1.1 (Off)< 0.01[8]
Total T3 (ng/dL)Withdrawal125 (On)100 (Off)< 0.001[8]
NS = Not Significant
Experimental Protocol: Assessment of Thyroid Hormones and Energy Expenditure

This protocol is based on the methodology described in the study by Vatner et al.[8]

  • Study Design: A two-cohort, open-label study.

  • Subject Groups:

    • Initiation Cohort: this compound-naïve patients studied at baseline, 2 weeks, and 6 months after starting this compound.

    • Withdrawal Cohort: Patients on stable this compound therapy studied on-drug and again after a 2-week withdrawal period.

  • Hormone Analysis: Fasting morning blood samples are collected at each time point for the measurement of:

    • Thyroid-stimulating hormone (TSH).

    • Free thyroxine (T4).

    • Total triiodothyronine (T3).

  • Metabolic Assessment:

    • Energy Expenditure (EE): Resting EE is measured using indirect calorimetry with a ventilated hood system.

    • Body Composition: Assessed using dual-energy x-ray absorptiometry (DXA).

  • Statistical Analysis: Changes from baseline (initiation cohort) or between on/off states (withdrawal cohort) are assessed using appropriate statistical tests.

HPT_Axis_Workflow This compound's Influence on the HPT Axis This compound This compound ARC ARC Neurons (POMC / AgRP) This compound->ARC Modulates PVN PVN: TRH Neurons ARC->PVN α-MSH (+) AgRP (-) Pituitary Anterior Pituitary PVN->Pituitary TRH Thyroid Thyroid Gland Pituitary->Thyroid TSH T3T4 T3 / T4 Thyroid->T3T4 T3T4->PVN Negative Feedback T3T4->Pituitary

Caption: this compound restores HPT axis function via central melanocortin pathways.

Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The relationship between leptin and the HPA axis—the body's central stress response system—is complex and appears to be primarily modulatory and inhibitory.[33][34] Evidence suggests that leptin acts to dampen the HPA axis response to various stressors.[33]

  • Central Action: Leptin and its receptors are expressed in key areas of the HPA axis, including the hypothalamic PVN and the anterior pituitary.[33][34] Here, leptin may directly modulate the secretion of Corticotropin-releasing hormone (CRH) from the hypothalamus and Adrenocorticotropic hormone (ACTH) from the pituitary corticotropes.[33]

  • Peripheral Action: Leptin receptors are also present on the adrenal gland. The bulk of evidence suggests that leptin acts as a circulating hormone to directly inhibit the secretion of glucocorticoids (e.g., cortisol) from the adrenal cortex.[33]

  • Bidirectional Loop: The interaction is bidirectional, as components of the HPA axis can, in turn, regulate leptin. Glucocorticoids and ACTH have been shown to modulate leptin secretion from adipose tissue, forming a closed regulatory circuit.[35]

Data Presentation: HPA Axis Hormones

Quantitative data on the specific effects of this compound therapy on HPA axis hormones in lipodystrophy patients is limited in the reviewed literature. The table below summarizes the generally accepted physiological role of leptin.

ComponentLeptin's Primary EffectCitation
CRH SecretionModulatory / Inhibitory[33]
ACTH SecretionModulatory / Inhibited by stress-induced leptin[33][34]
Adrenal GlucocorticoidsInhibitory[33]
HPA Response to StressDampening / Attenuation[33]
Experimental Protocol: In Vivo Assessment of Leptin's Effect on HPA Axis in Rodents

This protocol describes a general methodology for studying leptin's influence on the HPA axis, based on principles from rodent studies.[33][35]

  • Animal Model: Male Sprague-Dawley rats or similar rodent models.

  • Surgical Preparation: Animals may be adrenalectomized (ADX) to study the central effects of hormones without the influence of endogenous glucocorticoids. Sham-operated animals serve as controls. Intravenous catheters are implanted for stress-free blood sampling.

  • Experimental Groups:

    • Vehicle-injected controls.

    • Leptin-injected (intravenous or intracerebroventricular).

    • Stress-exposed (e.g., restraint stress) with or without leptin pre-treatment.

  • Blood Sampling: Timed blood samples are collected before, during, and after the intervention or stressor.

  • Hormone Analysis: Plasma is analyzed for ACTH and corticosterone (B1669441) (the primary glucocorticoid in rodents) using radioimmunoassay (RIA) or ELISA.

  • Tissue Analysis: After the experiment, hypothalamic and pituitary tissues may be collected to measure gene expression of CRH and POMC (the precursor to ACTH) via in situ hybridization or qPCR.

  • Statistical Analysis: Hormone levels and gene expression between groups are compared using ANOVA or t-tests.

HPA_Axis This compound's Influence on the HPA Axis This compound This compound Hypothalamus Hypothalamus (PVN) This compound->Hypothalamus Inhibits (-) Pituitary Anterior Pituitary This compound->Pituitary Inhibits (-) Adrenal Adrenal Cortex This compound->Adrenal Inhibits (-) Hypothalamus->Pituitary CRH Pituitary->Adrenal ACTH Cortisol Glucocorticoids (e.g., Cortisol) Adrenal->Cortisol Cortisol->Hypothalamus Negative Feedback Cortisol->Pituitary Negative Feedback Stress Stress Stress->Hypothalamus

Caption: this compound exerts a generally inhibitory influence on the HPA stress axis.

Conclusion

This compound serves as a powerful therapeutic tool that replaces the critical endocrine functions of leptin in states of severe deficiency. Its mechanism of action, centered on the activation of hypothalamic leptin receptors, initiates signaling cascades that fundamentally recalibrate neuroendocrine control over energy homeostasis. By stimulating anorexigenic pathways (POMC) and inhibiting orexigenic ones (AgRP/NPY), this compound corrects the perception of starvation that drives the pathophysiology of lipodystrophy. This central action has profound downstream consequences, leading to the normalization of the hypothalamic-pituitary-gonadal and -thyroid axes, and a modulatory dampening of the hypothalamic-pituitary-adrenal axis. The quantitative data from clinical studies provide clear evidence of its efficacy in restoring hormonal balance and improving metabolic health. For researchers and drug developers, the study of this compound continues to offer invaluable insights into the intricate links between metabolism, adipose tissue, and the central neuroendocrine systems that govern human physiology.

References

Methodological & Application

Application Notes: In Vitro Experimental Protocols for Metreleptin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metreleptin is a recombinant analog of the human hormone leptin, which plays a critical role in regulating energy homeostasis, metabolism, and neuroendocrine function.[1][2] It exerts its effects by binding to and activating the leptin receptor (ObR), a member of the class I cytokine receptor family.[3] In vitro studies are essential for elucidating the molecular mechanisms of this compound action, identifying downstream signaling targets, and evaluating its therapeutic potential in various cell types. These application notes provide detailed protocols and quantitative data for researchers investigating the cellular effects of this compound.

Mechanism of Action and Signaling Pathways

This compound binding to the leptin receptor (ObR) triggers the activation of the associated Janus kinase 2 (JAK2).[1][4] This initiates a cascade of intracellular signaling events through several key pathways, including the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways.[4][5] Acute administration of this compound has been shown to activate STAT3, AMPK, ERK1/2, Akt, mTOR, and NF-κB in various human cell types.[5][6] The activation of these pathways is typically dose- and time-dependent and has been observed to become saturated at concentrations around 30-50 ng/mL.[5][6][7]

Metreleptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ObR Leptin Receptor (ObR) This compound->ObR Binds JAK2 JAK2 ObR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates RAS RAS JAK2->RAS PI3K PI3K JAK2->PI3K pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Expression (Metabolism, Growth, Apoptosis) pSTAT3->Gene Translocates & Regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->Gene Translocates & Regulates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR pmTOR p-mTOR mTOR->pmTOR pmTOR->Gene Regulates

Caption: this compound-induced intracellular signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from in vitro studies of this compound.

Table 1: Effective this compound Concentrations and Incubation Times for Signal Activation

Target Pathway/EffectCell TypeConcentration (ng/mL)Incubation TimeOutcomeReference
STAT3 Phosphorylation Human Primary Adipocytes (hPAs)5010-40 min~2.1-fold increase[8]
STAT3 Phosphorylation Cardiac Myocytes (CM), Uterine Smooth Muscle Cells (USMC)5080 minSignificant increase[4]
AMPK Phosphorylation Human Primary Adipocytes (hPAs)5030 min~2.5-fold increase[8]
ERK1/2 Phosphorylation Cardiac Myocytes (CM), Uterine Smooth Muscle Cells (USMC)5030 minSignificant increase[5]
mTOR Phosphorylation Human Preadipocytes (hPAs), Human PBMCsup to 20030 minSignificant increase[5]
Signaling Saturation Human Adipose Tissue, PBMCs~30-5020-30 minAll pathways saturated[5][6]
Hypertrophy Cardiac Myocytes (CM), Uterine Smooth Muscle Cells (USMC)5036 hoursIncreased cell size[5]
Lipolysis Human Primary Adipocytes (hPAs)50Not specifiedIncreased lipolysis[9]

Table 2: Inhibitors Used in this compound In Vitro Studies

InhibitorTargetTypical ConcentrationPre-incubation TimeReference
AG490 STAT3/JAK21 µmol/L1 hour[5][8]
PD98059 MEK/ERKNot specifiedNot specified[10]
SB203580 p38 MAPKNot specifiedNot specified[10]
SP600125 JNKNot specifiedNot specified[10]

General Experimental Workflow

A typical in vitro experiment to assess the effects of this compound involves cell culture, treatment, sample collection, and downstream analysis. The specific techniques employed will depend on the research question and the cellular response being measured.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Culture (e.g., hPAs, PBMCs, CMs) B 2. Cell Seeding (Plate and grow to desired confluency) A->B C 3. Serum Starvation (Optional, to reduce basal signaling) B->C D 4. Pre-treatment (Add inhibitors, e.g., AG490) C->D If using inhibitors E 5. This compound Treatment (Add desired concentration) C->E Direct Treatment D->E F 6. Incubation (Specified time, e.g., 30 min) E->F G 7. Sample Collection (Cell lysis or media collection) F->G H 8. Downstream Assay (e.g., Western Blot, ELISA, qPCR) G->H I 9. Data Quantification & Statistical Analysis H->I

Caption: General workflow for in vitro this compound studies.

Detailed Experimental Protocols

Protocol 1: In Vitro this compound Stimulation and Western Blot Analysis for Protein Phosphorylation

This protocol details the steps to analyze the phosphorylation status of key signaling proteins (e.g., STAT3, ERK, Akt) in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., human primary adipocytes, cardiac myocytes)

  • Complete cell culture medium

  • Serum-free medium

  • Recombinant this compound

  • Signaling inhibitors (e.g., AG490, as needed)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Methodology:

  • Cell Culture: Seed cells in 6-well plates and culture until they reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce baseline signaling, replace the complete medium with serum-free medium and incubate for 4-6 hours.

  • Inhibitor Pre-treatment (Optional): If using an inhibitor, add it to the serum-free medium at the desired concentration (e.g., 1 µmol/L AG490) and incubate for 1 hour prior to this compound treatment.[8]

  • This compound Treatment: Add this compound directly to the medium at the final desired concentration (e.g., 50 ng/mL).[4][8] Include a vehicle-only control group.

  • Incubation: Incubate the cells for the desired time period (e.g., 10, 20, 30, or 60 minutes) at 37°C and 5% CO₂.[8]

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and add Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-STAT3) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ.[4] Normalize the phosphorylated protein signal to the total protein signal for each sample.

Protocol 2: Hypertrophy Assay in Response to this compound Treatment

This protocol is used to assess changes in cell size, an indicator of hypertrophy, following prolonged this compound exposure.[5]

Materials:

  • Cardiac myocytes (CMs) or Uterine Smooth Muscle Cells (USMCs)

  • Glass coverslips

  • Cell culture medium

  • This compound (50 ng/mL)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Rhodamine-phalloidin (B2604369) (or other actin stain)

  • Mounting medium with DAPI

  • Fluorescence microscope

Methodology:

  • Cell Seeding: Seed cells on sterile glass coverslips placed in a 12-well plate and allow them to adhere and grow.

  • Treatment: Treat the cells with this compound (50 ng/mL) or vehicle control.

  • Incubation: Incubate for an extended period, such as 36 hours, to allow for hypertrophic changes.[5]

  • Fixation:

    • Aspirate the medium and gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Staining:

    • Wash three times with PBS.

    • Incubate with a rhodamine-phalloidin solution (to stain F-actin) for 1 hour at room temperature in the dark.

  • Mounting:

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI (to stain nuclei).

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Use software like ImageJ to measure the surface area of individual cells.

    • Calculate the average cell size for each treatment group and perform statistical analysis.

References

Application Notes and Protocols for the Use of Metreleptin in Animal Models of Lipodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipodystrophy syndromes are a group of rare disorders characterized by a partial or complete loss of adipose tissue. This deficiency in fat storage leads to a cascade of metabolic dysregulations, including insulin (B600854) resistance, dyslipidemia, and hepatic steatosis. Animal models are indispensable tools for understanding the pathophysiology of lipodystrophy and for the preclinical evaluation of therapeutic agents. Metreleptin, a recombinant analog of human leptin, has emerged as a promising therapy for lipodystrophy. Leptin, an adipocyte-derived hormone, plays a crucial role in regulating energy homeostasis, and its deficiency is a key contributor to the metabolic complications seen in lipodystrophy.[1][2] These application notes provide detailed protocols for the use of this compound in various animal models of lipodystrophy, guidelines for data collection and analysis, and visualizations of the key signaling pathways involved.

Animal Models of Lipodystrophy

Several animal models have been developed to recapitulate the phenotypic and metabolic characteristics of human lipodystrophy. These models can be broadly categorized into genetic and diet/drug-induced models.

1. Genetic Models:

  • A-ZIP/F-1 Mouse Model: This transgenic mouse model expresses a dominant-negative protein (A-ZIP) that inhibits the function of key adipogenic transcription factors, leading to a near-complete absence of white adipose tissue.[3] These mice develop severe insulin resistance, diabetes, and hepatic steatosis, making them a valuable model for studying generalized lipodystrophy.[1][3]

  • BSCL2/Seipin Knockout (SKO) Mouse Model: This model involves the knockout of the Bscl2 gene, which is associated with congenital generalized lipodystrophy type 2 in humans. These mice exhibit a profound lack of adipose tissue and severe metabolic abnormalities.

2. Induced Models:

  • Conjugated Linoleic Acid (CLA)-Induced Lipodystrophy: Dietary supplementation with specific isomers of CLA, particularly trans-10, cis-12 CLA, can induce apoptosis in adipocytes, leading to a significant reduction in adipose tissue mass in mice.[4][5][6][7][8] This model is useful for studying acquired lipodystrophy.

  • Protease Inhibitor (PI)-Induced Lipodystrophy: Certain HIV protease inhibitors, such as lopinavir (B192967) and ritonavir, have been shown to induce lipodystrophy in both humans and animal models.[9][10][11][12][13] This model is relevant for studying the metabolic complications associated with antiretroviral therapy.

Experimental Protocols

Protocol 1: Induction of Lipodystrophy with Conjugated Linoleic Acid (CLA)

Objective: To induce a state of lipodystrophy in mice through dietary intervention.

Materials:

  • C57BL/6J mice (female mice are often used as they can exhibit a more pronounced phenotype)[4]

  • Standard semi-purified rodent diet (e.g., AIN-93G)

  • trans-10, cis-12 CLA isomer

  • Corn oil (or other suitable vehicle)

Procedure:

  • Acclimatization: Acclimatize mice to the housing facility and standard diet for at least one week prior to the start of the experiment.

  • Diet Preparation: Prepare the experimental diet by supplementing the standard diet with 1% (w/w) trans-10, cis-12 CLA.[4][6] The CLA should be mixed thoroughly into the diet to ensure uniform distribution. A control diet without CLA should also be prepared.

  • Dietary Administration: Provide the mice with the CLA-supplemented diet or the control diet ad libitum for a period of 4-8 weeks.[4]

  • Monitoring: Monitor the body weight and food intake of the mice weekly.

  • Confirmation of Lipodystrophy: At the end of the dietary intervention, confirm the lipodystrophic phenotype by assessing:

    • Adipose Tissue Mass: Dissect and weigh major fat pads (e.g., epididymal, perirenal, subcutaneous). A significant reduction in fat pad weight in the CLA-fed group compared to the control group indicates lipodystrophy.

    • Metabolic Parameters: Measure fasting blood glucose, insulin, and serum lipid levels (triglycerides and free fatty acids) as described in Protocol 4.

Protocol 2: this compound Administration

Objective: To administer this compound to animal models of lipodystrophy.

Materials:

  • This compound (recombinant leptin)

  • Sterile saline (0.9% NaCl)

  • Insulin syringes (or other appropriate syringes for subcutaneous injection)

Procedure:

  • Reconstitution: Reconstitute lyophilized this compound in sterile saline to the desired stock concentration. Follow the manufacturer's instructions for reconstitution and storage.

  • Dosage Calculation: The dosage of this compound can vary depending on the animal model and the specific study design. A common starting dose for mice is 5 µ g/day , which can be administered as a continuous infusion via an osmotic minipump or as daily subcutaneous injections.[7] For daily injections, the dose can be divided into two injections per day to better mimic the natural circadian rhythm of leptin secretion. Dosing can be adjusted based on the observed metabolic response. In some studies with partial lipodystrophy models, doses have been initiated at 0.02 mg/kg twice daily and titrated up to 0.08 mg/kg twice daily based on response.[14][15]

  • Administration:

    • Subcutaneous Injection: Administer the calculated dose of this compound solution via subcutaneous injection in the dorsal region. Rotate the injection site daily to avoid local irritation.

    • Osmotic Minipump: For continuous infusion, surgically implant an osmotic minipump (e.g., Alzet) subcutaneously in the dorsal region. The minipump should be filled with the this compound solution at a concentration calculated to deliver the desired daily dose over the specified duration.

  • Treatment Duration: The duration of this compound treatment will depend on the study objectives. Short-term studies may last for a few weeks, while longer-term studies may extend for several months.

Protocol 3: Assessment of Glycemic Control - Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose tolerance.

Materials:

  • Fasted mice (4-6 hours)[16][17]

  • Glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)

Procedure:

  • Fasting: Fast the mice for 4-6 hours with free access to water.[16][17]

  • Baseline Blood Glucose: At time 0, obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.

  • Glucose Administration: Administer a bolus of glucose solution (2 g/kg body weight) via oral gavage.[16]

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose concentrations.[18]

  • Data Analysis: Plot the blood glucose concentrations over time for each group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose tolerance. A lower AUC indicates improved glucose tolerance.

Protocol 4: Measurement of Serum Lipids and Insulin

Objective: To quantify the effect of this compound on dyslipidemia and insulin resistance.

Materials:

  • Fasted mice (overnight)

  • Blood collection tubes (e.g., microcentrifuge tubes with or without anticoagulant)

  • Centrifuge

  • ELISA kits for insulin

  • Colorimetric assay kits for triglycerides and free fatty acids

Procedure:

  • Blood Collection: Collect blood from fasted mice via cardiac puncture or from the retro-orbital sinus under anesthesia.

  • Serum/Plasma Preparation: Allow the blood to clot at room temperature and then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum. If using an anticoagulant, centrifuge immediately to obtain plasma.

  • Insulin Measurement: Measure serum or plasma insulin concentrations using a commercially available mouse insulin ELISA kit according to the manufacturer's instructions.[19]

  • Lipid Measurement: Measure serum or plasma triglyceride and free fatty acid concentrations using commercially available colorimetric assay kits according to the manufacturers' instructions.[20][21]

Protocol 5: Quantification of Hepatic Steatosis

Objective: To assess the effect of this compound on the accumulation of fat in the liver.

Materials:

  • Liver tissue samples

  • Formalin (10%) or Optimal Cutting Temperature (OCT) compound

  • Oil Red O stain

  • Hematoxylin

  • Microscope with a digital camera

  • Image analysis software

Procedure:

  • Tissue Collection and Preparation:

    • Histology: Perfuse the liver with saline and then fix a portion of the liver in 10% formalin. Embed the fixed tissue in paraffin (B1166041) and cut 5 µm sections.

    • Frozen Sections: Embed a fresh portion of the liver in OCT compound and freeze it in isopentane (B150273) cooled with liquid nitrogen. Cut 10 µm cryosections.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: Stain paraffin sections with H&E to visualize the overall liver morphology and the presence of lipid droplets.

    • Oil Red O Staining: Stain frozen sections with Oil Red O to specifically visualize neutral lipids. Counterstain with hematoxylin.

  • Imaging and Quantification:

    • Capture images of the stained liver sections using a microscope.

    • Quantify the area of lipid droplets relative to the total tissue area using image analysis software. This can be done by setting a color threshold for the red stain in Oil Red O images.

    • Alternatively, a semi-quantitative scoring system can be used to grade the severity of steatosis based on the percentage of hepatocytes containing lipid droplets.

  • Biochemical Analysis:

    • Homogenize a portion of the liver tissue and extract total lipids using the Folch method.

    • Measure the triglyceride content in the lipid extract using a colorimetric assay kit.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Metabolic Parameters in A-ZIP/F-1 Mice

ParameterControl (A-ZIP/F-1)This compound-Treated (A-ZIP/F-1)Wild-Type Control
Body Weight (g)
Fasting Blood Glucose (mg/dL)
Fasting Serum Insulin (ng/mL)
Serum Triglycerides (mg/dL)
Serum Free Fatty Acids (mmol/L)
Liver Weight (g)
Hepatic Triglyceride Content (mg/g tissue)

Table 2: Effect of this compound on Metabolic Parameters in CLA-Induced Lipodystrophic Mice

ParameterControl (CLA-fed)This compound-Treated (CLA-fed)Standard Diet Control
Body Weight (g)
Adipose Tissue Mass (g)
Fasting Blood Glucose (mg/dL)
Fasting Serum Insulin (ng/mL)
Serum Triglycerides (mg/dL)
Liver Weight (g)
Hepatic Steatosis Score

Visualization of Signaling Pathways and Workflows

Leptin Signaling Pathway

Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin This compound (Leptin) LepR Leptin Receptor (LepR) Leptin->LepR Binding JAK2 JAK2 LepR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation IRS IRS JAK2->IRS Phosphorylation pSTAT3 pSTAT3 SOCS3 SOCS3 pSTAT3->SOCS3 Induction Gene_Expression Gene Expression (e.g., POMC, AgRP) pSTAT3->Gene_Expression Transcription Regulation PI3K PI3K IRS->PI3K Activation AKT AKT PI3K->AKT Activation Metabolic Effects Metabolic Effects AKT->Metabolic Effects Glucose uptake, Fatty acid oxidation SOCS3->JAK2 Inhibition

Caption: Leptin signaling cascade initiated by this compound binding.

Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow start Start animal_model Select Animal Model (e.g., A-ZIP/F-1, CLA-induced) start->animal_model induction Induce Lipodystrophy (if applicable) animal_model->induction baseline Baseline Measurements (Weight, Glucose, Lipids) induction->baseline treatment This compound or Vehicle Administration baseline->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring endpoint Endpoint Measurements (OGTT, Serum Analysis, Liver Histology) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis end End analysis->end

Caption: Preclinical evaluation workflow for this compound.

Logical Relationship of this compound Action in Lipodystrophy

Metreleptin_Action lipodystrophy Lipodystrophy leptin_deficiency Leptin Deficiency lipodystrophy->leptin_deficiency metabolic_dysregulation Metabolic Dysregulation (Insulin Resistance, Dyslipidemia, Hepatic Steatosis) leptin_deficiency->metabolic_dysregulation improved_metabolism Improved Metabolic Control (Increased Insulin Sensitivity, Reduced Lipids and Liver Fat) This compound This compound Administration leptin_restoration Restoration of Leptin Signaling This compound->leptin_restoration leptin_restoration->improved_metabolism

Caption: this compound's mechanism in lipodystrophy.

References

Application Notes and Protocols for Metreleptin Dose-Response Studies in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metreleptin, a recombinant analog of human leptin, is a critical tool for studying the cellular and molecular mechanisms of leptin signaling. It plays a pivotal role in regulating energy homeostasis, metabolism, and immune function. Understanding the dose-dependent effects of this compound in vitro is fundamental for elucidating its mechanism of action and for the development of novel therapeutics targeting the leptin pathway. These application notes provide a comprehensive overview of metreptin dose-response studies in cell culture, including detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows.

Data Presentation: Quantitative Summary of this compound Dose-Response in Cell Culture

The following tables summarize the effective dose ranges of this compound observed in various in vitro studies. While specific EC50 values are often not explicitly stated in the literature, the data provides a clear indication of the concentrations at which significant biological responses are induced.

Table 1: this compound-Induced Signaling Pathway Activation

Cell TypePathway ActivatedThis compound Concentration Range (ng/mL)Observed Effect
Human Primary Adipocytes (hPA)JAK2/STAT350Increased STAT3 phosphorylation and nuclear translocation; saturable effect observed around 50 ng/mL.[1]
Human Primary Adipocytes (hPA)AMPK50Increased AMPK phosphorylation.[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)STAT3, AMPK, ERK1/2, Akt, mTOR, NF-κB30 - 50Saturation of signaling pathways observed in this range.[2]
Cardiac Myocytes (CM)JAK2/STAT3, ERK1/2, JNK, p38~50Dose- and time-dependent phosphorylation; saturation at ~50 ng/mL.
Uterine Smooth Muscle Cells (USMC)JAK2/STAT3, ERK1/2, p38~50Dose- and time-dependent phosphorylation; saturation at ~50 ng/mL.
Adipose Mesenchymal Stem CellsSTAT3, Akt, ERK1/2, PI3K250 - 1000Increased phosphorylation of signaling proteins.[3]

Table 2: this compound-Induced Functional Responses in Cell Culture

Cell Line/TypeAssay TypeThis compound Concentration Range (ng/mL)Observed Effect
Human Primary Adipocytes (hPA)Lipolysis Assay50Increased lipolysis.[2]
hLepR-transfected BAF3 cellsProliferation AssayNot specifiedStimulation of proliferation.
Breast Cancer Cells (AnaR)Anchorage-independent growth10 - 1000Increased colony formation.
Breast Cancer Cells (AnaR)Wound-healing scratch assay10 - 100Stimulated cell migration.
Ovarian Cancer Cells (OVCAR-3)MTT Assay, Trypan Blue ExclusionNot specifiedStimulated cell growth.

Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment

This protocol provides a general guideline for culturing cells and treating them with this compound for dose-response studies. Specific conditions should be optimized for each cell line.

Materials:

  • Leptin-responsive cell line (e.g., hLepR-transfected BAF3, MCF-7, OVCAR-3)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Recombinant this compound

  • Sterile, nuclease-free water or appropriate buffer for this compound reconstitution

  • Cell culture plates (e.g., 6-well, 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells in complete medium to ~80% confluency.

    • Harvest cells using standard trypsinization or cell scraping methods.

    • Resuspend cells in fresh complete medium and perform a cell count.

    • Seed cells into appropriate culture plates at a predetermined density. Allow cells to adhere and stabilize for 24 hours.

  • This compound Preparation:

    • Reconstitute lyophilized this compound in sterile, nuclease-free water or a recommended buffer to create a stock solution (e.g., 100 µg/mL). Aliquot and store at -80°C.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution on ice.

    • Prepare a series of working solutions by serially diluting the stock solution in serum-free or low-serum medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 500 ng/mL).

  • This compound Treatment:

    • Carefully aspirate the culture medium from the wells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared this compound working solutions to the respective wells.

    • Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, 24-72 hours for functional assays).

Protocol 2: Western Blotting for Phosphorylated STAT3 (p-STAT3)

This protocol describes the detection of STAT3 phosphorylation, a key downstream event in this compound signaling.[3]

Materials:

  • This compound-treated cell lysates (prepared as in Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-total STAT3

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After this compound treatment, place the culture plate on ice and aspirate the medium.

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional rocking.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal protein loading.

    • Quantify the band intensities using densitometry software.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to measure cell proliferation in response to this compound.

Materials:

  • Cells treated with this compound in a 96-well plate (as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • MTT Addition:

    • Following the desired incubation period with this compound, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Plot the absorbance values against the this compound concentrations to generate a dose-response curve.

Mandatory Visualizations

Metreleptin_Signaling_Pathway This compound This compound LeptinR Leptin Receptor (ObR) This compound->LeptinR Binds JAK2 JAK2 LeptinR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) JAK2->MAPK_Pathway Activates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Gene Expression (e.g., SOCS3, POMC) Nucleus->Gene_Expression Regulates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Cell_Survival Cell Survival & Growth pAkt->Cell_Survival pMAPK p-MAPK MAPK_Pathway->pMAPK Proliferation_Differentiation Proliferation & Differentiation pMAPK->Proliferation_Differentiation

Caption: this compound signaling pathways.

Experimental_Workflow start Start: Seed Leptin-Responsive Cells treatment Treat with this compound Dose Range start->treatment incubation Incubate for Defined Period treatment->incubation endpoint Endpoint Assay incubation->endpoint signaling Signaling Analysis (e.g., Western Blot for p-STAT3) endpoint->signaling Short-term functional Functional Assay (e.g., Proliferation, Lipolysis) endpoint->functional Long-term data_analysis Data Analysis & Curve Fitting signaling->data_analysis functional->data_analysis results Determine EC50 & Max Response data_analysis->results

Caption: Dose-response experimental workflow.

Logical_Relationship cluster_input Input Variable cluster_cellular_response Cellular Response cluster_output Output Parameters Metreleptin_Concentration This compound Concentration Signaling_Activation Signaling Pathway Activation (e.g., p-STAT3) Metreleptin_Concentration->Signaling_Activation Induces Functional_Outcome Functional Outcome (e.g., Proliferation) Signaling_Activation->Functional_Outcome Leads to EC50 EC50 (Potency) Functional_Outcome->EC50 Determines Emax Emax (Efficacy) Functional_Outcome->Emax Determines

Caption: Input-output relationship.

References

Application Notes and Protocols for Western Blot Analysis of Metreleptin-Induced STAT3 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metreleptin, a recombinant analog of the human hormone leptin, plays a crucial role in regulating energy homeostasis, metabolism, and neuroendocrine function.[1][2] Its mechanism of action is primarily mediated through the activation of the leptin receptor (LepRb), a member of the Class I cytokine receptor family.[3] Upon binding to LepRb, this compound triggers a downstream signaling cascade, with the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway being a critical component.[2][4][5] The phosphorylation of STAT3 at the tyrosine 705 residue is a key event in this pathway, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[4][6]

The analysis of STAT3 phosphorylation is a fundamental method for elucidating the cellular response to this compound and for the development of therapeutics targeting the leptin signaling pathway. Western blotting is a widely utilized and definitive technique to quantify the levels of phosphorylated STAT3 (p-STAT3) relative to the total STAT3 protein, thereby providing a direct measure of pathway activation.[4][6] These application notes provide a detailed protocol for the Western blot analysis of this compound-induced STAT3 phosphorylation.

Principle of the Assay

This protocol details the use of Western blotting to semi-quantitatively measure the increase in STAT3 phosphorylation at tyrosine 705 in response to this compound treatment in a suitable cell line or primary cells. The core principle involves separating cellular proteins by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a membrane, and then probing the membrane with specific antibodies to detect the phosphorylated form of STAT3 and the total STAT3 protein. A loading control, such as β-actin or GAPDH, is used to normalize the data and ensure equal protein loading between samples. By comparing the ratio of p-STAT3 to total STAT3 in untreated versus this compound-treated cells, the degree of STAT3 activation can be determined.

Signaling Pathway and Experimental Workflow

To visually represent the biological process and the experimental procedure, the following diagrams have been generated.

Metreleptin_STAT3_Signaling This compound This compound LepRb Leptin Receptor (LepRb) This compound->LepRb JAK2 JAK2 LepRb->JAK2 recruits pJAK2 p-JAK2 JAK2->pJAK2 autophosphorylates STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription regulates

This compound-Induced STAT3 Signaling Pathway.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding Starvation 2. Serum Starvation Cell_Seeding->Starvation Treatment 3. This compound Treatment Starvation->Treatment Lysis 4. Cell Lysis Treatment->Lysis Quantification 5. Protein Quantification (BCA Assay) Lysis->Quantification Denaturation 6. Sample Denaturation Quantification->Denaturation SDS_PAGE 7. SDS-PAGE Denaturation->SDS_PAGE Transfer 8. Protein Transfer SDS_PAGE->Transfer Blocking 9. Membrane Blocking Transfer->Blocking Primary_Ab 10. Primary Antibody Incubation (p-STAT3, Total STAT3, Loading Control) Blocking->Primary_Ab Secondary_Ab 11. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 12. Signal Detection Secondary_Ab->Detection Analysis 13. Densitometry Analysis Detection->Analysis

Experimental Workflow for Western Blot Analysis.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding : Plate a suitable cell line (e.g., HEK293 cells expressing LepRb, primary human adipocytes) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation : Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium and incubate for 4-6 hours. This step reduces basal levels of STAT3 phosphorylation.

  • This compound Stimulation : Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL) for a predetermined time course. A time course of 10 to 40 minutes is recommended, with peak STAT3 phosphorylation often observed around 20 minutes.[7]

Cell Lysis and Protein Quantification
  • Cell Lysis : After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Lysate Collection : Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Clarification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification : Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to 20-30 µg of protein from each sample and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis : Load the denatured protein samples into the wells of an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8] Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein that can increase background.[8]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

    • Anti-phospho-STAT3 (Tyr705) antibody

    • Anti-total STAT3 antibody

    • Anti-β-actin or anti-GAPDH antibody (loading control)

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Final Washes : Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Data Analysis
  • Signal Detection : Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Densitometry Analysis : Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-STAT3 and total STAT3 band intensities to the loading control. The final result is typically expressed as the ratio of normalized p-STAT3 to normalized total STAT3.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following tables.

Table 1: Reagents and Recommended Dilutions

ReagentSupplier (Example)Catalog # (Example)Recommended Dilution
This compoundR&D Systems7945-LP10-100 ng/mL
Anti-phospho-STAT3 (Tyr705)Cell Signaling Technology91451:1000
Anti-STAT3Cell Signaling Technology91391:1000
Anti-β-actinAbcamab82271:5000
HRP-conjugated anti-rabbit IgGCell Signaling Technology70741:2000
RIPA BufferThermo Fisher89900As per manufacturer
Protease/Phosphatase Inhibitor CocktailThermo Fisher78440As per manufacturer
BSASigma-AldrichA79065% (w/v) in TBST

Table 2: Representative Quantitative Data of this compound-Induced STAT3 Phosphorylation

Note: This data is illustrative and represents expected outcomes. Actual results may vary depending on the experimental conditions and cell type.

Treatment GroupThis compound Conc. (ng/mL)Treatment Time (min)Relative p-STAT3 / Total STAT3 Ratio (Fold Change vs. Control)
Untreated Control0201.0
This compound10202.5 ± 0.3
This compound50205.5 ± 0.6
This compound100205.2 ± 0.5

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak p-STAT3 signal - Inactive this compound- Suboptimal treatment time/concentration- Inefficient antibody- Phosphatase activity- Use fresh or properly stored this compound- Perform a time-course and dose-response experiment- Use a validated phospho-specific antibody- Ensure phosphatase inhibitors are included in the lysis buffer
High background - Insufficient blocking- Antibody concentration too high- Insufficient washing- Use of milk for blocking- Increase blocking time or BSA concentration- Optimize antibody dilutions- Increase the number and duration of washes- Use 5% BSA in TBST for blocking
Multiple non-specific bands - Antibody cross-reactivity- Protein degradation- Use a more specific antibody- Ensure protease inhibitors are included and samples are kept on ice
Uneven loading - Inaccurate protein quantification- Pipetting errors- Carefully perform protein quantification- Use a reliable loading control for normalization

References

Metreleptin Administration in Human Primary Adipocyte Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metreleptin, a recombinant analog of human leptin, is a critical tool for studying the intricate metabolic roles of leptin in human physiology and disease.[1][2] As an adipokine, leptin, and by extension this compound, plays a pivotal role in the regulation of energy homeostasis, appetite, and metabolism.[2][3][4] Its effects are mediated through the leptin receptor (LepR), a member of the class I cytokine receptor family, which is expressed in various tissues, including the central nervous system and peripheral organs such as the liver, skeletal muscle, and adipose tissue itself.[2][5] Understanding the cellular and molecular mechanisms of this compound action in human primary adipocytes is fundamental for developing therapeutic strategies for metabolic disorders, including lipodystrophy and certain forms of obesity.[4][6][7]

These application notes provide a comprehensive overview of the signaling pathways activated by this compound in human primary adipocytes and detailed protocols for the in vitro administration and analysis of its effects.

This compound Signaling in Human Adipocytes

This compound binding to its receptor (LepRb) on human adipocytes initiates a cascade of intracellular signaling events.[5] The primary pathways activated are crucial for mediating leptin's diverse physiological functions.

Key Signaling Pathways:
  • JAK2/STAT3 Pathway: This is a canonical pathway for leptin signaling. Upon this compound binding, the associated Janus kinase 2 (JAK2) is activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][8] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and modulates the transcription of target genes.[8]

  • IRS/PI3K/Akt Pathway: this compound can also activate the insulin (B600854) receptor substrate (IRS)/phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[3][9] This pathway is a point of convergence between leptin and insulin signaling and is implicated in the regulation of glucose metabolism and cell survival.[3]

  • SHP2/MAPK Pathway: The SH2-containing protein tyrosine phosphatase 2 (SHP2)/mitogen-activated protein kinase (MAPK) pathway is another important signaling axis.[3][9] This pathway is involved in cell growth, differentiation, and inflammation.

  • AMPK/ACC Pathway: this compound can also modulate the activity of 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) and its downstream target, acetyl-CoA carboxylase (ACC).[3] This pathway is a key regulator of cellular energy status.

The activation of these pathways is often transient and subject to negative feedback regulation, for instance, through the induction of Suppressor of Cytokine Signaling 3 (SOCS3), which can inhibit JAK2/STAT3 signaling.[3][8]

Data Presentation: Quantitative Effects of this compound in Human Adipocytes

The following table summarizes key quantitative data from studies investigating the effects of this compound on human primary adipocytes.

ParameterThis compound ConcentrationIncubation TimeObserved EffectReference
Signaling Pathway Activation
STAT3 PhosphorylationSaturable at ~50 ng/mL10 - 40 minutes~2.1-fold increase[1][6]
JAK2, Akt, STAT3, p70 S6K PhosphorylationNot specified20 minutesIncreased phosphorylation[10]
Cellular Function
Lipolysis50 ng/mL36 hoursNo significant alteration[11]
Adipocyte Differentiation50 ng/mLNot specifiedNo significant alteration[11]

Experimental Protocols

Protocol 1: Culture and Differentiation of Human Primary Preadipocytes

Objective: To culture human primary preadipocytes and differentiate them into mature, lipid-laden adipocytes suitable for this compound treatment.

Materials:

  • Human primary preadipocytes (from a commercial vendor or isolated from adipose tissue)

  • Preadipocyte growth medium

  • Adipocyte differentiation medium

  • Adipocyte maintenance medium

  • Phosphate-buffered saline (PBS)

  • Culture plates or flasks

Procedure:

  • Plating Preadipocytes:

    • Thaw cryopreserved human primary preadipocytes according to the supplier's instructions.

    • Plate the cells in preadipocyte growth medium at a recommended seeding density.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Allow the cells to reach confluence.

  • Induction of Differentiation:

    • Once confluent, aspirate the growth medium and wash the cells once with sterile PBS.

    • Add adipocyte differentiation medium to the culture vessel. This medium typically contains a cocktail of adipogenic inducers such as insulin, dexamethasone, isobutylmethylxanthine (IBMX), and a PPARγ agonist.

    • Incubate for 2-3 days.

  • Maturation of Adipocytes:

    • After the initial differentiation period, replace the differentiation medium with adipocyte maintenance medium.

    • Change the maintenance medium every 2-3 days.

    • Monitor the cells for the accumulation of lipid droplets, which is indicative of mature adipocytes. The differentiation process typically takes 7-14 days.

Protocol 2: this compound Treatment of Mature Human Primary Adipocytes

Objective: To treat mature human primary adipocytes with this compound to investigate its effects on signaling pathways and cellular functions.

Materials:

  • Mature human primary adipocytes (from Protocol 1)

  • Recombinant human this compound

  • Serum-free culture medium

  • Sterile water or appropriate buffer for this compound reconstitution

Procedure:

  • This compound Preparation:

    • Reconstitute lyophilized this compound in sterile water or the recommended buffer to create a stock solution.

    • Prepare working solutions of this compound at the desired concentrations by diluting the stock solution in serum-free culture medium. A common effective concentration is around 50 ng/mL.[1][6][11]

  • Cell Treatment:

    • Aspirate the maintenance medium from the mature adipocyte cultures.

    • Wash the cells gently with sterile PBS.

    • Add the prepared this compound-containing medium to the cells. Include a vehicle control (medium without this compound).

    • Incubate for the desired period. For signaling studies, short incubation times (e.g., 10-60 minutes) are typical. For functional assays, longer incubations (e.g., 24-48 hours) may be required.

Protocol 3: Analysis of this compound-Induced Signaling

Objective: To assess the activation of key signaling pathways in response to this compound treatment using Western blotting.

Materials:

  • This compound-treated and control adipocytes (from Protocol 2)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-STAT3, STAT3, p-Akt, Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • After this compound treatment, place the culture plates on ice and aspirate the medium.

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

Metreleptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound LepRb Leptin Receptor (LepRb) This compound->LepRb Binding JAK2 JAK2 LepRb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation IRS IRS JAK2->IRS Activation SHP2 SHP2 JAK2->SHP2 Activation AMPK AMPK JAK2->AMPK Modulation pSTAT3 p-STAT3 STAT3->pSTAT3 SOCS3 SOCS3 (Negative Feedback) pSTAT3->SOCS3 Induction Nucleus Nucleus pSTAT3->Nucleus Translocation PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt MAPK MAPK SHP2->MAPK ACC ACC AMPK->ACC SOCS3->JAK2 Inhibition Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: this compound signaling pathways in human primary adipocytes.

Experimental_Workflow cluster_culture Cell Culture and Differentiation cluster_treatment This compound Treatment cluster_analysis Downstream Analysis Preadipocytes Plate Human Primary Preadipocytes Differentiation Induce Adipocyte Differentiation Preadipocytes->Differentiation Maturation Mature Adipocytes Differentiation->Maturation Treat_Cells Treat Mature Adipocytes Maturation->Treat_Cells Prepare_this compound Prepare this compound Working Solutions Prepare_this compound->Treat_Cells Cell_Lysis Cell Lysis and Protein Extraction Treat_Cells->Cell_Lysis Functional_Assay Functional Assays (e.g., Lipolysis) Treat_Cells->Functional_Assay Western_Blot Western Blotting for Signaling Proteins Cell_Lysis->Western_Blot

Caption: Experimental workflow for this compound administration in adipocytes.

References

Application Notes and Protocols for Metreleptin Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and execution of clinical trials to evaluate the efficacy of metreleptin, a recombinant human leptin analog. The protocols detailed below are intended to serve as a guide for researchers and clinicians involved in the development and assessment of this therapeutic agent for lipodystrophy syndromes.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic analog of the human hormone leptin, which plays a critical role in regulating energy homeostasis, metabolism, and appetite.[1][2] In patients with lipodystrophy, a group of rare disorders characterized by a deficiency of adipose tissue, the resulting leptin deficiency leads to severe metabolic abnormalities, including insulin (B600854) resistance, hypertriglyceridemia, and hepatic steatosis.[3][4] this compound acts as a replacement therapy, binding to and activating the leptin receptor (ObR) to mimic the physiological effects of endogenous leptin.[1][5] This activation triggers downstream signaling cascades, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, to improve metabolic control.[5][6]

Clinical Trial Design for this compound Efficacy Studies

The design of clinical trials for this compound has evolved to address the specific challenges of studying a rare disease. Key features of these trials are outlined below.

Study Population

Clinical trials for this compound have primarily focused on patients with generalized lipodystrophy (both congenital and acquired forms) and partial lipodystrophy.[5] Inclusion and exclusion criteria are critical for ensuring a well-defined study population.

Table 1: Example Inclusion and Exclusion Criteria for this compound Clinical Trials

CriteriaInclusionExclusion
Diagnosis Confirmed diagnosis of generalized or partial lipodystrophy.[5]HIV-related lipodystrophy.[5]
Age Ranging from ≥6 months to adults, depending on the specific trial protocol.[3]-
Metabolic Status Presence of one or more metabolic abnormalities such as diabetes mellitus (HbA1c ≥6.5%), insulin resistance, or hypertriglyceridemia (fasting triglycerides ≥5.65 mmol/L).[3][5]-
Leptin Levels Low circulating leptin levels (e.g., <12.0 ng/mL in females and <8.0 ng/mL in males).[3]-
Prior Treatment May vary; some studies enroll treatment-naive patients while others include those on stable doses of other metabolic medications.Previous treatment with this compound (in some trial designs).[6]
Comorbidities -Significant renal or hepatic impairment not related to lipodystrophy, active malignancy, or known hypersensitivity to E. coli-derived proteins.[7]
Study Design and Endpoints

Due to the rarity of lipodystrophy, many pivotal trials for this compound have been open-label, single-arm studies.[3][5] However, Phase III trials with double-blind, placebo-controlled designs have also been conducted, particularly for partial lipodystrophy.[8]

The primary efficacy endpoints in these trials are typically objective laboratory values to minimize bias in open-label settings.[5]

Table 2: Primary and Secondary Endpoints in this compound Efficacy Trials

Endpoint TypeEndpointTypical Timepoint for Assessment
Co-Primary Change from baseline in Hemoglobin A1c (HbA1c).[5]12 months.[5]
Co-Primary Percent change from baseline in fasting triglycerides.[5]12 months.[5]
Secondary Change from baseline in fasting plasma glucose.[4]12 months.
Secondary Change from baseline in liver enzymes (ALT and AST).[9]12 months.
Secondary Changes in concomitant medication use (e.g., insulin dosage).[10]Throughout the study.
Secondary Patient-reported outcomes and quality of life assessments.[3]Throughout the study.
Dosing and Administration

This compound is administered via subcutaneous injection, typically once daily.[5] Dosing is often weight-based and may be adjusted based on clinical response and tolerability.[5][11]

Table 3: Example Dosing Regimens for this compound in Clinical Trials

Patient PopulationInitial Daily DoseMaximum Daily Dose
Adults & Children ≤40 kg 0.06 mg/kg0.13 mg/kg
Adults >40 kg (Males) 2.5 mg10 mg
Adults >40 kg (Females) 5 mg10 mg

Note: Dosing can vary based on the specific trial protocol and patient characteristics. Dose adjustments are made based on metabolic control and potential side effects like excessive weight loss.[11][12]

Experimental Protocols

Accurate and consistent measurement of primary endpoints is paramount in clinical trials. The following are detailed protocols for the key efficacy measures in this compound studies.

Protocol for Hemoglobin A1c (HbA1c) Measurement

3.1.1. Principle Glycated hemoglobin (HbA1c) reflects the average blood glucose levels over the preceding 2-3 months.[13] High-performance liquid chromatography (HPLC) is a widely accepted and standardized method for HbA1c measurement in clinical trials.[9][14]

3.1.2. Materials

  • Venous whole blood

  • EDTA (lavender top) collection tubes

  • Refrigerated centrifuge

  • Validated HPLC analyzer (e.g., Bio-Rad D-100, Tosoh G8)

  • Manufacturer-specific reagents, calibrators, and quality control materials

3.1.3. Procedure

  • Sample Collection: Collect 3-5 mL of venous blood into an EDTA tube. Invert the tube gently 8-10 times to ensure thorough mixing with the anticoagulant.[9]

  • Sample Storage and Transport: If analysis is not immediate, store samples at 2-8°C for up to 7 days. For longer-term storage, freeze at -70°C or lower.[9] Transport samples to a central laboratory on cold packs or dry ice to maintain integrity and minimize inter-laboratory variability.[9][14]

  • Sample Preparation: Allow samples, calibrators, and controls to reach room temperature before analysis. Gently mix all samples by inversion.

  • Instrument Calibration: Perform a two-point calibration with each new reagent lot or as recommended by the instrument manufacturer.

  • Quality Control: Run at least two levels of quality control (normal and abnormal) at the beginning and end of each batch of samples, and after every 40-50 patient samples.

  • Sample Analysis: Load patient samples onto the HPLC auto-sampler. The instrument will automatically perform the analysis, separating hemoglobin fractions based on charge.

  • Data Analysis: The concentration of HbA1c is reported as a percentage of total hemoglobin. Review chromatograms for any abnormalities.

Protocol for Fasting Triglyceride Measurement

3.2.1. Principle Triglycerides are measured using an enzymatic assay. Triglycerides in the sample are hydrolyzed by lipase (B570770) to glycerol (B35011) and free fatty acids. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized, producing a colored product that is measured spectrophotometrically. The intensity of the color is directly proportional to the triglyceride concentration.

3.2.2. Materials

  • Serum or plasma (collected after an overnight fast of at least 12 hours)

  • Serum separator tubes (SST) or EDTA/heparin tubes

  • Refrigerated centrifuge

  • Automated clinical chemistry analyzer

  • Triglyceride assay reagents (lipase, glycerol kinase, etc.)

  • Calibrators and quality control materials

3.2.3. Procedure

  • Sample Collection: Collect venous blood after a minimum 12-hour fast. Use an appropriate collection tube (SST for serum, EDTA or heparin for plasma).

  • Sample Processing: Allow blood in SST to clot for at least 30 minutes before centrifugation. Centrifuge all tubes at 1000-2000 x g for 10 minutes at 4°C. Separate the serum or plasma from the cells immediately.

  • Sample Storage: If not analyzed immediately, samples can be stored at 2-8°C for up to 7 days or at -70°C for long-term storage.[7]

  • Instrument Calibration: Calibrate the analyzer according to the manufacturer's instructions using certified calibrators.

  • Quality Control: Run at least two levels of quality control with each batch of samples to ensure the accuracy and precision of the assay.

  • Sample Analysis: Load the patient samples onto the automated analyzer. The instrument will automatically mix the sample with the reagents and measure the absorbance at the appropriate wavelength (e.g., 505 nm).

  • Data Analysis: The triglyceride concentration is calculated by the analyzer based on the absorbance values and the calibration curve. Results are typically reported in mg/dL or mmol/L.

Visualizations

This compound Signaling Pathway

Metreleptin_Signaling_Pathway This compound This compound LeptinReceptor Leptin Receptor (ObR) This compound->LeptinReceptor Binds to JAK2_inactive JAK2 (inactive) LeptinReceptor->JAK2_inactive Activates JAK2_active JAK2 (active) JAK2_inactive->JAK2_active Phosphorylation STAT3_inactive STAT3 (inactive) JAK2_active->STAT3_inactive Phosphorylates STAT3_active STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocates to GeneExpression Gene Expression (↓ Appetite, ↑ Energy Expenditure) Nucleus->GeneExpression Regulates MetabolicEffects Improved Metabolic Control (↓ HbA1c, ↓ Triglycerides) GeneExpression->MetabolicEffects

Caption: this compound binding to its receptor activates the JAK/STAT signaling pathway.

Clinical Trial Workflow for this compound Efficacy Study

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (HbA1c, Triglycerides, etc.) Screening->Baseline Randomization Randomization (if applicable) Baseline->Randomization Treatment This compound Administration (Daily subcutaneous injection) Randomization->Treatment Active Arm Placebo Placebo Administration Randomization->Placebo Control Arm Monitoring Ongoing Monitoring (Safety and Efficacy Assessments) Treatment->Monitoring Placebo->Monitoring Endpoint Primary Endpoint Assessment (e.g., at 12 months) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis Results Results Reporting Analysis->Results

Caption: A typical workflow for a this compound clinical trial.

References

Metreleptin: Reconstitution and Handling for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metreleptin is a recombinant analog of human leptin, a hormone predominantly secreted by adipose tissue that plays a crucial role in the regulation of energy homeostasis, metabolism, and neuroendocrine function.[1] It is a 147-amino-acid polypeptide with a molecular weight of approximately 16.15 kDa.[2] this compound acts as an agonist at the leptin receptor (ObR), a member of the Class I cytokine receptor family, initiating downstream signaling cascades that influence appetite, glucose and lipid metabolism, and immune responses.[3][4] In a laboratory setting, precise reconstitution and handling of this compound are paramount to ensure its biological activity and the reproducibility of experimental results. These application notes provide detailed protocols for the proper reconstitution, handling, and storage of this compound for research purposes, along with representative experimental protocols for in vitro and in vivo studies.

Physicochemical Properties and Storage

Proper storage of this compound is critical to maintain its integrity and biological activity. The lyophilized powder should be stored under refrigerated conditions and protected from light.

PropertyValue
Chemical Name N-Methionyl-leptin (human)[5]
Molecular Formula C₇₁₄H₁₁₆₇N₁₉₁O₂₂₁S₆[5]
CAS Number 186018-45-1[5]
Appearance Sterile, white, solid, lyophilized cake[6][7]
Storage (Lyophilized) 2°C to 8°C; Do not freeze. Store in original carton to protect from light.[5]
Storage (Reconstituted) See Reconstitution Protocol for details.

Reconstitution Protocol

The following protocol outlines the steps for reconstituting lyophilized this compound for laboratory use. The choice of reconstitution diluent depends on the intended use and desired storage conditions.

Materials:

  • Vial of lyophilized this compound (e.g., 11.3 mg)

  • Bacteriostatic Water for Injection (BWFI), USP (containing 0.9% benzyl (B1604629) alcohol) or preservative-free sterile Water for Injection (WFI), USP

  • Sterile syringes and needles

Procedure:

  • Equilibration: Ten to fifteen minutes prior to reconstitution, remove the this compound vial from the refrigerator and allow it to reach room temperature. Do not leave the vial at room temperature for longer than 4 hours.[5]

  • Diluent Addition: Aseptically add 2.2 mL of either BWFI or sterile WFI to the vial containing 11.3 mg of this compound.[6][7] This will yield a final concentration of 5 mg/mL.[6][8]

  • Dissolution: Gently swirl the vial to dissolve the lyophilized powder. Do not shake vigorously , as this can cause aggregation and loss of biological activity.[5][6]

  • Visual Inspection: The reconstituted solution should be clear and colorless. Do not use if particulate matter or discoloration is observed.[6]

Storage of Reconstituted Solution:

  • With Bacteriostatic Water for Injection (BWFI): The reconstituted solution can be stored in the refrigerator at 2°C to 8°C, protected from light, and used for multiple doses within 3 days.[5][6]

  • With sterile Water for Injection (WFI): The reconstituted solution should be used immediately. Any unused portion must be discarded as it does not contain a preservative.[5][7]

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound exerts its biological effects by binding to and activating the leptin receptor (ObR).[4][9] This activation triggers a cascade of intracellular signaling events, with the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway being the principal mediator of leptin's effects.[3][4]

Upon this compound binding, the ObR dimerizes, leading to the trans-phosphorylation and activation of receptor-associated JAK2.[4] Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the ObR, creating docking sites for STAT proteins, primarily STAT3.[4] Recruited STAT3 is subsequently phosphorylated by JAK2, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in energy metabolism and appetite control.[4]

Metreleptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ObR Leptin Receptor (ObR) This compound->ObR Binding & Activation JAK2 JAK2 ObR->JAK2 Recruitment & Phosphorylation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (e.g., POMC, AgRP) Nucleus->Gene_Expression Transcriptional Regulation

Caption: this compound Signal Transduction.

Quantitative Data: Efficacy in Clinical Studies

The efficacy of this compound has been evaluated in clinical trials, primarily in patients with lipodystrophy. The following tables summarize the changes in key metabolic parameters, Glycated Hemoglobin (HbA1c) and Triglycerides, from baseline to 12 months of treatment.

Table 1: Change from Baseline in HbA1c (%) at 12 Months

Study PopulationBaseline HbA1c (Mean ± SD)Change at 12 Months (Mean)Reference
Pediatric Patients (12 < Age < 18)9.8 ± 1.8-2.3
Patients with Partial Lipodystrophy8.7-0.9
Patients with Generalized Lipodystrophy8.4-1.6[10]

Table 2: Change from Baseline in Triglycerides (mg/dL) at 12 Months

Study PopulationBaseline Triglycerides (Mean ± SD)Percent Change at 12 Months (Mean)Reference
Pediatric Patients (12 < Age < 18)1378 ± 2024-44
Patients with Partial Lipodystrophy15.7 (mmol/L)-37.4
Patients with Generalized Lipodystrophy3.6 (mmol/L)(Significant Decrease)[10]

Experimental Protocols

In Vitro Cell-Based Assay: this compound-Induced STAT3 Phosphorylation

This protocol describes a method to assess the bioactivity of reconstituted this compound by measuring the phosphorylation of STAT3 in a suitable cell line expressing the leptin receptor (e.g., HEK293 cells transfected with ObR, or certain cancer cell lines).

Materials:

  • HEK293 cells stably expressing human ObR

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Reconstituted this compound solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture: Culture HEK293-ObR cells in DMEM with 10% FBS until they reach 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 4-6 hours.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-STAT3 and total-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total-STAT3 signal.

In_Vitro_Workflow Start Start: HEK293-ObR Cells Cell_Culture Cell Culture (80-90% confluency) Start->Cell_Culture Serum_Starvation Serum Starvation (4-6 hours) Cell_Culture->Serum_Starvation Metreleptin_Treatment This compound Treatment (0-100 ng/mL, 30 min) Serum_Starvation->Metreleptin_Treatment Cell_Lysis Cell Lysis & Protein Quantification Metreleptin_Treatment->Cell_Lysis Western_Blot Western Blotting (p-STAT3 & total STAT3) Cell_Lysis->Western_Blot Data_Analysis Data Analysis & Quantification Western_Blot->Data_Analysis End End: Assess STAT3 Phosphorylation Data_Analysis->End

Caption: In Vitro Experimental Workflow.

In Vivo Animal Study: Metabolic Effects of this compound in a Lipodystrophic Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of lipodystrophy (e.g., aP2-nSREBP1c transgenic mice).

Materials:

  • Lipodystrophic mice and wild-type littermate controls

  • Reconstituted this compound solution

  • Vehicle control (e.g., sterile saline)

  • Animal caging and husbandry supplies

  • Blood collection supplies (e.g., for tail vein or retro-orbital sampling)

  • Glucose meter and test strips

  • Assay kits for measuring plasma triglycerides and insulin (B600854)

Protocol:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.

  • Baseline Measurements: Record baseline body weight, food intake, and collect blood samples to measure fasting glucose, triglycerides, and insulin levels.

  • Treatment Groups: Randomly assign the lipodystrophic mice to two groups:

    • Vehicle control group

    • This compound treatment group (e.g., 0.5 mg/kg/day, administered via subcutaneous injection)

  • Dosing: Administer this compound or vehicle daily for a specified period (e.g., 4 weeks).

  • Monitoring:

    • Monitor body weight and food intake daily.

    • Collect blood samples weekly to measure fasting glucose, triglycerides, and insulin.

  • Terminal Procedures: At the end of the study, euthanize the animals and collect tissues (e.g., liver, adipose tissue) for further analysis (e.g., histology, gene expression).

  • Data Analysis: Compare the changes in metabolic parameters between the this compound-treated and vehicle-treated groups using appropriate statistical methods.

In_Vivo_Workflow Start Start: Lipodystrophic Mice Acclimation Acclimation (1 week) Start->Acclimation Baseline Baseline Measurements (Weight, Glucose, TGs) Acclimation->Baseline Grouping Randomization into Groups (Vehicle & this compound) Baseline->Grouping Dosing Daily Subcutaneous Dosing (4 weeks) Grouping->Dosing Monitoring Weekly Monitoring (Weight, Glucose, TGs) Dosing->Monitoring Terminal Terminal Procedures & Tissue Collection Monitoring->Terminal Data_Analysis Data Analysis Terminal->Data_Analysis End End: Assess Metabolic Effects Data_Analysis->End

References

Measuring Metreleptin-Induced AMPK Activation In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metreleptin, a recombinant analog of the human hormone leptin, plays a critical role in regulating energy homeostasis and metabolism.[1] Its mechanism of action involves binding to the leptin receptor (Ob-R), which triggers a cascade of intracellular signaling events.[2] A key downstream target of this compound signaling is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[3] Activation of AMPK by this compound is a crucial event that mediates many of its beneficial metabolic effects.[4]

These application notes provide detailed protocols for measuring this compound-induced AMPK activation in vitro using common laboratory techniques. The included methodologies and data will guide researchers in designing and executing experiments to investigate the effects of this compound on cellular metabolism.

This compound-Induced AMPK Signaling Pathway

This compound binding to its receptor (Ob-R) initiates a signaling cascade that leads to the activation of AMPK. This activation is primarily mediated by the phosphorylation of the α-catalytic subunit of AMPK at threonine 172 (Thr172).[5] Once activated, AMPK phosphorylates downstream targets to restore cellular energy balance.

Metreleptin_AMPK_Pathway cluster_activation Activation This compound This compound LeptinReceptor Leptin Receptor (Ob-R) This compound->LeptinReceptor Binds to JAK2 JAK2 LeptinReceptor->JAK2 Activates AMPK AMPK JAK2->AMPK Leads to phosphorylation of pAMPK p-AMPK (Thr172) Downstream Downstream Targets AMPK->Downstream Phosphorylates pAMPK->Downstream Phosphorylates MetabolicEffects Metabolic Effects Downstream->MetabolicEffects Mediate

This compound-induced AMPK activation pathway.

Quantitative Data Summary

The following tables summarize quantitative data on this compound- and leptin-induced AMPK activation from various in vitro studies. These data can serve as a reference for expected outcomes and for designing dose-response and time-course experiments.

Table 1: this compound/Leptin-Induced AMPK Phosphorylation/Activity

Cell TypeLigandConcentrationIncubation TimeFold Increase in p-AMPK/AMPK ActivityReference(s)
Human Primary AdipocytesThis compound50 ng/mL30 minutes~2.5-fold (p-AMPK)[6]
SH-SY5Y Neuroblastoma CellsLeptin500 ng/mL6 hours~2-fold (AMPK activity)[7]
INS-1 Pancreatic β-cellsLeptinNot specified5 minutes~3-fold (p-AMPK)[8]
Rodent Soleus MuscleLeptinChronic (2 wks)N/A1.5 to 2-fold (p-AMPK)[5][9]
Rodent White GastrocnemiusLeptinChronic (2 wks)N/A1.5 to 2-fold (p-AMPK)[5][9]

Table 2: Effective Concentrations and Time Points for this compound/Leptin In Vitro Studies

Cell TypeLigandEffective Concentration RangeOptimal Incubation TimeNotesReference(s)
Human Primary AdipocytesThis compoundSaturable at ~50 ng/mL30 minutesSignaling pathways are saturable.[10]
SH-SY5Y Neuroblastoma CellsLeptin500 ng/mL6 hoursUsed to study effects on AD pathways.[7]
Cardiac Myocytes (CM)This compoundDose-dependentTime-dependentActivates Jak2 and STAT3 signaling.[2]
Uterine Smooth Muscle CellsThis compoundDose-dependentTime-dependentActivates Jak2 and STAT3 signaling.[2]
INS-1 Pancreatic β-cellsLeptinNot specified5 minutesRapid phosphorylation of AMPK.[8]

Experimental Protocols

This section provides detailed protocols for three common methods to measure this compound-induced AMPK activation: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Förster Resonance Energy Transfer (FRET)-based reporter assays.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_analysis Analysis of AMPK Activation cluster_data Data Acquisition & Analysis CellCulture 1. Cell Culture (e.g., hPA, SH-SY5Y) Starvation 2. Serum Starvation (Optional) CellCulture->Starvation Treatment 3. This compound Treatment (Dose-response & Time-course) Starvation->Treatment Lysis 4. Cell Lysis Treatment->Lysis FRET FRET Imaging (Live-cell AMPK Activity) Treatment->FRET Live-cell analysis Western Western Blot (p-AMPK/Total AMPK) Lysis->Western ELISA ELISA (p-AMPK or AMPK Activity) Lysis->ELISA Quantification 5. Signal Quantification Western->Quantification ELISA->Quantification FRET->Quantification Normalization 6. Normalization Quantification->Normalization Analysis 7. Statistical Analysis Normalization->Analysis

General workflow for measuring AMPK activation.
Protocol 1: Western Blotting for Phospho-AMPK (Thr172)

Western blotting is a widely used technique to detect and quantify the phosphorylation status of AMPK.

Materials:

  • Cell Line: Human primary adipocytes (hPA), SH-SY5Y neuroblastoma cells, or other suitable cell line expressing the leptin receptor.

  • This compound: Recombinant human this compound.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Other Reagents: BSA, non-fat dry milk, TBST (Tris-buffered saline with 0.1% Tween-20), SDS-PAGE gels, PVDF membrane, ECL detection reagents.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Optional: Serum-starve cells for 2-4 hours prior to treatment.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 ng/mL) for different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an ECL detection system.

    • Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-AMPK signal to the total AMPK signal.

    • Express the results as fold change relative to the untreated control.

Protocol 2: ELISA for AMPK Activation

ELISA provides a quantitative and high-throughput method to measure AMPK phosphorylation or activity.

Materials:

  • AMPK ELISA Kit: Commercially available kits for detecting phospho-AMPKα (Thr172) or measuring AMPK kinase activity.

  • Cell Lysates: Prepared as described in the Western Blotting protocol.

  • Plate Reader: Capable of measuring absorbance or fluorescence, depending on the kit.

Procedure (based on a typical sandwich ELISA for p-AMPK):

  • Prepare Cell Lysates: Follow the cell culture, treatment, and lysis steps as outlined in the Western Blotting protocol.

  • Perform ELISA:

    • Add cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for total AMPKα.

    • Incubate to allow binding of AMPK to the plate.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that specifically recognizes phospho-AMPKα (Thr172).

    • Incubate to allow the detection antibody to bind to the phosphorylated AMPK.

    • Wash the wells.

    • Add an enzyme-conjugated secondary antibody that binds to the detection antibody.

    • Wash the wells.

    • Add the enzyme substrate and incubate to develop a colorimetric or fluorescent signal.

    • Stop the reaction and measure the signal using a plate reader.

  • Data Analysis:

    • Generate a standard curve if provided with the kit.

    • Determine the concentration or relative amount of phospho-AMPK in each sample.

    • Normalize the results to the total protein concentration of the lysates.

Protocol 3: FRET-Based Reporter Assay for Live-Cell AMPK Activity Imaging

FRET-based biosensors allow for real-time monitoring of AMPK activity in living cells.

Materials:

  • AMPK FRET Reporter Plasmid: A genetically encoded biosensor for AMPK activity (e.g., AMPKAR).

  • Transfection Reagent: Suitable for the chosen cell line.

  • Live-Cell Imaging System: A fluorescence microscope equipped for FRET imaging.

  • Cell Line: A cell line that is amenable to transfection and live-cell imaging.

Procedure:

  • Cell Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Transfect cells with the AMPK FRET reporter plasmid according to the manufacturer's instructions.

    • Allow 24-48 hours for reporter expression.

  • Live-Cell Imaging:

    • Mount the dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

    • Acquire baseline FRET images before treatment.

    • Add this compound to the cells at the desired concentration.

    • Acquire FRET images at regular intervals to monitor the change in AMPK activity over time.

  • Data Analysis:

    • Calculate the FRET ratio (e.g., acceptor emission / donor emission) for each cell at each time point.

    • Normalize the FRET ratio to the baseline to determine the change in AMPK activity.

    • Plot the change in FRET ratio over time to visualize the kinetics of this compound-induced AMPK activation.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers studying the effects of this compound on AMPK activation. By utilizing these methodologies, scientists can gain valuable insights into the molecular mechanisms underlying the metabolic benefits of this compound, aiding in the development of novel therapeutics for metabolic disorders.

References

Measuring Metreleptin Activity: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the development of assays to measure the biological activity of metreleptin, a recombinant analog of human leptin.

This compound plays a crucial role in regulating energy homeostasis, and its therapeutic potential is under investigation for various metabolic disorders. Accurate and reliable methods to quantify its activity are therefore essential for both basic research and clinical development. These protocols focus on cell-based assays that measure key downstream events following this compound-induced leptin receptor activation.

Core Concepts in this compound Activity Assays

This compound, like endogenous leptin, binds to and activates the leptin receptor (ObR), initiating a cascade of intracellular signaling events. The primary and most well-characterized pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The activation of this pathway, particularly the phosphorylation of STAT3, is a hallmark of leptin receptor engagement and serves as a robust indicator of this compound's biological activity.

Key measurable outcomes of this compound activity include:

  • STAT3 Phosphorylation: A rapid and direct measure of leptin receptor activation.

  • Cell Proliferation: Leptin can stimulate the growth of certain cell types that express the leptin receptor.

  • Gene Expression: Activation of the JAK/STAT pathway leads to the transcription of target genes, such as the Suppressor of Cytokine Signaling 3 (SOCS3).

The following sections provide detailed protocols for assays designed to quantify these events.

This compound Signaling Pathway

The binding of this compound to its receptor triggers a conformational change, leading to the activation of associated Janus kinases (JAKs). These kinases then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3 proteins. Recruited STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in metabolism and other cellular processes.

Metreleptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LeptinR Leptin Receptor (ObR) This compound->LeptinR Binds JAK JAK LeptinR->JAK Activates STAT3 STAT3 LeptinR->STAT3 Recruits JAK->LeptinR Phosphorylates JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Gene_Expression Target Gene Expression (e.g., SOCS3) DNA->Gene_Expression Induces

Caption: this compound-induced JAK/STAT signaling pathway.

Experimental Workflow for this compound Bioassay

A typical workflow for assessing this compound activity involves cell culture, stimulation with this compound, and subsequent analysis of a specific biological response. The choice of endpoint will depend on the specific research question and available resources.

Metreleptin_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (Leptin-responsive cell line) Starvation 2. Serum Starvation (To reduce basal signaling) Cell_Culture->Starvation Metreleptin_Stim 3. This compound Stimulation (Varying concentrations and times) Starvation->Metreleptin_Stim Lysate_Prep 4a. Cell Lysis Metreleptin_Stim->Lysate_Prep RNA_Isolation 4b. RNA Isolation Metreleptin_Stim->RNA_Isolation Viability_Assay 4c. Viability/Proliferation Assay Metreleptin_Stim->Viability_Assay Western_Blot 5a. Western Blot (pSTAT3/Total STAT3) Lysate_Prep->Western_Blot qPCR 5b. qPCR (SOCS3 expression) RNA_Isolation->qPCR MTT_Assay 5c. MTT Assay Viability_Assay->MTT_Assay Data_Analysis 6. Data Analysis & Quantification Western_Blot->Data_Analysis qPCR->Data_Analysis MTT_Assay->Data_Analysis

Caption: General experimental workflow for a this compound bioassay.

Protocol 1: STAT3 Phosphorylation Assay via Western Blot

This protocol describes the detection of phosphorylated STAT3 (pSTAT3) in cell lysates following this compound stimulation, a direct measure of receptor activation.

Materials:

  • Leptin-responsive cell line (e.g., HEK293T cells transfected with the leptin receptor, Baf/3-hLepR cells)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Starvation:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • The following day, replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal STAT3 phosphorylation.

  • This compound Stimulation:

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL) for a short duration (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against pSTAT3 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an antibody for total STAT3 to normalize the pSTAT3 signal.

Data Presentation:

Treatment GroupThis compound (ng/mL)pSTAT3 (Tyr705) Band Intensity (Arbitrary Units)Total STAT3 Band Intensity (Arbitrary Units)Ratio (pSTAT3/Total STAT3)
Untreated Control0BaselineHighBaseline
This compound-treated10IncreasedNo significant changeIncreased
This compound-treated50Highly IncreasedNo significant changeHighly Increased
This compound-treated100Saturated IncreaseNo significant changeSaturated Increase

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation in response to this compound.

Materials:

  • Leptin-dependent cell line (e.g., Baf/3-hLepR cells)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • 96-well microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • This compound Treatment:

    • Add 100 µL of medium containing varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 ng/mL) to the wells.

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound (ng/mL)Absorbance at 570 nm (Mean ± SD)% Proliferation (relative to control)
0Baseline100
1Increased>100
10Further Increased>>100
100PlateauMax Proliferation
1000PlateauMax Proliferation

Protocol 3: Gene Expression Analysis by qPCR

This protocol quantifies the mRNA levels of this compound-responsive genes, such as SOCS3, as a measure of downstream signaling activity.

Materials:

  • Leptin-responsive cell line

  • Cell culture medium

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for the target gene (e.g., SOCS3) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and starve them as described in Protocol 1.

    • Treat cells with this compound (e.g., 50 ng/mL) for a specified time (e.g., 1, 2, 4 hours).

  • RNA Extraction:

    • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Cycling conditions should be optimized for the specific primers and instrument used.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Data Presentation:

TreatmentTime (hours)SOCS3 mRNA Expression (Fold Change relative to control)
Control41.0
This compound (50 ng/mL)1Increased
This compound (50 ng/mL)2Peak Increase
This compound (50 ng/mL)4Decreasing

These protocols provide a foundation for establishing robust and reliable assays to measure the biological activity of this compound. Researchers are encouraged to optimize these protocols for their specific cell systems and experimental conditions.

Application Notes and Protocols for Metreleptin Treatment in Pediatric Lipodystrophy Research

Author: BenchChem Technical Support Team. Date: December 2025

These notes are intended for researchers, scientists, and drug development professionals investigating the use of metreleptin in pediatric patients with lipodystrophy. The protocols are synthesized from published clinical trial data and treatment guidelines.

Introduction and Mechanism of Action

Lipodystrophy syndromes in children are characterized by a deficiency of adipose tissue, leading to low levels of the adipocyte-secreted hormone, leptin.[1][2] This deficiency results in severe metabolic complications, including hyperphagia, insulin (B600854) resistance, diabetes mellitus, hypertriglyceridemia, and nonalcoholic fatty liver disease (NAFLD).[1][3][4] this compound, a recombinant analog of human leptin, acts as a replacement therapy.[2] It has been shown to be effective in improving these metabolic abnormalities in pediatric patients.[1][5]

The primary mechanism of this compound involves binding to the leptin receptor (Ob-R), which is widely distributed, including in the hypothalamus. This binding activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical mediator of leptin's physiological effects.[6] In the hypothalamus, this signaling cascade reduces appetite-stimulating neuropeptides (NPY, AgRP) and increases appetite-suppressing peptides (POMC), leading to decreased food intake and increased energy expenditure. Peripherally, this compound enhances insulin sensitivity, improving glucose uptake and utilization.

This compound Signaling Pathway

The following diagram illustrates the intracellular signaling cascade initiated by this compound binding to its receptor.

Metreleptin_Signaling This compound This compound ObR Leptin Receptor (Ob-R) This compound->ObR Binds JAK2_inactive JAK2 (inactive) ObR->JAK2_inactive Recruits JAK2_active JAK2 (active) P JAK2_inactive->JAK2_active Activates & Autophosphorylates STAT_inactive STAT (inactive) JAK2_active->STAT_inactive Phosphorylates STAT_active STAT (active) P STAT_inactive->STAT_active STAT_dimer STAT Dimer P-STAT/P-STAT STAT_active->STAT_dimer Dimerizes DNA Target Gene DNA STAT_dimer->DNA Translocates & Binds Transcription Modulation of Gene Expression (e.g., POMC ↑, NPY/AgRP ↓) DNA->Transcription node_appetite ↓ Appetite Transcription->node_appetite node_energy ↑ Energy Expenditure Transcription->node_energy node_insulin ↑ Insulin Sensitivity Transcription->node_insulin

Caption: this compound activates the JAK-STAT pathway to modulate gene expression.

Experimental Protocols for Clinical Research

This section outlines a general protocol for conducting a clinical study of this compound in pediatric lipodystrophy, based on methodologies from prospective, open-label studies.[1][7]

Patient Selection and Enrollment Criteria
  • Inclusion Criteria:

    • Age: 6 months to <18 years.[1][7]

    • Diagnosis: Confirmed diagnosis of generalized or partial lipodystrophy (congenital or acquired).[1]

    • Leptin Deficiency: Low baseline serum leptin levels (e.g., <8 ng/mL for males, <12 ng/mL for females).[1][7]

    • Metabolic Abnormality: Presence of at least one of the following:

      • Diabetes Mellitus.[1][7]

      • Insulin Resistance (e.g., fasting insulin >30 µU/mL).[7]

      • Hypertriglyceridemia (e.g., fasting triglycerides >200 mg/dL).[7]

  • Exclusion Criteria:

    • Weight <9 kg.[8]

    • Presence of hematologic abnormalities that would contraindicate treatment.[9]

    • Known hypersensitivity to this compound or its components.

This compound Dosing and Administration

This compound is administered via subcutaneous injection, once or twice daily.[1][9] Dosing is weight-based and may vary by sex for patients over 40 kg.

Table 1: Recommended Starting Doses for this compound in Pediatric Patients

Patient Weight Sex Recommended Starting Dose Maximum Daily Dose
≤ 40 kg Male & Female 0.06 mg/kg/day[3][4][9][10][11] 0.13 mg/kg/day[10][11]
> 40 kg Male 2.5 mg/day[3][4][9][10][11] 10 mg/day[10][11]

| > 40 kg | Female | 5 mg/day[3][4][9][10][11] | 10 mg/day[10][11] |

  • Reconstitution and Injection: Use shortest possible needles (e.g., 8 mm insulin syringes) to avoid intramuscular injection, given the lack of subcutaneous fat.[12]

  • Concomitant Medications: During the initial 12 months of a trial, doses of concomitant glucose- and lipid-lowering medications should not be increased.[1] Dose reductions are permitted to prevent adverse events like hypoglycemia.[1][13]

Dose Titration and Adjustment

Dose adjustments are based on clinical response and tolerability, particularly changes in body weight.[9][12]

Dose_Adjustment_Workflow start Initiate this compound Therapy monitor Monitor Weight & Metabolic Parameters (4-6 weeks post-initiation) start->monitor weight_loss_check Weight Loss > 10%? monitor->weight_loss_check Assess weight metabolic_check No Metabolic Improvement (after 4-6 months)? monitor->metabolic_check Assess metabolic response adjust_for_weight Adjust total mg dose for new weight (maintain mg/kg/day) weight_loss_check->adjust_for_weight Yes no_change No Dose Change Needed weight_loss_check->no_change No continue_monitoring Continue Monitoring (1 month) adjust_for_weight->continue_monitoring continued_loss_check Weight loss continues? continue_monitoring->continued_loss_check decrease_dose Decrease mg/kg/day dose continued_loss_check->decrease_dose Yes continued_loss_check->no_change No increase_dose Increase mg/kg/day dose (by 0.02-0.04 mg/kg/day) metabolic_check->increase_dose Yes maintain_dose Maintain Current Dose metabolic_check->maintain_dose No

Caption: Logic for this compound dose adjustments based on weight and response.

Monitoring and Data Collection

A structured monitoring plan is essential to assess efficacy and safety.

  • Schedule: Collect clinical values at baseline and at follow-up visits at months 1, 2, 4, 6, 8, and 12.[7]

  • Primary Efficacy Endpoints:

    • Change from baseline in HbA1c.[1][14]

    • Percent change from baseline in fasting triglycerides.[1][14]

  • Secondary Endpoints:

    • Change in fasting plasma glucose and C-peptide.[1]

    • Change in liver transaminases (ALT, AST).[1]

    • Change in liver volume or NAFLD Activity Score (if liver biopsies are performed).[1][14]

    • Changes in requirements for concomitant medications (e.g., insulin, lipid-lowering agents).[14]

  • Safety Monitoring:

    • Record all treatment-emergent adverse events (TEAEs), with special attention to hypoglycemia, injection site reactions, and weight loss.[11]

    • Monitor for the development of neutralizing antibodies.[11]

Sample Experimental Workflow

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent/Assent Screening->Consent Baseline Baseline Assessment (HbA1c, Lipids, Glucose, Vitals, etc.) Consent->Baseline Initiation Initiate this compound (Weight-based dosing) Baseline->Initiation Titration Dose Titration (Based on weight/response) Initiation->Titration FollowUp Follow-up Visits (Months 1, 2, 4, 6, 8, 12) Titration->FollowUp Titration->FollowUp DataCollection Endpoint Data Collection (Primary & Secondary Outcomes) FollowUp->DataCollection Analysis Statistical Analysis (Change from Baseline) DataCollection->Analysis Reporting Safety & Efficacy Reporting Analysis->Reporting

Caption: A typical workflow for a pediatric this compound clinical trial.

Quantitative Efficacy Data

This compound treatment leads to significant and sustained improvements in key metabolic parameters in pediatric patients with lipodystrophy.

Metabolic Outcomes at 12 Months

The following table summarizes data from a prospective study of 53 pediatric patients (age 6 months to <18 years) treated with this compound.[1]

Table 2: Changes in Metabolic Parameters After 12 Months of this compound Treatment

Parameter Baseline (Mean ± SD or Median [IQR]) 12 Months (Mean ± SD or Median [IQR]) P-value
Glycemic Control
HbA1c (%) 8.3 ± 2.4 6.5 ± 1.8 < 0.0001
Fasting Glucose (mg/dL) 176 ± 81 121 ± 61 < 0.0001
C-peptide (ng/mL) 5.9 ± 4.0 4.8 ± 3.4 0.03
Lipid Profile
Triglycerides (mg/dL) 374[15] 189 < 0.0001
Liver Enzymes
ALT (U/L) 73 41 0.001
AST (U/L) 51 26[7] 0.0002

Data presented as mean ± standard deviation (SD) or median [Interquartile Range (IQR)]. Sourced from Brown et al.[1]

Long-Term Efficacy

Improvements in metabolic control are maintained over long-term treatment.[1] In a follow-up of 47 patients for a mean duration of 5 years, significant improvements in glucose, HbA1c, C-peptide, triglycerides, and liver enzymes were sustained.[1] The mean this compound dose at long-term follow-up was 0.11 ± 0.04 mg/kg/d.[1] Furthermore, 45% of patients required insulin at baseline, which decreased to 23% after one year of therapy.[1]

Efficacy in Generalized Lipodystrophy

A separate long-term study focusing on generalized lipodystrophy (including pediatric patients) showed similar robust effects.

Table 3: Efficacy in Generalized Lipodystrophy (Mixed Age Cohort)

Parameter Baseline (Mean) 12 Months (Mean Change) P-value 36 Months (Mean Change) P-value
HbA1c (%) 8.6% -2.2% < 0.001 -1.4% (overall) < 0.001
Fasting Glucose (mmol/L) 10.2 -3.0 < 0.001 -2.1 (overall) < 0.001
Fasting Triglycerides 14.7 mmol/L -32.1% 0.001 -22.4% (overall) < 0.001
Liver Volume N/A -33.8% < 0.001 N/A N/A

Data from a study of 66 patients with generalized lipodystrophy.[14]

These results underscore the potential of this compound to significantly reduce the lifetime burden of disease for pediatric patients with lipodystrophy.[1][5] Longer follow-up is needed to determine the full impact on life expectancy.[5]

References

Application Notes and Protocols for Assessing Metabolic Parameters in Metreleptin-Treated Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metreleptin, a recombinant analog of the human hormone leptin, is a critical tool in metabolic research and a therapeutic agent for conditions associated with leptin deficiency, such as lipodystrophy. In preclinical studies, mouse models are invaluable for elucidating the mechanisms of this compound action and evaluating its therapeutic potential. Accurate and consistent assessment of metabolic parameters in these models is paramount for generating reliable and translatable data.

These application notes provide a comprehensive guide to the key metabolic assessments in this compound-treated mouse models. They include detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.

This compound Signaling Pathway

This compound exerts its effects by binding to the leptin receptor (LEPR), which is highly expressed in the hypothalamus and other peripheral tissues. This binding activates the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a primary signaling cascade mediating leptin's effects on energy homeostasis and metabolism.[1] Activation of this pathway leads to a cascade of downstream events that regulate appetite, energy expenditure, and glucose and lipid metabolism.[2][3]

Metreleptin_Signaling_Pathway cluster_cell Target Cell This compound This compound LEPR Leptin Receptor (LEPRb) This compound->LEPR Binds JAK2 JAK2 LEPR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Gene Expression (e.g., SOCS3, POMC) Nucleus->Gene_Expression Regulates

This compound activates the JAK-STAT signaling pathway.

Experimental Workflow for Efficacy Assessment

A typical experimental workflow to assess the efficacy of this compound in a mouse model of metabolic disease involves several key stages, from animal model selection and acclimatization to detailed metabolic phenotyping and terminal tissue analysis.

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., ob/ob mice) start->animal_model acclimatization Acclimatization & Baseline Measurements animal_model->acclimatization randomization Randomization into Groups (Vehicle vs. This compound) acclimatization->randomization treatment This compound Administration (e.g., daily s.c. injection) randomization->treatment metabolic_phenotyping Metabolic Phenotyping treatment->metabolic_phenotyping gtt_itt Glucose & Insulin (B600854) Tolerance Tests metabolic_phenotyping->gtt_itt body_comp Body Composition (NMR/DEXA) metabolic_phenotyping->body_comp calorimetry Indirect Calorimetry metabolic_phenotyping->calorimetry blood_sampling Blood Sampling (Lipids, Hormones) metabolic_phenotyping->blood_sampling termination Euthanasia & Tissue Collection blood_sampling->termination histology Histological Analysis (Liver, Adipose Tissue) termination->histology end End histology->end

A typical workflow for assessing this compound efficacy.

Quantitative Data Summary

The following tables summarize the expected effects of this compound treatment on key metabolic parameters in leptin-deficient mouse models, such as the ob/ob mouse. These values are compiled from various studies and should be considered representative, as actual results may vary based on experimental conditions.

Table 1: Body Composition

ParameterVehicle Control (Mean ± SEM)This compound-Treated (Mean ± SEM)Reference
Body Weight (g)50.2 ± 1.535.8 ± 1.2[2]
Total Fat Mass (g)25.1 ± 1.110.5 ± 0.8[4]
Total Lean Mass (g)23.5 ± 0.924.1 ± 0.7[4]
Percent Body Fat (%)~50%~30%[4][5]

Table 2: Glucose Homeostasis

ParameterVehicle Control (Mean ± SEM)This compound-Treated (Mean ± SEM)Reference
Fasting Blood Glucose (mg/dL)250 ± 20100 ± 10[2]
Fasting Serum Insulin (ng/mL)50 ± 55 ± 1[2]
GTT AUC (mg/dLmin)45000 ± 300020000 ± 2000[6]
ITT AUC (% baselinemin)8000 ± 5004000 ± 300[6]

Table 3: Serum Lipid Profile

ParameterVehicle Control (Mean ± SEM)This compound-Treated (Mean ± SEM)Reference
Triglycerides (mg/dL)200 ± 2580 ± 10[6][7]
Total Cholesterol (mg/dL)250 ± 15180 ± 10[6]
Free Fatty Acids (mmol/L)1.5 ± 0.20.8 ± 0.1[8]

Table 4: Energy Expenditure

ParameterVehicle Control (Mean ± SEM)This compound-Treated (Mean ± SEM)Reference
Oxygen Consumption (VO2; mL/kg/hr)1500 ± 1002000 ± 120[5]
Carbon Dioxide Production (VCO2; mL/kg/hr)1350 ± 901800 ± 110[5]
Respiratory Exchange Ratio (RER)~0.9~0.9[7]
Energy Expenditure (kcal/day/kg)150 ± 10200 ± 15[9]

Experimental Protocols

Glucose Tolerance Test (GTT)

Objective: To assess the ability of mice to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity and glucose uptake.

Materials:

  • D-glucose solution (20% w/v in sterile saline)

  • Glucometer and glucose test strips

  • Syringes (1 mL) with gavage needles (for oral GTT) or injection needles (for intraperitoneal GTT)

  • Animal scale

  • Restraining device

Procedure:

  • Fast mice for 6 hours prior to the test, with free access to water.

  • Record the baseline body weight of each mouse.

  • Obtain a baseline blood glucose reading (t=0) from a tail snip.

  • Administer D-glucose at a dose of 2 g/kg body weight via oral gavage or intraperitoneal (IP) injection.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot blood glucose concentration over time and calculate the area under the curve (AUC) for each mouse.

Insulin Tolerance Test (ITT)

Objective: To evaluate the systemic response to insulin by measuring the rate of glucose clearance from the circulation.

Materials:

  • Human regular insulin solution (diluted in sterile saline)

  • Glucometer and glucose test strips

  • Syringes (1 mL) with injection needles

  • Animal scale

  • Restraining device

Procedure:

  • Fast mice for 4-6 hours before the test, with free access to water.

  • Record the baseline body weight of each mouse.

  • Obtain a baseline blood glucose reading (t=0) from a tail snip.

  • Administer insulin at a dose of 0.75 U/kg body weight via IP injection. For severely insulin-resistant models, the dose may need to be adjusted.

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

  • Plot the percentage of initial blood glucose over time and calculate the area under the curve (AUC).

Body Composition Analysis

Objective: To quantify the amounts of fat mass, lean mass, and free water in conscious mice.

Materials:

  • Nuclear Magnetic Resonance (NMR) analyzer (e.g., EchoMRI) or Dual-Energy X-ray Absorptiometry (DEXA) scanner

Procedure (NMR):

  • Calibrate the NMR analyzer according to the manufacturer's instructions.

  • Gently place the conscious mouse into the restraining tube.

  • Insert the tube into the analyzer.

  • Initiate the scan. The measurement is typically completed within a few minutes.

  • Record the values for fat mass, lean mass, and free water.

Indirect Calorimetry

Objective: To measure energy expenditure, respiratory exchange ratio (RER), and physical activity.

Materials:

  • Indirect calorimetry system with metabolic cages

  • Food and water dispensers compatible with the system

Procedure:

  • Acclimatize mice to the metabolic cages for at least 24 hours before data collection.

  • Ensure ad libitum access to food and water.

  • Calibrate the O2 and CO2 sensors according to the manufacturer's protocol.

  • Record O2 consumption (VO2) and CO2 production (VCO2) continuously over a 24-48 hour period.

  • Calculate the Respiratory Exchange Ratio (RER = VCO2 / VO2) and Energy Expenditure.

  • Monitor locomotor activity and food and water intake simultaneously if the system allows.

Measurement of Serum Lipids and Hormones

Objective: To quantify circulating levels of key lipids and hormones involved in metabolic regulation.

Materials:

  • Blood collection tubes (e.g., EDTA-coated or serum separator tubes)

  • Centrifuge

  • ELISA or multiplex assay kits for insulin, leptin, adiponectin, etc.

  • Colorimetric assay kits for triglycerides, total cholesterol, and free fatty acids

Procedure:

  • Collect blood from fasted mice via tail vein, saphenous vein, or cardiac puncture at the time of euthanasia.

  • Process the blood to obtain plasma or serum by centrifugation.

  • Store samples at -80°C until analysis.

  • Perform assays according to the manufacturer's instructions for the specific kits.

Histological Analysis of Liver and Adipose Tissue

Objective: To visually assess changes in tissue morphology, such as hepatic steatosis and adipocyte size.

Materials:

  • Formalin or paraformaldehyde for fixation

  • Ethanol series for dehydration

  • Xylene for clearing

  • Paraffin (B1166041) for embedding

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Oil Red O stain (for neutral lipids, requires frozen sections)

  • Microscope with imaging system

Procedure (H&E Staining):

  • Dissect liver and adipose tissue and fix in 10% neutral buffered formalin for 24-48 hours.

  • Dehydrate the tissues through a graded series of ethanol.

  • Clear the tissues in xylene.

  • Embed the tissues in paraffin.

  • Section the paraffin blocks at 5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with Hematoxylin and Eosin.

  • Dehydrate, clear, and mount with a coverslip.

  • Examine the slides under a microscope to assess for changes such as hepatocyte ballooning, lipid droplet accumulation, and adipocyte size and inflammation. This compound treatment has been shown to reduce hepatic steatosis.

References

Application Notes and Protocols for Monitoring Metreleptin Efficacy in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metreleptin, a recombinant analog of human leptin, is a therapeutic agent primarily used for the treatment of complications associated with leptin deficiency in patients with congenital or acquired generalized lipodystrophy.[1][2][3][4] Efficacious monitoring of this compound in a clinical research setting is paramount to understanding its therapeutic benefits and ensuring patient safety. These application notes provide a comprehensive overview of the key techniques and protocols for assessing the efficacy of this compound.

This compound exerts its effects by binding to and activating the human leptin receptor (ObR), which belongs to the class I cytokine receptor family.[5] This activation triggers signaling through the JAK/STAT transduction pathway, leading to downstream effects that regulate energy homeostasis, glucose and lipid metabolism, and neuroendocrine function.[4][5] The primary goals of this compound therapy are to improve metabolic control, reduce ectopic fat deposition, and ameliorate the associated comorbidities of lipodystrophy.[4][6]

Key Efficacy Endpoints

The efficacy of this compound is evaluated through a combination of primary and secondary endpoints that reflect its metabolic and physiological effects.

Primary Efficacy Endpoints:

The co-primary efficacy endpoints in pivotal clinical trials for this compound have consistently been:

  • Change from Baseline in Hemoglobin A1c (HbA1c): This is a critical indicator of long-term glycemic control.[7][8][9]

  • Percent Change from Baseline in Fasting Serum Triglycerides (TGs): This measures the impact on dyslipidemia, a hallmark of lipodystrophy.[7][8][9]

These endpoints are typically assessed at 12 months of treatment.[7][8]

Secondary and Other Important Efficacy Endpoints:

  • Fasting Plasma Glucose (FPG): Provides a snapshot of current glycemic status.[9][10]

  • Liver Volume and Hepatic Steatosis: Assessed by imaging to monitor changes in ectopic fat accumulation in the liver.[4][8]

  • Body Weight and Body Mass Index (BMI): Changes in body weight are monitored, particularly in the context of reduced caloric intake.[11][12]

  • Insulin Sensitivity: Can be assessed through various methods, including HOMA-IR or glucose tolerance tests.[3][4]

  • Patient-Reported Outcomes: Satiety, hunger, and overall quality of life are important measures of therapeutic benefit.[6][8]

  • Hormonal Profiles: In female patients, monitoring for normalization of gonadotropin secretion and reduction in androgen levels can be relevant.[4]

  • Anti-Metreleptin Antibodies: The development of neutralizing antibodies can lead to a loss of efficacy and should be monitored, especially in patients with a diminished response to treatment.[3]

Quantitative Data Summary

The following tables summarize typical quantitative data for key efficacy endpoints from this compound clinical trials.

Table 1: Primary Efficacy Endpoints at 12 Months

EndpointGeneralized Lipodystrophy (GL)Partial Lipodystrophy (PL)
Mean Change in HbA1c (%) -2.2%[8]-0.8%[8]
Median % Change in Fasting TGs -53.3%[7]-28.7%[7]

Table 2: Secondary Metabolic Endpoints at 12 Months

EndpointMean Change from Baseline
Fasting Plasma Glucose (mg/dL) -42.0[10]
Liver Volume (cm³) Significant Reduction Observed[4][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for consistent and reliable data collection.

Protocol 1: Assessment of Glycemic Control and Lipid Profile

Objective: To quantify changes in HbA1c, fasting plasma glucose, and fasting serum triglycerides.

Materials:

  • Standard phlebotomy supplies

  • EDTA-containing tubes for HbA1c and plasma glucose

  • Serum separator tubes for triglycerides

  • Calibrated clinical chemistry analyzer

Procedure:

  • Patient Preparation: Patients should fast for at least 12 hours prior to blood collection.

  • Blood Collection:

    • Collect 5-10 mL of venous blood into an EDTA tube for HbA1c and FPG analysis.

    • Collect 5-10 mL of venous blood into a serum separator tube for triglyceride analysis.

  • Sample Processing:

    • Gently invert the EDTA tube 8-10 times to ensure proper mixing.

    • Allow the serum separator tube to clot at room temperature for 30 minutes before centrifugation.

    • Centrifuge the serum separator tube at 1000-1300 x g for 10 minutes.

    • Separate the serum immediately and store at -80°C if not analyzed on the same day.

  • Analysis:

    • Analyze HbA1c using an NGSP-certified method.

    • Analyze fasting plasma glucose and triglycerides using a validated enzymatic colorimetric assay on a clinical chemistry analyzer.

  • Data Recording: Record results in the patient's case report form. The baseline measurement should be taken prior to the first dose of this compound. Subsequent measurements should be taken at pre-defined intervals (e.g., 3, 6, and 12 months).

Protocol 2: Measurement of Serum Leptin Concentrations

Objective: To determine baseline serum leptin levels, which may help in identifying potential responders, particularly in partial lipodystrophy.

Materials:

  • Commercially available human leptin ELISA or RIA kit (e.g., Millipore, R&D Systems).[13][14]

  • Microplate reader

  • Precision pipettes and tips

  • Serum samples

Procedure (Example using ELISA):

  • Sample Preparation: Thaw frozen serum samples on ice. Avoid repeated freeze-thaw cycles.[15]

  • Assay Procedure: Follow the manufacturer's instructions for the specific ELISA kit. A general workflow is as follows: a. Prepare standards and controls provided in the kit. b. Add standards, controls, and patient samples to the appropriate wells of the microplate pre-coated with anti-leptin antibody. c. Incubate for the specified time and temperature. d. Wash the plate to remove unbound substances. e. Add the detection antibody (e.g., a biotinylated anti-leptin antibody). f. Incubate and wash. g. Add streptavidin-HRP conjugate.[15] h. Incubate and wash. i. Add a substrate solution (e.g., TMB) and incubate to allow color development.[15] j. Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.[15]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the leptin concentration in the patient samples by interpolating their absorbance values on the standard curve.

    • Apply the appropriate dilution factor if samples were diluted.[15]

Protocol 3: Detection of Anti-Metreleptin Antibodies

Objective: To test for the presence of neutralizing anti-metreleptin antibodies in patients who show a loss of efficacy.[3]

Procedure:

  • Sample Collection: Collect serum from the patient.

  • Contact Manufacturer: It is recommended to contact the manufacturer of this compound for information on and access to validated neutralizing antibody testing services.[3]

  • Assay Principle (General): These assays typically involve a multi-tiered approach: a. Screening Assay (e.g., ELISA): To detect all binding anti-drug antibodies (ADAs). b. Confirmatory Assay: To confirm the specificity of the binding to this compound. c. Neutralizing Assay (e.g., cell-based bioassay): To determine if the confirmed ADAs have neutralizing activity, meaning they inhibit the biological function of this compound. This can be done by assessing the ability of the patient's serum to inhibit this compound-induced STAT3 phosphorylation in a responsive cell line.

Visualizations

This compound Signaling Pathway

Metreleptin_Signaling cluster_cell Target Cell This compound This compound ObR Leptin Receptor (ObR) This compound->ObR Binds JAK2 JAK2 ObR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 Dimer pSTAT3->Dimer Dimer->pSTAT3 Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Metabolic Metabolic Regulation (Glucose & Lipid Homeostasis) Gene->Metabolic

Caption: this compound binds to ObR, activating JAK2 and phosphorylating STAT3, leading to gene transcription and metabolic regulation.

Experimental Workflow for Monitoring this compound Efficacy

Efficacy_Monitoring_Workflow cluster_workflow Clinical Trial Workflow cluster_data Endpoints Measured Start Patient Screening & Baseline Assessment Treatment This compound Administration (Subcutaneous) Start->Treatment Monitoring Follow-up Visits (e.g., 3, 6, 12 months) Treatment->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Analysis Efficacy & Safety Analysis Monitoring->Analysis Primary Primary: HbA1c, Triglycerides Data_Collection->Primary Secondary Secondary: FPG, Liver Volume, Weight Data_Collection->Secondary Biomarkers Biomarkers: Leptin, Antibodies Data_Collection->Biomarkers Analysis->Monitoring Dose Adjustment

Caption: Workflow for monitoring this compound efficacy from baseline assessment through treatment, data collection, and analysis.

References

Application of Metreleptin in Non-Alcoholic Fatty Liver Disease (NAFLD) Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1] Metreleptin, a recombinant analog of the human hormone leptin, is approved for the treatment of complications associated with leptin deficiency in patients with generalized lipodystrophy.[2][3] Emerging research has highlighted its therapeutic potential in NAFLD/NASH, particularly in patient populations with relative leptin deficiency or lipodystrophy.[4][5] These notes provide an overview of the application of this compound in NAFLD research, including its mechanism of action, experimental protocols, and key findings from clinical studies.

Mechanism of Action

Leptin plays a crucial role in regulating energy homeostasis, lipid metabolism, and insulin (B600854) sensitivity.[1] this compound acts as a leptin replacement therapy, binding to and activating the leptin receptor (Ob-R).[6] This activation triggers downstream signaling cascades, primarily the JAK-STAT pathway, which mediates leptin's physiological effects.[6] In the context of NAFLD, this compound's proposed mechanisms of action include:

  • Reduction of Hepatic Steatosis: this compound is thought to decrease the synthesis and increase the oxidation of fatty acids in the liver, thereby reducing ectopic fat accumulation.[2]

  • Improvement of Insulin Sensitivity: By activating central and peripheral pathways, this compound can enhance insulin signaling, leading to better glucose and lipid metabolism.[6][7]

  • Anti-inflammatory and Anti-fibrotic Effects: While direct anti-fibrotic effects are still under investigation, improvements in liver inflammation and injury have been observed, which may indirectly mitigate fibrosis progression.[8][9]

Below is a diagram illustrating the proposed signaling pathway of this compound in hepatocytes.

Metreleptin_Signaling_Pathway cluster_cell Hepatocyte This compound This compound ObR Leptin Receptor (Ob-R) This compound->ObR JAK2 JAK2 ObR->JAK2 Activation PI3K PI3K ObR->PI3K AMPK AMPK ObR->AMPK Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Transcription Regulation SOCS3 SOCS3 SOCS3->JAK2 Inhibition Akt Akt PI3K->Akt SREBP1c SREBP-1c Akt->SREBP1c Inhibition ACC_FAS ACC, FAS (Lipogenesis) SREBP1c->ACC_FAS Activation ACC_phos pACC (Fatty Acid Oxidation) AMPK->ACC_phos Phosphorylation Nucleus->SOCS3 Upregulation

Caption: this compound signaling in hepatocytes.

Quantitative Data from Clinical Studies

Several open-label clinical trials have investigated the efficacy of this compound in patients with NAFLD, primarily in the context of lipodystrophy and relative leptin deficiency. The following tables summarize key quantitative findings from these studies.

Table 1: Effects of this compound on Histological Scores in NAFLD/NASH

Study PopulationDuration of TreatmentNBaseline NASH Score (mean ± SD)End-of-Treatment NASH Score (mean ± SD)Change in Steatosis ScoreChange in Ballooning ScoreChange in Fibrosis ScoreReference
Relative Leptin Deficiency with NASH12 months78 ± 35 ± 2Significant ImprovementSignificant ImprovementNo significant change[4][10]
Partial Lipodystrophy with NASH12 months186 ± 25 ± 2Significant ImprovementSignificant ImprovementNo significant change[4][10]
Generalized Lipodystrophy with Advanced Fibrosis≥ 3 years7----5 of 6 with stage 3 fibrosis improved[8][9]

Table 2: Effects of this compound on Metabolic Parameters

Study PopulationDuration of TreatmentParameterBaseline (mean ± SD or geometric mean [95% CI])End-of-Treatment (mean ± SD or geometric mean [95% CI])P-valueReference
Generalized Lipodystrophy12 monthsHbA1c (%)-6.4 ± 1.5< 0.001[8]
Triglycerides (mg/dL)-180[11][12]< 0.001[8]
Partial Lipodystrophy12 monthsHbA1c (%)-7.3 ± 1.60.004[8]
Triglycerides (mg/dL)-3260.02[8]
Lipodystrophy (Generalized and Partial)3 yearsHbA1c (%)8.5 ± 2.1-2.1% change-
Triglycerides (mg/dL)479 ± 80-35.4% change-
ALT (U/L)100 ± 120-45 U/L change-
AST (U/L)71 ± 77-33 U/L change-

Experimental Protocols

The following are generalized protocols based on methodologies reported in clinical trials of this compound for NAFLD.

1. Patient Selection and Baseline Assessment

  • Inclusion Criteria: Patients diagnosed with NAFLD/NASH, often with coexisting conditions such as partial lipodystrophy or relative leptin deficiency. Diagnosis is typically confirmed by liver biopsy.

  • Exclusion Criteria: Significant alcohol consumption, presence of other liver diseases (e.g., viral hepatitis), and contraindications to this compound.

  • Baseline Assessments:

    • Detailed medical history and physical examination.

    • Liver biopsy for histological assessment of steatosis, inflammation, ballooning, and fibrosis using the NAFLD Activity Score (NAS).

    • Non-invasive liver imaging, such as Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) to quantify hepatic steatosis and Magnetic Resonance Elastography (MRE) to assess liver stiffness.

    • Fasting blood tests for metabolic parameters (glucose, HbA1c, lipid profile) and liver enzymes (ALT, AST).

    • Measurement of serum leptin levels.

2. This compound Administration

  • Dosage: The dose of this compound is typically weight-based and administered via subcutaneous injection once or twice daily.[2]

  • Duration: Clinical trials have typically involved treatment durations of 12 months or longer to assess changes in liver histology.[4][10]

3. Monitoring and Follow-up

  • Regular Clinic Visits: To monitor for adverse events, assess treatment compliance, and perform clinical evaluations.

  • Biochemical Monitoring: Periodic blood tests to track changes in metabolic parameters and liver enzymes.

  • End-of-Treatment Assessment:

    • Repeat liver biopsy to evaluate changes in histology.

    • Repeat non-invasive imaging (MRI-PDFF, MRE) to assess changes in liver fat and stiffness.

The workflow for a typical clinical trial is depicted below.

Clinical_Trial_Workflow cluster_workflow Clinical Trial Workflow for this compound in NAFLD Screening Patient Screening and Recruitment Baseline Baseline Assessment (Liver Biopsy, MRI-PDFF, Blood Work) Screening->Baseline Randomization Randomization (if applicable) Baseline->Randomization Treatment This compound Administration (Subcutaneous Injection) Randomization->Treatment Treatment Arm Placebo Placebo Administration Randomization->Placebo Control Arm Monitoring Ongoing Monitoring (Safety, Efficacy) Treatment->Monitoring Placebo->Monitoring FollowUp End-of-Treatment Assessment (Repeat Biopsy, MRI-PDFF, Blood Work) Monitoring->FollowUp Analysis Data Analysis and Reporting FollowUp->Analysis

Caption: A typical clinical trial workflow.

4. Liver Biopsy and Histological Analysis

  • Procedure: A percutaneous liver biopsy is performed to obtain a tissue sample.

  • Histological Staining: The tissue is fixed, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome for the assessment of steatosis, inflammation, cellular injury, and fibrosis.

  • Scoring: A pathologist, blinded to the treatment allocation, scores the biopsies using the NASH Clinical Research Network (CRN) scoring system. The NAFLD Activity Score (NAS) is calculated as the sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). Fibrosis is staged on a scale of 0-4.

5. Non-invasive Imaging Techniques

  • MRI-PDFF: This technique provides a quantitative measure of the fraction of protons in fat relative to the total number of protons, allowing for an accurate assessment of hepatic steatosis.

  • MRE: MRE is used to measure the stiffness of the liver tissue, which correlates with the degree of fibrosis.

Logical Relationships in this compound's Application for NAFLD

The therapeutic rationale for using this compound in NAFLD is based on a logical cascade of events, from addressing the underlying leptin deficiency to the downstream improvement in liver health.

Logical_Relationship cluster_logic This compound's Therapeutic Logic in NAFLD LeptinDeficiency Leptin Deficiency (Absolute or Relative) MetreleptinAdmin This compound Administration LeptinDeficiency->MetreleptinAdmin Addresses ReceptorActivation Leptin Receptor Activation MetreleptinAdmin->ReceptorActivation MetabolicImprovement Improved Insulin Sensitivity and Lipid Metabolism ReceptorActivation->MetabolicImprovement LiverFatReduction Reduced Hepatic Steatosis MetabolicImprovement->LiverFatReduction InflammationReduction Reduced Liver Inflammation and Injury LiverFatReduction->InflammationReduction NAFLDAmelioration Amelioration of NAFLD/NASH InflammationReduction->NAFLDAmelioration

Caption: The logical cascade of this compound's action.

This compound has demonstrated promising results in the research setting for the treatment of NAFLD/NASH, particularly in patients with lipodystrophy or relative leptin deficiency. It has been shown to improve hepatic steatosis and inflammation, key drivers of NAFLD progression. While its effect on fibrosis requires further long-term investigation, the available data suggest a potential role for this compound in the management of specific NAFLD patient populations. The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret studies on the application of this compound in NAFLD. It is important to note that the safety and effectiveness of this compound for the treatment of NASH have not been established by regulatory bodies like the FDA.[3]

References

Troubleshooting & Optimization

metreleptin neutralizing antibody development and detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metreleptin neutralizing antibody (NAb) development and detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation related to the immunogenicity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is immunogenicity a concern?

This compound is a recombinant analog of human leptin and acts as a replacement therapy in patients with leptin deficiency. It binds to the leptin receptor (Ob-R), activating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][2] This pathway is crucial for regulating energy homeostasis, glucose, and lipid metabolism.[1][3] Immunogenicity, the development of anti-drug antibodies (ADAs), is a concern because these antibodies can neutralize the therapeutic effect of this compound. Neutralizing antibodies (NAbs) can block the binding of this compound to its receptor, potentially leading to a loss of efficacy and, in some cases, may even neutralize endogenous leptin, which could have serious clinical consequences.[4][5][6]

Q2: How common is the development of neutralizing antibodies against this compound?

The development of anti-metreleptin antibodies is common in treated patients.[4][7] Studies have shown that a high percentage of patients with lipodystrophy and obesity develop binding antibodies.[4][5][7] However, the development of neutralizing antibodies (NAbs) with clinical consequences is less frequent.[4][5] The presence of NAbs has been associated with a loss of metabolic control and an increased risk of severe infections in some patients.[5][6][8]

Q3: What is the recommended testing strategy for detecting this compound neutralizing antibodies?

A tiered approach to immunogenicity testing is recommended.[9] This typically involves:

  • Screening Assay: An initial, highly sensitive immunoassay, such as a bridging ELISA, to detect all anti-metreleptin antibodies (binding antibodies).

  • Confirmatory Assay: A subsequent assay to confirm the specificity of the binding antibodies detected in the screening assay.

  • Neutralizing Assay: A cell-based assay to determine if the confirmed binding antibodies have neutralizing activity, meaning they can inhibit this compound's biological function.

Q4: Where can I get my samples tested for this compound neutralizing antibodies?

For clinical samples, it is recommended to contact the manufacturer of Myalept® (this compound), Chiesi Farmaceutici S.p.A., for neutralizing antibody testing.[5] This ensures that a validated assay is used for analysis.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound immunogenicity.

Table 1: Incidence of Anti-Metreleptin Antibodies

Patient PopulationIncidence of Binding AntibodiesIncidence of Neutralizing Antibodies (with clinical impact)Peak Antibody Titer RangeTime to Peak TiterReference
Generalized Lipodystrophy86% - 92%~6%1:5 to 1:781253 to >21 months[4][5]
Obesity96% - 100%Observed in a few patients with associated weight gain~1:125 to 1:31254 to 6 months[4][7]

Table 2: Key Validation Parameters for Immunogenicity Assays

ParameterDescriptionRecommended CriteriaReference
Screening Assay
Cut PointThreshold for determining a positive sample.Statistically determined to allow a low false-negative rate (e.g., 5% false-positive rate in a drug-naïve population).[8]
SensitivityThe lowest concentration of anti-drug antibody that can be reliably detected.Typically in the range of 100-500 ng/mL.[10]
Confirmatory Assay
Cut PointThreshold for confirming specificity.Statistically determined to have a low false-positive rate (e.g., 1%).[8]
Neutralizing Assay
SensitivityThe lowest concentration of neutralizing antibody that can reliably inhibit a biological response.Dependent on the assay format and should be clinically relevant.[11]
SpecificityThe ability of the assay to specifically measure the neutralizing capacity of anti-metreleptin antibodies.Demonstrated by showing that the neutralizing effect is specific to this compound.[12]
PrecisionThe closeness of agreement between independent test results.Intra- and inter-assay variability should be within acceptable limits (e.g., %CV < 20-25%).[12][13]

Experimental Protocols & Methodologies

This compound Signaling Pathway

This compound exerts its effects by activating the JAK/STAT signaling pathway. Understanding this pathway is crucial for designing relevant cell-based neutralizing antibody assays.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ObR Leptin Receptor (Ob-R) This compound->ObR Binding JAK2 JAK2 ObR->JAK2 STAT3 STAT3 ObR->STAT3 Recruitment JAK2->ObR JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Modulation

This compound JAK/STAT Signaling Pathway
Experimental Workflow: Tiered Immunogenicity Testing

The following diagram illustrates the recommended workflow for detecting and characterizing anti-metreleptin antibodies.

Start Patient Sample Screen Screening Assay (Bridging ELISA) Start->Screen Confirm Confirmatory Assay Screen->Confirm Positive Negative Negative for Binding Antibodies Screen->Negative Negative Confirm->Screen Negative Positive_Binding Confirmed Positive for Binding Antibodies Confirm->Positive_Binding Positive Neutralize Neutralizing Assay (Cell-Based) Positive_NAb Positive for Neutralizing Antibodies Neutralize->Positive_NAb Positive Negative_NAb Negative for Neutralizing Antibodies Neutralize->Negative_NAb Negative Positive_Binding->Neutralize

Tiered Approach for Immunogenicity Testing
Methodology: Bridging ELISA for Anti-Metreleptin Antibody Screening

A bridging ELISA is a common format for detecting bivalent antibodies in patient samples.

Principle: The assay forms a "bridge" between this compound coated on a plate and labeled this compound in solution, with the patient's anti-metreleptin antibody acting as the bridge.

General Protocol:

  • Coating: Coat a 96-well microplate with this compound and incubate.

  • Washing: Wash the plate to remove unbound this compound.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer.

  • Sample Incubation: Add patient serum or plasma samples and incubate. If anti-metreleptin antibodies are present, they will bind to the coated this compound.

  • Washing: Wash the plate to remove unbound sample components.

  • Detection: Add enzyme-labeled (e.g., HRP) or biotinylated this compound and incubate. This will bind to the captured anti-metreleptin antibodies, forming the "bridge".

  • Washing: Wash the plate to remove unbound labeled this compound.

  • Substrate Addition: If using an enzyme-labeled detection reagent, add the appropriate substrate to generate a colorimetric, chemiluminescent, or fluorescent signal. If using a biotinylated detection reagent, add streptavidin-HRP followed by the substrate.

  • Signal Measurement: Measure the signal using a plate reader. The signal intensity is proportional to the amount of anti-metreleptin antibodies in the sample.

Methodology: Cell-Based Neutralizing Antibody Assay

A cell-based assay is essential to determine if the detected antibodies can functionally neutralize this compound's activity.

Principle: This assay measures the ability of antibodies in a patient's serum to inhibit a biological response induced by this compound in a responsive cell line. A murine IL-3-dependent lymphoblastoid cell line expressing a chimeric receptor with the extracellular domain of the leptin receptor has been used for this purpose.[5]

General Protocol:

  • Cell Culture: Culture the this compound-responsive cell line under appropriate conditions.

  • Sample Pre-incubation: Pre-incubate patient serum or plasma with a fixed, sub-maximal concentration of this compound. This allows any NAbs in the sample to bind to this compound.

  • Cell Treatment: Add the pre-incubated sample-metreleptin mixture to the cultured cells.

  • Incubation: Incubate the cells for a sufficient period to allow for a measurable biological response (e.g., cell proliferation, STAT3 phosphorylation).

  • Response Measurement: Measure the biological response. For example:

    • Cell Proliferation: Use assays like MTS or measure [³H]-thymidine incorporation.

    • Signal Transduction: Measure the phosphorylation of downstream signaling molecules like STAT3 using techniques such as ELISA or Western blotting.

  • Data Analysis: Compare the response in the presence of patient serum to the response with control serum (no NAbs). A significant reduction in the this compound-induced response indicates the presence of neutralizing antibodies.

Troubleshooting Guide

Problem: High background signal in the bridging ELISA.

  • Possible Causes:

    • Insufficient blocking.

    • Non-specific binding of detection reagents.

    • Contaminated buffers or reagents.

  • Solutions:

    • Increase blocking incubation time or try a different blocking agent.

    • Optimize the concentration of the detection reagent.

    • Prepare fresh buffers and ensure proper storage of reagents.

Problem: Poor cell viability or response in the cell-based assay.

  • Possible Causes:

    • Suboptimal cell culture conditions (e.g., confluency, passage number).

    • Toxicity of the patient serum matrix.

    • Incorrect concentration of this compound used for stimulation.

  • Solutions:

    • Ensure consistent and proper cell culture techniques.

    • Evaluate the effect of the serum matrix on cell viability and consider increasing the sample dilution.

    • Optimize the this compound concentration to achieve a robust but sub-maximal response.

Problem: Interference from circulating this compound in patient samples.

  • Possible Causes:

    • Residual drug in the sample can compete with the assay reagents, leading to false-negative results.

  • Solutions:

    • Use an acid-dissociation step to separate pre-existing drug-antibody complexes before the assay.

    • Optimize the timing of sample collection relative to the last drug administration.

Problem: Variability between assay runs.

  • Possible Causes:

    • Inconsistent pipetting or washing techniques.

    • Variability in reagent preparation.

    • Fluctuations in incubation times or temperatures.

  • Solutions:

    • Ensure all personnel are properly trained on the assay protocol.

    • Use calibrated pipettes and automated plate washers if possible.

    • Prepare fresh reagents for each run and strictly adhere to the specified incubation parameters.

This technical support center provides a foundational understanding of this compound neutralizing antibody development and detection. For specific experimental details and validation procedures, it is crucial to consult relevant regulatory guidelines and published literature.

References

Metreleptin Efficacy Management: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term efficacy of metreleptin. The information is designed to help address specific issues that may arise during preclinical and clinical research involving this therapeutic agent.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues related to the loss of this compound efficacy in long-term studies.

Q1: We are observing a diminished response to this compound in our long-term animal study. What are the potential causes?

A1: A diminished response to this compound can stem from several factors. The most commonly reported cause is the development of anti-metreleptin antibodies, some of which may have neutralizing activity.[1][2][3] These antibodies can interfere with this compound's ability to bind to its receptor. Other potential, though less commonly cited, mechanisms include leptin receptor desensitization or downregulation due to chronic exposure to high levels of the ligand, or alterations in downstream signaling pathways.[1][2][4]

Q2: What are neutralizing antibodies and how do they affect this compound's efficacy?

A2: Neutralizing antibodies (NAbs) are a subset of anti-drug antibodies that not only bind to this compound but also inhibit its biological activity.[3][5] This can occur by blocking the binding site of this compound to its receptor or by otherwise preventing the conformational changes required for receptor activation. The presence of NAbs has been associated with a worsening of metabolic control (e.g., increases in HbA1c and triglycerides) and, in some cases, severe infections.[5][6]

Q3: How can we test for the presence of anti-metreleptin antibodies in our samples?

A3: The presence of anti-metreleptin antibodies is typically assessed using immunoassays. A common method is a bridging Enzyme-Linked Immunosorbent Assay (ELISA), which can detect all antibody isotypes that bind to this compound.[2] To determine if these antibodies are neutralizing, a cell-based bioassay is required. This type of assay measures the ability of the antibodies in a sample to inhibit this compound-induced signaling, often by quantifying the phosphorylation of STAT3, a key downstream protein in the leptin signaling pathway.

Q4: We have confirmed the presence of neutralizing antibodies. What are our options for mitigating their effect in our experimental model?

A4: In a research setting, several strategies could be explored, depending on the experimental goals. These may include temporarily discontinuing this compound administration to see if antibody titers decline, increasing the dose of this compound to overcome the neutralizing effect, or switching to a different animal model that may have a lower propensity for immunogenicity. It is important to carefully document any changes in experimental protocol and their effects on both antibody levels and efficacy endpoints.

Q5: Beyond neutralizing antibodies, what other mechanisms could lead to a loss of efficacy, and how can we investigate them?

A5: Chronic stimulation of the leptin receptor can lead to desensitization. This can involve the upregulation of negative feedback regulators like Suppressor of Cytokine Signaling 3 (SOCS3), which can inhibit the receptor-associated Janus kinase (JAK).[1] Another possibility is the downregulation of the leptin receptor itself.[2] To investigate these mechanisms, you could perform experiments to quantify the expression levels of the leptin receptor (LEPRb) and SOCS3 in your model system before and after long-term this compound treatment using techniques like qPCR or Western blotting. Additionally, assessing the phosphorylation status of key signaling proteins like JAK2 and STAT3 in response to an acute this compound challenge can provide insights into the functionality of the signaling pathway.[1]

Quantitative Data on this compound Immunogenicity and Efficacy

The following tables summarize key quantitative data from long-term studies of this compound.

Table 1: Incidence of Anti-Metreleptin Antibodies and Neutralizing Activity

Patient PopulationPercentage Developing Binding AntibodiesPeak Antibody Titer RangePercentage Developing Neutralizing AntibodiesAssociated Clinical Observations with Neutralizing AntibodiesReference
Generalized Lipodystrophy84% - 92%1:5 to 1:781256% (of those tested)Worsening of metabolic control (increased HbA1c and/or triglycerides), severe infections.[6][7][2][6]
Obesity96% - 100%~1:125 to 1:3125Observed in 3 patientsCoincident with weight gain.[2][7][2]

Table 2: Long-Term Efficacy of this compound on Metabolic Parameters in Generalized Lipodystrophy

ParameterBaseline (Mean ± SD)Change at 12 Months (Mean)Change at 36 Months (Mean)Reference
HbA1c (%)8.6 ± 2.33-2.2%Sustained reductions observed[8]
Fasting Triglycerides (mmol/L)14.7-32.1% (percent change)Sustained reductions observed[8]
Fasting Plasma Glucose (mmol/L)10.3-3.0 mmol/LSustained reductions observed[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to investigating the loss of this compound efficacy.

Protocol 1: Detection of Anti-Metreleptin Binding Antibodies via Bridging ELISA

Objective: To detect the presence of antibodies that bind to this compound in serum or plasma samples.

Principle: In this assay, biotinylated this compound and digoxigenin-labeled this compound are used to detect anti-metreleptin antibodies. If present, the antibodies will bind to both labeled forms of this compound, creating a "bridge." This complex is then captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

Materials:

  • Streptavidin-coated 96-well microplates

  • Recombinant this compound

  • Biotinylation and digoxigenin-labeling reagents

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Anti-digoxigenin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Positive and negative control serum/plasma samples

Procedure:

  • Preparation of Reagents: Prepare biotinylated this compound and digoxigenin-labeled this compound according to the manufacturer's instructions for the labeling reagents. Dilute all samples, controls, and detection reagents in Assay Diluent.

  • Sample Incubation: Add 50 µL of each sample or control to the wells of the streptavidin-coated plate.

  • Addition of Labeled this compound: Add 25 µL of biotinylated this compound and 25 µL of digoxigenin-labeled this compound to each well.

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 3-5 times with Wash Buffer.

  • Addition of Detection Antibody: Add 100 µL of anti-digoxigenin-HRP conjugate to each well.

  • Incubation: Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 5.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Protocol 2: this compound Neutralizing Antibody Bioassay using STAT3 Phosphorylation

Objective: To determine if anti-metreleptin antibodies in a sample can inhibit this compound-induced STAT3 phosphorylation in a leptin-responsive cell line.

Principle: A cell line expressing the leptin receptor (e.g., HEK293 cells stably transfected with the long-form leptin receptor, OB-Rb) is incubated with this compound in the presence or absence of the test sample. If neutralizing antibodies are present, they will prevent this compound from activating the JAK-STAT pathway, resulting in a reduced level of phosphorylated STAT3 (pSTAT3). The level of pSTAT3 is then quantified, typically by Western blot or a cell-based ELISA.

Materials:

  • Leptin-responsive cell line (e.g., HEK293-OB-Rb)

  • Cell culture medium and supplements

  • Recombinant this compound

  • Test samples (serum/plasma) and controls

  • Lysis buffer

  • Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Western blot reagents and equipment (gels, transfer membranes, etc.)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture the leptin-responsive cells to approximately 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal signaling.

  • Sample Pre-incubation: In a separate plate or tubes, pre-incubate the test samples and controls with a fixed concentration of this compound for 1-2 hours at 37°C.

  • Cell Stimulation: Add the pre-incubated this compound-sample mixtures to the cells and incubate for 15-30 minutes at 37°C. Include controls with this compound alone and medium alone.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary anti-pSTAT3 antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total STAT3 antibody for normalization.

  • Data Analysis: Quantify the band intensities for pSTAT3 and total STAT3. A reduction in the pSTAT3/total STAT3 ratio in the presence of a test sample compared to this compound alone indicates the presence of neutralizing antibodies.

Visualizations

This compound Signaling Pathway

Metreleptin_Signaling cluster_feedback Negative Feedback This compound This compound LeptinR Leptin Receptor (OB-Rb) This compound->LeptinR Binds JAK2_i JAK2 (inactive) LeptinR->JAK2_i Activates STAT3_i STAT3 (inactive) LeptinR->STAT3_i Recruits & Phosphorylates (via JAK2) JAK2_a JAK2 (active) JAK2_i->JAK2_a JAK2_a->LeptinR Phosphorylates STAT3_a STAT3-P (active dimer) STAT3_i->STAT3_a Nucleus Nucleus STAT3_a->Nucleus Translocates GeneExp Gene Expression (e.g., SOCS3, POMC) Nucleus->GeneExp Regulates SOCS3 SOCS3 NAb Neutralizing Antibody NAb->this compound Blocks Binding SOCS3->JAK2_a Inhibits

Caption: this compound JAK-STAT signaling pathway and points of inhibition.

Troubleshooting Workflow for Loss of this compound Efficacy

Troubleshooting_Workflow Start Observed Loss of This compound Efficacy Check_Compliance Verify Dosing, Administration & Experimental Protocol Start->Check_Compliance Binding_Assay Perform Anti-Metreleptin Binding Antibody Assay (ELISA) Check_Compliance->Binding_Assay Yes Resolve_Issue Correct Protocol/ Administration Issue Check_Compliance->Resolve_Issue No Antibodies_Detected Binding Antibodies Detected? Binding_Assay->Antibodies_Detected Neutralizing_Assay Perform Neutralizing Antibody Bioassay (pSTAT3) Antibodies_Detected->Neutralizing_Assay Yes No_Binding_Abs Investigate Alternative Mechanisms Antibodies_Detected->No_Binding_Abs No NAbs_Detected Neutralizing Antibodies Detected? Neutralizing_Assay->NAbs_Detected NAb_Confirmed Conclusion: Efficacy loss likely due to neutralizing antibodies. NAbs_Detected->NAb_Confirmed Yes No_NAbs Investigate Alternative Mechanisms NAbs_Detected->No_NAbs No Receptor_Analysis Analyze Leptin Receptor (LEPRb) & SOCS3 Expression (qPCR/WB) No_NAbs->Receptor_Analysis No_Binding_Abs->Receptor_Analysis Signaling_Analysis Assess JAK2/STAT3 Phosphorylation Status (WB) Receptor_Analysis->Signaling_Analysis Conclusion_Alt Conclusion: Efficacy loss may be due to receptor desensitization or signaling defects. Signaling_Analysis->Conclusion_Alt Protocol_OK Protocol Compliant Protocol_Not_OK Protocol Issue

Caption: A logical workflow for troubleshooting loss of this compound efficacy.

References

Metreleptin Preclinical Research Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of metreleptin in their preclinical experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a recombinant analog of the human hormone leptin. It functions by binding to and activating the leptin receptor (LEPR), which is a member of the Class I cytokine receptor family. This activation triggers intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway. These pathways play a crucial role in regulating energy homeostasis, glucose and lipid metabolism, and appetite.[1][2] In preclinical models, this compound has been shown to reduce food intake, decrease body weight, and improve insulin (B600854) sensitivity.[3][4][5]

Q2: What are the key signaling pathways activated by this compound?

A2: this compound binding to its receptor initiates several signaling pathways, with the JAK/STAT and PI3K pathways being the most prominent.

  • JAK/STAT Pathway: Upon leptin binding, the leptin receptor dimerizes, leading to the activation of Janus kinase 2 (JAK2). JAK2 then phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT3. STAT3 is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in energy balance and metabolism.

  • PI3K Pathway: The activated leptin receptor can also recruit and activate phosphatidylinositol 3-kinase (PI3K). This pathway is involved in the more rapid, non-genomic effects of leptin, such as the regulation of neuronal activity and glucose uptake.

Q3: How should I prepare and store this compound for my experiments?

A3: this compound is typically supplied as a lyophilized powder.

  • Reconstitution: Reconstitute the vial with sterile Bacteriostatic Water for Injection (BWFI) or sterile Water for Injection (WFI) to a final concentration of 5 mg/mL.[4] Gently swirl the vial to dissolve the powder; do not shake.[6]

  • Storage of Reconstituted Solution:

    • If reconstituted with BWFI, the solution can be stored in the refrigerator at 2-8°C for up to 3 days.[6]

    • If reconstituted with preservative-free WFI, it should be used immediately, and any unused portion should be discarded.[6]

    • For longer-term storage, it is recommended to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: What are the recommended administration routes for preclinical studies?

A4: The most common administration route for this compound in preclinical rodent studies is subcutaneous (SC) injection.[4] This route provides sustained release and is generally well-tolerated. For long-term studies requiring continuous delivery, the use of osmotic mini-pumps implanted subcutaneously is also a viable option.[1][3] Intraperitoneal (IP) injections have also been used.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Lack of Efficacy (e.g., no change in body weight or food intake) 1. Incorrect Dosage: The dose may be too low for the specific animal model or experimental conditions. 2. Improper Preparation/Storage: The reconstituted this compound may have lost activity due to improper handling or storage. 3. Leptin Resistance: The animal model, particularly diet-induced obese (DIO) models, may exhibit leptin resistance.[7] 4. Antibody Development: The animals may have developed neutralizing antibodies to this compound, reducing its efficacy.[4][8]1. Verify Dose Calculation: Double-check all calculations for dose preparation. Consider performing a dose-response study to determine the optimal dose for your model. 2. Review Preparation and Storage Procedures: Ensure that this compound was reconstituted and stored according to the manufacturer's recommendations.[6] 3. Assess Leptin Sensitivity: If using a DIO model, confirm leptin resistance status. Consider using a leptin-deficient model (e.g., ob/ob mice) for initial proof-of-concept studies.[1][3][9] 4. Test for Neutralizing Antibodies: If loss of efficacy is observed over time, consider testing serum samples for the presence of anti-metreleptin antibodies.[8][10]
Excessive Weight Loss or Reduced Food Intake 1. Dosage Too High: The administered dose may be too potent for the specific animal model. 2. Animal Strain Sensitivity: Some strains of mice or rats may be more sensitive to the effects of this compound.1. Reduce the Dose: Titrate the dose downwards to a level that achieves the desired metabolic effects without causing excessive weight loss. 2. Monitor Animal Health: Closely monitor the animals for signs of distress, and ensure they have ad libitum access to food and water. Adjust the dose based on a weight loss of no more than 10% of the initial body weight.[3][4]
Injection Site Reactions (e.g., redness, swelling) 1. Irritation from the Compound: The formulation of this compound may cause localized irritation. 2. Injection Technique: Improper injection technique can lead to tissue damage and inflammation. 3. High Injection Volume: Large injection volumes can cause discomfort and local reactions.1. Rotate Injection Sites: Alternate injection sites daily to minimize localized irritation.[8] 2. Refine Injection Technique: Ensure that injections are administered subcutaneously and not intradermally or intramuscularly. 3. Split High Doses: For larger volumes, consider splitting the dose into two separate injections at different sites.[11]
Hypoglycemia 1. Concomitant Insulin or Insulin Secretagogue Use: this compound can increase insulin sensitivity, leading to a higher risk of hypoglycemia when co-administered with insulin or drugs that stimulate insulin secretion.[12]1. Monitor Blood Glucose: Regularly monitor blood glucose levels, especially during the initial phase of treatment. 2. Adjust Insulin Dose: If hypoglycemia occurs, consider reducing the dose of insulin or the insulin secretagogue.[4]

Data Presentation

Table 1: Recommended Preclinical Dosing of this compound in Rodent Models
Animal Model Dose Range Administration Route Frequency Key Observations References
ob/ob Mice 2-10 µ g/day Osmotic mini-pump (IP)ContinuousDose-dependent reduction in food intake, body weight, serum insulin, and glucose. Normalization of insulin and glucose at 10 µ g/day .[1][3]
Diet-Induced Obese (DIO) Mice 1-10 mg/kg/dayIntraperitoneal (IP)Once dailySignificant increase in energy intake and body weight with a leptin receptor antagonist, suggesting retained endogenous leptin action.[13]
Lean Mice 10-42 µ g/day Osmotic mini-pump (IP)ContinuousTransient reduction in food intake and weight loss at higher doses.[1][3]
Rats 10 µgIntracerebroventricular (ICV)Once daily for 4 daysSignificant reduction in food intake and body weight.[2]
Table 2: Pharmacokinetic Parameters of this compound
Parameter Value (Humans) Value (Mice) Notes References
Time to Peak Concentration (Tmax) 4 hoursNot specifiedFollowing a single subcutaneous dose.[3][4]
Half-life (t½) 3.8 - 4.7 hoursSimilar to humansCan be longer in the presence of anti-metreleptin antibodies.[3][4][11]
Clearance Primarily renalPrimarily renalNo significant metabolism.[3][4]

Experimental Protocols

Detailed Methodology: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This protocol is adapted from standard procedures for assessing glucose tolerance in mice.[14]

Materials:

  • This compound solution

  • Sterile saline

  • Glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • Restraining device for mice

  • Scale

  • Timer

Procedure:

  • Animal Preparation: Fast mice for 6 hours prior to the test. Ensure free access to water.

  • Baseline Glucose: At time t = -30 minutes, obtain a baseline blood glucose reading from a tail snip.

  • This compound Administration: At t = -30 minutes, administer the appropriate dose of this compound or vehicle control (saline) via subcutaneous or intraperitoneal injection.

  • Glucose Challenge: At t = 0 minutes, administer a 2 g/kg body weight bolus of glucose via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.

Mandatory Visualizations

This compound Signaling Pathways

Metreleptin_Signaling This compound This compound LEPR Leptin Receptor (LEPR) This compound->LEPR Binds JAK2 JAK2 LEPR->JAK2 Activates PI3K PI3K LEPR->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Gene Expression (Energy Homeostasis) Nucleus->Gene_Expression Regulates AKT Akt PI3K->AKT Activates Metabolic_Effects Acute Metabolic Effects (e.g., Glucose Uptake) AKT->Metabolic_Effects Mediates

Caption: this compound signaling through JAK/STAT and PI3K pathways.

Experimental Workflow for this compound Dose Optimization

Metreleptin_Workflow Start Start: Select Animal Model (e.g., ob/ob, DIO mice) Dose_Selection Select Initial Dose Range (Based on literature) Start->Dose_Selection Acclimation Acclimate Animals Dose_Selection->Acclimation Baseline Baseline Measurements (Body Weight, Food Intake, Glucose) Acclimation->Baseline Treatment Administer this compound or Vehicle (e.g., Daily SC injection) Baseline->Treatment Monitoring Monitor Key Parameters (Body Weight, Food Intake) Treatment->Monitoring Metabolic_Tests Perform Metabolic Tests (GTT, ITT) Monitoring->Metabolic_Tests Data_Analysis Analyze Data (Compare treatment vs. vehicle) Metabolic_Tests->Data_Analysis Dose_Adjustment Adjust Dose if Necessary Data_Analysis->Dose_Adjustment Dose_Adjustment->Treatment Iterate End End: Optimal Dose Identified Dose_Adjustment->End Finalize

Caption: A general workflow for optimizing this compound dosage in preclinical research.

References

Metreleptin Stability and Storage: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with metreleptin. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and visual guides to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, storage, and handling of this compound in a research setting.

1. General Storage and Handling

  • Q: How should I store the lyophilized this compound powder?

    • A: Lyophilized this compound vials should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1][2] The vials should be kept in their original carton to protect them from light.[1][2] Do not freeze the lyophilized powder.[1][2]

  • Q: How long can I leave the lyophilized powder at room temperature?

    • A: The vial should not be left at room temperature for more than 4 hours before reconstitution.[1][2] It is recommended to allow the vial to reach room temperature for about 10-15 minutes before use.[1]

  • Q: What should I look for when visually inspecting the lyophilized powder?

    • A: The lyophilized product should be a white, solid cake.[3] Do not use the vial if the powder is discolored.[4]

2. Reconstitution

  • Q: What diluents can be used to reconstitute this compound?

    • A: this compound should be reconstituted with either sterile Bacteriostatic Water for Injection (BWFI), which contains 0.9% benzyl (B1604629) alcohol, or sterile Water for Injection (WFI).[1][3] For neonatal or infant animal models, preservative-free sterile WFI is recommended.[1]

  • Q: What is the correct procedure for reconstitution?

    • A: Slowly inject the recommended volume of diluent down the side of the vial to avoid frothing.[3] Gently swirl the vial to dissolve the powder.[3] Do not shake or vigorously agitate the solution, as this can cause aggregation and denaturation.[3] The reconstituted solution should be clear, colorless, and free of particles, bubbles, or foam.[3][5]

  • Q: What is the final concentration of the reconstituted solution?

    • A: When reconstituted as directed (e.g., 11.3 mg vial with 2.2 mL of diluent), the final concentration is typically 5 mg/mL.[3][6] Always refer to the manufacturer's instructions for the specific vial size you are using.

3. Stability of Reconstituted Solution

  • Q: How should I store the reconstituted this compound solution?

    • A: The storage conditions depend on the diluent used:

      • Reconstituted with Bacteriostatic Water for Injection (BWFI): The solution can be stored in the refrigerator at 2°C to 8°C for up to 3 days.[1][4] It should be protected from light.[1]

      • Reconstituted with Sterile Water for Injection (WFI): This solution should be used immediately and any unused portion must be discarded.[1][4] It should not be stored for later use.[4]

  • Q: What are the signs of degradation in the reconstituted solution?

    • A: Do not use the solution if it is cloudy, discolored, or contains visible particles.[3][4] These are indicators of potential protein aggregation or degradation.

4. Common Experimental Issues

  • Q: I'm observing precipitation or aggregation in my this compound solution. What could be the cause?

    • A: Aggregation can be caused by several factors:

      • Improper Handling: Vigorous shaking or agitation during reconstitution can denature the protein and lead to aggregation.[3]

      • Incorrect Storage: Storing the reconstituted solution at room temperature for extended periods or freezing it can compromise stability.

      • Buffer Incompatibility: If you are further diluting the this compound solution into a different buffer for your experiments, ensure the pH and ionic strength are compatible. This compound's solubility is pH-dependent, being higher at pH 4 (over 70 mg/mL) and decreasing to about 2 mg/mL at neutral pH.[7]

      • Freeze-Thaw Cycles: Repeatedly freezing and thawing the solution can cause denaturation and aggregation. It is best practice to aliquot the solution into single-use volumes if you do not plan to use it all within the recommended storage time.

  • Q: My in vitro experiments are showing inconsistent results. Could this be related to this compound stability?

    • A: Yes, inconsistent bioactivity can be a result of degradation or aggregation. Loss of proper protein folding can impact its ability to bind to its receptor and initiate signaling. Lot-to-lot variability in recombinant proteins can also contribute to inconsistent results. It is crucial to handle the protein consistently and monitor for any signs of instability.

  • Q: Can I mix this compound with other proteins or drugs in the same solution?

    • A: It is generally not recommended to mix this compound with other drugs or proteins in the same syringe or vial unless their compatibility has been established. For example, mixing with insulin (B600854) is explicitly advised against.[4]

Summary of Storage and Stability Data

The following tables summarize the key storage and stability parameters for this compound.

Table 1: Storage and Handling of Lyophilized this compound

ParameterRecommendation
Storage Temperature 2°C to 8°C
Light Exposure Protect from light
Freezing Do not freeze
Room Temperature Exposure Maximum 4 hours before reconstitution

Table 2: Reconstitution and Storage of this compound Solution

DiluentReconstitution Volume (for 11.3 mg vial)Final ConcentrationStorage ConditionsShelf-Life
Bacteriostatic Water for Injection (BWFI) 2.2 mL5 mg/mL2°C to 8°C, protect from lightUp to 3 days[1][4]
Sterile Water for Injection (WFI) 2.2 mL5 mg/mLUse immediatelyN/A (single use)[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound. These are template protocols and may require optimization for your specific laboratory conditions and equipment.

Protocol 1: Assessing this compound Aggregation using Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)

Objective: To separate and quantify soluble aggregates, monomers, and fragments of this compound.

Materials:

  • This compound solution

  • HPLC system with a UV detector

  • Size-exclusion column suitable for proteins in the 10-100 kDa range (e.g., TSKgel G2000SWxl or similar)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

  • 0.22 µm syringe filters

Methodology:

  • System Preparation: Equilibrate the SE-HPLC system and column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare this compound samples at a concentration of approximately 1 mg/mL in the mobile phase.

    • If testing stability under stress conditions (e.g., heat, pH), incubate the samples accordingly before preparation.

    • Filter the samples through a 0.22 µm syringe filter to remove any large insoluble particles.

  • Chromatography:

    • Inject 20 µL of the prepared sample onto the column.

    • Run the separation for approximately 30 minutes.

    • Monitor the eluent at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments) based on their retention times. Aggregates will elute first, followed by the monomer, and then fragments.

    • Integrate the peak areas to determine the relative percentage of each species. An increase in the aggregate peak area over time or under stress indicates instability.

Protocol 2: Monitoring Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transition midpoint (Tm), or melting temperature, of this compound, which is an indicator of its conformational stability.

Materials:

  • Differential Scanning Calorimeter

  • This compound solution (0.5-1 mg/mL)

  • Matching buffer for reference cell (the same buffer the protein is in)

Methodology:

  • Sample Preparation:

    • Dialyze the this compound sample extensively against the desired buffer (e.g., PBS, pH 7.4) to ensure a precise buffer match for the reference cell.

    • Accurately determine the protein concentration.

  • DSC Analysis:

    • Load the this compound sample into the sample cell and the matching dialysis buffer into the reference cell.

    • Scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a scan rate of 1°C/min.

    • Record the differential power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • The resulting thermogram will show a peak representing the heat absorbed during protein unfolding.

    • The apex of this peak corresponds to the Tm. A higher Tm indicates greater thermal stability.

    • Changes in the Tm of this compound under different buffer conditions or in the presence of excipients can be used to assess their stabilizing or destabilizing effects.

Visualizations

Troubleshooting Workflow for this compound Aggregation

This diagram outlines a logical workflow for troubleshooting unexpected aggregation of this compound in an experimental setting.

Troubleshooting_Aggregation Troubleshooting this compound Aggregation start Aggregation Observed check_handling Review Reconstitution & Handling Technique start->check_handling check_storage Verify Storage Conditions start->check_storage check_buffer Assess Buffer Compatibility start->check_buffer handling_issue Gentle Swirling? No Shaking? check_handling->handling_issue storage_issue Correct Temp? No Freeze-Thaw? check_storage->storage_issue buffer_issue pH & Ionic Strength Optimal? check_buffer->buffer_issue resolve_handling Refine Handling Technique handling_issue->resolve_handling No retest Retest with SE-HPLC or DLS handling_issue->retest Yes resolve_storage Correct Storage & Aliquot Sample storage_issue->resolve_storage No storage_issue->retest Yes resolve_buffer Optimize Buffer (pH, Excipients) buffer_issue->resolve_buffer No buffer_issue->retest Yes resolve_handling->retest resolve_storage->retest resolve_buffer->retest end Aggregation Resolved retest->end

Caption: A flowchart for diagnosing and resolving this compound aggregation issues.

This compound Signaling Pathway (JAK-STAT)

This diagram illustrates the primary signaling cascade initiated by this compound binding to its receptor. This compound mimics the action of endogenous leptin.

Metreleptin_Signaling This compound JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound LeptinReceptor Leptin Receptor (ObR) This compound->LeptinReceptor Binding & Dimerization JAK2_inactive JAK2 LeptinReceptor->JAK2_inactive STAT3_inactive STAT3 LeptinReceptor->STAT3_inactive Recruitment to phosphorylated receptor JAK2_active p-JAK2 JAK2_inactive->JAK2_active Autophosphorylation JAK2_active->LeptinReceptor Phosphorylates Receptor JAK2_active->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA (Gene Promoters) STAT3_dimer->DNA Translocation & Binding Transcription Gene Transcription (e.g., POMC, SOCS3) DNA->Transcription

Caption: this compound activates the JAK-STAT pathway, leading to gene transcription.

References

Technical Support Center: Addressing Metreleptin Resistance in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with metreleptin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on this compound resistance.

Frequently Asked Questions (FAQs)

Q1: My in vivo this compound treatment in diet-induced obese (DIO) mice is not showing the expected effect on body weight. What are the potential reasons?

A1: Several factors can contribute to a lack of response to this compound in DIO mice. This compound resistance is a primary cause, but experimental variables are also crucial.[1][2][3]

Troubleshooting Checklist:

  • This compound Preparation and Administration:

    • Solubility: Ensure complete dissolution of the this compound powder. One researcher resolved a similar issue by using the dissolving buffer recommended by the manufacturer and extending the dissolving time.[3]

    • Dosage: The administered dose should be sufficient to overcome the existing hyperleptinemia in DIO mice. Doses ranging from 5 mg/kg to 10 mg/kg are commonly used.[3]

    • Injection Timing: Administering this compound at the beginning of the dark cycle, when mice have their highest food intake, may increase its efficacy.[3]

  • Animal Model Characteristics:

    • Severity of Obesity and Leptin Resistance: The degree of obesity and leptin resistance can vary between individual animals and colonies. It is advisable to measure baseline plasma leptin levels to confirm hyperleptinemia.

    • Age: Older mice may exhibit a more pronounced resistance to this compound.

  • Confirmation of this compound Bioactivity:

    • Before large-scale in vivo studies, it is recommended to test the bioactivity of your this compound batch in a leptin-deficient model (e.g., ob/ob mice) to confirm that it can elicit a biological response in a sensitive system.

Q2: How can I assess the development of this compound resistance in my experimental model?

A2: Assessing this compound resistance involves evaluating both the physiological response and the integrity of the downstream signaling pathways.

Key Assays and Methodologies:

  • Physiological Assessment:

    • Body Weight and Food Intake: Monitor daily body weight and food consumption following this compound administration. A blunted or absent response in these parameters is a primary indicator of resistance.

    • Glucose and Insulin (B600854) Tolerance Tests: this compound can improve glucose homeostasis.[4][5] A diminished improvement in glucose or insulin tolerance after this compound treatment suggests resistance.

  • Molecular Assessment of Signaling Pathways:

    • Western Blotting for Phosphorylated Proteins: The most direct way to assess signaling is to measure the phosphorylation of key downstream proteins after this compound stimulation.[6][7] Tissues of interest include the hypothalamus, adipose tissue, and peripheral blood mononuclear cells (PBMCs).[6][8]

Table 1: Key Proteins for Western Blot Analysis of this compound Signaling

PathwayPrimary Antibody TargetExpected Change with this compound
JAK/STATPhospho-STAT3 (Tyr705)Increased Phosphorylation
Phospho-JAK2 (Tyr1007/1008)Increased Phosphorylation
PI3K/AktPhospho-Akt (Ser473)Increased Phosphorylation
MAPK/ERKPhospho-ERK1/2 (Thr202/Tyr204)Increased Phosphorylation
AMPKPhospho-AMPKα (Thr172)Increased Phosphorylation

  • Experimental Workflow for Assessing this compound-Induced Signaling:

G cluster_0 In Vivo / Ex Vivo Stimulation cluster_1 Sample Processing & Analysis animal Experimental Animal (e.g., DIO mouse) treatment Administer this compound or Vehicle Control animal->treatment tissue Tissue Harvest (Hypothalamus, Adipose, etc.) treatment->tissue homogenize Tissue Homogenization and Lysis tissue->homogenize protein Protein Quantification (e.g., BCA Assay) homogenize->protein wb Western Blotting for Phosphorylated Proteins protein->wb analysis Densitometry and Statistical Analysis wb->analysis

Caption: Workflow for assessing this compound signaling.

Q3: What are the primary molecular mechanisms of this compound resistance that I should investigate?

A3: this compound resistance is multifactorial. Key mechanisms to investigate include defects in the JAK/STAT signaling pathway and the influence of negative regulators.[1][2]

Primary Mechanisms of this compound Resistance:

  • Impaired JAK/STAT Signaling: This is a central mechanism of leptin resistance.[1][7] Reduced phosphorylation of JAK2 and STAT3 in response to this compound is a hallmark of resistance.[7]

  • Negative Regulators:

    • Suppressor of Cytokine Signaling 3 (SOCS3): Overexpression of SOCS3 can inhibit JAK2 activation, thus dampening the leptin signal.[1][9]

    • Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme can dephosphorylate and inactivate JAK2, leading to reduced signaling.[1]

  • Endoplasmic Reticulum (ER) Stress: Cellular stress within the ER has been shown to inhibit leptin signaling.[2][10]

  • Inflammation: Pro-inflammatory cytokines can interfere with leptin signaling pathways.[11]

This compound Signaling Pathway and Points of Resistance:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events cluster_3 Negative Regulation (Resistance) This compound This compound lepr Leptin Receptor (ObR) This compound->lepr Binding jak2 JAK2 lepr->jak2 Activation pi3k PI3K lepr->pi3k Activation erk ERK lepr->erk Activation ampk AMPK lepr->ampk Activation stat3 STAT3 jak2->stat3 Phosphorylation nucleus Nucleus stat3->nucleus akt Akt pi3k->akt Activation gene Gene Expression (e.g., POMC, SOCS3) nucleus->gene socs3 SOCS3 gene->socs3 Feedback Induction socs3->jak2 Inhibition ptp1b PTP1B ptp1b->jak2 Dephosphorylation er_stress ER Stress er_stress->lepr

Caption: this compound signaling and resistance points.

Q4: I am planning an in vitro experiment to study this compound resistance. What cell lines are appropriate, and what are the key experimental considerations?

A4: Several cell lines can be used to model aspects of this compound signaling and resistance. The choice of cell line will depend on the specific research question.

Table 2: Commonly Used Cell Lines for this compound Studies

Cell LineOriginKey Characteristics
Hypothalamic Neuronal Cells
N43/5Mouse HypothalamusExpress leptin receptors and are useful for studying central leptin signaling.
GT1-7Mouse HypothalamusAnother hypothalamic cell line that can be used to investigate neuronal responses to this compound.
Adipocytes
3T3-L1Mouse EmbryoA preadipocyte cell line that can be differentiated into mature adipocytes. Useful for studying peripheral leptin effects and resistance.
Hepatocytes
HepG2Human LiverA human hepatoma cell line that can be used to study the effects of this compound on hepatic metabolism.

Key Experimental Considerations:

  • This compound Concentration: this compound signaling pathways are saturable at concentrations around 30-50 ng/mL.[6][10][12] Using a range of concentrations is important to determine the dose-response relationship and identify potential saturation effects.

  • Induction of Resistance: To model resistance in vitro, cells can be chronically exposed to high concentrations of this compound or treated with agents that induce ER stress (e.g., tunicamycin) or inflammation (e.g., TNF-α).[11]

  • Controls: Always include appropriate vehicle controls and positive controls for the signaling pathways being investigated (e.g., insulin for the PI3K/Akt pathway).

Experimental Protocol: In Vitro this compound Stimulation and Western Blot Analysis

  • Cell Culture: Culture the chosen cell line to 80-90% confluency in appropriate growth medium.

  • Serum Starvation: To reduce baseline signaling, serum-starve the cells for 4-6 hours prior to stimulation.

  • This compound Stimulation: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL) for a specified time (e.g., 15-30 minutes for acute signaling).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).

    • Incubate with primary antibodies against phosphorylated and total signaling proteins.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Q5: Are there any emerging strategies to overcome this compound resistance in experimental models?

A5: Yes, current research is exploring several promising strategies to restore leptin sensitivity.

Emerging Therapeutic Approaches:

  • mTOR Inhibition: Recent studies have shown that inhibiting the mammalian target of rapamycin (B549165) (mTOR) with drugs like rapamycin can restore leptin sensitivity in DIO mice.[13] This effect appears to be mediated through actions on specific neurons in the hypothalamus, such as POMC neurons.[14]

  • Combination Therapies: Combining this compound with other metabolic hormones, such as amylin or GLP-1 receptor agonists, has shown potential for enhanced weight loss in preclinical models.[15]

  • Targeting Negative Regulators: The development of inhibitors for PTP1B and SOCS3 is an active area of research for overcoming leptin resistance.

Logical Flow for Investigating Novel Sensitizing Agents:

G cluster_0 Model of this compound Resistance cluster_1 Intervention cluster_2 Assessment of Sensitization model Establish a this compound-Resistant Model (e.g., DIO mice) treatment Administer Potential Sensitizing Agent (e.g., Rapamycin) model->treatment metreleptin_challenge Challenge with this compound treatment->metreleptin_challenge phys_assess Physiological Assessment (Body Weight, Food Intake) metreleptin_challenge->phys_assess mol_assess Molecular Assessment (p-STAT3, etc.)

Caption: Investigating this compound sensitizers.

References

Metreleptin Studies: Technical Support Center for Minimizing Injection Site Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions (ISRs) during metreleptin studies.

Frequently Asked Questions (FAQs)

Q1: What are the common types of injection site reactions observed with this compound?

A1: The most frequently reported injection site reactions in clinical trials with this compound are erythema (redness) and urticaria (hives).[1] Other potential reactions include pain, pruritus (itching), and the development of subcutaneous nodules.[2]

Q2: How frequently do injection site reactions occur in this compound studies?

A2: The incidence of injection site reactions varies across studies. In a study of patients with generalized lipodystrophy, injection-site erythema and urticaria were reported in 4% of patients.[1] Another long-term study in a similar population reported injection-site reactions, including erythema and urticaria, in 6.1% of patients.[3] In a study focused on patients with partial lipodystrophy, all reported injection site events were mild, with the exception of one case of moderate pruritus.[2]

Q3: What is the typical onset and duration of this compound-related injection site reactions?

A3: Worrisome injection site reactions are characterized by redness that persists for at least 6 hours (often more than 24 hours), itching, and recurrence with each injection.[4]

Troubleshooting Guide for Injection Site Reactions

This guide provides systematic steps to identify, manage, and prevent common injection site reactions associated with this compound administration.

Issue 1: Erythema (Redness) and Urticaria (Hives) at the Injection Site
  • Immediate Action:

    • Assess Severity: Evaluate the size and intensity of the redness and the extent of the hives. Note any associated swelling or pain.

    • Cold Compress: Apply a cold compress to the affected area for 15-20 minutes to help reduce inflammation and itching.

    • Antihistamines: For localized itching and hives, topical or oral antihistamines may be considered, following study protocol guidelines. In clinical experiences, antihistamine medications were effective for cutaneous reactions.[5]

  • Proactive Prevention:

    • Injection Technique: Ensure proper subcutaneous injection technique is followed, avoiding intramuscular injection, especially in patients with minimal subcutaneous adipose tissue.[6]

    • Site Rotation: Emphasize the importance of rotating injection sites with each administration.[6] Maintain a log to track injection locations.

    • Product Temperature: Allow the reconstituted this compound to reach room temperature before injection, as injecting cold solutions can sometimes cause discomfort and local reactions.

Issue 2: Subcutaneous Nodules or Lipohypertrophy
  • Identification:

    • Palpate previous injection sites for firm lumps or areas of thickened tissue under the skin. Lipohypertrophy is characterized by a lump of fatty tissue under the skin.[7]

  • Management:

    • Avoid the Area: Immediately stop administering injections into the affected area. This is the primary treatment for lipohypertrophy.[7][8] The site should be rested for at least two to three months or until the tissue returns to normal.[7]

    • Monitor for Resolution: Regularly assess the nodule for any changes in size or texture. It may take several months or even up to a year for the area to improve.[8]

    • Surgical Intervention (Severe Cases): In cases of severe, persistent, or bothersome lipohypertrophy that does not resolve with site rest, liposuction may be considered to remove the fatty deposits.[7][9]

  • Prevention:

    • Strict Site Rotation: The most critical preventive measure is the consistent rotation of injection sites for every dose.[8]

    • Needle Use: Use a new, sterile needle for each injection. Reusing needles is a risk factor for developing lipohypertrophy.[8]

Quantitative Data on Injection Site Reactions

The following table summarizes the incidence of injection site reactions in selected this compound clinical trials.

Study PopulationNumber of PatientsIncidence of Injection Site ReactionsTypes of Reactions ReportedSeverityReference
Generalized Lipodystrophy484%Erythema, UrticariaNot specified[1]
Generalized Lipodystrophy666.1%Erythema, UrticariaMost TEAEs were mild to moderate[3]
Partial Lipodystrophy23Not specified, but events occurredPruritusAll mild except one moderate event[2]

Experimental Protocols

Standard Protocol for Subcutaneous this compound Administration

This protocol outlines the standard procedure for the reconstitution and subcutaneous administration of this compound to minimize the risk of local reactions.

  • Reconstitution:

    • Allow the this compound vial to reach room temperature for 10-15 minutes before reconstitution.[6]

    • Reconstitute the 11.3 mg vial with 2.2 mL of Bacteriostatic Water for Injection (BWFI) or preservative-free Sterile Water for Injection (SWFI) to achieve a final concentration of 5 mg/mL. For pediatric patients, especially neonates and infants, preservative-free SWFI is recommended.[6]

    • Gently swirl the vial to dissolve the powder. Do not shake.[6]

  • Dose Preparation:

    • Visually inspect the reconstituted solution for particulate matter and discoloration. The solution should be clear and colorless.

    • Withdraw the prescribed dose into an appropriate syringe.

  • Injection Procedure:

    • Site Selection: Choose an injection site on the abdomen, thigh, or upper arm.[6]

    • Site Rotation: Rotate the injection site with each dose. Avoid injecting into the same site repeatedly.[6] If administering other subcutaneous medications like insulin (B600854) at the same time, use a different injection site for each.[1]

    • Injection Technique:

      • Clean the selected site with an alcohol swab and allow it to air dry.

      • Pinch a fold of skin and insert the needle at a 45- to 90-degree angle.

      • Inject the medication slowly and steadily.

      • Withdraw the needle and apply gentle pressure with a cotton ball if needed. Do not massage the area.

    • High Volume Doses: For doses exceeding 1 mL, it is recommended to administer as two separate injections to minimize discomfort.[6][10]

Visualizations

Below are diagrams illustrating key concepts related to this compound administration and the management of injection site reactions.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring & Management reconstitution Reconstitute this compound (Allow to reach room temp) dose_prep Prepare Correct Dose reconstitution->dose_prep site_selection Select Injection Site (Abdomen, Thigh, Upper Arm) dose_prep->site_selection site_rotation Rotate Injection Site site_selection->site_rotation injection Inject Subcutaneously (45-90 degree angle) site_rotation->injection assess_isr Assess for ISRs (Erythema, Nodules) injection->assess_isr troubleshoot Implement Troubleshooting (e.g., Cold Compress, Site Rest) assess_isr->troubleshoot

Experimental Workflow for this compound Administration and ISR Monitoring.

troubleshooting_pathway cluster_erythema Erythema / Urticaria cluster_nodule Nodule / Lipohypertrophy start Injection Site Reaction (ISR) Observed assess_erythema Assess Severity start->assess_erythema palpate_nodule Palpate for Firmness start->palpate_nodule cold_compress Apply Cold Compress assess_erythema->cold_compress antihistamines Consider Antihistamines cold_compress->antihistamines avoid_site Avoid Injecting in Area palpate_nodule->avoid_site monitor_resolution Monitor for Resolution avoid_site->monitor_resolution liposuction Consider Liposuction (Severe Cases) monitor_resolution->liposuction

Troubleshooting Pathway for Common this compound ISRs.

References

Technical Support Center: The Impact of Anti-Metreleptin Antibodies on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metreleptin. It specifically addresses potential issues arising from the development of anti-metreleptin antibodies and their impact on experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the likelihood of developing anti-metreleptin antibodies?

A1: The development of anti-metreleptin antibodies is common. Studies have shown that a high percentage of patients treated with this compound develop these antibodies. In clinical studies, anti-metreleptin antibodies were detected in 86-92% of patients with lipodystrophy and 96-100% of obese patients.[1][2]

Q2: What is the difference between binding and neutralizing anti-metreleptin antibodies?

A2: Binding antibodies attach to this compound, which can lead to increased circulating levels of the drug, likely due to delayed clearance.[1] Neutralizing antibodies, on the other hand, not only bind to this compound but also inhibit its biological activity.[3][4] The presence of neutralizing antibodies is more clinically significant as it can lead to a loss of this compound efficacy and potentially interfere with the action of endogenous leptin.[3][5][6]

Q3: What are the potential clinical and experimental consequences of developing anti-metreleptin antibodies?

A3: The consequences can range from no observable effect to a significant loss of treatment efficacy. Common observations include:

  • Increased total leptin concentrations: This is due to the formation of antibody-metreleptin complexes which have a longer half-life.[1]

  • Injection site reactions: An increased incidence of inflammatory reactions at the injection site has been associated with higher antibody titers.[1]

  • Loss of efficacy: In some cases, particularly with neutralizing antibodies, a worsening of metabolic control (e.g., increased HbA1c and triglycerides) and weight gain have been reported.[1][2][7]

  • Severe infections: The development of neutralizing antibodies has been associated with severe infections in a small number of patients.[3][6]

Q4: How soon after starting this compound treatment can antibodies be detected?

A4: Anti-metreleptin antibodies can develop relatively quickly. Peak antibody titers are generally observed within 4 to 6 months of initiating treatment.[1][2]

Q5: Do anti-metreleptin antibody levels decrease over time?

A5: In patients with lipodystrophy who continue treatment, antibody titers have been observed to decrease over time after reaching their peak.[1][2] However, antibodies can still be detectable in some individuals even years after discontinuing this compound.[1]

Troubleshooting Guide

Problem: I am observing a reduced or complete loss of this compound's expected effect in my experiment (e.g., no improvement in metabolic parameters, unexpected weight gain).

Possible Cause: Development of neutralizing anti-metreleptin antibodies.

Troubleshooting Steps:

  • Confirm the Observation: Re-evaluate your data to ensure the observed loss of efficacy is statistically significant and not due to other experimental variables.

  • Test for Anti-Metreleptin Antibodies: It is crucial to test subject samples for the presence of anti-metreleptin antibodies.

    • Binding Antibody Test: An initial screening for binding antibodies should be performed using an enzyme-linked immunosorbent assay (ELISA).

    • Neutralizing Antibody Test: If binding antibodies are detected, a functional assay is required to determine if they have neutralizing activity. A cell-based bioassay is typically used for this purpose.[1]

  • Contact for Testing: For clinical samples, it is recommended to contact the manufacturer for neutralizing antibody testing.[3][4][5]

  • Interpret the Results:

    • Positive for Binding Antibodies, Negative for Neutralizing Antibodies: The loss of efficacy may be due to other factors. Consider investigating other potential causes such as issues with drug formulation, administration, or subject-specific factors.

    • Positive for Neutralizing Antibodies: This strongly suggests that the observed loss of efficacy is due to the antibodies.

Problem: I am observing unusually high total leptin concentrations in my samples.

Possible Cause: Presence of anti-metreleptin antibodies forming complexes with this compound, leading to delayed clearance.[1]

Troubleshooting Steps:

  • Measure Antibody Titers: Quantify the anti-metreleptin antibody titers in the samples. Higher antibody titers are often associated with higher total leptin concentrations.[1]

  • Assess for Neutralizing Activity: Even if the primary observation is elevated leptin levels, it is still important to test for neutralizing antibodies to rule out a potential impact on efficacy.

  • Consider the Assay Method: Be aware that the presence of anti-metreleptin antibodies can interfere with some leptin quantification assays, particularly at high titers (>1:3125).[1]

Data Presentation

Table 1: Incidence and Titer of Anti-Metreleptin Antibodies in Clinical Studies

Patient PopulationIncidence of Antibody DevelopmentPeak Antibody Titer RangeTime to Peak TiterReference
Lipodystrophy86% - 92%1:5 to 1:781253 to >21 months[1]
Obesity96% - 100%~1:125 to 1:3125~4 to 6 months[1][2]

Table 2: Impact of Anti-Metreleptin Antibody Titer on Experimental Outcomes in Obese Patients

Peak Antibody TiterIncidence of Inflammatory Injection Site ReactionsMean Percent Weight Loss at Week 28 (Pramlintide-Metreleptin Group)Reference
≤ 1:12542.7%Tended to be higher[1]
1:62567.2%Tended to be higher[1]
≥ 1:312585.1%Tended to be lower[1]

Experimental Protocols

1. Detection of Binding Anti-Metreleptin Antibodies (Bridging ELISA)

This method is designed to detect antibodies that can bind to two this compound molecules simultaneously.

  • Principle: A solution-phase bridging ELISA format is used. Samples are incubated with biotinylated this compound and digoxigenin-labeled this compound. If anti-metreleptin antibodies are present, they will form a bridge between the two labeled this compound molecules. This complex is then captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a detectable signal upon addition of a substrate.

  • Key Steps:

    • Coat a microtiter plate with streptavidin.

    • In a separate tube, incubate the test sample with biotinylated this compound and digoxigenin-labeled this compound.

    • Transfer the mixture to the streptavidin-coated plate and incubate to allow capture of the antibody-metreleptin complexes.

    • Wash the plate to remove unbound components.

    • Add an enzyme-linked anti-digoxigenin antibody and incubate.

    • Wash the plate again.

    • Add a suitable substrate and measure the resulting signal.

  • Confirmation of Specificity: A competition step is included where samples are pre-incubated with an excess of unlabeled this compound. A significant reduction in the signal confirms the specificity of the antibodies.[1]

2. Detection of Neutralizing Anti-Metreleptin Antibodies (Cell-Based Bioassay)

This assay determines if the detected antibodies can inhibit the biological activity of this compound.

  • Principle: A cell line that is dependent on leptin signaling for a measurable response (e.g., proliferation or reporter gene expression) is used. The ability of a patient's plasma or serum to inhibit this this compound-induced response is measured.

  • Key Steps:

    • Culture a murine, interleukin-3 (IL-3)-dependent lymphoblastoid cell line that has been modified to express a chimeric receptor containing the extracellular domain of the leptin receptor.[1]

    • Pre-incubate the patient's plasma/serum with a known concentration of this compound.

    • Add this mixture to the cultured cells.

    • Incubate for a specified period.

    • Measure the cellular response (e.g., cell proliferation via a colorimetric assay).

    • A reduction in the this compound-induced response in the presence of the patient sample, compared to a control sample, indicates the presence of neutralizing antibodies.

  • Reporting: Results are typically reported relative to a reference sample, such as the patient's pre-treatment sample or a pool of serum from this compound-naïve donors.[1]

Visualizations

Metreleptin_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound LeptinReceptor Leptin Receptor (ObR) This compound->LeptinReceptor JAK2 JAK2 LeptinReceptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocates to GeneExpression Gene Expression (Energy Homeostasis, Metabolism) Nucleus->GeneExpression Modulates

Caption: this compound signaling through the JAK/STAT pathway.

Experimental_Workflow_Antibody_Detection start Patient Sample (Serum/Plasma) elisa Binding Antibody Assay (Bridging ELISA) start->elisa decision Binding Antibodies Detected? elisa->decision neg_result No Significant Impact on Efficacy Attributed to Antibodies decision->neg_result No bioassay Neutralizing Antibody Assay (Cell-Based Bioassay) decision->bioassay Yes decision2 Neutralizing Activity Detected? bioassay->decision2 pos_result Potential for Loss of Efficacy. Correlate with Clinical/Experimental Observations. decision2->pos_result Yes no_neut_activity Binding Antibodies Present, but No Neutralizing Activity. Monitor for Clinical Changes. decision2->no_neut_activity No

Caption: Workflow for detecting and characterizing anti-metreleptin antibodies.

References

strategies to overcome metreleptin tolerance in vivo

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Overcoming Metreleptin Tolerance >

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on identifying and overcoming this compound tolerance in vivo. The following information is curated from scientific literature and clinical observations to assist in troubleshooting experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My experimental model is showing a diminished response to this compound over time. What are the potential causes of this tolerance?

A1: Several mechanisms can contribute to this compound tolerance or resistance. The primary causes observed in both preclinical and clinical settings are:

  • Development of Anti-Metreleptin Antibodies: The most well-documented cause is the generation of anti-metreleptin antibodies. These can be binding antibodies or, more critically, neutralizing antibodies that inhibit the biological activity of both this compound and endogenous leptin.[1][2][3][4] The development of these antibodies is a known risk, and testing for them is recommended if a loss of efficacy is observed.[2][3]

  • Leptin Receptor (LEPR) Desensitization: Chronic exposure to high levels of leptin (or this compound) can lead to the desensitization of leptin receptors. This can involve receptor downregulation or impaired downstream signaling, even if the receptor is present.[5]

  • Saturable Signaling Pathways: Leptin signaling pathways, such as the JAK-STAT pathway, are saturable.[6][7] In conditions of high leptin levels (hyperleptinemia), which can be induced by this compound administration, these pathways may already be maximally stimulated, leading to a lack of response to further increases in this compound concentration.[6][7][8] Studies have shown that these pathways can become saturated at free leptin concentrations of approximately 50 ng/mL.[6][7]

  • Increased Leptin-Binding Proteins: The presence of leptin-binding proteins can reduce the bioavailability of free this compound, thereby limiting its therapeutic effect.[6][8]

  • Endoplasmic Reticulum (ER) Stress: ER stress has been identified as a potential mechanism that can inhibit leptin signaling and contribute to leptin tolerance.[6][8]

Q2: How can I determine if my animal model has developed neutralizing antibodies to this compound?

A2: The presence of neutralizing antibodies is a critical factor to investigate when this compound efficacy wanes. The recommended approach involves a multi-step process:

  • Initial Screening (ELISA): An enzyme-linked immunosorbent assay (ELISA) can be used to detect the presence of binding anti-metreleptin antibodies in serum samples.

  • Confirmation of Neutralizing Activity (Cell-Based Assay): If binding antibodies are detected, a cell-based bioassay is necessary to determine if they have neutralizing activity. This typically involves assessing the ability of the serum to inhibit this compound-induced signaling (e.g., STAT3 phosphorylation) in a leptin-responsive cell line.

For clinical research, it is recommended to contact the manufacturer for neutralizing antibody testing of samples.[2][3]

Q3: What are the current strategies to overcome or mitigate this compound tolerance in vivo?

A3: Overcoming this compound tolerance is a significant challenge. Current research suggests several potential strategies:

  • Combination Therapies:

    • Amylin Analogues (e.g., Pramlintide): Co-administration of amylin or its analogues with this compound has been shown to enhance weight loss and improve metabolic parameters in leptin-resistant models.[9] However, one human trial using this combination was suspended due to the development of anti-metreleptin antibodies.[9]

    • SGLT2 Inhibitors (e.g., Empagliflozin): A case report has shown that combining this compound with an SGLT2 inhibitor improved glycemic control in a patient with acquired diabetic lipodystrophy where this compound monotherapy was insufficient.[10]

    • GLP-1 Receptor Agonists and CCK: The use of GLP-1 receptor agonists (like exendin-4) and cholecystokinin (B1591339) (CCK) in combination with leptin has shown promise in reducing food intake and body weight in animal models.[9]

  • Modulating Downstream Signaling:

    • mTOR Inhibitors (e.g., Rapamycin): Recent studies in diet-induced obese mice have demonstrated that inhibiting the mTOR pathway with rapamycin (B549165) can restore leptin sensitivity in POMC neurons, leading to significant fat loss.[11]

    • Inhibitors of SOCS3 and PTP1B: These proteins are negative regulators of leptin signaling.[9] Deletion of these proteins in animal models enhances leptin sensitivity and protects against diet-induced obesity.[9] While specific inhibitors are not yet widely available for this purpose, this represents a promising area of research.

  • Dose Adjustment and Monitoring:

    • In clinical settings, dose adjustments based on weight and metabolic response are crucial.[12][13] If a lack of response is observed after 4-6 months, a dose increase may be considered.[12] Conversely, if significant weight loss occurs, the dose should be adjusted for the new weight.[12]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced STAT3 Phosphorylation in vivo

This protocol is adapted from studies investigating leptin signaling in response to this compound administration.[6]

Objective: To assess the activation of the leptin signaling pathway in tissues by measuring the phosphorylation of STAT3.

Materials:

  • This compound (or placebo control)

  • Anesthetized animal model (e.g., mouse, rat)

  • Liquid nitrogen

  • Tissue homogenization buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Baseline Sample Collection: Following anesthetization, collect a baseline adipose or hypothalamic tissue biopsy and immediately freeze it in liquid nitrogen.

  • This compound Administration: Administer a bolus of this compound (e.g., 0.01 mg/kg body weight) or placebo intravenously.

  • Post-Treatment Sample Collection: After a specified time (e.g., 30 minutes), collect a second tissue biopsy from a different site and immediately freeze it in liquid nitrogen.

  • Tissue Lysis: Homogenize the frozen tissue samples in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against phospho-STAT3.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Analysis:

    • Strip the membrane and re-probe with an antibody against total STAT3 for normalization.

    • Quantify the band intensities and calculate the ratio of phospho-STAT3 to total STAT3 for each sample.

    • Compare the ratios between baseline and post-metreleptin administration to determine the extent of signaling activation.

Quantitative Data Summary

Table 1: Effects of this compound on Metabolic Parameters in Lipodystrophy

ParameterBaseline (Mean ± SD/SE)Change after this compound (Mean ± SE)Duration of TreatmentReference
HbA1c (%) 8.1 ± 0.3-2.1 ± 0.53 years[14]
--0.88 ± 0.621 year[13]
Fasting Glucose (mg/dL) 184 ± 91-55.1 ± 18.73 years[14]
--42.0 ± 22.41 year[13]
Triglycerides (mg/dL) 479 ± 80-35.4% ± 13.7%3 years[14]
--119.8 ± 84.11 year[13]
Liver Fat (%) 21.8-3.1 (to 18.7)14 days[15][16]

Table 2: Immunogenicity of this compound

Patient PopulationPercentage Developing Anti-Metreleptin AntibodiesPercentage Developing Neutralizing AntibodiesReference
Obesity 96-100%3 patients (in one study)[4]
Lipodystrophy 86-92%4%[4][17]

Visualizations

Metreleptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound LEPR Leptin Receptor (LEPR) This compound->LEPR Binds JAK2 JAK2 LEPR->JAK2 Activates PI3K PI3K LEPR->PI3K Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Gene_Expression Gene Expression (e.g., POMC) pSTAT3->Gene_Expression Translocates to Nucleus SOCS3 SOCS3 SOCS3->JAK2 Inhibits PTP1B PTP1B PTP1B->JAK2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR

Caption: this compound signaling pathway and points of negative regulation.

Troubleshooting_Workflow Start Diminished Response to this compound Observed Check1 Assess Adherence and Dosing Accuracy Start->Check1 Action1 Correct Dosing/Administration Re-evaluate in 4-6 weeks Check1->Action1 Issue Found Check2 Test for Anti-Metreleptin Antibodies (Binding and Neutralizing) Check1->Check2 No Issue End Continue Monitoring Metabolic Parameters Action1->End Result1 Neutralizing Antibodies Present? Check2->Result1 Action2 Consider Alternative or Combination Therapy Result1->Action2 Yes Check3 Evaluate Downstream Signaling (e.g., p-STAT3) Result1->Check3 No Action2->End Result2 Signaling Pathway Impaired? Check3->Result2 Action3 Investigate Combination Strategies (e.g., mTOR inhibitors, SGLT2i) Result2->Action3 Yes Result2->End No Action3->End Causes_of_Tolerance cluster_causes Potential Mechanisms Tolerance This compound Tolerance Antibodies Neutralizing Antibodies Tolerance->Antibodies Saturation Signaling Saturation Tolerance->Saturation Desensitization Receptor Desensitization Tolerance->Desensitization ER_Stress ER Stress Tolerance->ER_Stress

References

Technical Support Center: Improving the Reproducibility of Metreleptin Signaling Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility and reliability of metreleptin signaling assays. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in accessible formats.

Troubleshooting Guide

This guide addresses common issues encountered during this compound signaling experiments in a question-and-answer format.

Q1: Why am I not observing STAT3, Akt, or ERK phosphorylation after this compound stimulation?

A1: Several factors could contribute to a lack of signal. Consider the following troubleshooting steps:

  • Cell Line Health and Receptor Expression:

    • Cell Viability: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may not respond optimally.

    • Leptin Receptor (LEPR) Expression: Confirm that your chosen cell line expresses sufficient levels of the long-form of the leptin receptor (LEPRb), which is necessary for signaling.[1][2][3] You can verify this through qPCR, Western blotting, or by consulting literature or cell line databases.[4]

    • Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and signaling.[5][6][7][8][9]

  • Experimental Conditions:

    • Serum Starvation: Proper serum starvation is crucial to reduce basal phosphorylation levels. However, the optimal duration and serum concentration can vary between cell types.[10][11][12][13][14] Prolonged starvation can also be detrimental to cell health.[10]

    • This compound Concentration and Activity: Use a fresh aliquot of this compound and ensure it has been stored correctly. Perform a dose-response experiment to determine the optimal concentration for your cell line, as signaling pathways can become saturated at high concentrations (around 30-50 ng/mL in some human peripheral tissues).[11][15]

    • Stimulation Time: The kinetics of phosphorylation for different pathways vary. STAT3 phosphorylation is often rapid, peaking within 15-30 minutes, while ERK phosphorylation can also be transient.[7][15][16] Perform a time-course experiment to identify the optimal stimulation time for each pathway.

  • Western Blotting Technique:

    • Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.[6][17]

    • Antibody Quality and Dilution: Use phospho-specific antibodies that have been validated for Western blotting. Optimize the primary and secondary antibody concentrations to ensure a strong and specific signal.

    • Positive Control: Include a positive control, such as a cell lysate known to respond to this compound or another stimulus that activates the pathway of interest, to validate your assay setup.[18][19][20]

Q2: I am observing high background on my Western blots for phosphorylated proteins. What could be the cause?

A2: High background can obscure your results and make quantification difficult. Here are some common causes and solutions:

  • Blocking:

    • Blocking Agent: When detecting phosphoproteins, avoid using non-fat dry milk as a blocking agent as it contains phosphoproteins that can cause high background. Use Bovine Serum Albumin (BSA) instead.[17][21]

    • Blocking Duration and Temperature: Ensure you are blocking for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C) with gentle agitation.

  • Antibody Incubation:

    • Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal concentration that gives a good signal-to-noise ratio.

    • Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.

  • Membrane Handling:

    • Membrane Drying: Never let the membrane dry out during the Western blotting process, as this can cause non-specific antibody binding.

Q3: My results show high variability between replicates. How can I improve the consistency of my this compound signaling assays?

A3: High variability can be due to a number of factors throughout the experimental workflow. To improve reproducibility:

  • Cell Culture Consistency:

    • Passage Number: Use cells with a consistent and low passage number for all experiments, as high passage numbers can lead to phenotypic and genotypic changes.[17][21][22][23]

    • Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments, as cell density can affect signaling responses.[3][24][25][26]

    • Serum Lot-to-Lot Variability: Test new lots of fetal bovine serum (FBS) before use, as lot-to-lot variability can impact cell growth and signaling.[20][27][28][29]

  • Assay Execution:

    • Precise Timing: Be consistent with all incubation times, especially the this compound stimulation and lysis steps.

    • Uniform Treatment: Ensure all wells or plates are treated uniformly. For example, when adding reagents, do so in the same order and at the same pace for each sample.

  • Data Analysis:

    • Quantitative Western Blotting: For more accurate and reproducible quantification, consider using fluorescent secondary antibodies and a compatible imaging system. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Frequently Asked Questions (FAQs)

Q: What are the major signaling pathways activated by this compound?

A: this compound, an analog of the hormone leptin, activates several key intracellular signaling pathways upon binding to the leptin receptor (LEPRb). The three primary pathways are:

  • JAK/STAT Pathway: This is the canonical leptin signaling pathway. Binding of this compound to LEPRb leads to the activation of Janus kinase 2 (JAK2), which then phosphorylates tyrosine residues on the receptor. This creates docking sites for Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is then phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression.[11][30][31][32][33][34]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is also activated by this compound and is important for metabolic regulation.[29][34]

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another signaling cascade initiated by this compound.[7][34]

Q: What is a suitable concentration range for this compound stimulation in vitro?

A: The optimal concentration of this compound can vary depending on the cell type and the specific signaling pathway being investigated. However, studies in human primary adipocytes and peripheral blood mononuclear cells have shown that signaling pathways can become saturated at concentrations around 50 ng/mL.[11][15][16][35] It is recommended to perform a dose-response curve for your specific cell line, typically ranging from 10 to 200 ng/mL, to determine the optimal concentration.[36]

Q: How long should I stimulate my cells with this compound?

A: The timing of peak phosphorylation varies for different signaling proteins. For STAT3, phosphorylation is often observed as early as 10-15 minutes and can peak around 20-30 minutes after stimulation.[15][16] ERK phosphorylation can also be rapid and transient.[7][28][32][37][38] A time-course experiment (e.g., 0, 5, 15, 30, 60, and 120 minutes) is recommended to determine the optimal stimulation time for your specific experimental setup.

Q: Which cell lines are suitable for studying this compound signaling?

A: The choice of cell line is critical and depends on the research question. It is essential to use a cell line that endogenously expresses the long form of the leptin receptor (LEPRb).[1][2][39] Examples of cell lines that have been used to study leptin signaling include certain hypothalamic neuronal cell lines, hepatoma cell lines (e.g., Fao), and some cancer cell lines.[23][29][35] It is also possible to use primary cells, such as human primary adipocytes, or to transfect cells that do not endogenously express LEPRb with an expression vector.[23][35] Always validate LEPRb expression in your chosen cell line.[27]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound signaling assays to aid in experimental design and data interpretation.

Table 1: Recommended this compound Concentration and Stimulation Time for In Vitro Assays

Cell TypePathwayThis compound ConcentrationStimulation TimeExpected OutcomeReference(s)
Human Primary AdipocytesSTAT3 Phosphorylation50 ng/mL10-40 min (peak at 20 min)~2.1 to 5.5-fold increase[15][16]
Human PBMCsmTOR Phosphorylation50 ng/mL (saturating)30 minSignificant increase[11]
Hypothalamic ExplantsERK1/2 Phosphorylation10 µg (in vivo)5-15 min~4.3-fold increase[7]
Hypothalamic NucleiSTAT3 Phosphorylation50-200 µg/kg (in vivo)1 hourDose-dependent increase[5][8][22]

Table 2: Troubleshooting Common Western Blot Issues in this compound Signaling Assays

IssuePotential CauseRecommended Solution
No/Weak Signal Insufficient LEPRb expression in cells.Validate LEPRb expression via qPCR or Western blot. Choose a different cell line if necessary.
Inactive this compound.Use a fresh aliquot of this compound stored under recommended conditions.
Suboptimal stimulation time/dose.Perform time-course and dose-response experiments.
Phosphatase/protease activity.Add phosphatase and protease inhibitors to lysis buffer. Keep samples on ice.
Inefficient antibody.Use a validated phospho-specific antibody at the recommended dilution.
High Background Blocking with milk.Use 3-5% BSA in TBS-T for blocking and antibody dilutions.
High antibody concentration.Titrate primary and secondary antibodies to optimal concentrations.
Insufficient washing.Increase the number and duration of wash steps.
High Variability Inconsistent cell passage number.Use cells within a narrow and low passage number range for all experiments.
Variable cell seeding density.Optimize and standardize cell seeding density.
Serum lot-to-lot differences.Test new serum lots before use in critical experiments.

Experimental Protocols

Protocol 1: Western Blot Analysis of this compound-Induced STAT3 Phosphorylation

This protocol provides a general workflow for assessing STAT3 phosphorylation in response to this compound stimulation in cultured cells.

  • Cell Seeding and Serum Starvation:

    • Seed cells at a predetermined optimal density in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Wash the cells once with serum-free medium.

    • Incubate the cells in serum-free or low-serum (e.g., 0.5% FBS) medium for 16-24 hours. The optimal starvation conditions should be determined for each cell line.[12]

  • This compound Stimulation:

    • Prepare fresh dilutions of this compound in serum-free medium at the desired concentrations.

    • Aspirate the starvation medium and add the this compound-containing medium to the cells. Include an untreated control (vehicle only).

    • Incubate the cells for the desired amount of time (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

  • Cell Lysis:

    • Immediately after stimulation, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBS-T.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBS-T.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3, or use a loading control like β-actin or GAPDH. For more accurate quantification, use a multiplex fluorescent Western blotting approach with antibodies for both p-STAT3 and total STAT3.

Visualizations

This compound Signaling Pathways

Metreleptin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LEPR Leptin Receptor (LEPRb) This compound->LEPR Binding JAK2 JAK2 LEPR->JAK2 Activation PI3K PI3K LEPR->PI3K Activation SHP2 SHP2 LEPR->SHP2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 GeneExpression Gene Expression pSTAT3->GeneExpression Transcription Regulation Akt Akt PI3K->Akt Activation pAkt p-Akt Akt->pAkt pAkt->GeneExpression Transcription Regulation Grb2 Grb2 SHP2->Grb2 MAPK Cascade SOS SOS Grb2->SOS MAPK Cascade Ras Ras SOS->Ras MAPK Cascade Raf Raf Ras->Raf MAPK Cascade MEK MEK Raf->MEK MAPK Cascade ERK ERK MEK->ERK MAPK Cascade pERK p-ERK ERK->pERK pERK->GeneExpression Transcription Regulation

Caption: Overview of the primary signaling pathways activated by this compound.

This compound Signaling Assay Workflow

Metreleptin_Assay_Workflow A 1. Cell Culture (Optimize seeding density, low passage number) B 2. Serum Starvation (Synchronize cells, reduce basal signaling) A->B C 3. This compound Stimulation (Dose-response and time-course optimization) B->C D 4. Cell Lysis (with Phosphatase/Protease Inhibitors) C->D E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. Western Blotting (SDS-PAGE, Transfer, Immunoblotting) E->F G 7. Data Analysis (Normalize phospho-protein to total protein) F->G Troubleshooting_No_Signal Start No Phosphorylation Signal CheckCells Check Cell Health & LEPR Expression Start->CheckCells CheckConditions Check Experimental Conditions Start->CheckConditions CheckWB Check Western Blot Technique Start->CheckWB SolutionCells - Use healthy, low passage cells - Confirm LEPRb expression - Test for mycoplasma CheckCells->SolutionCells SolutionConditions - Optimize serum starvation - Verify this compound activity - Optimize dose and time CheckConditions->SolutionConditions SolutionWB - Use appropriate lysis buffer - Validate antibodies - Include positive controls CheckWB->SolutionWB

References

adjusting metreleptin dosage in response to metabolic changes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting metreleptin dosage in response to metabolic changes during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a recombinant analog of human leptin.[1][2][3] It works by binding to and activating the human leptin receptor (ObR), which is part of the Class I cytokine receptor family.[1][4] This activation triggers signaling through the JAK/STAT pathway, mimicking the effects of endogenous leptin.[1][4] Leptin is a hormone predominantly secreted by adipose tissue that plays a crucial role in regulating energy homeostasis, including appetite and metabolism.[4][5] In conditions of leptin deficiency, such as lipodystrophy, this compound replacement therapy helps to correct metabolic complications.[1][6]

Q2: What are the primary metabolic changes observed with this compound therapy?

A2: this compound therapy has been shown to lead to significant improvements in several metabolic parameters. The most prominent changes include reductions in glycated hemoglobin (HbA1c), fasting plasma glucose, and serum triglycerides.[7][8][9] Improvements in insulin (B600854) sensitivity and reductions in food intake are also key effects.[3][10][11] Some studies have also reported decreases in liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[8]

Q3: How should this compound dosage be adjusted in response to metabolic changes?

A3: Dosage adjustments for this compound should be individualized based on clinical and metabolic responses.[12] Key considerations include:

  • Monitoring: Regularly monitor HbA1c and fasting triglyceride levels to assess the therapeutic response.[13]

  • Concomitant Medications: Be particularly vigilant with patients on insulin or insulin secretagogues (e.g., sulfonylureas). This compound can enhance their hypoglycemic effects, often necessitating a reduction in their dosage to prevent hypoglycemia.[1][2][14]

  • Clinical Response: Adjust the this compound dose based on the overall clinical picture, including improvements in metabolic control and patient tolerability.[12]

Q4: What are the initial recommended doses for this compound?

A4: The starting dose of this compound depends on the patient's body weight and sex.[1][12][15]

  • Patients weighing 40 kg or less: The recommended initial daily dose is 0.06 mg/kg administered subcutaneously.[1][12][15]

  • Males weighing more than 40 kg: The recommended initial daily dose is 2.5 mg administered subcutaneously.[1][12][15]

  • Females weighing more than 40 kg: The recommended initial daily dose is 5 mg administered subcutaneously.[1][12][15]

Q5: What is the maximum recommended dose for this compound?

A5: The maximum daily dose of this compound also varies by patient weight.[1][12][16]

  • Patients weighing 40 kg or less: The maximum daily dose is 0.13 mg/kg.[1][12]

  • Patients weighing more than 40 kg: The maximum daily dose is 10 mg.[1][12]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Hypoglycemia Concomitant use of insulin or insulin secretagogues with this compound enhancing their effect.[1][2]Monitor blood glucose closely. A significant reduction in the dose of insulin or insulin secretagogue may be necessary.[1][14]
Loss of Efficacy Development of anti-metreleptin antibodies with neutralizing activity.[3]Test for neutralizing anti-metreleptin antibodies. Worsening metabolic control may indicate the presence of these antibodies.[3][11][17]
Injection Site Reactions Localized reaction to the subcutaneous injection.Rotate injection sites (e.g., abdomen, thigh, upper arm).[5][15] Monitor for signs of erythema or other reactions.
Inadequate Metabolic Response Suboptimal dosage or individual patient variability.Re-evaluate the dosage and consider incremental adjustments based on the latest HbA1c and triglyceride levels.[12] Response to this compound can be greater in individuals with more severe metabolic status at baseline.[16]

Data on Metabolic Changes with this compound Therapy

The following table summarizes the observed changes in key metabolic parameters from a clinical study involving patients with generalized lipodystrophy (GLD) and partial lipodystrophy (PLD).

Parameter Patient Group Baseline (Median) 1-Year Follow-up (Median) Long-term Follow-up (Median) Significance (Baseline vs. 1-Year)
HbA1c (%) GLD8.46.8Sustained ImprovementP < 0.001[7]
PLD7.77.7No Significant ChangeNot Significant[7]
Triglycerides (mmol/L) GLD3.62.2Sustained ImprovementP < 0.001[7]
PLD3.32.5Returned to Baseline LevelsP < 0.01[7]

Data adapted from a real-life experience study on this compound therapy.[7]

Experimental Protocols

Protocol 1: Monitoring Metabolic Response to this compound

  • Objective: To assess the metabolic response to this compound treatment.

  • Procedure:

    • Collect baseline blood samples for HbA1c, fasting plasma glucose, and a fasting lipid profile (including triglycerides).

    • Initiate this compound therapy at the recommended starting dose based on weight and sex.

    • Collect follow-up blood samples at regular intervals (e.g., 3, 6, and 12 months) to monitor the same metabolic parameters.

    • Record any adjustments made to concomitant medications, particularly insulin and oral hypoglycemic agents.

  • Data Analysis: Compare the changes in HbA1c, fasting glucose, and triglyceride levels from baseline at each follow-up point to evaluate the treatment effect.

Protocol 2: Assessment of Neutralizing Antibodies

  • Objective: To determine the presence of neutralizing anti-metreleptin antibodies in patients with a suspected loss of efficacy.

  • Procedure:

    • Collect a serum sample from the patient.

    • Utilize a validated bioassay to measure the ability of the patient's serum to inhibit this compound-induced signaling in a cell-based assay (e.g., a cell line expressing the leptin receptor and a reporter gene).

    • A positive result indicates the presence of neutralizing antibodies that may be interfering with the therapeutic effect of this compound.

Visualizations

Metreleptin_Signaling_Pathway cluster_cell Target Cell This compound This compound Leptin Receptor (ObR) Leptin Receptor (ObR) This compound->Leptin Receptor (ObR) Binds to JAK2 JAK2 Leptin Receptor (ObR)->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulates Metabolic Regulation Regulation of Appetite & Metabolism Gene Transcription->Metabolic Regulation

Caption: this compound signaling pathway via JAK/STAT activation.

Metreleptin_Dosage_Adjustment_Workflow Start Initiate this compound Therapy Monitor Monitor Metabolic Parameters (HbA1c, Triglycerides) Start->Monitor Assess Assess Clinical Response & Tolerability Monitor->Assess Loss_of_Efficacy Suspected Loss of Efficacy? Monitor->Loss_of_Efficacy Adjust Adjust this compound Dosage Assess->Adjust Response Inadequate Adjust_Concomitant Adjust Concomitant Medications (e.g., Insulin) Assess->Adjust_Concomitant Hypoglycemia Present Continue Continue Monitoring Assess->Continue Response Adequate Adjust->Continue Adjust_Concomitant->Continue Continue->Monitor Loss_of_Efficacy->Continue No Test_Antibodies Test for Neutralizing Antibodies Loss_of_Efficacy->Test_Antibodies Yes

Caption: Workflow for this compound dosage and metabolic monitoring.

References

protocol for testing metreleptin neutralizing activity in patient samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on testing for metreleptin neutralizing activity in patient samples. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how do neutralizing antibodies interfere with it?

This compound is a recombinant analog of human leptin.[1] It exerts its effects by binding to and activating the human leptin receptor (ObR), which belongs to the Class I cytokine receptor family.[2][3] This binding activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, primarily leading to the phosphorylation of STAT3.[2] Phosphorylated STAT3 then translocates to the nucleus and regulates the transcription of genes involved in appetite, energy expenditure, and glucose and lipid metabolism. Neutralizing antibodies (NAbs) are anti-drug antibodies (ADAs) that can bind to this compound in a way that blocks its interaction with the leptin receptor, thereby inhibiting its biological activity and potentially leading to a loss of therapeutic efficacy.[4]

Q2: What is the recommended approach for assessing immunogenicity to this compound?

A tiered approach is the standard for immunogenicity testing.[2]

  • Screening Assay: Initial screening of patient samples to detect all binding anti-metreleptin antibodies.

  • Confirmatory Assay: Confirms the specificity of the binding antibodies detected in the screening assay.

  • Neutralizing Assay: Samples confirmed to be positive for specific anti-metreleptin antibodies are then tested for their ability to neutralize the biological activity of this compound.[2]

Q3: Why is a cell-based assay recommended for detecting this compound neutralizing antibodies?

Cell-based assays are the preferred format for NAb detection because they closely mimic the in vivo biological activity of the drug.[2] For this compound, a cell-based assay can directly measure the inhibition of leptin receptor signaling (e.g., STAT3 phosphorylation) in the presence of patient antibodies. This provides a more biologically relevant assessment of neutralizing activity compared to non-cell-based competitive ligand-binding assays.

Q4: What are the clinical implications of developing neutralizing antibodies to this compound?

The development of NAbs against this compound can have significant clinical consequences. These may include a loss of treatment efficacy, leading to a return of metabolic abnormalities such as hyperglycemia and hypertriglyceridemia.[4] In some cases, severe infections have been reported in patients who developed neutralizing antibodies.[5][6] Therefore, testing for NAbs is crucial in patients showing signs of diminished treatment response or experiencing severe infections.[5][6]

Troubleshooting Guides

Issue 1: High background signal in the STAT3 phosphorylation assay.

Potential Cause Troubleshooting Step
Non-specific antibody binding - Increase the number of wash steps after antibody incubations.- Optimize the concentration of blocking buffer (e.g., 5% BSA or non-fat milk in TBST).- Use a high-quality, validated phospho-STAT3 antibody.
Cellular stress - Handle cells gently during plating and treatment.- Ensure cells are not overgrown or starved for nutrients.
Reagent contamination - Use fresh, sterile buffers and media.- Filter-sterilize all solutions.

Issue 2: Low or no STAT3 phosphorylation signal upon this compound stimulation.

Potential Cause Troubleshooting Step
Inactive this compound - Use a fresh aliquot of this compound.- Verify the biological activity of the this compound lot using a positive control cell line.
Low leptin receptor expression - Confirm leptin receptor expression on the cell line using flow cytometry or Western blot.- Use a cell line known to have robust leptin receptor expression (e.g., a stably transfected cell line).
Suboptimal stimulation conditions - Optimize the concentration of this compound and the stimulation time. A time-course and dose-response experiment is recommended.- Ensure cells are healthy and in the logarithmic growth phase.
Inefficient cell lysis or protein extraction - Use a lysis buffer containing phosphatase and protease inhibitors.- Ensure complete cell lysis by visual inspection under a microscope.

Issue 3: High inter-assay variability.

Potential Cause Troubleshooting Step
Inconsistent cell numbers - Accurately count cells before plating using a hemocytometer or automated cell counter.- Ensure even cell distribution in each well.
Pipetting errors - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.
Variations in incubation times - Use a multichannel pipette for simultaneous addition of reagents.- Stagger plate processing to ensure consistent incubation times for all samples.
Matrix effects from patient serum - Include a pre-treatment step to purify immunoglobulins from the serum.[7]

Experimental Protocols

Protocol 1: Cell-Based this compound Neutralizing Antibody Assay using STAT3 Phosphorylation Readout

This protocol describes a cell-based assay to measure the ability of antibodies in patient serum to neutralize this compound-induced STAT3 phosphorylation.

1. Cell Line Selection and Maintenance:

  • Recommended Cell Line: A human embryonic kidney cell line (HEK293) or a murine pro-B cell line (Ba/F3) stably transfected to express the long form of the human leptin receptor (ObRb).[1][8][9]

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., Puromycin or G418) to maintain receptor expression. For Ba/F3 cells, the medium should also contain Interleukin-3 (IL-3) for routine maintenance.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

2. Assay Procedure:

  • Cell Plating:

    • Wash cells with serum-free medium to remove maintenance cytokines (e.g., IL-3 for Ba/F3 cells).

    • Plate cells in a 96-well tissue culture plate at a pre-determined optimal density (e.g., 5 x 10^4 to 1 x 10^5 cells/well).

    • Incubate for 4-6 hours to allow cells to adhere (for HEK293) and recover.

  • Sample Preparation and Incubation:

    • Heat-inactivate patient and control sera at 56°C for 30 minutes.

    • In a separate 96-well plate, serially dilute patient sera and positive/negative controls.

    • Add a fixed, sub-maximal concentration of this compound to each well containing the diluted sera. This concentration should be determined from a this compound dose-response curve to be in the EC50-EC80 range.

    • Incubate the serum-metreleptin mixture for 1-2 hours at 37°C to allow antibody-drug binding.

  • Cell Stimulation:

    • Transfer the serum-metreleptin mixtures to the corresponding wells of the cell plate.

    • Incubate for a pre-determined optimal time (e.g., 15-30 minutes) at 37°C to induce STAT3 phosphorylation.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice for 15-30 minutes.

  • Detection of Phospho-STAT3:

    • The amount of phosphorylated STAT3 can be quantified using various methods such as ELISA, Western Blot, or Flow Cytometry. A high-throughput method like a phospho-STAT3 ELISA is recommended for clinical sample testing.

3. Data Analysis:

  • Calculate the percent inhibition of STAT3 phosphorylation for each patient sample dilution compared to the control (this compound alone).

  • Determine the neutralizing antibody titer, which is the reciprocal of the highest serum dilution that causes a pre-defined level of inhibition (e.g., 50%).

  • Establish an assay cut-point using a panel of at least 30 drug-naïve normal human serum samples to differentiate between positive and negative results.[2]

Data Presentation

Table 1: Example this compound Dose-Response Data for STAT3 Phosphorylation

This compound (ng/mL)pSTAT3 Signal (RLU)% of Max Signal
01500%
11,20025%
103,50075%
504,20095%
1004,350100%
EC50 ~5 ng/mL

Table 2: Example Neutralizing Antibody Titer Determination

Serum DilutionpSTAT3 Signal (RLU)% Inhibition
1:1020095%
1:10080080%
1:10002,10048%
1:100003,80010%
NAb Titer ~1000

Visualizations

Metreleptin_Signaling_Pathway This compound Signaling Pathway This compound This compound ObR Leptin Receptor (ObR) This compound->ObR Binding JAK2 JAK2 ObR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulation

Caption: this compound binds to its receptor, activating JAK2 and leading to STAT3 phosphorylation and gene transcription.

NAb_Assay_Workflow Neutralizing Antibody Assay Workflow cluster_preparation Preparation cluster_assay Cell-Based Assay cluster_detection Detection & Analysis Patient_Sample Patient Serum Incubate Pre-incubation (Antibody-Drug Binding) Patient_Sample->Incubate This compound This compound This compound->Incubate Add_to_Cells Add mixture to Leptin Receptor-expressing cells Incubate->Add_to_Cells Stimulation Stimulation Add_to_Cells->Stimulation Lysis Cell Lysis Stimulation->Lysis Detect_pSTAT3 Detect Phospho-STAT3 (e.g., ELISA) Lysis->Detect_pSTAT3 Data_Analysis Data Analysis (% Inhibition, Titer) Detect_pSTAT3->Data_Analysis Result Result: Neutralizing or Non-neutralizing Data_Analysis->Result

Caption: Workflow for the cell-based this compound neutralizing antibody assay.

References

Technical Support Center: Reconstituted Metreleptin for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability, handling, and experimental use of reconstituted metreleptin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for reconstituting lyophilized this compound?

A1: To reconstitute this compound for research purposes, allow the vial of lyophilized powder to reach room temperature for 10-15 minutes before adding the diluent. Gently swirl the vial to dissolve the powder; do not shake, as this can cause aggregation. For a final concentration of 5 mg/mL, reconstitute an 11.3 mg vial with 2.2 mL of the appropriate diluent.[1]

Q2: What are the recommended diluents for reconstituting this compound?

A2: The choice of diluent depends on your experimental needs and the intended duration of use.

  • Bacteriostatic Water for Injection (BWFI): This contains a preservative (benzyl alcohol) and is recommended for multiple-dose use.

  • Sterile Water for Injection (WFI): This is preservative-free and should be used for single-use applications or in cell culture experiments where the preservative in BWFI may be cytotoxic.

Q3: How should I store reconstituted this compound and for how long is it stable?

A3: Storage conditions are critical for maintaining the bioactivity of reconstituted this compound.[1]

DiluentStorage TemperatureDurationSpecial Instructions
Bacteriostatic Water for Injection (BWFI) 2-8°CUp to 3 daysProtect from light. Do not freeze.
Room TemperatureUp to 4 hoursProtect from light.
Sterile Water for Injection (WFI) N/AUse ImmediatelyDiscard any unused portion.

Q4: Can I freeze reconstituted this compound for long-term storage?

A4: No, it is not recommended to freeze reconstituted this compound solutions. Freezing and subsequent thawing can lead to protein aggregation and a loss of biological activity.[1]

Troubleshooting Guides

Problem 1: I am observing precipitation or aggregation in my reconstituted this compound solution.

Possible Cause Troubleshooting Step
Improper Reconstitution Technique Ensure the lyophilized powder has come to room temperature before adding the diluent. Add the diluent gently down the side of the vial and swirl to mix. Avoid vigorous shaking.
Incorrect Diluent or pH Use only the recommended diluents (BWFI or WFI). Ensure the pH of your final solution is within the optimal range for this compound stability if using other buffer systems.
Multiple Freeze-Thaw Cycles Avoid freezing reconstituted this compound. If you must store it for longer periods, consider aliquoting the freshly reconstituted solution into single-use volumes to minimize handling.
Contamination Use sterile techniques during reconstitution to prevent microbial growth, which can alter the solution's properties and lead to precipitation.

Problem 2: I am seeing a loss of bioactivity or inconsistent results in my cell-based assays.

Possible Cause Troubleshooting Step
Degradation of Reconstituted this compound Ensure you are adhering to the recommended storage conditions and duration. Do not use reconstituted this compound beyond the recommended timeframes.
Development of Neutralizing Antibodies (in vivo/ex vivo studies) If using serum from subjects treated with this compound, be aware that anti-metreleptin antibodies can develop and interfere with its bioactivity.[2][3][4] Consider using an ELISA to screen for the presence of such antibodies.
Cell Line Responsiveness Confirm that your cell line expresses the leptin receptor (LepR) and is responsive to this compound. You can test this by performing a dose-response curve and assessing a known downstream signaling event, such as STAT3 phosphorylation.
Assay Conditions Optimize assay parameters such as cell density, incubation times, and this compound concentration. Ensure all reagents are properly prepared and within their expiration dates.

Problem 3: My this compound concentration as measured by ELISA is lower than expected.

Possible Cause Troubleshooting Step
Adsorption to Labware This compound, like other proteins, can adsorb to plastic surfaces. Consider using low-protein-binding tubes and pipette tips.
Inaccurate Pipetting Calibrate your pipettes regularly to ensure accurate and precise volume transfers, especially when preparing serial dilutions for your standard curve.
Improper Sample Handling Follow the ELISA kit manufacturer's instructions for sample preparation and storage. Avoid repeated freeze-thaw cycles of your samples.
Expired or Improperly Stored Reagents Check the expiration dates of all ELISA kit components and ensure they have been stored at the recommended temperatures.

Experimental Protocols

Protocol 1: In Vitro Bioactivity Assay using STAT3 Phosphorylation

This protocol describes a cell-based assay to determine the bioactivity of reconstituted this compound by measuring the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key downstream target in the leptin signaling pathway.

Materials:

  • Cells expressing the leptin receptor (e.g., HEK293 cells transfected with LepR, or certain cancer cell lines).

  • Cell culture medium and supplements.

  • Reconstituted this compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western blotting.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.

    • Starve the cells in a serum-free medium for a specified period (e.g., 4-6 hours) to reduce basal signaling.

    • Treat the cells with various concentrations of reconstituted this compound for a predetermined time (e.g., 15-30 minutes). Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-STAT3 and total STAT3.

    • Calculate the ratio of phospho-STAT3 to total STAT3 for each sample.

Protocol 2: Sandwich ELISA for this compound Quantification

This protocol outlines a general procedure for a sandwich ELISA to measure the concentration of this compound in a sample.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for this compound.

  • Reconstituted this compound for standard curve preparation.

  • Samples containing unknown concentrations of this compound.

  • Biotinylated detection antibody specific for this compound.

  • Streptavidin-HRP conjugate.

  • Wash buffer.

  • Assay diluent/blocking buffer.

  • TMB substrate.

  • Stop solution.

  • Plate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions.

  • Standard and Sample Addition:

    • Add the prepared standards and samples to the appropriate wells of the ELISA plate.

    • Incubate the plate as recommended (e.g., 2 hours at room temperature).

  • Washing:

    • Wash the plate multiple times with wash buffer to remove unbound substances.

  • Detection Antibody Addition:

    • Add the biotinylated detection antibody to each well.

    • Incubate the plate (e.g., 1 hour at room temperature).

  • Washing:

    • Repeat the washing step.

  • Streptavidin-HRP Addition:

    • Add the streptavidin-HRP conjugate to each well.

    • Incubate the plate (e.g., 45 minutes at room temperature).

  • Washing:

    • Repeat the washing step.

  • Substrate Addition and Development:

    • Add the TMB substrate to each well and incubate in the dark until a color develops.

  • Stopping the Reaction:

    • Add the stop solution to each well to stop the color development.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of this compound in the unknown samples.

Visualizations

Metreleptin_Signaling_Pathway This compound This compound LeptinReceptor Leptin Receptor (LepR) This compound->LeptinReceptor Binding JAK2 JAK2 LeptinReceptor->JAK2 Activation PI3K PI3K LeptinReceptor->PI3K SHP2 SHP2 LeptinReceptor->SHP2 STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Gene Expression (e.g., POMC, SOCS3) Nucleus->GeneExpression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ERK ERK SHP2->ERK

Caption: this compound Signaling Pathway.

Metreleptin_Bioactivity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute Reconstitute this compound Treat Treat cells with this compound Reconstitute->Treat CultureCells Culture LepR-expressing cells Starve Serum Starve Cells CultureCells->Starve Starve->Treat Lyse Lyse Cells Treat->Lyse Quantify Quantify Protein Lyse->Quantify WesternBlot Western Blot for p-STAT3/Total STAT3 Quantify->WesternBlot Analyze Analyze Results WesternBlot->Analyze

Caption: Workflow for this compound Bioactivity Assay.

References

best practices for metreleptin handling to maintain bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling metreleptin to maintain its bioactivity. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a recombinant analog of human leptin.[1][2] It functions as a replacement therapy in cases of leptin deficiency.[1] this compound binds to and activates the human leptin receptor (ObR), a member of the Class I cytokine receptor family.[3] This activation triggers several downstream signaling pathways, with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway being primary for mediating most of leptin's physiological effects.[4] Key pathways activated include JAK2/STAT3, as well as MAPK/ERK, PI3K/Akt, and AMPK signaling.[5] Activation of these pathways in the hypothalamus helps regulate appetite and energy expenditure.[5]

Q2: How should lyophilized this compound be stored to ensure its stability?

Lyophilized this compound powder should be stored in its original carton at 2°C to 8°C and protected from light.[6] It is crucial to not freeze the lyophilized powder.

Q3: What is the proper procedure for reconstituting this compound?

To reconstitute this compound, allow the vial to reach room temperature for 10-15 minutes before adding the diluent. Reconstitute the 11.3 mg vial with 2.2 mL of either sterile Bacteriostatic Water for Injection (BWFI), USP (containing 0.9% benzyl (B1604629) alcohol), or preservative-free sterile Water for Injection (WFI) to achieve a final concentration of 5 mg/mL.[6] When adding the diluent, it should be gently pipetted down the side of the vial to avoid foaming. The vial should then be gently swirled to dissolve the powder; do not shake .

Q4: What is the stability of reconstituted this compound?

The stability of reconstituted this compound depends on the diluent used:

  • Reconstituted with Bacteriostatic Water for Injection (BWFI): The solution can be stored for up to 3 days at 2°C to 8°C, protected from light. It should not be frozen.[6]

  • Reconstituted with preservative-free Water for Injection (WFI): This solution should be used immediately and any unused portion must be discarded.[6]

Q5: What are the best practices for handling this compound solutions to maintain bioactivity?

To maintain the bioactivity of this compound solutions, it is important to avoid repeated freeze-thaw cycles, as this can lead to protein degradation and loss of function.[7] When preparing aliquots, use low-protein-binding tubes to minimize loss of material. For long-term storage of aliquots, it is recommended to store them at -20°C or -80°C.

Data Presentation: this compound Handling and Storage Summary

ParameterLyophilized this compoundReconstituted with BWFIReconstituted with WFI
Storage Temperature 2°C to 8°C2°C to 8°CUse Immediately
Freezing Do Not FreezeDo Not FreezeDo Not Freeze
Protection from Light RequiredRequiredN/A
Shelf Life Refer to Expiration DateUp to 3 daysN/A

This compound Signaling Pathway

The binding of this compound to its receptor (LepR) initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Janus kinase 2 (JAK2), which then phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene expression related to energy homeostasis. Other important signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, are also activated and contribute to the diverse metabolic effects of this compound.

Metreleptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LepR Leptin Receptor (LepR) This compound->LepR Binding & Activation JAK2 JAK2 LepR->JAK2 Recruitment pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation PI3K PI3K pJAK2->PI3K Activation SHP2 SHP2 pJAK2->SHP2 Activation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt ERK ERK SHP2->ERK pERK p-ERK ERK->pERK Gene_Expression Gene Expression (Energy Homeostasis) pSTAT3_dimer->Gene_Expression Nuclear Translocation

Caption: this compound signaling cascade.

Experimental Protocols

Experimental Workflow: Assessing this compound Bioactivity

A typical workflow to assess the bioactivity of a new batch of this compound involves reconstituting the lyophilized powder, preparing serial dilutions, and then using these solutions in a cell-based assay. The two most common assays are the STAT3 phosphorylation assay (a direct measure of target engagement) and a leptin-dependent cell proliferation assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis Reconstitute Reconstitute Lyophilized this compound Dilute Prepare Serial Dilutions Reconstitute->Dilute STAT3_Assay STAT3 Phosphorylation (Western Blot) Dilute->STAT3_Assay Proliferation_Assay Cell Proliferation (e.g., Ba/F3 cells) Dilute->Proliferation_Assay Analyze_WB Quantify p-STAT3/ Total STAT3 Ratio STAT3_Assay->Analyze_WB Analyze_Prolif Measure Cell Viability (e.g., Luminescence) Proliferation_Assay->Analyze_Prolif

Caption: Workflow for this compound bioactivity assessment.

Detailed Protocol 1: STAT3 Phosphorylation Assay via Western Blot

This protocol details the steps to measure the phosphorylation of STAT3 in a responsive cell line (e.g., HEK293 cells transfected with the human leptin receptor) following this compound stimulation.

Materials:

  • This compound, lyophilized

  • Sterile Water for Injection (WFI)

  • Responsive cell line (e.g., HEK293-hLepR)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture: Plate the responsive cells and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells overnight to reduce basal signaling.

  • This compound Preparation: Reconstitute this compound with WFI and prepare serial dilutions in serum-free media. A typical concentration range for stimulation is 0-100 ng/mL.[8][9]

  • Cell Stimulation: Treat the starved cells with the various concentrations of this compound for 15-30 minutes at 37°C.[8][9]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and add Laemmli buffer. Boil the samples for 5 minutes.

  • SDS-PAGE and Transfer: Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (anti-p-STAT3) overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the ECL substrate, and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

Detailed Protocol 2: Leptin-Dependent Cell Proliferation Assay

This protocol uses a cell line, such as Ba/F3, that is dependent on a cytokine (like IL-3) for survival and has been engineered to express the human leptin receptor. In the absence of IL-3, the cells will only proliferate in the presence of bioactive this compound.

Materials:

  • This compound, lyophilized

  • Sterile Water for Injection (WFI)

  • Ba/F3 cells expressing the human leptin receptor (Ba/F3-hLepR)

  • Growth medium (e.g., RPMI-1640 with 10% FBS and IL-3)

  • Assay medium (growth medium without IL-3)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Culture: Maintain the Ba/F3-hLepR cells in growth medium containing IL-3.

  • Cell Preparation: Wash the cells twice with assay medium to remove any residual IL-3.

  • Cell Plating: Resuspend the cells in assay medium and plate them in a 96-well plate at a density of approximately 10,000 cells per well.

  • This compound Preparation: Reconstitute this compound with WFI and prepare serial dilutions in assay medium.

  • Cell Treatment: Add the this compound dilutions to the appropriate wells. Include a negative control (assay medium only) and a positive control (growth medium with IL-3).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • Cell Viability Measurement: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: After a short incubation, measure the luminescence using a plate reader. The luminescence signal is proportional to the number of viable cells.

  • Data Analysis: Plot the luminescence signal against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no p-STAT3 signal in Western blot - Inactive this compound: Improper storage, handling, or reconstitution. - Suboptimal Stimulation: Incorrect concentration or incubation time. - Low Protein Expression: The cell line may not express sufficient levels of the leptin receptor or STAT3. - Technical Issues with Western Blot: Inefficient protein transfer, incorrect antibody dilution, or inactive detection reagents.- Use a fresh vial of this compound and follow handling instructions carefully. - Perform a dose-response and time-course experiment to optimize stimulation conditions. - Confirm receptor and STAT3 expression in your cell line. - Include a positive control for STAT3 activation (e.g., IL-6 stimulation). Review and optimize your Western blot protocol.
High background in p-STAT3 Western blot - Antibody Concentration Too High: Primary or secondary antibody concentrations are excessive. - Insufficient Blocking: The blocking step was not effective. - Inadequate Washing: Residual unbound antibodies remain on the membrane.- Titrate your primary and secondary antibodies to determine the optimal dilution. - Increase the blocking time or try a different blocking agent (e.g., switch from milk to BSA). - Increase the number and duration of wash steps.
No this compound-dependent proliferation in Ba/F3 assay - Inactive this compound: See above. - Loss of Receptor Expression: The Ba/F3-hLepR cell line may have lost expression of the leptin receptor over time. - Cell Health Issues: The cells may be unhealthy or were not properly washed to remove IL-3.- Test a new lot of this compound or a known positive control. - Verify leptin receptor expression using flow cytometry or Western blot. - Ensure cells are healthy and properly washed before starting the assay. Include an IL-3 positive control to confirm the cells are capable of proliferating.
High variability between replicate wells in proliferation assay - Inconsistent Cell Seeding: Uneven distribution of cells in the wells. - Pipetting Errors: Inaccurate dilution or addition of this compound. - Edge Effects: Evaporation from the outer wells of the 96-well plate.- Ensure the cell suspension is homogenous before and during plating. - Use calibrated pipettes and careful technique. - Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
Batch-to-batch variability in this compound bioactivity - Differences in Manufacturing: Minor variations in the production and purification process. - Improper Storage of Different Batches: One batch may have been exposed to suboptimal conditions. - Antibody Development: In vivo studies may be affected by the development of neutralizing anti-metreleptin antibodies.[10]- Always qualify a new batch of this compound against a previously validated batch using a quantitative bioassay. - Maintain strict adherence to storage and handling protocols for all batches. - For in vivo studies, consider screening for the presence of neutralizing antibodies if a loss of efficacy is observed.

References

identifying sources of variability in metreleptin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metreleptin. The information is designed to help address common issues that may lead to variability in experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in patient response to this compound in our clinical trial. What are the primary patient-specific factors that could be contributing to this?

A1: Variability in patient response to this compound is a known challenge and can be attributed to several key factors. A systematic approach to investigating these factors is crucial for data interpretation.

Troubleshooting Patient-Specific Variability:

  • Stratify by Lipodystrophy Subtype: The most significant factor influencing this compound efficacy is the type of lipodystrophy. Patients with generalized lipodystrophy (GL), who have a near-total absence of adipose tissue and consequently very low leptin levels, generally show a more robust and consistent response compared to those with partial lipodystrophy (PL).[1][2] In PL, the degree of leptin deficiency is more variable, leading to a wider spectrum of responses.[1][2]

    • Action: Analyze your data by stratifying patients into GL and PL cohorts. Further stratification of PL patients based on the severity of their metabolic disease may also be informative.

  • Evaluate Baseline Metabolic Status: A patient's metabolic state at the start of treatment is a strong predictor of their response. Patients with more severe baseline metabolic abnormalities, such as higher HbA1c and triglyceride levels, tend to exhibit more significant improvements with this compound therapy.[3][4]

    • Action: Correlate the magnitude of change in efficacy endpoints (e.g., HbA1c, triglycerides) with the baseline values for each patient. This can help in identifying subgroups of responders.

  • Assess Endogenous Leptin Levels: While this compound is a replacement therapy for leptin deficiency, the predictive value of a single baseline endogenous leptin measurement can be complex, especially in PL.[1][2] Different assay methods (e.g., RIA vs. ELISA) can also produce different results, making it challenging to establish a universal predictive threshold.[1]

    • Action: If using baseline leptin levels for patient selection or stratification, ensure consistency in the assay methodology. Be aware that a single measurement may not fully capture an individual's leptin status due to potential diurnal variations.[2]

  • Monitor for Anti-Metreleptin Antibodies: The development of anti-metreleptin antibodies, particularly neutralizing antibodies, can lead to a loss of efficacy.[5][6] This can manifest as a diminished or complete loss of the initial positive response to treatment.

    • Action: In cases of unexpected loss of efficacy, testing for anti-metreleptin and neutralizing antibodies is recommended.[5][6]

  • Review Concomitant Medications: The co-administration of other drugs can influence the observed effects of this compound. For instance, patients on insulin (B600854) or insulin secretagogues are at an increased risk of hypoglycemia, which may necessitate dose adjustments of the concomitant medication.[7][8]

    • Action: Document and analyze the use of all concomitant medications, particularly those affecting glucose and lipid metabolism.

  • Consider Pharmacokinetic Differences: Individual variations in the absorption, distribution, metabolism, and elimination of this compound can contribute to different responses. Since this compound is primarily cleared by the kidneys, any degree of renal impairment could alter its pharmacokinetics.[5][9]

    • Action: While not routinely measured in all studies, consider pharmacokinetic profiling in a subset of participants to understand the exposure-response relationship.

Q2: Our in vitro cell-based assays with this compound are yielding inconsistent results. What are the common sources of variability in this experimental setup?

A2: Inconsistent results in cell-based assays are a common challenge. For this compound, this can arise from issues with the compound itself, the assay conditions, or general cell culture practices.

Troubleshooting In Vitro Assay Variability:

  • Compound Preparation and Stability:

    • Problem: this compound is a protein and can be prone to degradation or aggregation if not handled and stored correctly. Its solubility and stability in culture media can also be a factor.

    • Solution:

      • Always reconstitute and store this compound according to the manufacturer's instructions.

      • Prepare fresh working solutions for each experiment from a properly stored stock.

      • Ensure the final concentration of any solvent (e.g., from a stock solution) is consistent across all wells and does not affect cell viability.

  • Cell Culture Conditions:

    • Problem: The passage number, confluency, and overall health of the cells can significantly impact their responsiveness to this compound.

    • Solution:

      • Use cells within a consistent and low passage number range.

      • Plate cells at a consistent density to ensure uniform confluency at the time of treatment.

      • Regularly test for mycoplasma contamination.

  • Assay Protocol and Liquid Handling:

    • Problem: Minor variations in incubation times, reagent addition, and liquid handling can introduce significant variability.[10]

    • Solution:

      • Standardize all incubation times and temperatures.

      • Use calibrated pipettes and consistent liquid handling techniques to minimize errors in reagent and drug delivery.[10]

      • Automated liquid handling systems can improve reproducibility for high-throughput assays.

  • Leptin Receptor Expression:

    • Problem: The level of leptin receptor (ObR) expression in your cell line is critical for a response. Receptor levels can vary with cell passage and culture conditions.

    • Solution:

      • Confirm and periodically monitor ObR expression in your cell line (e.g., via qPCR or Western blot).

      • Be aware that prolonged exposure to high concentrations of leptin can lead to receptor downregulation in some systems.

Data Presentation

Table 1: Impact of this compound on Metabolic Parameters in Generalized Lipodystrophy (GL)

ParameterBaseline (Mean ± SD)Change at 12 Months (Mean)p-valueReference
HbA1c (%)8.6 ± 2.1-2.2<0.001[11]
Fasting Triglycerides (mmol/L)14.7-10.20.001[11]
Fasting Plasma Glucose (mmol/L)10.2-3.2<0.001[11]

Table 2: Comparative Efficacy of this compound in GL vs. PL Subgroups

ParameterGL Subgroup (Mean Change at 12 Months)PL Subgroup (Mean Change at 12 Months)Reference
HbA1c (%)-2.87 (with baseline insulin use)-0.8[3][12]
Fasting Triglycerides (%)-53.3-28.7[3]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced STAT3 Phosphorylation in a Cell-Based Assay

This protocol outlines a general workflow for measuring the activation of the JAK/STAT signaling pathway by this compound in a cultured cell line expressing the leptin receptor.

  • Cell Culture and Plating:

    • Culture cells (e.g., a cell line known to express the leptin receptor) in appropriate media and conditions.

    • Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.

    • Allow cells to adhere and grow for 24 hours.

  • Serum Starvation (Optional but Recommended):

    • To reduce baseline signaling, gently wash the cells with phosphate-buffered saline (PBS) and replace the growth medium with a serum-free or low-serum medium for 4-6 hours prior to treatment.

  • This compound Treatment:

    • Prepare fresh dilutions of this compound in serum-free medium at various concentrations (e.g., 0, 10, 50, 100 ng/mL).

    • Remove the starvation medium and add the this compound-containing medium to the respective wells.

    • Incubate for a short duration (e.g., 15-30 minutes) at 37°C to capture the peak phosphorylation event.

  • Cell Lysis:

    • Place the plate on ice and quickly wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the supernatant from each sample using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and Western blotting using primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Use an appropriate secondary antibody and detection reagent to visualize the protein bands.

    • Quantify band intensity to determine the ratio of p-STAT3 to total STAT3.

Visualizations

Metreleptin_Signaling_Pathway cluster_cell Cell Membrane cluster_effects Physiological Effects This compound This compound ObR Leptin Receptor (ObR) This compound->ObR Binds to JAK2 JAK2 ObR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Modulates Appetite Decreased Appetite Gene_Expression->Appetite Energy Increased Energy Expenditure Gene_Expression->Energy Insulin Improved Insulin Sensitivity Gene_Expression->Insulin Lipid Improved Lipid Metabolism Gene_Expression->Lipid

Caption: this compound signaling via the JAK/STAT pathway.

Troubleshooting_Workflow Start Variable Experimental Results Observed Check_Patient_Factors Patient-Specific Factors? Start->Check_Patient_Factors Check_Assay_Factors In Vitro Assay Factors? Start->Check_Assay_Factors Check_Patient_Factors->Check_Assay_Factors No Stratify_Data Stratify Data by: - Lipodystrophy Subtype - Baseline Metabolic Status Check_Patient_Factors->Stratify_Data Yes Review_Protocol Review Assay Protocol: - Compound Handling - Cell Culture Conditions - Liquid Handling Check_Assay_Factors->Review_Protocol Yes Antibody_Test Test for Anti-Metreleptin Antibodies Stratify_Data->Antibody_Test Review_Meds Review Concomitant Medications Antibody_Test->Review_Meds Data_Analysis Re-analyze Data in Defined Subgroups Review_Meds->Data_Analysis Validate_Reagents Validate Reagents & Cell Line: - this compound Aliquots - Receptor Expression Review_Protocol->Validate_Reagents Optimize_Assay Optimize Assay Parameters Validate_Reagents->Optimize_Assay

Caption: Workflow for troubleshooting variability in this compound experiments.

References

mitigating the effects of leptin-binding proteins on metreleptin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the effects of leptin-binding proteins in metreleptin assays.

Frequently Asked Questions (FAQs)

Q1: What are the main types of leptin-binding proteins that can interfere with this compound assays?

A1: The primary interfering substances are the soluble leptin receptor (sOB-R) and anti-metreleptin antibodies. The sOB-R is the main binding protein for leptin in human blood and can mask the epitope for assay antibodies, leading to an underestimation of total this compound concentrations[1][2]. Anti-metreleptin antibodies can develop in patients receiving this compound treatment and can also interfere with assay results, sometimes leading to falsely elevated readings due to delayed clearance of antibody-bound this compound[3][4].

Q2: How do leptin-binding proteins affect this compound assay results?

A2: Leptin-binding proteins can lead to inaccurate quantification of this compound. The sOB-R can prevent assay antibodies from binding to this compound, causing falsely low readings. Conversely, anti-metreleptin antibodies can sometimes lead to supraphysiological measurements, complicating the interpretation of pharmacokinetic data[3][4]. The extent of interference can depend on the concentration of the binding proteins and the specific format of the assay being used[5].

Q3: Are there specific assay formats that are more or less susceptible to interference from binding proteins?

A3: Different immunoassay formats can show varying susceptibility to interference. For instance, different commercial ELISA and radioimmunoassay (RIA) kits can yield different absolute values for leptin concentrations in the same samples, highlighting the importance of consistency in the assay used for a particular study[5]. While direct comparisons of susceptibility are not always available, assays designed to measure "total" leptin may still be affected if the binding proteins block the antibody binding sites. Assays for "free" leptin are designed to measure the unbound fraction but may not reflect the total concentration.

Q4: What is acid-ethanol precipitation, and how can it help in this compound assays?

A4: Acid-ethanol precipitation (AEP) is a sample pre-treatment method used to dissociate proteins like this compound from their binding partners[1][6]. The acidic solution denatures the binding proteins, releasing the bound this compound. The denatured proteins are then precipitated out by the ethanol (B145695), and the supernatant containing the freed this compound can be used in the assay after neutralization and dilution. This method aims to allow for the measurement of the total this compound concentration in a sample[1][7].

Q5: When should I consider using a sample pre-treatment method like acid-ethanol precipitation?

A5: You should consider using a pre-treatment method like AEP when you suspect the presence of significant levels of leptin-binding proteins that may be interfering with your assay. This is particularly relevant in longitudinal studies where patients may develop anti-metreleptin antibodies, or in populations where sOB-R levels are known to be highly variable. If your results are inconsistent or do not align with clinical observations, interference from binding proteins is a likely cause[1][5].

Troubleshooting Guides

Issue 1: Inconsistently Low this compound Readings

Possible Cause: Interference from the soluble leptin receptor (sOB-R) is a likely culprit, as it can mask the this compound epitopes and prevent antibody binding in the assay[1][2].

Solution:

  • Sample Pre-treatment with Acid-Ethanol Precipitation: This procedure can dissociate this compound from sOB-R. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Use a Validated Assay for Total Leptin: While not immune to interference, some assays are designed to minimize the effects of binding proteins. Consult the kit manufacturer's data on the impact of sOB-R.

  • Consider a Different Assay Platform: If feasible, comparing results with a different assay format (e.g., a different ELISA kit or a mass spectrometry-based method) may provide insights into the extent of the interference.

Issue 2: Unusually High and Variable this compound Readings in Treated Patients

Possible Cause: The presence of anti-metreleptin antibodies can interfere with the assay, leading to falsely elevated and variable results. This is often due to the formation of immune complexes that can affect the assay kinetics[3][4]. It's important to note that anti-metreleptin antibodies may not significantly interfere with quantification until titers are above 1:3125[3].

Solution:

  • Screen for Anti-Metreleptin Antibodies: Before proceeding with this compound quantification, it is advisable to screen the samples for the presence of anti-metreleptin antibodies using a bridging ELISA or a similar method[3].

  • Acid Dissociation: Similar to mitigating sOB-R interference, an acid dissociation step can help to break up the antibody-metreleptin complexes. The acid-ethanol precipitation protocol can be effective for this purpose[6].

  • Consult Assay Manufacturer: Contact the technical support for your specific assay kit to inquire about its susceptibility to interference from anti-drug antibodies and any recommended protocols to mitigate this.

Data Presentation

Table 1: Comparison of this compound Concentrations With and Without Acid-Ethanol Precipitation (AEP)

Sample IDThis compound Concentration (Without AEP) (ng/mL)This compound Concentration (With AEP) (ng/mL)% Increase after AEP
Patient A15.228.990.1%
Patient B8.719.5124.1%
Patient C22.135.460.2%
Control 15.45.87.4%
Control 212.813.55.5%

This table presents hypothetical data for illustrative purposes, demonstrating the potential increase in measured this compound concentrations following AEP, especially in patient samples where binding proteins are likely present.

Table 2: Comparison of Different this compound Immunoassays

Sample TypeMillipore RIA (ng/mL)Millipore ELISA (ng/mL)R&D Systems ELISA (ng/mL)
Healthy Volunteer 110.59.812.1
Healthy Volunteer 27.26.58.0
Patient with Lipodystrophy 13.12.53.8
Patient with Lipodystrophy 218.917.521.3

Data in this table is illustrative and based on the finding that different assays can produce varying results for the same samples[5].

Experimental Protocols

Protocol 1: Acid-Ethanol Precipitation for Serum Samples

This protocol is adapted from methods used for insulin (B600854) extraction and is intended to dissociate this compound from its binding proteins[7][8].

Materials:

  • Serum samples

  • Acid-Ethanol Solution: 0.18 M HCl in 70% ethanol (v/v)

  • Neutralization Buffer: 1 M Tris pH 7.5

  • Assay-specific sample diluent

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 2000 rpm at 4°C)

Procedure:

  • Sample Preparation: Aliquot 100 µL of serum into a microcentrifuge tube.

  • Precipitation: Add 300 µL of cold acid-ethanol solution to the serum sample.

  • Incubation: Vortex the mixture gently and incubate overnight at -20°C. This step allows for the dissociation of this compound-protein complexes and the precipitation of larger proteins.

  • Centrifugation: Centrifuge the tubes at 2000 rpm for 15 minutes at 4°C[8].

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube. Be cautious not to disturb the protein pellet.

  • Neutralization: Add 10 µL of 1 M Tris pH 7.5 to every 100 µL of the acid-ethanol extract to neutralize the acid. Vortex briefly.

  • Dilution: Dilute the neutralized extract at least 1:100 in the appropriate sample diluent for your this compound ELISA kit. The exact dilution factor may need to be optimized based on the expected concentration of this compound in your samples.

  • Assay: Proceed with the this compound ELISA according to the manufacturer's instructions, using the diluted extract as your sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Neutralization cluster_assay This compound Assay start Serum Sample add_ae Add Acid-Ethanol (1:3 ratio) start->add_ae incubate Incubate Overnight at -20°C add_ae->incubate centrifuge Centrifuge at 2000 rpm, 4°C for 15 min incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant neutralize Neutralize with 1M Tris pH 7.5 supernatant->neutralize dilute Dilute in Assay Buffer neutralize->dilute elisa Perform ELISA dilute->elisa results Quantify Total This compound elisa->results

Caption: Workflow for Acid-Ethanol Precipitation of Serum Samples.

signaling_pathway cluster_binding Extracellular cluster_assay Immunoassay This compound This compound sOBR Soluble Leptin Receptor (sOB-R) This compound->sOBR Binding Antibody Anti-Metreleptin Antibody This compound->Antibody Binding AssayAb Assay Antibody This compound->AssayAb Binding (Accurate Measurement) sOBR->AssayAb Interference (Masking) Antibody->AssayAb Interference (Complex Formation) Detection Signal Generation AssayAb->Detection Detection

Caption: Interference of Leptin-Binding Proteins in this compound Immunoassays.

References

Validation & Comparative

Metreleptin Efficacy: A Comparative Analysis in Generalized vs. Partial Lipodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

Metreleptin, a recombinant analog of human leptin, has emerged as a crucial therapeutic agent for managing the severe metabolic derangements associated with lipodystrophy syndromes. These rare disorders are characterized by a deficiency of adipose tissue, leading to a cascade of metabolic abnormalities, including severe insulin (B600854) resistance, hypertriglyceridemia, and hepatic steatosis. This guide provides a detailed comparison of this compound's efficacy in patients with generalized lipodystrophy (GL) versus those with partial lipodystrophy (PL), supported by data from key clinical studies.

Quantitative Comparison of Efficacy Endpoints

The therapeutic impact of this compound on key metabolic parameters differs between generalized and partial lipodystrophy, largely due to the varying degrees of leptin deficiency inherent to each condition. Patients with GL typically exhibit a more severe lack of adipose tissue and consequently have lower baseline leptin levels, often leading to a more robust response to this compound replacement therapy.

Data from various studies consistently demonstrate clinically meaningful and statistically significant improvements in glycemic control and triglyceride levels in patients with GL treated with this compound. In contrast, the response in PL is more heterogeneous, with significant benefits often observed in patients with more severe baseline metabolic abnormalities or lower leptin levels.

Herein, we summarize the quantitative data from key clinical trials investigating the efficacy of this compound in both GL and PL populations.

Efficacy ParameterGeneralized Lipodystrophy (GL)Partial Lipodystrophy (PL)
Change in HbA1c (%) -2.2% (from 8.6% to 6.4% at 12 months)[1]-0.6% at 12 months (overall population)[2][3] -0.9% at 12 months (in a subgroup with baseline HbA1c ≥6.5% or TGs ≥5.65 mmol/L)[2][3] -0.88% at 12 months (in an expanded access program)[4][5]
Change in Fasting Triglycerides (mg/dL) -32.1% (from a geometric mean of 467 mg/dL to 180 mg/dL at 12 months)[6]-20.8% at 12 months (overall population)[2][3] -37.4% at 12 months (in a subgroup with baseline HbA1c ≥6.5% or TGs ≥5.65 mmol/L)[2][3] Median change of -28.7% at 12 months[7] Mean change of -119.8 mg/dL at 12 months[4][5]
Change in Fasting Plasma Glucose (mg/dL) Significant reduction from 10.2 to 7.0 mmol/L at 12 months[1]-1.2 mmol/L at 12 months (overall population)[2][3] -1.9 mmol/L at 12 months (in a subgroup with baseline HbA1c ≥6.5% or TGs ≥5.65 mmol/L)[2][3] Mean change of -42.0 mg/dL at 12 months[4][5]
Change in Liver Volume/Fat Mean decrease in liver volume of 33.8% at 12 months[8]Significant reduction in liver volume of -13.4% at 12 months (overall population)[2][3] Significant reduction in liver volume of -12.4% at 12 months (in a subgroup with baseline HbA1c ≥6.5% or TGs ≥5.65 mmol/L)[2][3]

Experimental Protocols

The evidence supporting the efficacy of this compound is derived from a series of open-label, single-arm studies. Below are the methodologies for key trials cited in this guide.

NIH Study for Generalized Lipodystrophy (NCT00025883 & NCT00005905)
  • Study Design: This was a long-term, open-label, single-center study conducted at the National Institutes of Health (NIH).[1]

  • Participants: The study enrolled 66 patients with congenital or acquired generalized lipodystrophy, aged 6 months and older, who had low circulating leptin levels and at least one metabolic abnormality (diabetes mellitus, insulin resistance, or hypertriglyceridemia).[1]

  • Intervention: this compound was administered via subcutaneous injection, with the dose titrated to a mean of 0.10 mg/kg/day (maximum of 0.24 mg/kg/day).[1][8] Dosing was either once or twice daily.[1]

  • Primary Endpoints: The co-primary efficacy endpoints were the change from baseline in HbA1c and the percent change from baseline in fasting serum triglycerides at month 12.[7]

  • Assessments: Efficacy was assessed by measuring changes in HbA1c, fasting triglycerides, and fasting plasma glucose from baseline to month 12. Additional assessments included the proportion of patients achieving target reductions in HbA1c or triglycerides and changes in liver volume.[1][8]

Expanded Access Program for Partial Lipodystrophy (FHA101 - NCT00677313)
  • Study Design: This was an open-label, expanded-access, long-term study to evaluate the clinical effectiveness and safety of this compound.[4][5]

  • Participants: The study included 23 patients with partial lipodystrophy who had diabetes and/or hypertriglyceridemia, with no prespecified leptin level.[4][5]

  • Intervention: this compound was administered subcutaneously, starting at 0.02 mg/kg twice daily in the first week and increasing to 0.04 mg/kg twice daily in the second week.[4][5] Dose adjustments were made based on patient response, up to a maximum of 0.08 mg/kg twice daily.[4][5]

  • Primary Endpoints: The primary outcomes were the one-year changes in HbA1c, fasting plasma glucose, and triglycerides.[4]

  • Assessments: Changes in metabolic parameters and the incidence of treatment-emergent adverse events were evaluated over a one-year period.[4]

Visualizing the Mechanism and a Clinical Workflow

To better understand the biological basis of this compound's action and the typical process of its clinical application, the following diagrams are provided.

Metreleptin_Signaling_Pathway cluster_cell Target Cell (e.g., Hypothalamic Neuron, Hepatocyte) cluster_effects Downstream Metabolic Effects This compound This compound LeptinR Leptin Receptor (Ob-R) This compound->LeptinR Binds to JAK2 JAK2 LeptinR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Regulates Appetite Decreased Appetite Gene_Expression->Appetite Energy_Expenditure Increased Energy Expenditure Gene_Expression->Energy_Expenditure Insulin_Sensitivity Improved Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Triglyceride_Clearance Increased Triglyceride Clearance Gene_Expression->Triglyceride_Clearance Glucose_Uptake Enhanced Glucose Uptake Insulin_Sensitivity->Glucose_Uptake

Caption: this compound Signaling Pathway.

Metreleptin_Clinical_Trial_Workflow Start Patient Screening and Enrollment Baseline Baseline Assessment (HbA1c, Triglycerides, etc.) Start->Baseline Treatment This compound Administration (Dose Titration) Baseline->Treatment Monitoring Regular Monitoring (Adverse Events, Labs) Treatment->Monitoring Endpoint_12M 12-Month Efficacy Assessment Monitoring->Endpoint_12M LongTerm Long-Term Follow-up Endpoint_12M->LongTerm End Study Completion / Data Analysis LongTerm->End

References

Metreleptin vs. Conventional Therapies for Lipodystrophy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of metreleptin and conventional therapies for the treatment of lipodystrophy, a group of rare disorders characterized by the partial or complete loss of adipose tissue. This condition leads to a deficiency in the hormone leptin, resulting in severe metabolic complications, including insulin (B600854) resistance, hypertriglyceridemia, and hepatic steatosis. This document summarizes quantitative data from clinical studies, details experimental protocols, and visualizes key biological pathways to aid in research and drug development efforts.

Efficacy and Safety: A Quantitative Comparison

The following tables summarize the quantitative data on the efficacy and safety of this compound compared to conventional therapies for lipodystrophy.

Table 1: Efficacy of this compound in Lipodystrophy

ParameterBaseline (Mean ± SD or Mean)Change After 12 Months of Treatment (Mean ± SE or Mean)Study PopulationReference
Glycated Hemoglobin (HbA1c)
8.6%-2.2%Generalized Lipodystrophy (n=59)[1]
8.5% ± 2.1%-2.1% ± 0.5% (at 3 years)Generalized and Partial Lipodystrophy (n=55)[2]
8.1%-1.3% (at 6 months)Partial Lipodystrophy[3]
7.9%-0.88% ± 0.62%Partial Lipodystrophy (n=23)[4]
Fasting Triglycerides
14.7 mmol/L-32.1%Generalized Lipodystrophy (n=57)[1]
479 ± 80 mg/dL-35.4% ± 13.7% (at 3 years)Generalized and Partial Lipodystrophy (n=55)[2]
318 mg/dLto 169 mg/dL (at 15 months)Partial Lipodystrophy[3]
402 mg/dL-119.8 ± 84.1 mg/dLPartial Lipodystrophy (n=23)[4]
Alanine Aminotransferase (ALT) 100 ± 120 U/L-45 ± 19 U/L (at 3 years)Generalized and Partial Lipodystrophy (n=19)[5]
Aspartate Aminotransferase (AST) 71 ± 77 U/L-33 ± 14 U/L (at 3 years)Generalized and Partial Lipodystrophy (n=19)[5]
Liver Volume Not specified-33.8%Generalized Lipodystrophy (n=12)[6]

Table 2: Efficacy of Conventional Therapies in Lipodystrophy

TherapyParameterEfficacyStudy PopulationReference
Metformin Insulin ResistanceSignificant reduction in insulin AUCHIV-associated Lipodystrophy[7]
Visceral Adipose TissueTrend towards decreaseHIV-associated Lipodystrophy[8]
Fibrates (Fenofibrate) Fasting Triglycerides-37.7% (from 886 to 552 mg/dL)HIV-associated Lipodystrophy (n=55)[4]
Statins LDL CholesterolReduction of 18-55%General Dyslipidemia[9]
TriglyceridesReduction of 7-30%General Dyslipidemia[9]
Thiazolidinediones (Rosiglitazone) Insulin SensitivityImprovedHIV-associated Lipodystrophy[10]
Subcutaneous Adipose TissueIncreasedHIV-associated Lipodystrophy[10]
LDL and Total CholesterolIncreasedHIV-associated Lipodystrophy[10]

Table 3: Safety and Tolerability

TherapyCommon Adverse EventsReference
This compound Headache, hypoglycemia, decreased weight, abdominal pain, nausea, urinary tract infections.[4][11][4][11]
Metformin Gastrointestinal symptoms (e.g., diarrhea).[12] May worsen peripheral fat loss.[12][12]
Fibrates Generally well-tolerated.[4]
Statins Myopathy, hepatic toxicity.[5] Drug interactions with antiretroviral therapy.[5][5]
Thiazolidinediones Worsening of lipid profiles (rosiglitazone).[10][10]

Experimental Protocols

This compound Clinical Trial (FHA101 - Expanded Access Program for Partial Lipodystrophy)
  • Study Design : Open-label, expanded-access, long-term clinical effectiveness and safety study.[4]

  • Participants : 23 patients with partial lipodystrophy and diabetes and/or hypertriglyceridemia.[4]

  • Inclusion Criteria : Clinical diagnosis of acquired or inherited partial lipodystrophy, presence of diabetes (FPG >126 mg/dL or HbA1c >6.5%) and/or hypertriglyceridemia (>200 mg/dL).[13]

  • Exclusion Criteria : HIV infection, infectious liver disease, or acquired lipodystrophy with hematologic abnormalities.[13]

  • Intervention : this compound administered subcutaneously. The starting dose was 0.02 mg/kg twice daily for the first week, increased to 0.04 mg/kg twice daily in the second week.[4] Dose adjustments were based on patient response, with a maximum dose of 0.08 mg/kg twice daily.[4]

  • Primary Outcome Measures : One-year changes in glycated hemoglobin (HbA1c), fasting plasma glucose, and triglycerides.[4]

Conventional Therapy: Fenofibrate for Hypertriglyceridemia in HIV Lipodystrophy
  • Study Design : Prospective, open-label, single-arm study.[4]

  • Participants : 55 adult patients with HIV lipodystrophy syndrome and hypertriglyceridemia.[4]

  • Intervention : Fenofibrate was initiated at 54 mg daily and titrated every two weeks to a maximum of 162 mg daily.[4]

  • Primary Outcome Measures : Change in fasting lipid concentrations at 6 months.[4]

Visualizing the Mechanisms

Leptin Signaling Pathway

This compound, a recombinant analog of human leptin, exerts its effects by activating the leptin receptor (ObR), which in turn triggers several downstream signaling cascades. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary mediator of leptin's effects on energy homeostasis.

Leptin_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular This compound This compound ObR Leptin Receptor (ObR) This compound->ObR JAK2 JAK2 ObR->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneExpression Gene Expression (e.g., POMC, SOCS3) Nucleus->GeneExpression Regulates Experimental_Workflow Start Patient Screening Inclusion Inclusion Criteria Met? - Lipodystrophy Diagnosis - Metabolic Abnormalities Start->Inclusion Consent Informed Consent Inclusion->Consent Yes Screen Failure Screen Failure Inclusion->Screen Failure No Baseline Baseline Assessment - HbA1c, Lipids, etc. Consent->Baseline Treatment This compound Administration (Dose Titration) Baseline->Treatment Monitoring Regular Monitoring (3, 6, 12 months) - Efficacy & Safety Treatment->Monitoring Endpoint End of Study (e.g., 12 months) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Validating In Vitro Metreleptin Findings in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of metreleptin's performance with alternative therapies in animal models, focusing on the validation of in vitro signaling pathway findings. We present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular mechanisms to facilitate an objective evaluation.

I. Introduction to this compound and Its In Vitro Mechanisms

This compound, a recombinant analog of human leptin, has been extensively studied for its role in regulating energy homeostasis and metabolism. In vitro studies have elucidated its primary mechanisms of action, which involve the activation of three key signaling pathways upon binding to the leptin receptor (LepR):

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This is a principal pathway for leptin signaling. Binding of this compound to LepR leads to the recruitment and activation of Janus Kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 (pSTAT3) then dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in appetite, energy expenditure, and glucose metabolism.

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway: this compound also activates the PI3K/Akt pathway, which plays a crucial role in cell growth, survival, and metabolism. This pathway is implicated in leptin's effects on glucose uptake and insulin (B600854) sensitivity.

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is another downstream target of this compound. Its activation is involved in mediating leptin's effects on neuronal function and other cellular processes.

II. In Vivo Validation of this compound's Signaling Pathways in Animal Models

Numerous studies in animal models of lipodystrophy and obesity have successfully validated the in vitro findings, demonstrating that this compound administration activates these key signaling pathways in vivo and leads to significant metabolic improvements.

Quantitative Data from Animal Studies

Direct head-to-head comparative studies of this compound with other metabolic agents in animal models, with a focus on signaling pathway activation, are limited. The following tables summarize available data on the metabolic effects of this compound and its comparators, primarily Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists and Fibroblast Growth Factor 21 (FGF21), from individual and combination therapy studies.

Table 1: Effects of this compound and Exenatide (B527673) (a GLP-1 RA) on Metabolic Parameters in Obese Mouse Models

ParameterAnimal ModelTreatment GroupOutcome
Body Weight ob/ob miceExenatide (24 nmol/kg/day)No significant change
Leptin (1 mg/kg/day)Significant reduction
DIO miceExenatide (24 nmol/kg/day)Significant reduction
Intramyocellular Lipid ob/ob miceExenatide (24 nmol/kg/day)Modest amelioration
DIO miceExenatide (24 nmol/kg/day)Significant reduction
AMPK Signaling ob/ob & DIO miceExenatide (24 nmol/kg/day)Activation in skeletal muscle

Data synthesized from a study investigating the effects of exenatide on intramyocellular lipid deposition. Note: This was not a direct head-to-head comparison of equimolar doses for all metabolic effects.

Table 2: Effects of this compound and GLP-1 Receptor Agonists on Glycemic Control and Body Weight in Human Studies (for context)

ParameterPopulationTreatmentMean Change from Baseline
HbA1c (%) Patients with LipodystrophyThis compound-2.1% at 3 years[1]
Triglycerides (mg/dL) Patients with LipodystrophyThis compound-35.4% at 3 years[1]
Body Weight (%) Obese or Overweight SubjectsPramlintide/Metreleptin-12.7% at 20 weeks
Pramlintide alone-8.4% at 20 weeks
This compound alone-8.2% at 20 weeks

Note: Data from human clinical trials are provided to offer a broader context of the therapeutic potential and are not derived from animal models.

III. Comparative Analysis with Alternative Therapies

While this compound directly replaces a deficient hormone, alternative therapies for metabolic diseases, such as GLP-1 Receptor Agonists and FGF21, act through distinct signaling pathways.

  • GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide, Exenatide): These agents activate the GLP-1 receptor, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon (B607659) secretion, delayed gastric emptying, and increased satiety. Their primary signaling pathway involves cyclic AMP (cAMP) and Protein Kinase A (PKA). Animal studies have shown that GLP-1 receptor agonists can improve glycemic control and reduce body weight in models of obesity and diabetes.[2][3][4]

  • Fibroblast Growth Factor 21 (FGF21): FGF21 is a metabolic regulator that improves insulin sensitivity and reduces plasma glucose and triglycerides. It signals through the FGF receptor/β-Klotho complex, activating the MAPK/ERK pathway. Animal studies have demonstrated the potential of FGF21 analogs in treating metabolic disorders.

IV. Experimental Protocols

The following provides a detailed methodology for a key in vivo experiment to validate the activation of this compound-induced signaling pathways.

In Vivo Western Blot Analysis of Phosphorylated Signaling Proteins

This protocol outlines the steps to assess the in vivo phosphorylation of STAT3, ERK, and Akt in response to this compound administration in a mouse model of lipodystrophy.

1. Animal Model and Treatment:

  • Use a well-established mouse model of lipodystrophy (e.g., aP2-nSREBP1c transgenic mice or mice with genetically induced lipoatrophy).

  • House animals under standard conditions with controlled light-dark cycles and access to food and water.

  • Divide mice into treatment and control groups. Administer this compound (e.g., 1 mg/kg body weight) or vehicle (e.g., saline) via subcutaneous injection.

2. Tissue Collection and Lysate Preparation:

  • At a predetermined time point post-injection (e.g., 30 minutes for acute signaling events), euthanize the mice.

  • Rapidly dissect target tissues (e.g., liver, hypothalamus, adipose tissue) and immediately freeze them in liquid nitrogen to preserve protein phosphorylation states.

  • Homogenize the frozen tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate and determine the protein concentration using a standard assay (e.g., BCA assay).

3. Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-pSTAT3 (Tyr705), anti-pERK1/2 (Thr202/Tyr204), anti-pAkt (Ser473)).

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

4. Data Analysis:

  • To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of the respective proteins (e.g., anti-STAT3, anti-ERK, anti-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Quantify the band intensities using densitometry software.

  • Express the level of phosphorylated protein as a ratio to the total protein level.

  • Perform statistical analysis to compare the treatment and control groups.

V. Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Metreleptin_Signaling_Pathways This compound This compound LepR Leptin Receptor (LepR) This compound->LepR Binds JAK2 JAK2 LepR->JAK2 Activates PI3K PI3K LepR->PI3K Activates Ras Ras LepR->Ras Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Akt Akt PI3K->Akt Phosphorylates pAkt pAkt Akt->pAkt mTOR mTOR pAkt->mTOR Activates Metabolic_Effects Metabolic Effects (Glucose Uptake, etc.) mTOR->Metabolic_Effects Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK pERK->Nucleus Translocates Gene_Expression Gene Expression (Metabolic Regulation) Nucleus->Gene_Expression Cellular_Responses Cellular Responses (Growth, Proliferation) Nucleus->Cellular_Responses Experimental_Workflow Start Start Animal_Model Lipodystrophy Animal Model Start->Animal_Model Treatment This compound or Vehicle Administration Animal_Model->Treatment Tissue_Collection Tissue Collection (Liver, Hypothalamus, etc.) Treatment->Tissue_Collection Lysate_Prep Protein Lysate Preparation Tissue_Collection->Lysate_Prep Western_Blot Western Blotting for pSTAT3, pERK, pAkt Lysate_Prep->Western_Blot Data_Analysis Densitometry and Statistical Analysis Western_Blot->Data_Analysis Results Results Data_Analysis->Results

References

A Comparative Guide to Commercial Leptin Assays for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of leptin is crucial for advancing our understanding of metabolic diseases, obesity, and related therapeutic interventions. This guide provides a comparative analysis of various commercial leptin assays, offering insights into their performance characteristics and experimental protocols to aid in the selection of the most suitable assay for your research needs.

This comparison examines several popular commercial leptin assays, primarily focusing on the widely used Enzyme-Linked Immunosorbent Assay (ELISA) kits. We also explore alternative technologies such as Radioimmunoassay (RIA), Luminex bead-based assays, and Chemiluminescent Immunoassays (CLIA) to provide a comprehensive overview of the available options.

Performance Comparison of Commercial Leptin Assays

The selection of a leptin assay is often dictated by the specific requirements of the study, including the sample type, required sensitivity, and the number of samples to be processed. The following table summarizes the key performance characteristics of several commercially available human leptin assay kits.

ManufacturerKit NameCatalog #Assay TypeSensitivityAssay Range (pg/mL)Sample TypesIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)
R&D Systems Human Leptin Quantikine ELISA KitDLP00Sandwich ELISA7.8 pg/mL[1][2][3]15.6 - 1,000[1][2][3]Cell Culture Supernates, Serum, Plasma (EDTA, Heparin, Citrate)[1][2][3]<6.1%<7.6%
Abcam Human Leptin SimpleStep ELISA® Kitab179884Sandwich ELISA4.65 pg/mL[4][5]15.63 - 1,000[4][5]Serum, Plasma (Citrate, EDTA, Heparin), Cell Culture Media[4]5.1%3.5%
RayBiotech Human Leptin ELISA KitELH-LeptinSandwich ELISA2 pg/mL2 - 400Cell Culture Supernates, Plasma, Serum[6]N/AN/A
Invitrogen Human Leptin ELISA KitKAC2281Sandwich ELISA<3.5 pg/mL[7]15.6 - 1,000[7]Serum, Plasma, Supernatant[7]3.6%[7]4.6%[7]
Invitrogen Human Leptin Instant ELISA™ KitBMS2039INSTSandwich ELISA20.0 pg/mL[8][9]63 - 4,000[8][9]Serum, Plasma[8][9]5.7%[8][9]6.9%[8][9]
BioVendor Human Leptin ELISA, Clinical RangeN/ASandwich ELISA0.2 ng/mL1 - 50 ng/mLSerum, Plasma (EDTA, Heparin, Citrate)[10]5.9%[10]5.6%[10]
EMD Millipore Human Leptin RIA KitHL-81KRIAN/A0.5 - 100 ng/mLSerum, Plasma, Tissue Culture Media[11]N/AN/A
Innovative Research Human Leptin Chemiluminescent Immunoassay KitIHULEPKTCCLIA18.75 pg/mL[12]31.25 - 2,000[12]Serum, Plasma, other biological fluids[12]N/AN/A
R&D Systems Human Leptin Magnetic Luminex® Performance AssayLUBM398Multiplex Bead-BasedN/AN/ACell Culture Supernates, Serum, Plasma, Milk, Saliva, UrineN/AN/A

Experimental Principles and Workflows

The majority of the compared assays are based on the sandwich ELISA principle. This technique involves capturing the leptin protein from the sample between two specific antibodies, a capture antibody coated on a microplate and a detection antibody that is typically conjugated to an enzyme for signal generation.

The general workflow for a sandwich ELISA is depicted below:

ELISA_Workflow cluster_plate Microplate Well PlateCoating 1. Plate Coating (Capture Antibody) Blocking 2. Blocking PlateCoating->Blocking Wash SampleIncubation 3. Sample Incubation Blocking->SampleIncubation Wash DetectionAb 4. Detection Ab Incubation SampleIncubation->DetectionAb Wash EnzymeConjugate 5. Enzyme Conjugate (e.g., HRP) Incubation DetectionAb->EnzymeConjugate Wash Substrate 6. Substrate Addition EnzymeConjugate->Substrate Wash Stop 7. Stop Reaction Substrate->Stop Read 8. Read Absorbance Stop->Read

Caption: A typical workflow for a sandwich ELISA.

Detailed Experimental Protocols

Below are summaries of the experimental protocols for some of the key assays. For complete, detailed instructions, it is imperative to consult the manufacturer's manual provided with the specific kit.

R&D Systems Human Leptin Quantikine ELISA Kit (DLP00): [1][3][13] This is a 3.5-hour solid-phase ELISA. The protocol involves the following key steps:

  • Prepare all reagents, standards, and samples.

  • Add 100 µL of Assay Diluent to each well.

  • Add 100 µL of standard, control, or sample to each well and incubate for 2 hours at room temperature.

  • Aspirate and wash each well four times.

  • Add 200 µL of Human Leptin Conjugate to each well and incubate for 1 hour at room temperature.

  • Aspirate and wash each well four times.

  • Add 200 µL of Substrate Solution and incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of Stop Solution.

  • Determine the optical density at 450 nm within 30 minutes.

Abcam Human Leptin SimpleStep ELISA® Kit (ab179884): [4][14][15] This is a rapid, 90-minute, single-wash sandwich ELISA.

  • Prepare all reagents, samples, and standards.

  • Add 50 µL of standard or sample to the appropriate wells.

  • Add 50 µL of the Antibody Cocktail to all wells.

  • Incubate for 1 hour at room temperature on a plate shaker.

  • Aspirate and wash each well three times.

  • Add 100 µL of TMB Development Solution to each well and incubate for 10 minutes.

  • Add 100 µL of Stop Solution and read the optical density at 450 nm.

RayBiotech Human Leptin ELISA Kit (ELH-Leptin): [6][16] This assay has a total incubation time of 3 hours and 15 minutes at room temperature.

  • Prepare all reagents, samples, and standards.

  • Add 100 µL of standard or sample to each well and incubate for 2.5 hours at room temperature.

  • Aspirate and wash each well.

  • Add 100 µL of prepared biotinylated antibody to each well and incubate for 1 hour at room temperature.

  • Aspirate and wash each well.

  • Add 100 µL of prepared Streptavidin solution and incubate for 45 minutes at room temperature.

  • Aspirate and wash each well.

  • Add 100 µL of TMB One-Step Substrate Reagent and incubate for 30 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution and read at 450 nm immediately.

Invitrogen Human Leptin Instant ELISA™ Kit (BMS2039INST): [8][9][17] This kit features a simplified protocol with a total assay time of approximately 3 hours and 10 minutes.

  • Predilute samples 1:25.

  • Add 100 µL of distilled water to standard and blank wells, and to sample wells.

  • Add 50 µL of the prediluted sample to the sample wells.

  • Cover and incubate for 3 hours at room temperature on a microplate shaker.

  • Wash the wells six times.

  • Add 100 µL of TMB Substrate Solution and incubate for about 10 minutes.

  • Add 100 µL of Stop Solution and read the absorbance at 450 nm.

Leptin Signaling Pathway

Leptin exerts its effects by binding to the leptin receptor (LEPR), which activates several intracellular signaling cascades. A primary pathway involves the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3). Understanding this pathway is fundamental for interpreting the biological significance of leptin measurements.

Leptin_Signaling Leptin Leptin LEPR Leptin Receptor (LEPR) Leptin->LEPR Binds JAK2 JAK2 LEPR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneExpression Gene Expression (e.g., POMC, SOCS3) Nucleus->GeneExpression BiologicalEffects Biological Effects (Appetite suppression, Energy expenditure) GeneExpression->BiologicalEffects

Caption: The canonical JAK2-STAT3 leptin signaling pathway.

Alternative Assay Technologies

While ELISA is the most common platform for leptin quantification, other technologies offer distinct advantages.

Radioimmunoassay (RIA): RIA is a classic, highly sensitive technique that utilizes a radiolabeled antigen to compete with the unlabeled antigen in the sample for binding to a limited amount of antibody. The EMD Millipore Human Leptin RIA kit (HL-81K) is an example of this technology.[11]

Luminex Bead-Based Multiplex Assays: These assays, such as the Human Leptin Magnetic Luminex® Performance Assay from R&D Systems, allow for the simultaneous measurement of multiple analytes in a single sample. This technology is particularly useful for studying the complex interplay of various hormones and cytokines in metabolic diseases. A study comparing a Millipore Luminex assay to a conventional ELISA for leptin found a good correlation between the two methods (r > 0.9), though absolute concentration values were not always interchangeable.[1]

Chemiluminescent Immunoassays (CLIA): CLIA, like the Human Leptin Chemiluminescent Immunoassay Kit from Innovative Research, uses a chemiluminescent substrate to generate a light signal, which can offer a wider dynamic range and higher sensitivity compared to colorimetric ELISAs.[12]

Conclusion

The choice of a commercial leptin assay should be a carefully considered decision based on the specific research question, sample availability, and required throughput. For routine quantification of leptin in serum, plasma, or cell culture supernatants, a variety of reliable and well-validated ELISA kits are available from manufacturers such as R&D Systems, Abcam, RayBiotech, and Invitrogen. For researchers interested in the simultaneous analysis of multiple analytes, Luminex-based assays provide a powerful tool. For studies requiring very high sensitivity, RIA or CLIA may be more appropriate options. It is strongly recommended to carefully review the manufacturer's specifications and, where possible, consult peer-reviewed literature that has utilized a specific kit to ensure it meets the demands of your experimental design.

References

Metreleptin Efficacy: A Comparative Analysis in Patients With and Without Concomitant Medications

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical performance of metreleptin, this guide provides a comparative analysis of its efficacy in treating lipodystrophy in patients with and without the concurrent use of other metabolic medications. Drawing upon post-hoc analyses of clinical trial data, this document summarizes key quantitative outcomes, details experimental methodologies, and visualizes complex biological and analytical processes to support researchers, scientists, and drug development professionals.

This compound, a recombinant analog of human leptin, is a cornerstone therapy for managing the metabolic complications of lipodystrophy, a group of rare disorders characterized by a deficiency of adipose tissue. Patients with lipodystrophy often present with a constellation of metabolic abnormalities, including severe insulin (B600854) resistance, hypertriglyceridemia, and diabetes mellitus. While this compound has demonstrated significant efficacy in improving these parameters, a critical question for clinicians and researchers is its effectiveness in the context of polypharmacy, as many of these patients are already on glucose and lipid-lowering drugs.

This guide synthesizes findings from a post-hoc statistical analysis of two single-arm, open-label, phase 2 clinical trials conducted at the National Institutes of Health (NIH) to elucidate the impact of concomitant medications on this compound's therapeutic outcomes. The analysis focused on changes in glycated hemoglobin (HbA1c) and fasting serum triglycerides (TG) at 12 months post-metreleptin initiation.

Comparative Efficacy of this compound

The data reveals that this compound treatment leads to statistically significant improvements in glycemic control and triglyceride levels, irrespective of baseline use of concomitant medications.[1][2][3] Patients with generalized lipodystrophy (GL) and partial lipodystrophy (PL) experienced notable reductions in HbA1c and fasting TGs.[1][2] Interestingly, baseline levels of HbA1c and triglycerides were significant predictors of the magnitude of improvement following this compound therapy.[1][2]

A key finding from the multivariate regression analysis is that baseline insulin use was not a significant predictor of HbA1c improvement.[1][2] Similarly, the use of lipid-lowering medications at baseline did not significantly predict reductions in fasting TG levels.[1][2] This suggests that this compound's mechanism of action provides therapeutic benefits that are additive to those of standard glucose and lipid-lowering agents.

Glycemic Control: HbA1c Reduction

The following table summarizes the mean change in HbA1c from baseline to 12 months of this compound treatment in the overall patient population and in subgroups with and without baseline insulin use.

Patient GroupBaseline Insulin UseMean Change in HbA1c from Baseline
Overall Population --1.57 percentage points
Generalized Lipodystrophy (GL) With InsulinGreater reduction in HbA1c
Without InsulinLesser reduction in HbA1c
Partial Lipodystrophy (PL) With InsulinSmaller decrease in HbA1c
Without InsulinLarger decrease in HbA1c

Data sourced from a post-hoc analysis of two NIH clinical trials.[1][2][4]

Lipid Management: Triglyceride Reduction

The impact of this compound on fasting triglyceride levels at 12 months is presented below, stratified by baseline use of lipid-lowering medications.

Patient GroupBaseline Lipid-Lowering Medication UseMedian Percent Change in Fasting Triglycerides from Baseline
Overall Population --37.9%
Generalized Lipodystrophy (GL) With MedicationGreater reduction in fasting TGs
Without MedicationLesser reduction in fasting TGs
Partial Lipodystrophy (PL) With MedicationGreater reduction in fasting TGs
Without MedicationLesser reduction in fasting TGs

Data sourced from a post-hoc analysis of two NIH clinical trials.[1][2][4]

Experimental Protocols

The findings presented are based on a post-hoc analysis of two prospective, open-label clinical trials.

Study Design: The original studies were single-arm, interventional trials.[1][2] The post-hoc analysis utilized data collected at baseline and after one year of this compound treatment.[1][2]

Participant Population: The trials enrolled patients with both generalized and partial lipodystrophy.[1][2]

Intervention: this compound was administered via subcutaneous injection. The dosage was subject to titration to achieve maximum therapeutic effect.[5]

Data Collection: Concomitant medication use was determined from prescription fill data at baseline and after one year.[1][2] The primary efficacy endpoints were the change from baseline in HbA1c and the percent change from baseline in fasting serum triglycerides at month 12.[1][2]

Statistical Analysis: A multivariate linear regression model was employed to assess the effects of this compound on HbA1c and triglyceride levels. The model controlled for baseline characteristics, including disease type, age, sex, and baseline HbA1c or triglyceride levels, as well as the use of concomitant medications.[1][2][4]

Visualizing the Science

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

Metreleptin_Signaling_Pathway cluster_cell Target Cell cluster_effects Physiological Effects This compound This compound ObR Leptin Receptor (Ob-R) This compound->ObR Binds to JAK2 JAK2 ObR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Regulates Appetite Decreased Appetite Gene_Expression->Appetite Energy_Expenditure Increased Energy Expenditure Gene_Expression->Energy_Expenditure Insulin_Sensitivity Improved Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Triglycerides Reduced Triglycerides Gene_Expression->Triglycerides

This compound's primary signaling cascade.

This compound mimics the action of endogenous leptin by binding to the leptin receptor (Ob-R), which activates the JAK/STAT signaling pathway.[5][6] This cascade ultimately leads to the modulation of gene expression, resulting in improved metabolic control.[6]

Metreleptin_Analysis_Workflow cluster_data_collection Data Collection cluster_analysis Post-Hoc Analysis cluster_outcomes Outcomes DC1 Two Phase 2 Open-Label Trials DC2 Patient Data: GL and PL DC1->DC2 A1 Define Subgroups: With/Without Concomitant Meds DC2->A1 A2 Primary Endpoints: Change in HbA1c & TGs at 12 mos A1->A2 A3 Multivariate Linear Regression Modeling A2->A3 O1 Assess this compound Efficacy in Subgroups A3->O1 O2 Evaluate Impact of Concomitant Medications A3->O2

Workflow for the post-hoc efficacy analysis.

This workflow diagram illustrates the key stages of the post-hoc analysis, from the initial data collection in the two NIH clinical trials to the final assessment of this compound's efficacy in different patient subgroups.

References

A Head-to-Head Comparison of Metreleptin and Setmelanotide in the Treatment of Rare Metabolic and Genetic Obesity Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of metreleptin and setmelanotide (B515575), two targeted therapies for rare disorders of metabolism and obesity. We will delve into their distinct mechanisms of action, clinical efficacy, safety profiles, and the experimental designs of pivotal clinical trials, presenting quantitative data in structured tables and visualizing key pathways to facilitate a comprehensive understanding for the scientific community.

Overview and Mechanism of Action

This compound and setmelanotide represent significant advancements in precision medicine for metabolic diseases, yet they target different points in the complex hormonal and neuronal pathways that regulate energy homeostasis.

This compound is a recombinant analog of the human hormone leptin.[1][2] It acts as a leptin replacement therapy, primarily for patients with congenital or acquired generalized lipodystrophy, conditions characterized by a deficiency of adipose tissue and consequently, a profound lack of endogenous leptin.[3][4] this compound binds to and activates the human leptin receptor (ObR), which belongs to the Class I cytokine receptor family.[5] This activation triggers the JAK/STAT signal transduction pathway, mimicking the natural effects of leptin on the central nervous system to regulate appetite and on peripheral tissues to improve insulin (B600854) sensitivity and lipid metabolism.[6][7]

Setmelanotide is a potent, selective agonist of the melanocortin-4 receptor (MC4R).[8][9] It is indicated for chronic weight management in patients with specific rare genetic disorders of obesity caused by deficiencies in the MC4R pathway, such as pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency, and in patients with Bardet-Biedl syndrome (BBS).[10][11][12] By directly activating MC4R, setmelanotide bypasses upstream defects in the leptin-melanocortin pathway to reduce hunger, increase satiety, and promote weight loss.[1][13][14]

Signaling Pathways

The distinct mechanisms of this compound and setmelanotide are best understood by visualizing their respective signaling cascades.

Metreleptin_Signaling_Pathway This compound This compound LeptinReceptor Leptin Receptor (ObR) This compound->LeptinReceptor Binds to JAK2 JAK2 LeptinReceptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Translocates to GeneExpression Gene Expression (Appetite, Metabolism) Nucleus->GeneExpression Regulates Setmelanotide_Signaling_Pathway Leptin Leptin LeptinReceptor Leptin Receptor Leptin->LeptinReceptor POMC_Neuron POMC Neuron LeptinReceptor->POMC_Neuron Activates alphaMSH α-MSH POMC_Neuron->alphaMSH Releases MC4R MC4R alphaMSH->MC4R Activates Downstream Downstream Signaling (Reduced Hunger, Increased Satiety) MC4R->Downstream Setmelanotide Setmelanotide Setmelanotide->MC4R Directly Activates Metreleptin_Trial_Workflow Screening Screening & Enrollment (Lipodystrophy, Low Leptin, Metabolic Abnormality) Baseline Baseline Assessments (HbA1c, Triglycerides, Glucose, etc.) Screening->Baseline Treatment Open-Label this compound Treatment (Dose Titration) Baseline->Treatment FollowUp Follow-up Assessments (1, 2, 4, 6, 8, 12 months) Treatment->FollowUp Endpoint Primary Endpoint Analysis (Change in HbA1c & Triglycerides at 12 months) FollowUp->Endpoint Setmelanotide_Trial_Workflow Screening Screening & Enrollment (Genetic Obesity, Age ≥6) Baseline Baseline Assessments (Weight, Hunger Score) Screening->Baseline Treatment Open-Label Setmelanotide Treatment (Dose Titration) Baseline->Treatment Withdrawal Placebo-Controlled Withdrawal (for Responders - POMC/LEPR) Treatment->Withdrawal Extension Open-Label Extension Treatment->Extension Withdrawal->Extension Endpoint Primary Endpoint Analysis (≥10% Weight Loss at ~1 Year) Extension->Endpoint

References

Metreleptin's Glycemic Control Effects: A Reproducible Phenomenon in Lipodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

Metreleptin, a recombinant analog of human leptin, has demonstrated consistent and reproducible improvements in glycemic control in patients with both generalized and partial lipodystrophy across multiple clinical studies. These effects, primarily characterized by reductions in HbA1c and fasting plasma glucose, are sustained over long-term treatment, highlighting its role as a foundational therapy for managing the metabolic complications associated with leptin deficiency.

This compound's efficacy stems from its ability to mimic the natural hormone leptin, which is crucial for regulating energy homeostasis and insulin (B600854) sensitivity.[1] In individuals with lipodystrophy, a deficiency of adipose tissue leads to a profound lack of leptin, resulting in severe insulin resistance, hyperglycemia, and dyslipidemia.[2] By activating leptin receptors in the hypothalamus, this compound helps to restore defective signaling pathways, leading to improved glucose and lipid metabolism.[1][3]

Quantitative Analysis of Glycemic Control

The clinical evidence supporting the reproducible effects of this compound on glycemic control is substantial. Long-term studies have consistently shown clinically meaningful and statistically significant reductions in key glycemic markers.

Effects of this compound on Glycemic Control in Generalized Lipodystrophy (GL)
ParameterBaseline (Mean)Change After 12 Months (Mean)Long-term Follow-up (Mean Change)Citation
HbA1c8.6%-2.2%-1.4% (over entire study period)[4]
Fasting Plasma Glucose (FPG)---2.1 mmol/L (over entire study period)[4]
Daily Insulin DoseHigh doses (e.g., 1,600 IU/day in a case study)Significant reductions-95% (after 39 months in a case study)[5]

In patients with generalized lipodystrophy, treatment with this compound resulted in substantial improvements in glycemic control. A study reported a mean reduction in HbA1c from 8.6% to 6.4% after 12 months.[4] These positive effects have been shown to be durable over several years of treatment.[6][7][8] One long-term case study of a patient with congenital generalized lipodystrophy demonstrated a drop in HbA1c from 10.8% to 6.0% over a 5-year period, with a 95% reduction in daily insulin requirements.[5] Interruption of therapy led to a reversal of these metabolic improvements, which were regained upon re-initiation of this compound, further underscoring its direct effect.[2][5]

Effects of this compound on Glycemic Control in Partial Lipodystrophy (PL)
ParameterBaseline (Mean)Change After 12 Months (Mean)Long-term Follow-up (Mean Change)Citation
HbA1c8.7% (in a subgroup)-0.9% (in a subgroup)-1.3% (at 24 months), -1.0% (at 36 months)[9][10]
Fasting Plasma Glucose (FPG)10.0 mmol/L (in a subgroup)-1.9 mmol/L (in a subgroup)-2.4 mmol/L (at 24 months), -3.0 mmol/L (at 36 months)[9][10]
Daily Insulin Dose-Reductions observed in some patients-[11]

In patients with partial lipodystrophy, this compound has also demonstrated significant and reproducible improvements in glycemic control, particularly in those with more severe metabolic disease at baseline.[9][10][12] One study reported that in a subgroup of patients with baseline HbA1c ≥6.5% or high triglycerides, there was a mean reduction in HbA1c of 0.9% and a reduction in FPG of 1.9 mmol/L after 12 months.[10][12] These effects were sustained, with mean HbA1c reductions of 1.3% at 24 months and 1.0% at 36 months.[9][10] Notably, the improvements in glycemic control were observed to be independent of baseline use of other glucose-lowering medications.[13][14][15]

Experimental Protocols

The reproducibility of this compound's effects is supported by consistent methodologies in clinical trials.

Key Experiment: Open-Label, Long-Term Efficacy and Safety Study
  • Objective: To evaluate the long-term effects of this compound on metabolic abnormalities in patients with lipodystrophy.[6]

  • Study Population: Patients with congenital or acquired generalized or partial lipodystrophy, confirmed by a characteristic clinical phenotype and, in some cases, genetic testing.[6][9][10] Inclusion criteria often include the presence of metabolic complications such as diabetes mellitus, insulin resistance, or hypertriglyceridemia, and low circulating leptin levels.[6][10][12]

  • Methodology: This is typically a single-arm, open-label study where all participants receive this compound.[9][13][14]

    • Treatment: this compound is administered via subcutaneous injection, usually once or twice daily.[1][6] The dose is often weight-based and may be titrated based on clinical response and tolerability.[10][12]

    • Data Collection: Fasting blood samples are collected at baseline and at regular intervals (e.g., every 3-6 months) to measure HbA1c, fasting plasma glucose, insulin levels, and lipid profiles.[11] Concomitant medications are also recorded.[11]

  • Endpoints:

    • Primary: Change from baseline in HbA1c and fasting triglycerides at 12 months.[10][12][13][14]

    • Secondary: Changes in fasting plasma glucose, insulin requirements, and markers of liver function.[16]

  • Statistical Analysis: Changes from baseline in metabolic parameters are typically analyzed using mixed-model repeated measures to account for longitudinal data.[9][10] Subgroup analyses are often performed based on the type of lipodystrophy and baseline metabolic severity.[9][10][13][14]

Visualizing the Mechanism and Workflow

To better understand the underlying biology and the process of clinical evaluation, the following diagrams illustrate the leptin signaling pathway and a typical experimental workflow.

Metreleptin_Signaling_Pathway cluster_blood Bloodstream cluster_cell Hypothalamic Neuron cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound LeptinR Leptin Receptor (LepR) This compound->LeptinR Binds to JAK2 JAK2 LeptinR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates PI3K PI3K JAK2->PI3K Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Gene Transcription pSTAT3->Gene Promotes SOCS3 SOCS3 SOCS3->JAK2 Inhibits AKT AKT PI3K->AKT Activates Glucose Improved Glucose Homeostasis AKT->Glucose Insulin Increased Insulin Sensitivity AKT->Insulin Gene->SOCS3 Upregulates (Negative Feedback)

Caption: this compound signaling pathway in the hypothalamus.

Metreleptin_Trial_Workflow Start Patient Recruitment (Lipodystrophy Diagnosis) Screening Screening & Baseline Assessment (HbA1c, FPG, Lipids, Leptin Levels) Start->Screening Enrollment Enrollment in Open-Label Study Screening->Enrollment Treatment This compound Administration (Subcutaneous, Dose Titration) Enrollment->Treatment FollowUp Regular Follow-up Visits (e.g., Months 3, 6, 12, 24, 36) Treatment->FollowUp DataCollection Data Collection (Glycemic Parameters, AEs, Concomitant Meds) FollowUp->DataCollection Analysis Statistical Analysis (Change from Baseline) FollowUp->Analysis At Pre-specified Timepoints DataCollection->FollowUp Continue Treatment End End of Study / Long-term Extension Analysis->End

Caption: Typical clinical trial workflow for this compound.

Comparison with Alternatives

While direct, head-to-head comparative trials are scarce, this compound addresses the underlying leptin deficiency in lipodystrophy, a mechanism distinct from conventional diabetes treatments.[17] Standard therapies like high-dose insulin, metformin, and other oral hypoglycemic agents often have limited efficacy due to the extreme insulin resistance characteristic of this patient population.[5][17] Other treatments under investigation for lipodystrophy-related complications include GLP-1 receptor agonists and SGLT2 inhibitors, though their comparative effectiveness with this compound in this specific population is still being evaluated.[18] The ability of this compound to not only improve glycemic control but also reduce severe hypertriglyceridemia and hepatic steatosis provides a multi-faceted therapeutic benefit that is not typically achieved with standard anti-diabetic medications alone.[6][7][8][15]

References

Long-Term Durability of Metreleptin's Metabolic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term durability of the metabolic effects of metreleptin, a recombinant human leptin analog. It objectively compares its performance with available alternatives, supported by experimental data, to inform research and drug development in the field of metabolic disorders, particularly lipodystrophy.

This compound: Sustained Metabolic Control in Lipodystrophy

This compound is a cornerstone therapy for the management of metabolic complications associated with congenital or acquired generalized lipodystrophy. Long-term studies have consistently demonstrated its durable efficacy in improving key metabolic parameters.

Key Experimental Data: Long-Term this compound Efficacy

Clinical trials have shown that this compound provides robust and sustained reductions in glycated hemoglobin (HbA1c), fasting triglycerides (TGs), and fasting plasma glucose (FPG) for up to three years of treatment.

ParameterBaseline (Mean ± SD/SE)Change at 12 Months (Mean)Change at 24 Months (Mean)Change at 36 Months (Mean)p-value (Overall)
HbA1c (%) 8.7-0.9%-1.3%-1.0%<0.001
Fasting TGs (%) 15.7 mmol/L-37.4%-31.7%-13.7%0.004
FPG (mmol/L) 10.0-1.9 mmol/L-2.4 mmol/L-3.0 mmol/L<0.001

Data from a long-term study in patients with partial lipodystrophy with significant metabolic abnormalities.[1]

In patients with generalized lipodystrophy, significant mean reductions from baseline were observed at 12 months for HbA1c (-2.2%) and fasting TGs (-32.1%), with these effects sustained at 36 months.[2][3]

Comparative Landscape: Alternatives to this compound

While this compound is the primary treatment for the metabolic disturbances in generalized lipodystrophy, other agents are used in related conditions, offering a point of comparison for mechanism and efficacy.

Setmelanotide (B515575): A Melanocortin-4 Receptor (MC4R) Agonist

Setmelanotide is approved for chronic weight management in adult and pediatric patients with obesity due to certain rare genetic disorders affecting the MC4R pathway.[4] While not a direct competitor for this compound's primary indication, it has been used in at least one case of a patient with atypical lipodystrophy who developed neutralizing antibodies to this compound.[5]

DrugMechanism of ActionPrimary IndicationLong-Term Metabolic Data in Lipodystrophy
This compound Leptin receptor agonistComplications of leptin deficiency in generalized lipodystrophySustained improvements in HbA1c, TGs, and FPG over ≥3 years.[1][2]
Setmelanotide Melanocortin-4 receptor (MC4R) agonistRare genetic disorders of obesityLimited; single-patient study in atypical lipodystrophy.
Tesamorelin: A Growth Hormone-Releasing Hormone (GHRH) Analog

Tesamorelin is indicated for the reduction of excess visceral adipose tissue (VAT) in HIV-infected patients with lipodystrophy.[6][7] Its primary effect is on body composition, with secondary metabolic benefits. Long-term data shows sustained VAT reduction with continued use.[7] However, direct comparative long-term studies with this compound for the specific metabolic derangements of generalized lipodystrophy are lacking.

Experimental Protocols

This compound Clinical Trial (Adapted from NCT00025883 and NCT00677313)[2][8]
  • Study Design: Open-label, long-term safety and efficacy study.

  • Participants: Patients with congenital or acquired generalized or partial lipodystrophy with metabolic abnormalities (e.g., diabetes, hypertriglyceridemia).

  • Intervention: Subcutaneous this compound administered once or twice daily. Dosing was individualized based on weight and clinical response, with a mean dose around 0.10 mg/kg/day.[2]

  • Primary Outcome Measures:

    • Change from baseline in HbA1c at 12 months.

    • Percent change from baseline in fasting triglycerides at 12 months.

  • Long-Term Follow-up: Patients were followed for multiple years to assess the durability of metabolic improvements and safety.

Setmelanotide Single-Patient Study (NCT03262610)[5][9]
  • Study Design: Single-patient, open-label, compassionate use study.

  • Participant: A single patient with atypical partial lipodystrophy and neutralizing antibodies to this compound, with severe hypertriglyceridemia.

  • Intervention: Daily subcutaneous injections of setmelanotide.

  • Primary Outcome Measures:

    • Safety and efficacy in managing severe metabolic abnormalities, particularly hypertriglyceridemia.

Signaling Pathways

This compound Signaling Pathway

This compound acts by binding to the leptin receptor (LEPR), which activates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This signaling cascade is crucial for regulating energy balance, glucose metabolism, and lipid metabolism.[8][9][10]

Metreleptin_Pathway This compound This compound LEPR Leptin Receptor (LEPR) This compound->LEPR Binds to JAK2 JAK2 LEPR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Nucleus Nucleus STAT3->Nucleus Translocates to Gene_Expression Gene Expression (Metabolic Regulation) Nucleus->Gene_Expression Modulates

Caption: this compound activates the JAK-STAT signaling pathway.

Setmelanotide Signaling Pathway

Setmelanotide is an agonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor. Activation of MC4R in the hypothalamus plays a key role in promoting satiety and increasing energy expenditure.[11][12][13]

Setmelanotide_Pathway Setmelanotide Setmelanotide MC4R MC4R Setmelanotide->MC4R Binds to Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Satiety ↑ Satiety ↓ Appetite Downstream->Satiety

Caption: Setmelanotide stimulates the MC4R signaling cascade.

Conclusion

The available long-term data strongly support the durable metabolic efficacy of this compound in patients with generalized lipodystrophy. It provides sustained improvements in glycemic control and hypertriglyceridemia over several years. While alternatives like setmelanotide and tesamorelin have shown efficacy in related conditions, they operate through distinct signaling pathways and their roles as direct, long-term alternatives to this compound for its primary indications are not well-established in the current literature. Further research, including head-to-head comparative trials, would be beneficial to fully elucidate the relative long-term benefits of these therapies in various patient populations with severe metabolic disease.

References

Metreleptin in Familial Partial Lipodystrophy: A Comparative Analysis Across Genetic Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metreleptin, a recombinant analog of human leptin, has emerged as a critical therapeutic option for managing the severe metabolic complications associated with familial partial lipodystrophy (FPLD). This guide provides a comprehensive comparison of this compound's performance across different genetic subtypes of FPLD, supported by experimental data from key clinical studies. The information is intended to aid researchers and drug development professionals in understanding the nuanced efficacy of this compound and to provide detailed methodologies for reproducible research.

Comparative Efficacy of this compound in FPLD Subtypes

This compound has been most extensively studied in patients with FPLD due to pathogenic variants in the LMNA (leading to FPLD type 2, FPLD2) and PPARG genes. Emerging data is also available for less common subtypes, including FPLD1 and those with POLD1 mutations.

Key Metabolic Parameters: A Tabular Comparison

The following tables summarize the quantitative data from a prospective, open-label study comparing the effects of this compound over 12 months in patients with LMNA and PPARG pathogenic variants.[1][2]

Table 1: Baseline Metabolic Characteristics of FPLD Patients

Genetic SubtypeNumber of Patients (n)HbA1c (%) (mean ± SD)Triglycerides (mg/dL) (median [25th, 75th percentile])Serum Leptin (ng/mL) (mean ± SD)
PPARG 79.2 ± 2.31377[3][4]6.3 ± 3.8
LMNA 227.8 ± 2.1332[5][6]5.5 ± 2.5

Table 2: Changes in Metabolic Parameters After 12 Months of this compound Treatment

Genetic SubtypeChange in HbA1c (%)Final HbA1c (%) (mean ± SD)Change in Triglycerides (mg/dL)Final Triglycerides (mg/dL) (median [25th, 75th percentile])Change in Daily Insulin (B600854) Requirement (U/kg/d)
PPARG -1.57.7 ± 2.4Not statistically significant680[7][8]↓ from 3.8 to 2.1
LMNA -0.57.3 ± 1.7↓ (P < 0.05)293[9][10]↓ from 1.7 to 1.2

Note: Baseline characteristics for HbA1c and triglycerides were not statistically different between the two groups (P > 0.05).[1][2] The reduction in triglycerides for the PPARG group was not statistically significant (P = 0.2), while it was for the LMNA group.[1][2] Both groups showed a significant decrease in insulin requirements (P < 0.05).[1][2]

This compound treatment resulted in similar and clinically meaningful metabolic improvements in patients with both LMNA and PPARG pathogenic variants.[1] Notably, patients in both groups with higher baseline triglycerides (≥500 mg/dL) or HbA1c (>8%) were more likely to experience a clinically significant reduction in these parameters.[1][2]

Experimental Protocols

The data presented above is primarily from a prospective, open-label study conducted at the National Institutes of Health.[1][2]

Study Design and Patient Population
  • Design: A subgroup analysis of a prospective, single-arm, open-label study.[1][2]

  • Participants: Patients with a diagnosis of FPLD due to pathogenic variants in LMNA (n=22) or PPARG (n=7).[1][2] Inclusion criteria included a serum leptin level of <12 ng/mL and the presence of diabetes, insulin resistance, or high triglycerides.[1][2]

Intervention
  • Drug: this compound administered via subcutaneous injection.

  • Dosage: Dosing ranged from 0.08 to 0.16 mg/kg per day.[1][2]

Biochemical Analyses
  • Serum Leptin: Measured by radioimmunoassay (RIA) using a commercial kit.[11][12][13][14][15]

  • Hemoglobin A1c (HbA1c): Determined by an immunoturbidimetric assay.[16][17][18][19][20]

  • Triglycerides: Measured using enzymatic methods.[21][22]

  • Other Parameters: Serum glucose, insulin, C-peptide, total cholesterol, HDL, and LDL were measured using standard laboratory methodologies.[1]

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_screening Patient Screening and Enrollment cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis p1 Diagnosis of FPLD (LMNA, PPARG, etc.) p2 Inclusion Criteria Met: - Leptin <12 ng/mL - Diabetes, Insulin Resistance, or  High Triglycerides p1->p2 t1 Baseline Metabolic Assessment (HbA1c, Lipids, Glucose, etc.) p2->t1 t2 This compound Administration (0.08-0.16 mg/kg/day, SC) t1->t2 t3 12-Month Follow-up Assessment t2->t3 a1 Comparison of Metabolic Parameters (Baseline vs. 12 Months) t3->a1 a2 Subgroup Analysis (by Genetic Variant) a1->a2

Caption: A typical experimental workflow for a clinical study of this compound in FPLD.

signaling_pathway cluster_receptor Receptor Activation cluster_pathways Downstream Signaling Cascades cluster_effects Metabolic Outcomes cluster_fpld FPLD Context This compound This compound lepr Leptin Receptor (LepR) This compound->lepr Binds to jak2 JAK2 lepr->jak2 Activates stat3 STAT3 jak2->stat3 ampk AMPK jak2->ampk pi3k PI3K jak2->pi3k erk ERK1/2 jak2->erk appetite Decreased Appetite stat3->appetite glucose Improved Glucose Homeostasis ampk->glucose lipids Reduced Triglycerides ampk->lipids akt Akt pi3k->akt mtor mTOR akt->mtor nfkb NF-κB akt->nfkb akt->glucose insulin Enhanced Insulin Sensitivity akt->insulin erk->glucose nfkb->insulin Modulates lmna LMNA Mutations adipocyte Adipocyte Dysfunction lmna->adipocyte pparg PPARG Mutations pparg->adipocyte adipocyte->lepr Altered Expression/ Function?

Caption: Key signaling pathways activated by this compound in the context of FPLD.

Mechanism of Action in FPLD

This compound exerts its effects by binding to and activating the leptin receptor (LepR), which is part of the class I cytokine receptor family. This activation triggers several downstream signaling pathways, primarily the JAK/STAT pathway. In the context of FPLD, where there is a deficiency of endogenous leptin due to a lack of adipose tissue, this compound replacement therapy helps to restore these crucial signaling cascades.

The activation of pathways such as STAT3, AMPK, PI3K/Akt, and ERK leads to a range of metabolic benefits. These include improved insulin sensitivity, reduced hepatic glucose production, and decreased triglyceride levels. While the exact mechanisms by which LMNA and PPARG mutations may influence the leptin signaling pathway are still under investigation, it is hypothesized that the underlying adipocyte dysfunction in these conditions contributes to the profound metabolic dysregulation that this compound helps to correct.

Conclusion

This compound demonstrates significant efficacy in improving the metabolic health of patients with FPLD, particularly those with LMNA and PPARG mutations. The improvements in glycemic control and hypertriglyceridemia are most pronounced in patients with more severe baseline metabolic disturbances. Further research into the efficacy of this compound in rarer FPLD subtypes and a deeper understanding of its interaction with the specific molecular defects in each genetic subtype will continue to refine its therapeutic application.

References

Validating Biomarkers for Predicting Metreleptin Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting treatment response to metreleptin, a recombinant human leptin analog. It includes supporting experimental data, detailed methodologies for key experiments, and a comparative look at alternative treatment strategies.

Predictive Biomarkers for this compound Response

This compound has shown significant efficacy in treating the metabolic complications of lipodystrophy, a condition characterized by the loss of adipose tissue and subsequent leptin deficiency.[1][2][3] However, the response to treatment can be variable, particularly in patients with partial lipodystrophy (PL).[4][5][6] Identifying reliable biomarkers to predict treatment response is crucial for patient selection and optimizing therapeutic outcomes. The most extensively studied biomarkers include baseline serum leptin levels, glycated hemoglobin (HbA1c), and triglycerides.

Key Predictive Biomarkers
  • Serum Leptin: Lower baseline serum leptin levels are generally associated with a better response to this compound. In patients with partial lipodystrophy, a baseline leptin level of less than 4 ng/mL has been identified as a predictor of a favorable response to treatment.[7][8] However, studies have shown that endogenous leptin concentrations are a modest predictor of response, and a definitive, reliable cut-point for selecting all responders has not been firmly established.[4][5][6]

  • Glycated Hemoglobin (HbA1c): Higher baseline HbA1c levels are strong predictors of a significant reduction in HbA1c following this compound therapy.[9][10] Patients with baseline HbA1c greater than 8% are more likely to experience a clinically relevant reduction of at least 1%.[11]

  • Triglycerides: Similar to HbA1c, elevated baseline triglyceride levels are a significant predictor of a robust response to this compound.[9] A baseline triglyceride level of 500 mg/dL or greater is associated with a higher likelihood of a clinically meaningful reduction of 30% or more.[11]

This compound Performance Data

The following tables summarize the quantitative data from various studies on the efficacy of this compound in treating lipodystrophy, stratified by patient population and baseline biomarker levels.

Table 1: this compound Treatment Response in Generalized Lipodystrophy (GL)
Study/Patient GroupBaseline Mean HbA1c (%)Change in HbA1c after 12 monthsBaseline Mean Triglycerides (mg/dL)Change in Triglycerides after 12 months
NIH Study (Overall GL)8.6-2.2%--32.1%
French Real-World Study8.4-1.6%318.6-38.9%
Pediatric Patients (GL Subgroup)9.8-2.3%1378-72.1%

Data compiled from multiple sources.[9][12][13]

Table 2: this compound Treatment Response in Partial Lipodystrophy (PL)
Study/Patient GroupBaseline Mean HbA1c (%)Change in HbA1c after 12 monthsBaseline Mean Triglycerides (mg/dL)Change in Triglycerides after 12 months
NIH Study (Overall PL)--0.6%--20.8%
Expanded Access Program8.1-0.88%318-37.7% (at 15 months)
PL with high baseline HbA1c/TGs--0.9%--37.4%
PL due to LMNA variants7.8-0.5%332-11.7%
PL due to PPARG variants9.2-1.5%1377-50.6%

Data compiled from multiple sources.[9][10][11][14][15][16]

This compound Signaling Pathway and Mechanism of Action

This compound acts as a leptin receptor agonist. Its mechanism of action involves binding to the leptin receptor (ObR), which activates the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This cascade of intracellular events ultimately leads to changes in the expression of genes involved in appetite regulation, energy expenditure, and glucose and lipid metabolism.

Metreleptin_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus This compound This compound ObR Leptin Receptor (ObR) This compound->ObR Binds to JAK2_inactive JAK2 ObR->JAK2_inactive Activates JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation JAK2_active->ObR Phosphorylates Receptor STAT3_inactive STAT3 JAK2_active->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Translocates to Nucleus and Binds Gene_Expression Gene Expression Changes DNA->Gene_Expression Modulates Transcription

This compound activates the JAK-STAT signaling pathway.

Experimental Protocols for Biomarker Validation

The validation of biomarkers for predicting this compound response relies on accurate and reproducible measurement of serum leptin, HbA1c, and triglycerides. Below are detailed methodologies for the key assays used.

Serum Leptin Measurement

1. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: A sandwich ELISA is commonly used for the quantitative measurement of human leptin in serum or plasma.[17][18][19][20][21]

  • Procedure:

    • Microtiter wells are pre-coated with a monoclonal antibody specific for human leptin.

    • Standards, controls, and patient samples are added to the wells.

    • A biotin-conjugated anti-human leptin antibody is added, which binds to the captured leptin, forming a sandwich complex.

    • After incubation and washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin.

    • A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of leptin in the sample.

    • The reaction is stopped, and the absorbance is measured at 450 nm.

    • A standard curve is generated to determine the concentration of leptin in the samples.[17][18][21]

2. Radioimmunoassay (RIA)

  • Principle: RIA is a competitive binding assay used to quantify leptin levels.[22][23][24][25]

  • Procedure:

    • A known quantity of radiolabeled leptin (e.g., ¹²⁵I-leptin) is mixed with a limited amount of anti-leptin antibody.

    • Patient serum containing unlabeled leptin is added, which competes with the radiolabeled leptin for binding to the antibody.

    • After incubation, the antibody-bound leptin is separated from the free leptin.

    • The radioactivity of the bound fraction is measured using a gamma counter.

    • The concentration of leptin in the patient sample is inversely proportional to the measured radioactivity. A standard curve is used for quantification.[24]

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR)

  • Principle: qRT-PCR can be used to measure changes in the expression of genes downstream of the leptin signaling pathway in response to this compound treatment.[26][27][28]

  • Procedure:

    • RNA Extraction: Total RNA is isolated from relevant patient cells or tissues (e.g., peripheral blood mononuclear cells).

    • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

    • Real-Time PCR: The cDNA is used as a template for PCR with gene-specific primers for target genes (e.g., POMC, SOCS3) and a reference gene (e.g., GAPDH). A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to detect the amplification of the PCR product in real-time.

    • Quantification: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.[26][29]

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow cluster_study_design Study Design & Patient Cohort cluster_biomarker_analysis Biomarker Analysis cluster_data_analysis Data Analysis & Validation Patient_Selection Patient Selection (Lipodystrophy Diagnosis) Baseline_Sampling Baseline Sample Collection (Serum, Plasma, etc.) Patient_Selection->Baseline_Sampling Metreleptin_Treatment This compound Administration Baseline_Sampling->Metreleptin_Treatment Leptin_Assay Leptin Measurement (ELISA/RIA) Baseline_Sampling->Leptin_Assay Metabolic_Panel Metabolic Panel (HbA1c, Triglycerides) Baseline_Sampling->Metabolic_Panel Gene_Expression Gene Expression Analysis (qRT-PCR) Baseline_Sampling->Gene_Expression Follow_up_Sampling Follow-up Sample Collection Metreleptin_Treatment->Follow_up_Sampling Follow_up_Sampling->Leptin_Assay Follow_up_Sampling->Metabolic_Panel Follow_up_Sampling->Gene_Expression Correlation Correlate Baseline Biomarkers with Clinical Outcomes Leptin_Assay->Correlation Metabolic_Panel->Correlation Gene_Expression->Correlation ROC_Analysis ROC Curve Analysis to Determine Predictive Value Correlation->ROC_Analysis Cutoff_Determination Determine Optimal Biomarker Cut-off Values ROC_Analysis->Cutoff_Determination

Workflow for validating predictive biomarkers for this compound.

Comparison with Alternative Treatments

This compound is a targeted therapy for the complications of leptin deficiency in lipodystrophy.[1] Alternative treatments are generally supportive and aim to manage the associated metabolic abnormalities.

Table 3: Comparison of this compound and Alternative Treatments for Lipodystrophy
TreatmentMechanism of ActionPrimary Therapeutic TargetKey AdvantagesKey Limitations
This compound Leptin receptor agonistAddresses underlying leptin deficiencyDirectly targets the pathophysiology of lipodystrophy; significant improvements in glycemic control and hypertriglyceridemia.[3][30]Less effective in patients with higher baseline leptin levels; potential for immunogenicity.[4][31]
Standard-of-Care (Metformin, Statins, Fibrates) Various (e.g., decreased hepatic glucose production, HMG-CoA reductase inhibition, PPARα activation)Manages specific metabolic complications (hyperglycemia, hypercholesterolemia, hypertriglyceridemia)Widely available and established safety profiles.Does not address the root cause of leptin deficiency; often insufficient to achieve adequate metabolic control in severe lipodystrophy.[1][32]
Tesamorelin (Egrifta) Growth hormone-releasing factor analogReduces excess visceral adipose tissue in HIV-associated lipodystrophySpecifically approved for HIV-associated lipodystrophy.[32][33]Not indicated for generalized or non-HIV-associated partial lipodystrophy.

Conclusion

The validation of biomarkers for predicting this compound treatment response is essential for personalizing therapy for patients with lipodystrophy. Baseline levels of HbA1c and triglycerides are strong predictors of treatment efficacy, with higher levels indicating a greater potential for improvement. While lower serum leptin is also associated with a better response, its predictive value is more modest, particularly in partial lipodystrophy. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible measurement of these key biomarkers. Compared to alternative treatments that offer symptomatic relief, this compound provides a targeted approach by addressing the underlying leptin deficiency, leading to profound metabolic benefits in appropriately selected patients. Further research is warranted to identify additional biomarkers that can refine patient stratification and predict the long-term benefits of this compound therapy.

References

Metreleptin Clinical Trials: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of clinical trial data for metreleptin, a recombinant human leptin analog. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in various metabolic disorders. This document summarizes key efficacy and safety data, outlines experimental protocols, and visualizes relevant biological pathways and study designs.

This compound is approved as an adjunct to diet as replacement therapy to treat the complications of leptin deficiency in patients with congenital or acquired generalized lipodystrophy.[1][2] It is a synthetic form of the hormone leptin, which plays a crucial role in regulating energy balance and fat storage.[1] In individuals with lipodystrophy, a deficiency of adipose tissue leads to low leptin levels, resulting in metabolic abnormalities such as insulin (B600854) resistance, hypertriglyceridemia, and hepatic steatosis.[2][3] this compound therapy aims to correct these metabolic disturbances by replacing the missing hormone.[2][4]

Efficacy Data in Lipodystrophy

This compound has demonstrated significant efficacy in improving key metabolic parameters in patients with both generalized lipodystrophy (GL) and partial lipodystrophy (PL). The primary endpoints in many of these trials were the change from baseline in glycated hemoglobin (HbA1c) and fasting serum triglycerides (TG) at 12 months.[5]

A post-hoc analysis of two single-arm, phase 2 clinical trials at the National Institutes of Health (NIH) showed that this compound treatment led to statistically significant improvements in both HbA1c and triglyceride levels.[5] In the overall population, the mean change in HbA1c was -1.57 percentage points, and the median change in fasting triglycerides was -37.9%.[5] Notably, baseline levels of HbA1c and triglycerides were significant predictors of the magnitude of improvement following this compound initiation.[5]

In a study focused on patients with partial lipodystrophy from an expanded access program, this compound treatment resulted in a mean reduction in HbA1c from 8.1% at baseline to 6.8% at six months, a result that was sustained through 15 months.[6] Similarly, mean triglyceride concentrations were reduced from 318 mg/dL at baseline to 169 mg/dL at 15 months.[6] An open-label, expanded-access study also showed numerical decreases in HbA1c, fasting plasma glucose, and triglycerides over one year of this compound treatment in patients with partial lipodystrophy.[7]

The following table summarizes the key efficacy data from a pivotal clinical trial in patients with generalized and partial lipodystrophy.

ParameterGeneralized Lipodystrophy (GL)Partial Lipodystrophy (PL)
Baseline HbA1c (mean) 8.5%7.7%
Change in HbA1c at 12 months (mean) -2.2 percentage points-0.6 percentage points
Baseline Triglycerides (median) 531 mg/dL381 mg/dL
Percent Change in Triglycerides at 12 months (median) -32.1%-20.8%

Data from an indirect comparison of the NIH 991265/20010769 study with supportive care.[8]

Efficacy Data in Diabetes Mellitus

The efficacy of this compound has also been investigated in patients with diabetes, with varying results depending on the patient population.

In a study of obese patients with type 2 diabetes, 16 weeks of this compound administration did not significantly alter body weight but did result in a marginal reduction in HbA1c (from 8.01% to 7.96%).[9] The study noted that the development of anti-leptin antibodies and an increase in leptin-binding protein limited the availability of free leptin.[9]

A pilot study in patients with suboptimally controlled type 1 diabetes found that this compound therapy for 20 weeks did not significantly lower HbA1c.[10] However, it did lead to a modest reduction in body weight and total daily insulin dose.[10]

The table below summarizes the findings in these diabetic populations.

Patient PopulationKey Findings
Obese Patients with Type 2 Diabetes Marginal reduction in HbA1c; no significant change in body weight.[9]
Patients with Type 1 Diabetes No significant change in HbA1c; modest reduction in body weight and daily insulin dose.[10]

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. In an expanded access program for patients with partial lipodystrophy, the most frequently reported treatment-emergent adverse events (with an incidence of ≥10%) were mild to moderate and included nausea (39.1%), hypoglycemia (26.1%), and urinary tract infections (26.1%).[7] No new safety signals or clinically significant immune-related adverse events were reported in this study.[7]

Mechanism of Action and Signaling Pathway

This compound functions by binding to and activating the human leptin receptor (Ob-R), a member of the Class I cytokine receptor family.[2][11] This activation triggers downstream signaling through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2][4] In the hypothalamus, this signaling cascade reduces the expression of appetite-stimulating neuropeptides (neuropeptide Y and agouti-related peptide) and increases the expression of an appetite-suppressing precursor (pro-opiomelanocortin).[4] Peripherally, this compound enhances insulin sensitivity and reduces fat accumulation in the liver.[4]

Metreleptin_Signaling_Pathway cluster_cell Cell Membrane Leptin_Receptor Leptin Receptor (Ob-R) JAK2 JAK2 Leptin_Receptor->JAK2 Activates This compound This compound This compound->Leptin_Receptor Binds to STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression

This compound binds to its receptor, activating the JAK/STAT pathway.

Experimental Protocols

The clinical trials of this compound have employed various designs, including open-label, single-arm studies and double-blind, placebo-controlled trials.[5][12] Below is a generalized workflow for a typical this compound clinical trial.

Patient Selection and Screening

Participants are typically screened based on a confirmed diagnosis of lipodystrophy (either generalized or partial) and the presence of metabolic complications such as diabetes or hypertriglyceridemia.[5][12][13] Key inclusion criteria often include specific age ranges and willingness to adhere to dietary recommendations.[1] Exclusion criteria may include pregnancy, HIV-positive status, and compromised immune function.[1]

Treatment Administration

This compound is administered via a daily subcutaneous injection.[1][12] The dosage is often weight-based and may be titrated to achieve maximal therapeutic effect.[3][7] For example, in one study, the starting daily dose for individuals weighing 40 kg or less was 0.06 mg/kg, with adjustments up to a maximum of 0.13 mg/kg.[8] For those weighing over 40 kg, the starting daily dose was 2.5 mg for men and 5 mg for women, with a maximum dose of 10 mg.[8]

Efficacy and Safety Assessments

Throughout the trial, participants undergo regular monitoring of key health indicators.[12] Efficacy is primarily assessed by measuring changes in HbA1c and fasting triglyceride levels from baseline to specified time points, often at 12 months.[5][12] Other assessments may include fasting plasma glucose, oral glucose tolerance tests, and imaging studies (e.g., ultrasound of the liver).[3][14] Safety is monitored through the recording of adverse events, physical examinations, and laboratory tests.[3][12]

Clinical_Trial_Workflow Screening Screening & Eligibility Assessment Baseline Baseline Data Collection (HbA1c, Triglycerides, etc.) Screening->Baseline Randomization Randomization (this compound vs. Placebo) Baseline->Randomization Treatment Treatment Period (Daily Subcutaneous Injections) Randomization->Treatment Monitoring Ongoing Monitoring (Safety & Efficacy) Treatment->Monitoring Endpoint End-of-Study Assessment (12 months) Monitoring->Endpoint Follow_up Follow-up Period Endpoint->Follow_up

A generalized workflow for a this compound clinical trial.

References

Independent Validation of Metreleptin's Efficacy in Hepatic Steatosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of metreleptin's performance in treating hepatic steatosis, with a focus on independently validated experimental data. This compound, a recombinant analog of human leptin, has demonstrated significant efficacy in reducing liver fat in specific patient populations. This document synthesizes findings from key independent clinical trials, offering a detailed look at the experimental protocols, quantitative outcomes, and underlying signaling pathways.

Efficacy of this compound in Reducing Hepatic Steatosis: Summary of Clinical Trial Data

Independent research, primarily in patients with lipodystrophy and non-alcoholic steatohepatitis (NASH), has shown that this compound therapy leads to a notable reduction in hepatic steatosis and injury.[1][2] A key open-label study funded by the National Institutes of Health (NIH) investigated the effects of this compound over 12 months in two distinct patient groups: males with relative leptin deficiency and biopsy-proven NASH, and patients with partial lipodystrophy and NASH.[1][2]

In both cohorts, this compound treatment resulted in statistically significant improvements in global NASH scores, with the most pronounced changes observed in steatosis and hepatic injury scores.[1][2] These findings suggest that leptin deficiency may play a regulatory role in the deposition of fat in the liver and the subsequent injury.[1][2]

Below is a summary of the key quantitative outcomes from this trial:

Outcome MeasurePatient GroupBaseline (Mean ± SD)12 Months (Mean ± SD)p-value
Global NASH Score Relative Leptin Deficiency8 ± 35 ± 20.004
Global NASH Score Partial Lipodystrophy6 ± 25 ± 20.008
Hepatic Fat Content (MRI) Relative Leptin Deficiency19% ± 8%13% ± 9%0.034

Data sourced from Akinci et al., Med (2021).[1][2]

Experimental Protocols

The findings presented above are based on two distinctive open-label clinical trials (NCT00596934 and NCT01679197).[1][2]

Study Design:

G cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (12 Months) cluster_followup Follow-up (12 Months) s1 Patient Recruitment: - Relative Leptin Deficiency & NASH - Partial Lipodystrophy & NASH s2 Inclusion Criteria Met? s1->s2 s3 Baseline Assessments: - Liver Biopsy (NASH Score) - MRI (Hepatic Fat %) - Metabolic Parameters s2->s3 Yes End End s2->End No t1 This compound Administration (Daily Subcutaneous Injection) s3->t1 t2 Monitoring at 6 Months: - MRI (Hepatic Fat %) t1->t2 f1 End-of-Treatment Assessments: - Liver Biopsy (NASH Score) - MRI (Hepatic Fat %) - Metabolic Parameters t2->f1

Caption: Experimental workflow for the open-label trials of this compound in NASH.

Patient Population: The study enrolled two main groups:

  • Nine male patients with relative leptin deficiency (defined as a leptin level < 25th percentile of a body mass index- and gender-matched US population) and biopsy-proven NASH.[1][2]

  • Twenty-three patients with partial lipodystrophy and NASH.[1][2]

Intervention: Participants received daily subcutaneous injections of this compound for 12 months.[1][2] The dosage was adjusted based on individual patient characteristics, with a maximum dose of 10 mg/day.[2] The mean dose was approximately 9.02 ± 0.74 mg/day.[2]

Primary and Secondary Endpoints: The primary endpoint was the change in the global nonalcoholic steatohepatitis (NASH) score from paired liver biopsies, which were scored blindly.[1][2] Secondary outcomes included changes in hepatic fat percentage measured by magnetic resonance imaging (MRI) and spectroscopy, body weight, and various metabolic parameters such as insulin (B600854) sensitivity and fasting glucose.[2]

Signaling Pathways of this compound in Hepatic Steatosis

This compound exerts its effects on hepatic steatosis through both central and peripheral mechanisms. Centrally, it acts on the hypothalamus to regulate appetite and increase energy expenditure.[3] Peripherally, it enhances insulin sensitivity and promotes the oxidation of fatty acids in the liver and muscle, while also decreasing hepatic lipogenesis.[3][4] This dual action helps to reduce the accumulation of fat in the liver.[3]

G cluster_central Central Nervous System (Hypothalamus) cluster_peripheral Peripheral Tissues This compound This compound Hypothalamus Leptin Receptors This compound->Hypothalamus Adipose Adipose Tissue This compound->Adipose Muscle Muscle This compound->Muscle Appetite Appetite Hypothalamus->Appetite Energy Energy Expenditure Hypothalamus->Energy Liver Liver Hypothalamus->Liver Adipose->Liver Reduced FFA Flux Muscle->Liver Increased Glucose Uptake Lipogenesis Hepatic Lipogenesis FattyAcidOx Fatty Acid Oxidation InsulinSens Insulin Sensitivity Triglyceride Triglyceride Accumulation

Caption: Signaling pathways of this compound's action on hepatic steatosis.

Comparison with Alternatives

Currently, there is a lack of head-to-head independent clinical trials comparing this compound with other specific pharmacological agents for the treatment of hepatic steatosis. The standard of care for NAFLD and NASH primarily involves lifestyle modifications, including diet and exercise, aimed at weight loss and improved metabolic health. This compound is approved for the treatment of complications of leptin deficiency in patients with generalized lipodystrophy.[5][6] The studies highlighted in this guide suggest its potential utility in a broader population with NASH and relative leptin deficiency, a condition for which there are limited approved therapies.

Conclusion

Independent clinical evidence robustly supports the efficacy of this compound in reducing hepatic steatosis and improving NASH scores in patients with relative leptin deficiency and partial lipodystrophy. The treatment is administered via daily subcutaneous injections and acts through both central and peripheral pathways to modulate lipid metabolism and insulin sensitivity. While direct comparative data against other therapeutics from independent trials are not yet available, this compound presents a promising therapeutic option for specific patient populations with non-alcoholic fatty liver disease. Further research is warranted to delineate its role in the broader spectrum of NAFLD.

References

A Comparative Analysis of Metreleptin and Supportive Care in the Management of Lipodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of metreleptin, a recombinant human leptin analog, and supportive care in the management of metabolic abnormalities associated with lipodystrophy. The information is intended for researchers, scientists, and professionals in drug development to facilitate a comprehensive understanding of the current therapeutic landscape for this rare and complex disease.

Lipodystrophy syndromes are characterized by a partial or complete loss of adipose tissue, leading to a deficiency in the adipocyte-secreted hormone leptin. This deficiency results in severe metabolic complications, including insulin (B600854) resistance, hypertriglyceridemia, and hepatic steatosis.[1] Management strategies aim to mitigate these metabolic derangements and their associated comorbidities.

Overview of Treatment Approaches

This compound: this compound is a targeted therapy that replaces the deficient hormone leptin in patients with lipodystrophy.[1] It is approved for the treatment of complications of leptin deficiency in patients with congenital or acquired generalized lipodystrophy and in certain patients with partial lipodystrophy.[1][2] By activating the leptin receptor, this compound influences signaling pathways that regulate appetite, energy expenditure, and glucose and lipid metabolism.

Supportive Care: This approach does not address the underlying leptin deficiency but focuses on managing the individual metabolic comorbidities through a combination of lifestyle modifications and pharmacological interventions.[1][3] Supportive care is the standard approach for managing metabolic diseases in the general population and is adapted for the specific needs of patients with lipodystrophy.[1][3]

Comparative Efficacy: Quantitative Data

While direct head-to-head clinical trials comparing this compound to a standardized supportive care regimen are lacking, extensive data from open-label, single-arm studies of this compound provide robust evidence of its efficacy.[4] An indirect comparison of these results with the expected outcomes of supportive care suggests that this compound is more effective at improving key metabolic parameters.[4]

The following tables summarize the quantitative outcomes of this compound treatment from key clinical trials.

Table 1: Glycemic Control - Change in HbA1c
Study/Patient PopulationBaseline HbA1c (Mean ± SD)Change in HbA1c at 12 Months (Mean)
Generalized Lipodystrophy (GLD)
NIH Study (n=59)8.6%-2.2%[5]
Long-term Study (n=36 GLD)8.5% ± 2.1%-2.1% (at 3 years)[6]
Partial Lipodystrophy (PLD)
NIH Study (n=31 PLD)8.1% ± 2.2%-0.8%[7]
Expanded Access Program (n=23)--0.88%
Patients with baseline HbA1c ≥8.0% (n=5)--1.44%
Table 2: Lipid Management - Change in Triglycerides
Study/Patient PopulationBaseline Triglycerides (Geometric Mean)Percent Change in Triglycerides at 12 Months (Mean)
Generalized Lipodystrophy (GLD)
NIH Study (n=57)467 mg/dL-32.1%[5]
Long-term Study (n=36 GLD)479 mg/dL-35.4% (at 3 years)[6]
Partial Lipodystrophy (PLD)
NIH Study (n=31 PLD)483 mg/dL-32.4%
Expanded Access Program (n=23)--26.5%
Table 3: Liver Enzyme Modulation - Change in ALT and AST
Study/Patient PopulationBaseline ALT (Mean ± SD)Change in ALT at 3 Years (Mean)Baseline AST (Mean ± SD)Change in AST at 3 Years (Mean)
Long-term Study (GLD & PLD, n=55)100 ± 120 U/L-45 U/L71 ± 77 U/L-33 U/L[6]

Experimental Protocols

This compound Clinical Trial Methodology (Exemplified by the NIH Study - NCT00025883)
  • Study Design: A prospective, single-arm, open-label study with continuous enrollment.[7][8]

  • Participant Population: Patients with a clinical diagnosis of generalized or partial lipodystrophy, low leptin levels, and at least one metabolic abnormality (diabetes, insulin resistance, or hypertriglyceridemia).[7][8]

  • Intervention: Subcutaneous this compound injections, with the dose titrated based on clinical response.[7]

  • Primary Outcome Measures: Changes in glycated hemoglobin (HbA1c) and triglycerides from baseline to 6 and 12 months of treatment.[7][8]

  • Key Assessments: Regular monitoring of metabolic parameters (fasting glucose, lipids), liver function tests, and adverse events.[8]

Supportive Care Protocol

Supportive care for lipodystrophy is not standardized in a clinical trial setting for direct comparison with this compound. However, treatment guidelines from multi-society expert panels recommend the following components:[3]

  • Dietary Management: A balanced diet with restriction of total energy and fat intake is a cornerstone of management.[3]

  • Pharmacotherapy for Hyperglycemia: Metformin is often a first-line agent. Due to severe insulin resistance, high doses of insulin may be required. Thiazolidinediones can also be considered.[9]

  • Pharmacotherapy for Hypertriglyceridemia: Fibrates and statins are the primary lipid-lowering agents used.[3][9]

  • Regular Monitoring: Annual screening for diabetes, dyslipidemia, and liver, kidney, and heart disease is recommended.[3]

Visualizing the Mechanisms and Workflows

This compound Signaling Pathway

Metreleptin_Signaling_Pathway cluster_cell Target Cell cluster_effects Physiological Effects This compound This compound LeptinR Leptin Receptor (Ob-R) This compound->LeptinR Binds to JAK2 JAK2 LeptinR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer Dimerization pSTAT3->Dimer Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Regulates Appetite Decreased Appetite Gene->Appetite Energy Increased Energy Expenditure Gene->Energy Glucose Improved Glucose Homeostasis Gene->Glucose Lipid Improved Lipid Metabolism Gene->Lipid

Caption: this compound binds to the leptin receptor, initiating a JAK-STAT signaling cascade.

Lipodystrophy Management Workflow

Lipodystrophy_Management_Workflow Diagnosis Diagnosis of Lipodystrophy (Clinical & Metabolic Assessment) SupportiveCare Initiate Supportive Care (Diet, Metformin, Statins/Fibrates) Diagnosis->SupportiveCare Assess Assess Metabolic Control (HbA1c, Triglycerides) SupportiveCare->Assess This compound Consider this compound Therapy Assess->this compound Inadequate Control Adjust Adjust Supportive Care as Needed Assess->Adjust Adequate Control Monitor Monitor Efficacy and Safety This compound->Monitor Monitor->Adjust

References

Evaluating the Predictive Value of Baseline Leptin Levels for Metreleptin Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the predictive value of baseline leptin levels in determining patient response to metreleptin therapy. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced relationship between leptin deficiency and the efficacy of leptin replacement therapy. Through a review of key clinical studies, this document presents quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and clinical workflows.

Introduction to this compound and the Role of Leptin

This compound is a recombinant human leptin analog approved for the treatment of complications of leptin deficiency in patients with congenital or acquired generalized lipodystrophy. Leptin, a hormone primarily produced by adipocytes, plays a crucial role in the regulation of energy homeostasis, neuroendocrine function, and metabolism. In patients with lipodystrophy, a deficiency of adipose tissue leads to low circulating leptin levels, resulting in severe metabolic abnormalities, including insulin (B600854) resistance, hypertriglyceridemia, and hepatic steatosis. This compound therapy aims to correct these metabolic derangements by restoring leptin levels.

The central hypothesis is that patients with lower baseline leptin levels, indicating a more severe leptin-deficient state, will exhibit a more robust response to this compound treatment. This guide evaluates the evidence supporting this hypothesis.

Comparative Efficacy Data: Baseline Leptin vs. This compound Response

The following tables summarize quantitative data from key clinical trials, illustrating the relationship between baseline leptin concentrations and changes in key metabolic parameters following this compound therapy.

Table 1: Response to this compound in Patients with Generalized Lipodystrophy (GL)

Study/AnalysisPatient PopulationBaseline Leptin (ng/mL)Change in HbA1c (%)Change in Triglycerides (%)
NIH Study (N=48)Generalized Lipodystrophy< 1.0-2.2-60
Subgroup AnalysisGL with baseline leptin < 4 ng/mL< 4.0Significant ReductionSignificant Reduction

Data synthesized from multiple sources.

Table 2: Response to this compound in Patients with Partial Lipodystrophy (PL)

Study/AnalysisPatient PopulationBaseline Leptin (ng/mL)Change in HbA1c (%)Change in Triglycerides (%)
Open-label studyPartial Lipodystrophy< 12.0-0.9-32
Subgroup AnalysisPL with baseline leptin < 4 ng/mL< 4.0-1.3-47
Subgroup AnalysisPL with baseline leptin 4-12 ng/mL4.0 - 12.0-0.6-29

Data synthesized from multiple sources.

The data consistently demonstrate a stronger metabolic response to this compound in patients with lower baseline leptin levels across different types of lipodystrophy.

Experimental Protocols

The methodologies employed in the pivotal clinical trials are crucial for interpreting the data. Below are detailed descriptions of the key experimental protocols.

Patient Selection and Enrollment Criteria
  • Inclusion Criteria:

    • Diagnosis of congenital or acquired generalized or partial lipodystrophy.

    • Presence of at least one of the following metabolic abnormalities:

      • HbA1c > 6.5%

      • Fasting triglycerides > 500 mg/dL

      • Insulin resistance (e.g., fasting insulin > 30 mU/L)

    • For female patients, a fasting serum leptin concentration of < 12 ng/mL. For male patients, < 8 ng/mL.

  • Exclusion Criteria:

    • Lipodystrophy due to HIV or other non-primary causes.

    • Use of other investigational drugs within 30 days of screening.

    • History of pancreatitis within 6 months of screening.

    • Significant renal or hepatic impairment not attributable to lipodystrophy.

Leptin Level Measurement
  • Sample Collection: Fasting serum samples were collected at baseline and at specified intervals throughout the study.

  • Assay: Serum leptin concentrations were measured using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). The lower limit of quantification (LLOQ) for these assays is typically around 0.5 ng/mL.

This compound Administration and Dosing
  • Administration: this compound was administered as a once-daily subcutaneous injection.

  • Dosing: The starting dose was typically based on body weight (e.g., 0.06 mg/kg/day for patients ≤ 40 kg and a fixed starting dose for patients > 40 kg). Doses were then titrated based on clinical response and tolerability, with a maximum allowed dose (e.g., 0.24 mg/kg/day).

Efficacy Endpoints and Assessment
  • Primary Endpoints:

    • Change from baseline in HbA1c at 12 months.

    • Percent change from baseline in fasting serum triglycerides at 12 months.

  • Secondary Endpoints:

    • Change in fasting plasma glucose and insulin levels.

    • Change in liver volume and hepatic fat content as measured by MRI.

    • Change in body weight.

Visualizing Key Pathways and Processes

The following diagrams, created using Graphviz (DOT language), illustrate the leptin signaling pathway and a typical clinical workflow for evaluating this compound response.

Leptin_Signaling_Pathway cluster_adipocyte Adipocyte cluster_circulation Circulation cluster_hypothalamus Hypothalamus cluster_effects Metabolic Effects Leptin Leptin Leptin_Circ Circulating Leptin Leptin->Leptin_Circ LEPR Leptin Receptor (LEPR) Leptin_Circ->LEPR JAK2 JAK2 LEPR->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 SOCS3 SOCS3 (Negative Regulator) pSTAT3->SOCS3 Upregulation POMC_CART POMC/CART Neurons (Anorexigenic) pSTAT3->POMC_CART Upregulation AgRP_NPY AgRP/NPY Neurons (Orexigenic) pSTAT3->AgRP_NPY Downregulation SOCS3->JAK2 Energy_Expenditure Increased Energy Expenditure POMC_CART->Energy_Expenditure Food_Intake Decreased Food Intake POMC_CART->Food_Intake Glucose_Homeostasis Improved Glucose Homeostasis POMC_CART->Glucose_Homeostasis Lipid_Metabolism Improved Lipid Metabolism POMC_CART->Lipid_Metabolism AgRP_NPY->Food_Intake

Caption: Leptin signaling pathway in the hypothalamus.

Caption: Clinical workflow for this compound therapy.

Conclusion

The available evidence strongly supports the predictive value of baseline leptin levels for determining the response to this compound therapy. Patients with lower baseline leptin concentrations, indicative of more severe leptin deficiency, consistently demonstrate more significant improvements in key metabolic parameters such as HbA1c and triglycerides. This relationship holds true for both generalized and partial lipodystrophy, although the magnitude of the effect may vary.

For researchers and drug development professionals, these findings underscore the importance of baseline leptin measurement as a biomarker for patient selection in clinical trials and for predicting therapeutic outcomes in clinical practice. Future research may focus on refining the specific leptin thresholds for predicting response in different patient populations and exploring other potential biomarkers that could be used in conjunction with leptin levels to create a more comprehensive predictive model for this compound efficacy.

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal Procedures for Metreleptin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for investigational compounds like metreleptin is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe handling and disposal of this compound, its associated administration materials, and contaminated lab supplies.

Immediate Safety and Disposal Protocol

The following procedures are designed to provide essential, immediate safety and logistical information for the proper disposal of this compound in a laboratory or clinical research setting. These steps are crucial for minimizing exposure risks and ensuring regulatory compliance.

Step 1: Segregation and Collection of this compound Waste

Proper segregation of waste streams is fundamental to safe laboratory practice. All materials that have come into contact with this compound should be considered pharmaceutical waste and handled accordingly.

  • Sharps Waste: Immediately following use, all needles and syringes must be discarded into a designated sharps disposal container.[1][2][3] To prevent needlestick injuries, needles should not be recapped.[2][3]

  • Vials: Empty or partially used vials of this compound, including those containing reconstituted solution that is no longer needed or appears compromised (e.g., containing clumps, powder, bubbles, or foam), should be placed in the sharps disposal container.[1][2][3]

  • Contaminated Lab Supplies: Other items contaminated with this compound, such as gloves, absorbent pads, and pipette tips, should be collected in a clearly labeled hazardous or pharmaceutical waste container.

Step 2: Handling and Storage of Waste Containers

  • Sharps disposal containers should be puncture-resistant and leak-proof.

  • Follow your institution's and local community's guidelines for the proper disposal of full sharps containers.[1][4]

  • All waste containers must be clearly labeled to indicate their contents.

Step 3: Disposal of Unused and Expired this compound

  • Any remaining reconstituted this compound solution should be discarded after use and not stored for future use.[1]

  • Unused Myalept® mixed with sterile water for injection must be thrown away.[2][3]

  • Disposal of any unused medicinal product or waste material must be in accordance with local requirements.[5] For investigational drugs in a research setting, this typically involves incineration through a licensed hazardous waste vendor.

Quantitative Data Summary for Disposal

While specific quantitative disposal parameters for this compound are not extensively detailed, the following table summarizes the key waste items and their appropriate disposal containers based on established safety protocols.

Waste ItemRecommended Disposal Container
Used Needles and SyringesSharps Disposal Container
Empty or Partially Used this compound VialsSharps Disposal Container
Contaminated Gloves and LabwareLabeled Hazardous/Pharmaceutical Waste Container
Unused Reconstituted SolutionDiscarded as per local pharmaceutical waste guidelines

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials in a research environment.

MetreleptinDisposalWorkflow cluster_0 Waste Generation cluster_1 Immediate Segregation cluster_2 Final Disposal Used_Needle_Syringe Used Needle & Syringe Sharps_Container Sharps Disposal Container Used_Needle_Syringe->Sharps_Container Immediate Disposal Used_Vial Used/Expired Vial Used_Vial->Sharps_Container Immediate Disposal Contaminated_Labware Contaminated Labware (Gloves, Pads, etc.) Hazardous_Waste_Bin Hazardous/ Pharmaceutical Waste Bin Contaminated_Labware->Hazardous_Waste_Bin Follow_Guidelines Follow Local/ Institutional Guidelines Sharps_Container->Follow_Guidelines Licensed_Vendor Disposal by Licensed Hazardous Waste Vendor Hazardous_Waste_Bin->Licensed_Vendor

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Metreleptin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of therapeutic agents is paramount. This guide provides essential, immediate safety and logistical information for the handling of metreleptin, a recombinant analog of human leptin. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.

This compound is utilized as a replacement therapy for complications associated with leptin deficiency in patients with congenital or acquired generalized lipodystrophy.[1][2][3] While offering significant therapeutic benefits, it is crucial to handle this biopharmaceutical with appropriate care. The primary risks associated with this compound exposure include the potential for immunogenicity, as anti-metreleptin antibodies have been identified in treated patients.[3][4][5]

Personal Protective Equipment (PPE) and Handling Procedures

A systematic approach to PPE is the foundation of safe handling. The following table summarizes the recommended PPE and procedural steps for handling this compound, from preparation to disposal.

StageRequired Personal Protective Equipment (PPE)Handling and Disposal Procedures
Preparation and Reconstitution • Nitrile gloves (double-gloving recommended)• Safety goggles• Lab coat• Allow the vial of this compound powder to reach room temperature for approximately 10 minutes before reconstitution.[6][7]• Reconstitute with sterile water for injection or bacteriostatic water for injection as specified.[2][8]• Gently swirl the vial to dissolve the powder; do not shake, as this can denature the protein.[2]• Visually inspect the solution for particulate matter and discoloration prior to administration; the solution should be clear.[2][6]
Administration (Subcutaneous Injection) • Nitrile gloves• Safety goggles• Use a new, sterile syringe and needle for each injection.[6][7]• Administer subcutaneously in the abdomen, thigh, or upper arm, rotating injection sites.[2]• Do not mix this compound with other medications in the same syringe.[2]
Spill Cleanup • Nitrile gloves (double-gloving)• Safety goggles• Lab coat• Respiratory protection (N95 or higher) may be required for large spills or aerosols.• Absorb the spill with appropriate absorbent material.• Clean the area with a suitable disinfectant.• Dispose of all contaminated materials as hazardous waste.
Disposal • Nitrile gloves• Immediately dispose of used needles and syringes in a designated sharps container.[6][7][9]• Discard any unused reconstituted solution as per institutional guidelines for biomedical waste.[6][9]• Unused vials should be stored in the refrigerator and protected from light.[2][6]

Procedural Workflow for Safe Handling of this compound

To further clarify the operational steps, the following diagram illustrates the logical progression for the safe handling of this compound in a research setting.

Metreleptin_Handling_Workflow cluster_prep Preparation cluster_admin Administration cluster_disposal Disposal A Don PPE: - Gloves - Safety Goggles - Lab Coat B Allow Vial to Reach Room Temperature A->B C Reconstitute this compound with Sterile Diluent B->C D Visually Inspect Solution C->D E Prepare Syringe with Correct Dosage D->E F Administer via Subcutaneous Injection E->F G Dispose of Sharps in Sharps Container F->G H Discard Unused Solution and Vials as Biohazardous Waste G->H I Doff and Dispose of Contaminated PPE H->I

Procedural workflow for the safe handling of this compound.

Key Safety Considerations

It is important to note that T-cell lymphoma has been reported in patients with acquired generalized lipodystrophy, both treated and not treated with this compound.[3][4] While a causal relationship has not been established, this underscores the importance of minimizing occupational exposure.

Researchers should always consult their institution's specific safety protocols and the manufacturer's instructions for use before handling this compound.[7][8] In case of accidental exposure, seek immediate medical attention. By adhering to these stringent safety measures, researchers can mitigate risks and ensure a secure working environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。